ST-836
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4OS/c1-3-10-26(19-8-9-20-23(17-19)29-18-24-20)14-11-25-12-15-27(16-13-25)21-6-4-5-7-22(21)28-2/h4-7,18-19H,3,8-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWFSOOHVWOZQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCN1CCN(CC1)C2=CC=CC=C2OC)C3CCC4=C(C3)SC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654855 | |
| Record name | N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1148156-63-1 | |
| Record name | N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
FT836 for Solid Tumor Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FT836 is a novel, third-generation, off-the-shelf chimeric antigen receptor (CAR) T-cell therapy derived from induced pluripotent stem cells (iPSCs) currently under investigation for the treatment of advanced solid tumors.[1] Developed by Fate Therapeutics, FT836 is engineered to overcome several key challenges that have limited the efficacy of cell-based immunotherapies in the solid tumor setting. This guide provides a comprehensive technical overview of FT836, including its mechanism of action, preclinical data, and representative experimental protocols to support further research and development in this area.
Core Technology: Targeting the MICA/B Stress Ligands
FT836 targets the MHC class I-related chains A and B (MICA/B), stress-induced ligands that are upregulated on a wide variety of solid tumors and have limited expression on healthy tissues.[2] A common mechanism of tumor immune evasion is the proteolytic shedding of MICA/B from the cancer cell surface, which not only reduces the target for immune cells but the soluble MICA/B can also impair the function of natural killer (NK) cells and T cells.
FT836 is designed with a novel CAR that specifically targets the α3 domain of MICA/B. This unique targeting strategy is intended to prevent the shedding of MICA/B, thereby stabilizing its expression on the tumor cell surface and creating a more durable target for the CAR T-cells.
FT836 Engineering and the "Sword & Shield" Technology
To enhance its persistence and efficacy, FT836 is extensively engineered with several innovative features, including the proprietary "Sword & Shield" technology.[2] This multi-faceted approach is designed to allow FT836 to thrive in the hostile tumor microenvironment and to persist without the need for lymphodepleting chemotherapy.
Key Engineered Components of FT836:
-
α3-MICA/B CAR: A novel chimeric antigen receptor that targets the membrane-proximal α3 domain of MICA and MICB to prevent their shedding and enhance tumor recognition.
-
Allo-defense Receptor (ADR): A 4-1BB-based CAR that enables FT836 to recognize and eliminate alloreactive host immune cells, a key component of the "Sword" in the "Sword & Shield" technology.
-
CD58 Knockout: Deletion of the CD58 gene in FT836 reduces its recognition and targeting by the host immune system, acting as the "Shield".
-
TGFβ Signal Redirection Receptor: Converts the immunosuppressive cytokine TGFβ, often abundant in the tumor microenvironment, into a T-cell activating signal.
-
High-Affinity, Non-Cleavable CD16a (hnCD16): Allows for antibody-dependent cellular cytotoxicity (ADCC) in combination with monoclonal antibodies, enabling the targeting of additional tumor antigens.
-
CXCR2 Receptor: Enhances trafficking of the CAR T-cells to the tumor site.
-
CD38 and TCRα Knockout: Reduces fratricide and prevents graft-versus-host disease, respectively.
Preclinical Data Summary
Preclinical data presented at the 2024 Society for Immunotherapy of Cancer (SITC) annual meeting demonstrated that FT836 has potent and durable anti-tumor activity in vivo across a broad range of solid tumor models.[3] Furthermore, in vitro studies have shown that treatment of tumor cells with chemotherapy or radiation can increase MICA/B expression, leading to enhanced cytolytic activity of FT836.[3] The "Sword & Shield" technology has been shown in preclinical models to promote the functional persistence of FT836 even in the presence of alloreactive T cells, supporting its potential for use without conditioning chemotherapy.[2]
Quantitative Data
Disclaimer: Specific quantitative preclinical data for FT836 has not been made publicly available by Fate Therapeutics. The following tables are provided as templates for researchers and include representative data from published studies on similar CAR T-cell therapies targeting solid tumors to illustrate the types of endpoints and expected outcomes.
Table 1: In Vitro Cytotoxicity of FT836 Against MICA/B-Expressing Tumor Cells
| Target Cell Line | Tumor Type | Effector:Target Ratio | % Specific Lysis (Mean ± SD) |
| A549 | Lung Carcinoma | 1:1 | Data not available |
| 5:1 | Data not available | ||
| 10:1 | Data not available | ||
| PANC-1 | Pancreatic Carcinoma | 1:1 | Data not available |
| 5:1 | Data not available | ||
| 10:1 | Data not available | ||
| SK-OV-3 | Ovarian Cancer | 1:1 | Data not available |
| 5:1 | Data not available | ||
| 10:1 | Data not available |
Table 2: In Vivo Efficacy of FT836 in Solid Tumor Xenograft Models
| Tumor Model | Treatment Group | Dose | Tumor Growth Inhibition (%) | Survival Benefit (days) |
| A549 Lung Cancer | Vehicle Control | - | 0 | - |
| FT836 | Dose 1 | Data not available | Data not available | |
| FT836 | Dose 2 | Data not available | Data not available | |
| PANC-1 Pancreatic Cancer | Vehicle Control | - | 0 | - |
| FT836 | Dose 1 | Data not available | Data not available | |
| FT836 | Dose 2 | Data not available | Data not available |
Table 3: Cytokine Release Profile of FT836 Upon Co-culture with Tumor Cells
| Cytokine | FT836 Alone (pg/mL) | FT836 + A549 Cells (pg/mL) | FT836 + PANC-1 Cells (pg/mL) |
| IFN-γ | <10 | Data not available | Data not available |
| TNF-α | <5 | Data not available | Data not available |
| IL-2 | <5 | Data not available | Data not available |
| IL-6 | <10 | Data not available | Data not available |
| IL-10 | <5 | Data not available | Data not available |
Experimental Protocols
The following are representative protocols for key experiments used to characterize CAR T-cell therapies like FT836.
In Vitro Cytotoxicity Assay (Real-Time Cell Analysis)
-
Cell Culture: Culture MICA/B-positive target tumor cell lines (e.g., A549, PANC-1) and a MICA/B-negative control cell line to 80-90% confluency.
-
Plate Seeding: Seed 1 x 104 target cells per well in a 96-well electronic microplate (E-plate) and monitor cell adherence and proliferation using a real-time cell analyzer (RTCA).
-
Effector Cell Preparation: Thaw and culture FT836 CAR T-cells and control T-cells (untransduced or mock-transduced).
-
Co-culture: Once target cells reach the log growth phase, add effector cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Data Acquisition: Monitor the impedance-based cell index signal continuously for 72-96 hours. The cell index reflects the number of adherent target cells.
-
Data Analysis: Normalize the cell index values at the time of effector cell addition. Calculate the percentage of specific lysis based on the reduction in the cell index in the presence of effector cells compared to target cells alone.
In Vivo Xenograft Tumor Model
-
Animal Model: Use immunodeficient mice (e.g., NSG mice).
-
Tumor Implantation: Subcutaneously implant 1-5 x 106 MICA/B-positive tumor cells (e.g., A549) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days.
-
Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle control, FT836 low dose, FT836 high dose). Administer FT836 intravenously.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
-
Immunohistochemistry: At the end of the study, tumors can be harvested for immunohistochemical analysis to assess T-cell infiltration and marker expression.
Cytokine Release Assay (Multiplex Bead Array)
-
Co-culture Setup: Co-culture 1 x 105 FT836 cells with 1 x 105 target tumor cells in a 96-well plate for 24-48 hours. Include wells with FT836 cells alone and target cells alone as controls.
-
Supernatant Collection: After the incubation period, centrifuge the plates and collect the supernatants.
-
Multiplex Bead Assay: Use a commercially available multiplex bead-based immunoassay kit (e.g., Luminex) to quantify the concentration of multiple cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10) in the supernatants according to the manufacturer's instructions.
-
Data Acquisition: Acquire the samples on a compatible flow cytometer.
-
Data Analysis: Use the analysis software to calculate the concentration of each cytokine based on the standard curve.
Visualizations
Caption: FT836 signaling upon MICA/B engagement.
Caption: "Sword & Shield" mechanism of FT836.
Caption: Representative experimental workflow for FT836 evaluation.
Clinical Development
FT836 is currently being evaluated in a Phase 1, open-label, multi-center clinical trial for the treatment of advanced solid tumors (NCT07216105). The study is designed to assess the safety, tolerability, and preliminary anti-tumor activity of FT836 as a monotherapy and in combination with other anti-cancer agents.
Conclusion
FT836 represents a significant advancement in the field of off-the-shelf CAR T-cell therapy for solid tumors. Its novel targeting of the α3 domain of MICA/B, combined with a sophisticated suite of engineered enhancements, including the "Sword & Shield" technology, holds the promise of overcoming key hurdles in the treatment of these challenging malignancies. The preclinical data are encouraging, and the ongoing clinical trial will be critical in determining the ultimate therapeutic potential of this innovative approach. The information and representative protocols provided in this guide are intended to support the broader research community in the evaluation and development of next-generation cell-based immunotherapies.
References
Preclinical Anti-Tumor Activity of FT836: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
FT836 is an investigational, off-the-shelf, induced pluripotent stem cell (iPSC)-derived chimeric antigen receptor (CAR) T-cell therapy engineered to target solid tumors.[1][2] Developed by Fate Therapeutics, FT836 is designed to overcome key challenges in treating solid tumors with cell-based therapies, including tumor antigen heterogeneity, the immunosuppressive tumor microenvironment, and host-versus-graft rejection. This technical guide provides a comprehensive overview of the publicly available preclinical data on FT836's anti-tumor activity, focusing on its mechanism of action, experimental validation, and future clinical potential.
Mechanism of Action: Targeting MICA/B with a Novel CAR Design
FT836 targets the MHC class I-related proteins A (MICA) and B (MICB), stress-induced ligands that are frequently overexpressed on a wide range of solid tumors but have limited expression on healthy tissues.[1][2] A common tumor escape mechanism involves the proteolytic shedding of MICA/B from the cancer cell surface, preventing recognition by native immune cells. FT836 is engineered with a novel CAR that specifically targets the membrane-proximal α3 domain of MICA/B.[1][2] This unique targeting strategy is designed to prevent MICA/B shedding, thereby stabilizing the target antigen on the tumor cell surface and promoting robust and sustained anti-tumor activity.[1][2]
Signaling Pathway of FT836 Engagement
Caption: FT836 CAR binding to the MICA/B α3 domain on tumor cells, initiating downstream signaling for T-cell activation and effector functions.
The "Sword & Shield" Technology for Enhanced Persistence
A significant hurdle for allogeneic cell therapies is rejection by the host immune system. FT836 incorporates Fate Therapeutics' proprietary "Sword & Shield" technology to overcome this challenge. This system is comprised of two key genetic modifications:
-
Alloimmune Defense Receptor (ADR): A 4-1BB-based CAR that targets and eliminates alloreactive host immune cells.
-
CD58 Knockout: Deletion of the CD58 protein on the FT836 cell surface, which is a key ligand for the CD2 receptor on T cells and NK cells, thereby evading recognition and attack by the host immune system.
This dual approach is designed to allow FT836 to persist and exert its anti-tumor activity without the need for patient lymphodepletion, a common and often toxic conditioning regimen required for other cell therapies.[3]
Logical Relationship of the "Sword & Shield" Technology
Caption: The "Sword & Shield" technology of FT836, illustrating the dual mechanism of host immune cell elimination and evasion.
Preclinical Anti-Tumor Activity
Preclinical studies have demonstrated that FT836 exhibits potent and durable anti-tumor activity across a broad range of solid tumor types.[1][2] The data, primarily presented at the 2024 Society for Immunotherapy of Cancer (SITC) 39th Annual Meeting, highlights the robust in vitro and in vivo efficacy of FT836.[1][2]
In Vitro Cytotoxicity
Note: Specific quantitative data from in vitro cytotoxicity assays, such as EC50 values and time-course killing assays, have not been publicly released. The following table summarizes the qualitative findings.
| Target Cell Line | Tumor Type | MICA/B Expression | FT836-mediated Killing |
| Various | Lung, Gastric, Ovarian, Prostate | Varied | Potent and specific killing observed |
In Vivo Tumor Growth Inhibition
Note: Detailed quantitative data from in vivo studies, including tumor growth inhibition (TGI) percentages and survival curves, are not publicly available. The table below provides a qualitative summary of the reported in vivo anti-tumor activity.
| Tumor Model | Cancer Type | Key Findings |
| Xenograft | Broad array of solid tumors | Potent and durable anti-tumor activity observed |
| Functional persistence in the presence of alloreactive T-cells |
Combination Therapy
Preclinical evidence suggests that the anti-tumor activity of FT836 can be enhanced when used in combination with standard-of-care cancer therapies.[1][2]
-
Chemotherapy and Radiation: In vitro treatment of tumor cells with chemotherapy or radiation has been shown to upregulate MICA/B expression, leading to enhanced cytolytic activity of FT836.[1][2]
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): FT836 is also engineered with a high-affinity, non-cleavable CD16a (hnCD16) Fc receptor, enabling it to mediate ADCC in combination with therapeutic antibodies.[4][5]
Experimental Protocols
Note: Detailed, step-by-step experimental protocols for the preclinical studies of FT836 have not been made publicly available. The following is a high-level description of the likely methodologies employed based on the reported findings.
iPSC-derived CAR T-cell Generation
FT836 is manufactured from a clonal master induced pluripotent stem cell (iPSC) line. This line undergoes multiplexed genetic engineering to introduce the MICA/B-targeting CAR, the "Sword & Shield" components, and other functional enhancements. The engineered iPSCs are then differentiated into a uniform population of CD8+ T cells.
In Vitro Cytotoxicity Assays
Standard chromium-51 (B80572) release assays or newer non-radioactive methods were likely used to assess the ability of FT836 to lyse MICA/B-expressing tumor cell lines. These assays typically involve co-culturing FT836 effector cells with target tumor cells at various effector-to-target ratios and measuring the release of a cytoplasmic marker from lysed target cells.
In Vivo Xenograft Models
To evaluate the in vivo anti-tumor activity, immunodeficient mice were likely implanted with human solid tumor cell lines. Once tumors were established, mice would have been treated with FT836, and tumor growth would be monitored over time using caliper measurements. Animal survival would also be a key endpoint. To assess the efficacy of the "Sword & Shield" technology, models with co-engrafted human peripheral blood mononuclear cells (PBMCs) may have been used to simulate a human immune system.
Experimental Workflow for Preclinical Evaluation
Caption: A generalized workflow for the preclinical development and evaluation of FT836.
Summary and Future Directions
The preclinical data for FT836 demonstrate a promising anti-tumor profile for this novel, iPSC-derived CAR T-cell therapy. Its unique targeting of the α3 domain of MICA/B, combined with the innovative "Sword & Shield" technology, suggests the potential for potent and durable efficacy against a wide range of solid tumors without the need for lymphodepleting chemotherapy. The enhancement of its activity in combination with standard cancer treatments further broadens its therapeutic potential. While the publicly available data is currently limited to qualitative descriptions, the initiation of a Phase 1 clinical trial will provide further insights into the safety and efficacy of FT836 in patients with advanced solid tumors. Continued research and publication of detailed preclinical and clinical data will be crucial for fully understanding the therapeutic potential of this next-generation cell therapy.
References
FT836: An In-depth Technical Guide to a Novel Off-the-Shelf CAR T-Cell Therapy for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
FT836 is a first-in-class, off-the-shelf chimeric antigen receptor (CAR) T-cell therapy candidate engineered from induced pluripotent stem cells (iPSCs). Developed by Fate Therapeutics, FT836 is designed to overcome key challenges in treating solid tumors with cell-based immunotherapies. This document provides a comprehensive technical overview of FT836, including its mechanism of action, preclinical data, and ongoing clinical development.
Core Technology and Engineering
FT836 is a multiplex-engineered CAR T-cell product. Its design incorporates several innovative features to enhance its safety, efficacy, and accessibility as an allogeneic, off-the-shelf product.
1. Targeting a Novel Tumor-Associated Antigen: MICA/B
FT836 targets the major histocompatibility complex (MHC) class I-related proteins A (MICA) and B (MICB).[1][2] MICA/B are stress-induced ligands expressed on a wide variety of malignant cells, with limited expression on healthy tissues, making them an attractive target for cancer therapy.[1][2] A common mechanism of tumor immune evasion is the proteolytic shedding of MICA/B from the cancer cell surface.[1] To counteract this, the CAR in FT836 is uniquely designed to target the cleavage-resistant α3 domain of MICA/B.[1][2] This is intended to stabilize MICA/B expression on tumor cells and ensure robust recognition and cytolytic killing.[1][2]
2. "Sword & Shield" Technology for Allogeneic Use
A significant hurdle for off-the-shelf cell therapies is the host immune system's rejection of the allogeneic cells. FT836 is equipped with Fate Therapeutics' proprietary "Sword & Shield" technology to address this.[1][2] This system is comprised of two key genetic modifications:
-
Allo-defense Receptor (ADR): This synthetic receptor enables FT836 to recognize and eliminate alloreactive host immune cells.[1]
-
CD58 Knockout (CD58KO): The CD58 protein is a key ligand for the CD2 receptor on T cells and NK cells, and its removal from the surface of FT836 helps the cells evade recognition and attack by the host immune system.[1]
This technology is designed to promote the functional persistence of FT836 without the need for lymphodepleting chemotherapy, which is typically required for other CAR T-cell therapies.[1][2]
Mechanism of Action
The proposed mechanism of action for FT836 involves a multi-pronged attack on solid tumors.
Preclinical Data
Preclinical data for FT836 were presented at the 2024 Society for Immunotherapy of Cancer (SITC) 39th Annual Meeting.[1][2] While specific quantitative data from these studies are not yet publicly available in detailed tables, the findings indicate potent and durable anti-tumor activity.
In Vitro Studies
-
FT836 demonstrated potent, CAR-mediated cytolytic activity against a broad range of solid tumor cell lines.[1]
-
Treatment of tumor cells with chemotherapy or radiation therapy was shown to increase the expression of MICA/B, which in turn enhanced the cytolytic activity of FT836.[1][2]
In Vivo Studies
-
In animal models of solid tumors, FT836 showed robust and durable anti-tumor activity.[1][2]
-
The "Sword & Shield" technology was shown to promote the functional persistence of FT836, even in the presence of alloreactive T cells.[1]
Experimental Protocols
Detailed experimental protocols from the preclinical studies have not been publicly released. However, based on standard practices in the field, the following methodologies were likely employed:
Table 1: Likely Preclinical Experimental Methodologies
| Experiment Type | Probable Methodology |
| In Vitro Cytotoxicity Assays | Co-culture of FT836 cells with various MICA/B-expressing solid tumor cell lines at different effector-to-target ratios. Cytotoxicity measured by standard assays such as chromium-51 (B80572) release or flow cytometry-based killing assays. |
| In Vivo Tumor Models | Xenograft models using immunodeficient mice engrafted with human solid tumor cell lines. Mice would be treated with FT836, and tumor growth inhibition and survival would be monitored over time. |
| Assessment of "Sword & Shield" | In vivo models involving the co-administration of FT836 and allogeneic peripheral blood mononuclear cells (PBMCs) to assess the persistence and anti-tumor activity of FT836 in the presence of a functional human immune system. |
Clinical Development
FT836 is currently being evaluated in a Phase 1 clinical trial (NCT07216105) for the treatment of advanced solid tumors.
Study Design
This is a Phase 1, open-label, multi-center study designed to assess the safety, tolerability, and preliminary efficacy of FT836. The trial is enrolling adult patients with recurrent or refractory advanced solid tumors, including non-small cell lung cancer, colorectal cancer, breast cancer, ovarian cancer, endometrial carcinoma, and head and neck squamous cell carcinoma.
The study is evaluating FT836 as a monotherapy and in combination with other standard-of-care agents.
Table 2: FT836 Phase 1 Clinical Trial Regimens
| Regimen | Treatment Combination |
| A | FT836 Monotherapy |
| B | FT836 + Paclitaxel |
| C | FT836 + Cetuximab |
| E | FT836 + Trastuzumab |
The primary objectives of the study are to evaluate the safety and tolerability of FT836 and to determine the recommended Phase 2 dose.[3]
Experimental and Clinical Workflow
The development and clinical application of FT836 follows a multi-step process from initial engineering to patient administration.
Future Directions
The ongoing Phase 1 clinical trial will provide crucial data on the safety and preliminary efficacy of FT836 in a variety of solid tumor indications. Future development will likely focus on expanding into specific tumor types where MICA/B expression is prevalent and exploring additional combination strategies to further enhance the anti-tumor activity of this promising off-the-shelf CAR T-cell therapy. The "Sword & Shield" technology also opens the possibility of exploring conditioning-free treatment regimens, which could significantly improve the safety and accessibility of CAR T-cell therapy for a broader patient population.
References
- 1. Fate Therapeutics Presents Preclinical Data on MICA/B-targeted CAR T-cell Therapy FT836 at 2024 SITC [synapse.patsnap.com]
- 2. fatetherapeutics.com [fatetherapeutics.com]
- 3. FT836 for Advanced Solid Tumors · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
The Novelty of FT836 in Oncology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
FT836 is a multiplexed-engineered, off-the-shelf chimeric antigen receptor (CAR) T-cell therapy candidate developed by Fate Therapeutics, currently under investigation for the treatment of advanced solid tumors.[1] This guide provides an in-depth technical overview of FT836, focusing on its novel mechanisms of action, preclinical data, and the design of its ongoing clinical evaluation. FT836 represents a significant advancement in the field of cellular immunotherapy, leveraging induced pluripotent stem cell (iPSC) technology to create a standardized, readily available therapeutic with a multi-pronged approach to overcoming key challenges in treating solid tumors.
Core Technology: Targeting MICA/B with a Novel CAR Design
The primary target of FT836 is the major histocompatibility complex (MHC) class I-related proteins A (MICA) and B (MICB). These stress-induced ligands are frequently overexpressed on a wide range of solid tumors, with limited expression on healthy tissues, making them an attractive target for cancer immunotherapy.[2]
A common mechanism of tumor immune evasion involves the proteolytic shedding of the ectodomains of MICA and MICB, rendering them unrecognizable by native immune cells expressing the NKG2D receptor.[2] FT836 is engineered with a novel CAR that specifically targets the membrane-proximal α3 domain of MICA/B.[2][3] This unique binding site is resistant to proteolytic cleavage, thereby preventing the shedding of MICA/B from the tumor cell surface and ensuring robust and sustained recognition by the CAR T-cells.[2][3]
Signaling Pathway: FT836 Engagement with MICA/B-Expressing Tumor Cells
Caption: FT836 CAR binding to the MICA/B α3 domain on tumor cells.
"Sword & Shield" Technology: Overcoming Host Rejection
A significant hurdle for allogeneic, or "off-the-shelf," cell therapies is the risk of rejection by the host immune system. FT836 incorporates Fate Therapeutics' proprietary "Sword & Shield" technology, a suite of genetic modifications designed to enable the persistence and function of the CAR T-cells without the need for patient lymphodepleting chemotherapy.[2][3]
The key components of this technology include:
-
Allo-defense Receptor (ADR): A 4-1BB-targeted CAR that enables FT836 to recognize and eliminate alloreactive host immune cells.[3]
-
CD58 Knockout: The deletion of CD58, a critical adhesion molecule, prevents its interaction with CD2 on host T-cells, thereby evading recognition and subsequent rejection.[3]
Logical Relationship: FT836 "Sword & Shield" Mechanism
Caption: "Sword & Shield" technology for evading host immune rejection.
Multiplexed Engineering for Enhanced Anti-Tumor Function
Beyond its core targeting and defense mechanisms, FT836 is further engineered with several features to enhance its efficacy in the solid tumor microenvironment:
-
TGFβ-signal Redirection Receptor: Converts the immunosuppressive signals of TGFβ into a T-cell activating signal.
-
High-affinity, Non-cleavable CD16a (hnCD16): Enables antibody-dependent cellular cytotoxicity (ADCC) in combination with monoclonal antibodies.
-
CXCR2 Receptor: Enhances trafficking of the CAR T-cells to the tumor site.
-
CD38 and T-cell Receptor Alpha Knockout: Reduces fratricide and prevents graft-versus-host disease, respectively.
Preclinical Data Summary
Preclinical studies presented at the 2024 Society for Immunotherapy of Cancer (SITC) annual meeting demonstrated that FT836 exhibits potent and durable anti-tumor activity across a broad range of solid tumor types in both in vitro and in vivo models.[2][3] A key finding from these studies is the sustained functional persistence of FT836 even in the presence of alloreactive T-cells, highlighting the potential for this therapy to be effective without conditioning chemotherapy.[2][3]
Illustrative Preclinical Data Tables
Specific quantitative data from Fate Therapeutics' preclinical studies are not publicly available. The following tables are illustrative based on the qualitative descriptions of "potent" and "durable" anti-tumor activity.
Table 1: Illustrative In Vitro Cytotoxicity of FT836 against MICA/B-Positive Tumor Cell Lines
| Tumor Cell Line | MICA/B Expression | Effector:Target Ratio | % Lysis (Illustrative) |
| Pancreatic Cancer | High | 10:1 | > 80% |
| Non-Small Cell Lung Cancer | Medium | 10:1 | > 60% |
| Colorectal Cancer | Low | 10:1 | > 40% |
| MICA/B Negative Control | Negative | 10:1 | < 5% |
Table 2: Illustrative In Vivo Anti-Tumor Efficacy of FT836 in a Xenograft Model
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (Illustrative) | Survival Benefit (Illustrative) |
| Vehicle Control | Weekly | 0% | - |
| FT836 Monotherapy | Single Dose | > 70% | Significant |
| FT836 + Paclitaxel | Combination | > 90% | Synergistic |
| FT836 + Cetuximab | Combination | > 85% | Synergistic |
Experimental Protocols
The following are representative protocols for key experiments used in the preclinical evaluation of CAR T-cell therapies. The exact protocols used by Fate Therapeutics for FT836 are proprietary and not publicly available.
In Vitro Cytotoxicity Assay
-
Cell Preparation:
-
Target tumor cells (MICA/B-positive and negative controls) are harvested and plated in 96-well plates at a density of 1 x 10^4 cells per well.
-
FT836 effector cells are thawed, washed, and resuspended in appropriate T-cell media.
-
-
Co-culture:
-
FT836 cells are added to the target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
The co-culture is incubated for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Cytotoxicity Measurement:
-
Cell viability is assessed using a standard method such as a lactate (B86563) dehydrogenase (LDH) release assay or a luminescence-based cytotoxicity assay.
-
Percent specific lysis is calculated relative to control wells containing only target cells (spontaneous lysis) and target cells treated with a lysis buffer (maximum lysis).
-
In Vivo Xenograft Tumor Model
-
Animal Model:
-
Immunodeficient mice (e.g., NSG or NOG mice) are used to prevent rejection of human cells.
-
-
Tumor Implantation:
-
Human tumor cells expressing MICA/B are subcutaneously implanted into the flank of the mice.
-
Tumors are allowed to establish and reach a predetermined size (e.g., 100-150 mm³).
-
-
Treatment Administration:
-
Mice are randomized into treatment groups (e.g., vehicle control, FT836 monotherapy, FT836 in combination with other agents).
-
FT836 is administered intravenously at a specified dose.
-
-
Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal survival is monitored and recorded.
-
At the end of the study, tumors and other tissues may be harvested for further analysis (e.g., immunohistochemistry to assess FT836 infiltration).
-
Experimental Workflow: Preclinical Evaluation of FT836
Caption: A generalized workflow for the preclinical development of FT836.
Clinical Development
FT836 is currently being evaluated in a Phase 1, open-label, multi-center clinical trial (NCT07216105) for the treatment of advanced solid tumors. The primary objectives of the study are to assess the safety and tolerability of FT836 and to determine the recommended Phase 2 dose. The trial is designed to evaluate FT836 as a monotherapy and in combination with standard-of-care agents, including paclitaxel, cetuximab, and trastuzumab.[1]
Conclusion
FT836 represents a novel and promising approach to allogeneic CAR T-cell therapy for solid tumors. Its unique targeting of the α3 domain of MICA/B, combined with the innovative "Sword & Shield" technology and other advanced engineering features, has the potential to overcome several critical limitations of current cellular immunotherapies. The ongoing Phase 1 clinical trial will provide valuable insights into the safety and efficacy of this innovative therapeutic candidate. The preclinical data, though qualitatively described, suggest a potent anti-tumor activity and a favorable safety profile, positioning FT836 as a potentially transformative treatment for patients with advanced solid tumors.
References
ALT-836 as a Tissue Factor Antagonist: A Technical Guide
Introduction
Tissue Factor (TF), also known as platelet tissue factor, factor III, or CD142, is a 47 kDa transmembrane glycoprotein (B1211001) that plays a critical role in hemostasis and thrombosis.[1] Upon vascular injury, TF is exposed to circulating blood and binds with high affinity to Factor VIIa (FVIIa).[2][3] This TF:FVIIa complex is the primary initiator of the extrinsic coagulation cascade, a series of proteolytic events culminating in the generation of thrombin and the formation of a fibrin (B1330869) clot.[4] Beyond its procoagulant function, aberrant TF expression is implicated in the pathophysiology of various diseases, including cancer, where it is associated with tumor growth, angiogenesis, metastasis, and cancer-associated thrombosis.[3][5]
ALT-836 is a human-mouse chimeric monoclonal antibody that specifically targets human Tissue Factor.[5] It is designed to act as a direct antagonist, inhibiting the procoagulant and signaling functions of TF. This document provides a comprehensive technical overview of ALT-836, summarizing its mechanism of action, key quantitative data from preclinical and clinical studies, and detailed experimental methodologies for its evaluation.
Mechanism of Action
ALT-836 exerts its antagonistic effect by binding to the Factor X (FX) and Factor IX (FIX) binding sites on Tissue Factor.[1][6] This binding sterically hinders the ability of the TF:FVIIa complex to dock and activate its primary substrates, FX and FIX.[5] By preventing the conversion of FX to its active form, FXa, ALT-836 effectively blocks the downstream propagation of the coagulation cascade, thereby inhibiting thrombin generation and subsequent fibrin clot formation.[5] This targeted inhibition of the initiation phase of coagulation underscores its potential as an antithrombotic agent. In cancer, where TF is often overexpressed, this inhibition may also disrupt TF-mediated signaling pathways that contribute to tumor progression and angiogenesis.[5]
Quantitative Data
The following tables summarize key quantitative data for ALT-836 from various studies.
Table 1: In Vitro Binding Affinity & Cellular Binding Characteristics
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC₅₀ | 1.38 ± 0.34 nM | BXPC-3 | Competitive Binding Assay | [6] |
| Kd | 1.49 ± 0.66 nM | BXPC-3 | Saturation Binding Assay | [6] |
| Bmax | 101.80 ± 9.87 fmol | BXPC-3 | Saturation Binding Assay | [6] |
| Receptor Density | 6.36 ± 0.59 × 10⁵ TF/cell | BXPC-3 | Saturation Binding Assay | [6] |
Table 2: Preclinical In Vivo Tumor Uptake (ImmunoPET)
| Radiotracer | Tumor Model (TF Expression) | Time Post-Injection (h) | Tumor Uptake (%ID/g) | Reference |
| ⁶⁴Cu-NOTA-ALT-836 | BXPC-3 (High) | 4 | 5.7 ± 0.5 | [1] |
| 24 | 10.3 ± 0.5 | [1] | ||
| 48 | 16.5 ± 2.6 | [1] | ||
| ⁸⁹Zr-Df-ALT-836 | BXPC-3 (High) | 4 | 14.65 ± 2.81 | [6] |
| 48 (Peak) | 31.50 ± 6.00 | [6] | ||
| 120 | 19.16 ± 5.37 | [6] | ||
| ⁸⁹Zr-Df-ALT-836 | PANC-1 (Negative) | 120 | 5.20 ± 0.65 | [6] |
| ⁸⁹Zr-Df-ALT-836 | BXPC-3 (Blocked) | 120 | 0.97 ± 0.50 | [6] |
| Mice pre-injected with a blocking dose (50 mg/kg) of unlabeled ALT-836. |
Table 3: Phase I Clinical Trial in Patients with ALI/ARDS
| Parameter | Details | Reference |
| Study Design | Prospective, randomized, placebo-controlled, dose-escalation | [7] |
| Patient Population | 18 adult patients with sepsis-induced ALI/ARDS on mechanical ventilation | [7] |
| Dose Cohorts | Single intravenous dose of 0.06, 0.08, or 0.1 mg/kg | [7] |
| Pharmacokinetics | Dose-dependent exposure observed across the infusion range | [7] |
| Immunogenicity | No anti-ALT-836 antibody response observed | [7] |
| Key Safety Finding | No major bleeding episodes reported | [7] |
| Adverse Events | Dose-dependent, self-resolved hematuria; 0.08 mg/kg suggested as an acceptable dose | [7] |
Experimental Protocols
Detailed methodologies for key experiments involving ALT-836 are outlined below.
Preclinical Evaluation: Flow Cytometry for TF Binding
This protocol is used to assess the binding activity of ALT-836 to cells expressing Tissue Factor.
-
Cell Preparation: Harvest pancreatic cancer cells (e.g., BXPC-3, ASPC-1, PANC-1) and suspend in cold phosphate-buffered saline (PBS) containing 2% bovine serum albumin (BSA) at a concentration of 5 × 10⁶ cells/mL.[1]
-
Primary Antibody Incubation: Incubate the cell suspension with ALT-836 (e.g., at 1 or 5 µg/mL) for 30 minutes at room temperature.[1]
-
Washing: Wash the cells three times with cold PBS, centrifuging at 1,000 rpm for 5 minutes between each wash to remove unbound antibody.[1]
-
Secondary Antibody Incubation: Incubate the washed cells with a fluorescently-labeled secondary antibody (e.g., AlexaFluor488-labeled goat anti-human IgG) for 30 minutes at room temperature, protected from light.[1]
-
Analysis: After a final wash, resuspend the cells in PBS and analyze them using a flow cytometer to quantify the fluorescence intensity, which corresponds to the amount of bound ALT-836.
Preclinical Evaluation: ImmunoPET Imaging in Xenograft Models
This protocol describes the use of radiolabeled ALT-836 for non-invasive imaging of TF expression in vivo.
-
Animal Model Preparation: Subcutaneously implant TF-positive (e.g., BXPC-3) or TF-negative (e.g., PANC-1) human cancer cells (1.5–2 × 10⁶ cells in Matrigel) into immunodeficient mice (e.g., athymic nude mice).[6] Allow tumors to grow to a suitable size (e.g., 100-200 mm³).[6]
-
Radiolabeling: Conjugate ALT-836 with a chelator (e.g., Df-p-SCN-Bn-NCSG for ⁸⁹Zr) and label with a positron-emitting radionuclide (e.g., ⁸⁹Zr) following established protocols.
-
Tracer Administration: Administer the radiolabeled ALT-836 (e.g., ⁸⁹Zr-Df-ALT-836) to tumor-bearing mice via intravenous injection.
-
Blocking Study (Specificity Control): For a control group, administer a high dose of unlabeled ALT-836 (e.g., 50 mg/kg) 24 hours prior to the injection of the radiolabeled tracer to saturate TF binding sites.[6]
-
PET/CT Imaging: Perform serial PET/CT scans at multiple time points post-injection (e.g., 4, 24, 48, 72, 120 hours) to visualize the biodistribution of the tracer.[6]
-
Data Analysis: Quantify the tracer uptake in tumors and other organs of interest by drawing regions of interest (ROIs) on the PET images. Express the data as a percentage of the injected dose per gram of tissue (%ID/g).[6]
Clinical Evaluation: Phase I Dose-Escalation Study
This protocol provides an overview of the design for a first-in-human study to assess the safety and pharmacokinetics of ALT-836.[7]
-
Study Design: A prospective, randomized, placebo-controlled, dose-escalation Phase I clinical trial.[7]
-
Patient Selection: Enroll adult patients who have suspected or proven infection, are receiving mechanical ventilation, and meet the criteria for Acute Lung Injury (ALI) or Acute Respiratory Distress Syndrome (ARDS) (PaO₂/FiO₂ ≤ 300 mmHg).[7]
-
Randomization and Blinding: Within 48 hours of meeting screening criteria, randomize patients in a 5:1 ratio to receive either ALT-836 or a matching placebo.[7]
-
Dose Escalation: Administer a single intravenous dose of ALT-836 to sequential cohorts of patients at increasing dose levels (e.g., 0.06 mg/kg, 0.08 mg/kg, 0.1 mg/kg).[7] A safety review is conducted before escalating to the next dose level.
-
Endpoint Measurement:
-
Pharmacokinetics: Collect serial blood samples to measure plasma concentrations of ALT-836 over time.[7]
-
Immunogenicity: Collect blood samples to assess for the development of anti-drug antibodies (ADAs).[7]
-
Safety: Monitor safety through the recording of adverse events, vital signs, ECGs, and laboratory parameters (including coagulation and pulmonary function).[7]
-
References
- 1. ImmunoPET of Tissue Factor in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue Factor Pathway Inhibitor: Multiple Anticoagulant Activities for a Single Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are tissue factor inhibitors and how do they work? [synapse.patsnap.com]
- 4. TISSUE FACTOR PATHWAY INHIBITOR: STRUCTURE-FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. ImmunoPET imaging of tissue factor expression in pancreatic cancer with 89Zr-Df-ALT-836 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I study evaluating the pharmacokinetics, safety and tolerability of an antibody-based tissue factor antagonist in subjects with acute lung injury or acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of ALT-836 in Inhibiting Tumor Angiogenesis: A Technical Guide
Introduction
Tumor angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process for tumor growth, invasion, and metastasis.[1] Solid tumors, to grow beyond a few millimeters, require a dedicated blood supply to provide oxygen and nutrients.[1] This has made anti-angiogenic therapies a cornerstone of modern oncology. ALT-836 is a recombinant human-mouse chimeric monoclonal antibody that presents a novel approach to inhibiting tumor angiogenesis by targeting Tissue Factor (TF).[2]
Tissue Factor, a transmembrane glycoprotein, is the primary initiator of the extrinsic coagulation cascade.[3] Beyond its role in hemostasis, TF is aberrantly overexpressed in many tumor types, including pancreatic, breast, and lung cancer.[2][4] This overexpression is correlated with increased tumor growth, metastasis, angiogenesis, and a higher risk of tumor-associated thrombosis.[2][5][6] ALT-836 is engineered to specifically bind and inhibit the pro-coagulant and signaling functions of human TF, thereby offering a dual mechanism to potentially control tumor progression and associated coagulopathy.[2][5]
Mechanism of Action
ALT-836 exerts its effects by directly targeting Tissue Factor. Its mechanism can be broken down into two key functions:
-
Inhibition of the Coagulation Cascade: ALT-836 binds with high affinity to human Tissue Factor, specifically at the binding site for Factor X (FX) and Factor IX (FIX).[2][4][5] This binding action physically obstructs the TF-Factor VIIa (FVIIa) complex from activating FX and FIX, which are critical downstream steps in the coagulation cascade.[2] By blocking this initiation step, ALT-836 effectively prevents thrombin formation, giving it potent anticoagulant properties.[2]
-
Inhibition of Pro-Angiogenic Signaling: The TF:FVIIa complex does more than trigger coagulation; it also activates intracellular signaling pathways that promote cancer progression.[6] A key pathway involves the cleavage and activation of Protease-Activated Receptor 2 (PAR2).[6] PAR2 signaling is known to upregulate the expression of pro-angiogenic proteins, such as Vascular Endothelial Growth Factor (VEGF), contributing to tumor growth and angiogenesis.[6] By binding to TF and inhibiting the formation of a fully active TF:FVIIa complex, ALT-836 is believed to attenuate this pro-angiogenic signaling cascade.
Signaling Pathways
The primary target of ALT-836 is the Tissue Factor signaling pathway. Its inhibition has direct and indirect consequences on tumor angiogenesis.
Tissue Factor Coagulation and PAR2 Signaling Pathway
Under normal physiological conditions, TF is expressed by cells outside the vasculature and initiates coagulation upon vessel injury.[3] In the tumor microenvironment, TF expressed on cancer cells binds to FVIIa, leading to a cascade that activates coagulation factors and also initiates PAR2 signaling, promoting tumor growth and the formation of new blood vessels.[6] ALT-836 intervenes by binding to TF, preventing the activation of Factor X and thereby blocking both the coagulation cascade and downstream signaling events.[2][5]
Logical Pathway for Angiogenesis Inhibition
The inhibition of TF by ALT-836 leads to a reduction in key downstream signals that drive the formation of new blood vessels. By preventing the activation of PAR2, ALT-836 indirectly suppresses the transcription of genes responsible for producing pro-angiogenic growth factors, ultimately inhibiting angiogenesis.
Quantitative Data from Preclinical Studies
Preclinical evaluation of ALT-836 has focused on its ability to specifically target and bind to TF-expressing tumors. Immuno-positron emission tomography (PET) studies using radiolabeled ALT-836 have provided robust quantitative data on its in vivo targeting capabilities.
Table 1: In Vitro Binding Affinity of ALT-836 and Conjugates Data demonstrates that binding affinity is maintained after conjugation for imaging and correlates with TF expression levels.
| Cell Line | Relative TF Expression | Antibody Construct | Concentration | Binding Result |
| BXPC-3 | High | ALT-836 / NOTA-ALT-836 | 1 or 5 µg/mL | Strong binding observed, no difference between constructs.[5] |
| ASPC-1 | Medium | ALT-836 / NOTA-ALT-836 | 1 or 5 µg/mL | Moderate binding observed, no difference between constructs.[4][5] |
| PANC-1 | Low / Negative | ALT-836 / NOTA-ALT-836 | 1 or 5 µg/mL | Little to no binding observed.[4][5] |
Table 2: In Vivo Tumor Uptake of Radiolabeled ALT-836 in Pancreatic Cancer Xenograft Models %ID/g = percentage of injected dose per gram of tissue. Data presented as mean ± SD.
| Study (Tracer) | Tumor Model (TF Expression) | Time Post-Injection | Tumor Uptake (%ID/g) | Uptake with Blocking Dose (%ID/g) |
| 64Cu-NOTA-ALT-836[5] | BXPC-3 (High) | 4 h | 5.7 ± 0.5 | 0.7 ± 0.4 |
| 24 h | 10.3 ± 0.5 | 2.3 ± 0.9 | ||
| 48 h | 16.5 ± 2.6 | 2.8 ± 0.7 | ||
| 89Zr-Df-ALT-836[7] | BXPC-3 (High) | 48 h | 31.5 ± 6.0 | 2.3 ± 0.5 |
These studies show high and specific accumulation of ALT-836 in TF-positive tumors.[5][7] The significant reduction in tumor uptake when a blocking dose of unlabeled ALT-836 is pre-injected confirms that the targeting is TF-specific.[5][7]
Experimental Protocols
The characterization of ALT-836's anti-tumor properties involves a series of standardized preclinical assays.
1. Flow Cytometry for TF Binding Affinity
This protocol is used to quantify the binding of ALT-836 to cancer cells with varying levels of TF expression.[5]
-
Cell Preparation: Pancreatic cancer cell lines (e.g., BXPC-3, ASPC-1, PANC-1) are harvested and suspended in a cold phosphate-buffered saline (PBS) solution containing 2% bovine serum albumin (BSA) at a concentration of 5 × 106 cells/mL.[5]
-
Primary Antibody Incubation: Cells are incubated with ALT-836 or its conjugated version (e.g., NOTA-ALT-836) at specified concentrations (e.g., 1 or 5 μg/mL) for 30 minutes at room temperature.[5]
-
Washing: Cells are washed three times with cold PBS to remove unbound antibody, with centrifugation at 1,000 rpm for 5 minutes between washes.[5]
-
Secondary Antibody Incubation: The cells are then incubated with a fluorescently labeled secondary antibody (e.g., AlexaFluor488-labeled goat anti-human IgG) for 30 minutes at room temperature.[5]
-
Analysis: After final washes, the fluorescence of the cell population is measured using a flow cytometer to determine the extent of primary antibody binding.
2. In Vivo ImmunoPET Imaging and Biodistribution
This method assesses the ability of ALT-836 to target tumors in a living organism.[5]
-
Animal Model: Tumor-bearing mice (e.g., nude mice with subcutaneous pancreatic tumor xenografts) are used.
-
Tracer Injection: Each mouse is injected with 5-10 MBq of radiolabeled ALT-836 (e.g., 64Cu-NOTA-ALT-836) via the tail vein.[5]
-
PET Scanning: Static PET scans (5-10 minutes) are performed at various time points post-injection (e.g., 4, 24, and 48 hours) to visualize and quantify tracer distribution.[5]
-
Blocking Experiment: To confirm TF specificity, a separate group of mice is injected with a high dose of unlabeled ALT-836 (e.g., 1 mg) approximately 2 hours before the administration of the radiolabeled tracer.[5]
-
Biodistribution Analysis: After the final PET scan, mice are euthanized, and organs of interest (tumor, liver, spleen, muscle, etc.) are harvested, weighed, and their radioactivity is measured using a gamma counter to validate the PET imaging data.[5]
3. Immunofluorescence Staining for TF and Endothelial Cells
This technique is used to visualize the localization of TF within the tumor tissue, often in relation to the tumor vasculature.[5]
-
Tissue Preparation: Tumors are excised, frozen, and cryo-sectioned into 5 μm thick slices.[5]
-
Fixation and Blocking: The tissue slices are fixed with cold acetone (B3395972) and blocked with 10% donkey serum to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Slices are incubated with primary antibodies: ALT-836 (e.g., 2 μg/mL) to detect TF, and a rat anti-mouse CD31 antibody to stain for endothelial cells (a marker for blood vessels).[5]
-
Secondary Antibody Incubation: After washing, slices are incubated with corresponding fluorescently labeled secondary antibodies (e.g., AlexaFluor488-labeled goat anti-human IgG for TF and Cy3-labeled donkey anti-rat IgG for CD31).[5]
-
Imaging: The stained tissue slices are then visualized using a fluorescence microscope to observe the co-localization of Tissue Factor and blood vessels.[5]
ALT-836 represents a targeted biological therapy with a distinct mechanism of action against a key driver of tumor progression and angiogenesis. By binding to and inhibiting Tissue Factor, ALT-836 disrupts the extrinsic coagulation pathway and mitigates TF:FVIIa-mediated pro-angiogenic signaling.[2][5] Preclinical studies have successfully demonstrated its high affinity and specificity for TF-expressing tumors in vivo.[5][7] While these studies have primarily focused on its utility as an imaging agent to detect TF, the underlying mechanism strongly supports its therapeutic potential to inhibit tumor angiogenesis and growth.[2][6] The ongoing evaluation of ALT-836 in clinical trials for solid tumors will be crucial in defining its role in the landscape of anti-cancer therapies.[7] Targeting Tissue Factor with agents like ALT-836 remains a promising and scientifically compelling strategy in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. Facebook [cancer.gov]
- 3. What are the therapeutic candidates targeting tissue factor? [synapse.patsnap.com]
- 4. 64Cu-1,4,7-Triazacyclononane-1,4,7-triacetic acid-p-isothiocyanatobenzyl-ALT-836 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ImmunoPET of Tissue Factor in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. ImmunoPET imaging of tissue factor expression in pancreatic cancer with 89Zr-Df-ALT-836 - PMC [pmc.ncbi.nlm.nih.gov]
Pre-clinical Anti-thrombotic Profile of ALT-836: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALT-836 is a recombinant human-mouse chimeric monoclonal antibody that exhibits potent anti-thrombotic and anti-inflammatory activities. It functions by targeting tissue factor (TF), a primary initiator of the extrinsic coagulation cascade. By binding to TF, ALT-836 effectively blocks the activation of Factor X (FX) and Factor IX (FIX), thereby inhibiting thrombin generation and subsequent thrombus formation.[1] Pre-clinical studies, including those in non-human primates, have demonstrated the efficacy of ALT-836 in reducing acute vascular thrombosis without a significant increase in bleeding risk, highlighting its potential as a safe and effective anti-thrombotic agent. This document provides a comprehensive overview of the pre-clinical data on the anti-thrombotic activity of ALT-836, detailing its mechanism of action, summarizing key quantitative findings from in vivo and in vitro studies, and outlining the experimental protocols used in these assessments.
Mechanism of Action
ALT-836 exerts its anti-thrombotic effect by specifically targeting and inhibiting the function of Tissue Factor (TF). TF is a transmembrane protein that acts as the primary cellular receptor and cofactor for Factor VIIa (FVIIa). The formation of the TF:FVIIa complex initiates the extrinsic pathway of the coagulation cascade, leading to the activation of FX and FIX. This, in turn, triggers a series of downstream events culminating in the generation of thrombin and the formation of a fibrin (B1330869) clot.
ALT-836 is a chimeric monoclonal antibody that binds to human TF with high affinity.[2] Its mechanism of action involves binding to TF or the TF:FVIIa complex in a manner that prevents the subsequent binding and activation of its substrates, FX and FIX.[1] This blockade of the initial steps of the extrinsic coagulation pathway effectively inhibits the amplification of the coagulation cascade and subsequent thrombin generation.
dot
Caption: Mechanism of action of ALT-836 in the extrinsic coagulation pathway.
Quantitative Data
In Vivo Anti-thrombotic Efficacy
A key pre-clinical evaluation of ALT-836 was conducted in a chimpanzee model of arterial thrombosis induced by surgical endarterectomy. This study provided significant quantitative data on the anti-thrombotic efficacy and safety of ALT-836.
Table 1: Effect of ALT-836 on Thrombus Formation and Hemostasis in a Chimpanzee Arterial Thrombosis Model
| Parameter | Control (PBS) | ALT-836 (1 mg/kg) | P-value |
| Thrombus Formation | |||
| Platelet Deposition (¹¹¹In-platelets/mm²) | 1.5 x 10⁶ ± 0.3 x 10⁶ | 0.3 x 10⁶ ± 0.1 x 10⁶ | < 0.02 |
| Vessel Injury/Blood Ratio | 15.1 ± 3.2 | 3.2 ± 0.8 | < 0.02 |
| Hemostasis | |||
| Surgical Blood Loss (mL) | 18.4 ± 4.5 | 20.1 ± 5.2 | Not Significant |
| Template Bleeding Time (min) | 4.2 ± 0.8 | 4.5 ± 0.6 | Not Significant |
Data are presented as mean ± SEM (n=5).
In Vitro Anticoagulant Activity
In vitro studies using a minimally altered whole blood assay demonstrated the potent anticoagulant effects of Sunol-cH36 (the former designation for ALT-836).
Table 2: Effect of Sunol-cH36 (ALT-836) on Clot Formation in Human Whole Blood
| Treatment | Time to Clot Formation (minutes) |
| Control | ~5 |
| Sunol-cH36 (13 nM) | > 10 |
| Aspirin | ~5 |
| Sunol-cH36 (13 nM) + Aspirin | > 15 |
Clot formation was initiated with 40 pM of recombinant human TF.[3][4]
Experimental Protocols
Chimpanzee Arterial Thrombosis Model
This protocol details the in vivo evaluation of ALT-836 in a non-human primate model of arterial thrombosis.
dot
Caption: Experimental workflow for the chimpanzee arterial thrombosis model.
Protocol Steps:
-
Animal Model: The study utilized five healthy adult chimpanzees.
-
Platelet Labeling: Autologous platelets were labeled with ¹¹¹In-Oxine for subsequent imaging of platelet deposition at the site of vascular injury.
-
Surgical Procedure: A surgical endarterectomy was performed on the superficial femoral arteries to induce vascular injury and expose subendothelial TF, thereby initiating thrombus formation.
-
Treatment Administration: Immediately before reperfusion of the endarterectomized artery, a single intravenous bolus of ALT-836 (1 mg/kg) or a placebo (phosphate-buffered saline, PBS) was administered.
-
Thrombus Quantification: Platelet deposition at the endarterectomy site was quantified using a gamma camera to detect the ¹¹¹In-labeled platelets. The vessel injury to blood ratio was also calculated.
-
Hemostasis Assessment: Surgical blood loss was measured throughout the procedure. Template bleeding time was assessed to evaluate the effect on primary hemostasis.
-
Vessel Patency: The arterial segments were harvested 30 days post-surgery to assess long-term vessel patency.
In Vitro Whole Blood Coagulation Assay
This assay evaluates the effect of ALT-836 on tissue factor-induced coagulation in a minimally altered whole blood environment.
Protocol Steps:
-
Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., citrate).
-
Treatment Incubation: Aliquots of whole blood are incubated with either ALT-836 at a specified concentration (e.g., 13 nM), a vehicle control, or other agents such as aspirin.[3][4]
-
Initiation of Coagulation: Clot formation is initiated by the addition of a standardized concentration of recombinant human tissue factor (e.g., 40 pM).[3][4]
-
Measurement of Clotting Time: The time to clot formation is measured using a suitable instrument, such as a thromboelastograph or a coagulometer.
-
Thrombin Generation Measurement: In some variations of the assay, samples can be taken at different time points after the initiation of clotting to measure the generation of thrombin, often by quantifying fibrinopeptide A levels.[3]
In Vitro Platelet Aggregation Assay (General Protocol)
While specific data for ALT-836's direct effect on platelet aggregation is not extensively available, as its primary mechanism is on the coagulation cascade, a general protocol for assessing such effects is provided.
dot
Caption: General workflow for an in vitro platelet aggregation assay.
Protocol Steps:
-
Blood Collection and Preparation: Whole blood is collected from healthy donors into tubes containing 3.2% sodium citrate. Platelet-rich plasma (PRP) is prepared by centrifugation.
-
Incubation: PRP is incubated with various concentrations of ALT-836 or a vehicle control at 37°C.
-
Agonist-Induced Aggregation: Platelet aggregation is induced by adding a known platelet agonist, such as ADP, collagen, or thrombin.
-
Measurement: The change in light transmittance through the PRP suspension is measured over time using a light transmission aggregometer. An increase in light transmittance corresponds to an increase in platelet aggregation.
Conclusion
The pre-clinical data for ALT-836 strongly support its potential as a novel anti-thrombotic agent. Its specific mechanism of targeting tissue factor to inhibit the initiation of the extrinsic coagulation cascade is well-defined. In vivo studies in a highly relevant non-human primate model have demonstrated significant efficacy in preventing arterial thrombosis without compromising hemostasis, a critical safety consideration for any anticoagulant. In vitro data further corroborates its potent anticoagulant activity. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of ALT-836 and other tissue factor-targeting therapeutics. Further studies to fully elucidate its effects on platelet function and in various thrombosis models will continue to refine its clinical potential.
References
ALT-836: A Deep Dive into its Mechanism of Action in Acute Lung Injury and ARDS
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), represent a significant challenge in critical care, characterized by widespread inflammation, endothelial and epithelial barrier dysfunction, and the formation of intra-alveolar fibrin (B1330869) deposits. A key initiator of the coagulation cascade and a potent signaling molecule implicated in this pathology is Tissue Factor (TF). ALT-836, a chimeric monoclonal antibody, targets and inhibits human TF, offering a promising therapeutic strategy. This technical guide provides a comprehensive overview of the core mechanism of ALT-836 in ALI and ARDS, summarizing available clinical data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.
The Critical Role of Tissue Factor in ALI and ARDS
In healthy lungs, Tissue Factor (TF) expression is tightly regulated. However, in the inflammatory milieu of ALI/ARDS, various stimuli, including inflammatory cytokines, lead to the aberrant expression of TF on the surface of alveolar epithelial cells, endothelial cells, and infiltrated immune cells like macrophages.[1] This upregulation of TF in the alveolar compartment is a central driver of the procoagulant state observed in ARDS.[1]
Upon exposure to the bloodstream, TF binds to Factor VIIa (FVIIa), forming a complex that initiates the extrinsic coagulation cascade. This TF:FVIIa complex activates Factor X (FX) to FXa, which in turn converts prothrombin to thrombin, leading to the cleavage of fibrinogen into fibrin and the formation of a fibrin clot. This intra-alveolar fibrin deposition contributes to the formation of hyaline membranes, a hallmark of ARDS, impairs gas exchange, and inactivates surfactant.[2]
Beyond its role in coagulation, the TF:FVIIa complex, and downstream proteases like FXa and thrombin, can activate Protease-Activated Receptors (PARs), particularly PAR-1 and PAR-2, on various cell types.[1][3] This signaling cascade triggers a pro-inflammatory response, including the release of cytokines and chemokines, and an increase in endothelial permeability, further exacerbating lung injury.[2]
ALT-836: A Targeted Inhibitor of Tissue Factor
ALT-836 (also known as Sunol-cH36) is a recombinant human-mouse chimeric monoclonal antibody specifically designed to bind to human Tissue Factor with high affinity.[4] Its mechanism of action centers on the direct inhibition of the procoagulant and signaling functions of TF.
By binding to TF, ALT-836 sterically hinders the interaction between the TF:FVIIa complex and its substrate, Factor X.[4] This blockade prevents the activation of FX to FXa, thereby inhibiting the downstream generation of thrombin and subsequent fibrin deposition.[4] This anticoagulant activity is crucial in mitigating the prothrombotic environment within the injured lung.
Furthermore, by preventing the formation and activity of the TF:FVIIa complex, ALT-836 is hypothesized to attenuate TF-mediated inflammatory signaling through PARs. This can lead to a reduction in the production of pro-inflammatory cytokines and a decrease in endothelial permeability, thus addressing both the thrombotic and inflammatory drivers of ALI/ARDS.
Quantitative Data Summary
Clinical Data: Phase I Study in ALI/ARDS Patients
A Phase I, prospective, randomized, placebo-controlled, dose-escalation clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of ALT-836 in patients with ALI/ARDS.[5]
Table 1: Pharmacokinetic Parameters of ALT-836 in ALI/ARDS Patients [6]
| Dose Group | Cmax (ng/mL) | AUC(0-inf) (ng*h/mL) | t1/2 (h) |
| 0.06 mg/kg | 1480 ± 280 | 38600 ± 11100 | 21.3 ± 7.2 |
| 0.08 mg/kg | 2030 ± 340 | 54800 ± 13300 | 21.9 ± 5.4 |
| 0.10 mg/kg | 2450 ± 450 | 69300 ± 15800 | 20.7 ± 6.8 |
| Data are presented as mean ± SD. |
Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs) in the Phase I Study [5]
| Adverse Event | ALT-836 (n=15) | Placebo (n=3) |
| Any TEAE | 15 (100%) | 3 (100%) |
| Anemia | 5 (33.3%) | 1 (33.3%) |
| Hematuria | 4 (26.7%) | 0 (0%) |
| Pleural Effusion | 2 (13.3%) | 0 (0%) |
| Hypokalemia | 2 (13.3%) | 1 (33.3%) |
| Hyperglycemia | 2 (13.3%) | 0 (0%) |
| Data are presented as n (%). Only the most frequent events are listed. |
No major bleeding episodes were reported in the ALT-836 treated patients.[5] The dose-dependent, self-resolved hematuria suggested that 0.08 mg/kg was an acceptable dose level.[5]
Experimental Protocols
Phase I Clinical Trial Protocol (NCT00879606)[8][9]
-
Study Design: A prospective, randomized, placebo-controlled, single-blind, dose-escalation Phase I clinical trial.[5]
-
Patient Population: Adult patients with suspected or proven infection, receiving mechanical ventilation, and meeting the criteria for ALI/ARDS (PaO2/FiO2 ≤ 300 mmHg).[5]
-
Randomization and Blinding: 18 patients were randomized in a 5:1 ratio to receive either ALT-836 or a placebo. The study was single-blinded.[5]
-
Treatment: Patients received a single intravenous dose of ALT-836 at 0.06, 0.08, or 0.1 mg/kg, or placebo, within 48 hours of meeting screening criteria.[5]
-
Assessments:
-
Pharmacokinetics: Blood samples were collected at predefined time points to measure serum concentrations of ALT-836.[5]
-
Safety: Monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters (including coagulation and pulmonary function).[5]
-
Immunogenicity: Serum samples were analyzed for the presence of anti-ALT-836 antibodies.[5]
-
Preclinical Model: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice[10][11][12]
This protocol describes a common method for inducing ALI in mice to study the efficacy of therapeutic agents like TF inhibitors.
-
Animal Model: Male C57BL/6 mice, 8-12 weeks old.
-
Induction of ALI:
-
Anesthetize mice with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Intratracheally instill a single dose of LPS (e.g., 1-5 mg/kg) in a small volume of sterile saline (e.g., 50 µL). Control animals receive sterile saline only.
-
-
Therapeutic Intervention (Example for a TF inhibitor):
-
Administer the TF inhibitor (e.g., intravenously or intraperitoneally) at a predetermined dose and time relative to LPS instillation (e.g., 1 hour before or after).
-
-
Assessment of Lung Injury (typically 24-72 hours post-LPS):
-
Bronchoalveolar Lavage (BAL):
-
Euthanize the mouse and cannulate the trachea.
-
Lavage the lungs with a fixed volume of sterile saline (e.g., 3 x 0.5 mL).
-
Collect the BAL fluid and centrifuge to separate cells from the supernatant.
-
Perform total and differential cell counts (neutrophils, macrophages) on the cell pellet.[7]
-
Measure total protein concentration in the supernatant as an indicator of alveolar-capillary barrier permeability.
-
Measure cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA or multiplex assays.[8]
-
-
Lung Wet-to-Dry Weight Ratio:
-
Excise the lungs and record the wet weight.
-
Dry the lungs in an oven (e.g., at 60°C for 72 hours) until a constant weight is achieved (dry weight).
-
Calculate the wet-to-dry ratio as an index of pulmonary edema.[9]
-
-
Histopathology:
-
Fix the lungs in 10% formalin and embed in paraffin.
-
Section the lung tissue and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Score the lung injury based on parameters such as alveolar congestion, hemorrhage, infiltration of inflammatory cells, and thickness of the alveolar wall.
-
-
Myeloperoxidase (MPO) Activity:
-
Homogenize lung tissue.
-
Measure MPO activity in the homogenate as a quantitative index of neutrophil infiltration.[8]
-
-
Signaling Pathways and Experimental Workflow
Below are diagrams generated using the DOT language to visualize the key signaling pathways and a typical experimental workflow.
Caption: TF Signaling Pathway in ALI/ARDS and ALT-836 Inhibition.
Caption: Preclinical Experimental Workflow for ALT-836 in ALI.
Conclusion and Future Directions
ALT-836 represents a targeted therapeutic approach for ALI and ARDS by directly inhibiting the central pathogenic role of Tissue Factor. The available Phase I clinical data demonstrate a favorable safety profile and predictable pharmacokinetics in the patient population. The mechanism of action, involving the dual inhibition of coagulation and inflammation, provides a strong rationale for its continued development.
Future research should focus on elucidating the in vivo efficacy of ALT-836 in well-characterized preclinical models of ALI/ARDS to provide quantitative data on its impact on key pathological features such as pulmonary edema, inflammatory cell infiltration, and cytokine profiles. The ongoing Phase II clinical trial (NCT00879606) will be critical in determining the clinical efficacy of ALT-836 in improving outcomes for patients with this devastating syndrome.[10] A deeper understanding of the interplay between TF inhibition and downstream signaling pathways, including PARs and NF-κB, will further refine our knowledge of its therapeutic potential.
References
- 1. Role of tissue factor and protease-activated receptors in a mouse model of endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coagulation and inflammation in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention of LPS-Induced Acute Lung Injury in Mice by Mesenchymal Stem Cells Overexpressing Angiopoietin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. thoracic.org [thoracic.org]
- 7. An Official American Thoracic Society Workshop Report: Features and Measurements of Experimental Acute Lung Injury in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Protective Effects of Pterostilbene on Lipopolysaccharide-Induced Acute Lung Injury in Mice by Inhibiting NF-κB and Activating Nrf2/HO-1 Signaling Pathways [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of the tissue factor/factor VIIa pathway does not influence the inflammatory or antibacterial response to abdominal sepsis induced by Escherichia coli in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Triple-Pronged Attack: A Technical Guide to the Mechanism of Action of GSK3228836 (Bepirovirsen) in Hepatitis B
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK3228836, also known as bepirovirsen, is an investigational antisense oligonucleotide (ASO) that represents a promising therapeutic agent for chronic hepatitis B (CHB). Its novel mechanism of action targets the hepatitis B virus (HBV) at the RNA level, leading to a multifaceted antiviral effect. This technical guide provides an in-depth exploration of the core mechanism of GSK3228836, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of key pathways and workflows. Bepirovirsen is designed to recognize and degrade the genetic components (RNA) of the hepatitis B virus, which are crucial for the virus's ability to replicate and produce viral proteins that contribute to chronic disease.[1] This approach has the potential to allow the patient's own immune system to regain control of the virus.[1]
Core Mechanism of Action: A Tripartite Strategy
GSK3228836 is a 20-mer antisense oligonucleotide with a 2'-O-methoxyethyl (2'-MOE) modified gapmer design.[2] Its mechanism of action is distinguished by a "triple action" approach:
-
Inhibition of Viral Replication and Protein Production: As an ASO, GSK3228836 is designed to specifically bind to a highly conserved region present in all HBV messenger RNAs (mRNAs), including the pregenomic RNA (pgRNA).[3][4] This binding creates an RNA-DNA duplex that is a substrate for the host enzyme RNase H1.[5] RNase H1 then cleaves and degrades the target HBV RNA.[5] This process effectively silences the expression of all viral proteins, including the hepatitis B surface antigen (HBsAg), and disrupts the viral replication cycle.[6][7]
-
Suppression of Hepatitis B Surface Antigen (HBsAg): The degradation of HBV mRNAs directly leads to a significant reduction in the production and secretion of HBsAg.[1][8] HBsAg is a key factor in maintaining the chronic state of the infection by inducing immune tolerance. Its suppression is considered essential for achieving a functional cure.[1]
-
Stimulation of the Immune System: GSK3228836 has been shown to stimulate the innate immune system, potentially through the activation of Toll-like receptor 8 (TLR8).[4][8][9] This immunomodulatory effect may help to break the immune tolerance associated with chronic HBV infection and promote a durable and sustained antiviral response controlled by the host's immune system.[1][8]
Quantitative Data from Preclinical and Clinical Studies
The efficacy of GSK3228836 in reducing HBV viral markers has been demonstrated in both preclinical models and human clinical trials.
Preclinical Efficacy
In preclinical studies using HBV-transgenic mice, administration of bepirovirsen resulted in significant, dose-dependent reductions in HBV RNA, DNA, and viral proteins.[3][4]
| Parameter | Dose | Reduction | Study Type |
| Hepatic HBV RNA | 50 mg/kg/wk | 90% | In vivo (HBV-transgenic mice)[3][4] |
| Hepatic HBV DNA | 50 mg/kg/wk | 99% | In vivo (HBV-transgenic mice)[3][4] |
| Serum HBsAg | 50 mg/kg/wk | ~99% (2 logs) | In vivo (HBV-transgenic mice)[3] |
| Serum HBV DNA | Not specified | >95% | In vivo (HBV-transgenic mice)[3] |
Clinical Efficacy
Phase I, IIa, and IIb clinical trials have evaluated the safety, tolerability, and antiviral activity of GSK3228836 in healthy volunteers and patients with chronic hepatitis B.
| Study Phase | Patient Population | Dosing Regimen | Key Findings |
| Phase I | Healthy Volunteers | Single doses (75-450 mg) and multiple doses (150-450 mg) | Acceptable safety profile and pharmacokinetics consistent with the chemical class.[3] |
| Phase IIa | CHB patients (on and not on NA therapy) | 150mg and 300mg subcutaneously over 4 weeks | Marked reductions in HBsAg and HBV DNA compared to placebo.[10][11] |
| Phase IIb (B-Clear) | CHB patients (on and not on NA therapy) | 300 mg weekly for 24 weeks | 9-10% of participants achieved sustained loss of HBsAg and HBV DNA.[12] Patients with low baseline HBsAg levels responded best.[12] |
| Phase IIb (B-Clear Interim Analysis) | CHB patients on NA therapy | 300 mg weekly for 24 weeks | 28% experienced virologic response (HBV DNA and HBsAg below lower limit of quantification).[13] |
| Phase IIb (B-Clear Interim Analysis) | CHB patients not on NA therapy | 300 mg weekly for 24 weeks | 29% experienced virologic response.[13] |
Experimental Protocols
The following sections outline the methodologies employed in key preclinical and clinical studies to evaluate the mechanism and efficacy of GSK3228836.
In Vitro Cell Culture Dose-Response Assay
-
Objective: To determine the in vitro potency of bepirovirsen in reducing HBV replication and protein production.
-
Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line that constitutively expresses HBV.[3]
-
Methodology:
-
HepG2.2.15 cells were plated in 96-well plates at a density of 28,000 cells per well.[3]
-
Cells were transfected with varying concentrations of bepirovirsen or control agents (e.g., entecavir, tenofovir (B777) disoproxil fumarate) using Lipofectamine 2000.[3]
-
Following an incubation period, cell culture supernatants and cell lysates were collected.
-
HBV DNA, RNA, and viral proteins (e.g., HBsAg) were quantified using appropriate assays (e.g., qPCR, ELISA).
-
Dose-response curves were generated to determine the EC50 (half-maximal effective concentration).
-
References
- 1. gsk.com [gsk.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical and Phase 1 Assessment of Antisense Oligonucleotide Bepirovirsen in Hepatitis B Virus–Transgenic Mice and Healthy Human Volunteers: Support for Clinical Dose Selection and Evaluation of Safety, Tolerability, and Pharmacokinetics of Single and Multiple Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toward a new era of hepatitis B virus therapeutics: The pursuit of a functional cure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Ionis announces positive data from GSK's Phase 2b clinical study of bepirovirsen [prnewswire.com]
- 8. gsk.com [gsk.com]
- 9. bepirovirsen (GSK3228836) / GSK, Ionis [delta.larvol.com]
- 10. GSK hepatitis B treatment yields positive data in Phase IIa trial [clinicaltrialsarena.com]
- 11. us.gsk.com [us.gsk.com]
- 12. Long-Term Follow-Up for GSK3228836 in Hepatitis B · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. Ionis announces presentation of positive Phase 2b data for chronic hepatitis B treatment at the EASL International Liver Congress™ | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
Preclinical Profile of Bepirovirsen (GSK'836): An In-depth Technical Guide for Researchers
Introduction: Bepirovirsen (formerly GSK3228836) is an investigational antisense oligonucleotide (ASO) designed to address the unmet medical need for a functional cure in chronic hepatitis B (CHB) infection.[1][2] Current standard-of-care therapies, such as nucleoside/nucleotide analogues (NAs), effectively suppress viral replication but rarely lead to the clearance of hepatitis B surface antigen (HBsAg), a key determinant of functional cure.[1][2] Bepirovirsen offers a novel approach by directly targeting and degrading hepatitis B virus (HBV) messenger RNA (mRNA), thereby inhibiting the production of viral proteins, including HBsAg.[3] This technical guide provides a comprehensive overview of the preclinical data for bepirovirsen, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its early-stage evaluation.
Mechanism of Action
Bepirovirsen is a 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide.[3] It is designed to be complementary to a highly conserved region of all HBV RNA transcripts. Upon entering a hepatocyte, bepirovirsen binds to the target HBV mRNA. This binding event creates an RNA-DNA hybrid, which is a substrate for the host cellular enzyme RNase H1. RNase H1 then cleaves the RNA strand of the hybrid, leading to the degradation of the viral mRNA. This process effectively silences the expression of all HBV proteins, including HBsAg, and disrupts the viral life cycle.[3]
Preclinical Experimental Workflow
The preclinical evaluation of bepirovirsen followed a standard workflow, progressing from in vitro characterization to in vivo efficacy studies in a relevant animal model.
In Vitro Efficacy
The in vitro antiviral activity of bepirovirsen was assessed in the HepG2.2.15 cell line, a human hepatoblastoma cell line that constitutively expresses HBV.
Experimental Protocol:
-
Cell Culture: HepG2.2.15 cells were plated in 96-well plates at a density of 28,000 cells per well.[3]
-
Transfection: The cells were transfected with bepirovirsen using Lipofectamine 2000.[3]
-
Treatment: The cell culture medium was replaced two days after transfection. The treatment period was approximately 16 hours.[3]
-
Analysis: Following treatment, RNA and DNA were isolated using the RNeasy 96 Kit and DNeasy 96 Blood & Tissue Kit, respectively.[3] HBV markers were quantified to determine the dose-dependent effects of bepirovirsen.
Quantitative Data:
Bepirovirsen demonstrated a potent, sequence-specific, and dose-dependent reduction of all HBV RNA transcripts in HepG2.2.15 cells.[3] This led to a subsequent reduction in viral DNA and secreted viral proteins.
| Parameter | Bepirovirsen Concentration | Observation | Reference |
| HBV RNA | Dose-dependent | Potent, sequence-specific reduction of all transcripts. | [3] |
| HBV DNA | Dose-dependent | Potent reduction. | [3] |
| HBsAg | Dose-dependent | Dose-responsive reduction in secreted levels. | [3] |
| HBeAg | Dose-dependent | Dose-responsive reduction in secreted levels. | [3] |
In Vivo Efficacy
The in vivo efficacy of bepirovirsen was evaluated in an HBV-transgenic mouse model, which allows for the assessment of the drug's effect on HBV replication and antigen production in a living organism.
Experimental Protocol:
-
Animal Model: HBV-transgenic mice were used for the in vivo studies.[3] A subset of these mice was prescreened for high serum HBeAg levels to ensure a robust assessment of changes in HBsAg.[3]
-
Dosing: Bepirovirsen was administered to the mice at a dose of 50 mg/kg/week.[3]
-
Treatment Duration: The treatment period was 4 weeks.[3]
-
Analysis: Serum levels of HBV DNA, HBsAg, and HBeAg were measured at baseline and weekly throughout the study.[3] At the end of the study, hepatic levels of HBV RNA and DNA were also measured.[3]
Quantitative Data:
Treatment with bepirovirsen resulted in a significant reduction of HBV markers in both the liver and serum of HBV-transgenic mice.
| Parameter | Bepirovirsen Dose | Observation | Reference |
| Hepatic HBV RNA | 50 mg/kg/week | >90% reduction. | [3] |
| Hepatic HBV DNA | 50 mg/kg/week | >1 log reduction. | [3] |
| Serum HBV DNA | 50 mg/kg/week | >95% reduction. | [3] |
| Serum HBsAg | Dose-dependent | Dose-dependent reduction observed from 7 days after initial administration. | [3] |
The preclinical data for bepirovirsen demonstrate its potential as a novel therapeutic agent for chronic hepatitis B. Its mechanism of action, involving the RNase H1-mediated degradation of HBV mRNA, leads to a potent and dose-dependent reduction of all viral transcripts and proteins. These findings from in vitro and in vivo studies provided a strong rationale for the clinical development of bepirovirsen in patients with chronic hepatitis B.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Small nucleic acid drugs-the dawn of functional cure of chronic hepatitis B [frontiersin.org]
- 3. Preclinical and Phase 1 Assessment of Antisense Oligonucleotide Bepirovirsen in Hepatitis B Virus–Transgenic Mice and Healthy Human Volunteers: Support for Clinical Dose Selection and Evaluation of Safety, Tolerability, and Pharmacokinetics of Single and Multiple Doses - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Bepirovirsen (GSK'836) in Reducing Hepatitis B Surface Antigen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Hepatitis B (CHB) infection, affecting nearly 300 million individuals globally, presents a significant public health challenge due to its potential to progress to cirrhosis and hepatocellular carcinoma.[1] Current therapeutic options, primarily nucleos(t)ide analogues (NAs), effectively suppress Hepatitis B virus (HBV) replication but rarely lead to a functional cure, defined as sustained loss of Hepatitis B surface antigen (HBsAg) and undetectable HBV DNA after treatment completion. The persistence of HBsAg is a key factor in the long-term prognosis of CHB patients. Bepirovirsen (formerly GSK'836 or GSK3228836), an investigational antisense oligonucleotide (ASO), has emerged as a promising agent for achieving functional cure by directly targeting and reducing HBsAg levels. This technical guide provides an in-depth overview of the mechanism of action, clinical trial data, and experimental protocols related to bepirovirsen's role in HBsAg reduction.
Mechanism of Action
Bepirovirsen is a 2'-O-methoxyethyl-modified ASO designed to recognize and bind to a complementary sequence present in all HBV messenger RNA (mRNA) transcripts. This binding initiates a dual mechanism of action:
-
Degradation of HBV RNA: Upon binding to HBV mRNA, bepirovirsen recruits the host's RNase H, an intracellular enzyme, which then cleaves and degrades the viral mRNA. This process inhibits the translation of viral proteins, including HBsAg, and also disrupts the reverse transcription of pregenomic RNA (pgRNA), thereby reducing the production of new viral particles.
-
Immunostimulation via TLR8: Bepirovirsen has been shown to stimulate the innate immune system through the activation of Toll-like receptor 8 (TLR8).[2] This activation leads to the production of pro-inflammatory cytokines and chemokines, which may contribute to a more robust and sustained immune response against HBV, potentially leading to a durable functional cure.
Clinical Trial Data
Bepirovirsen has undergone evaluation in Phase IIa and Phase IIb clinical trials, demonstrating its potential to reduce HBsAg and HBV DNA levels in patients with CHB.
Phase IIa Study
This dose-ranging study assessed the safety, tolerability, and efficacy of bepirovirsen in both NA-treated and NA-naïve CHB patients over a four-week treatment period.[3][4]
Table 1: Key Efficacy Results from the Phase IIa Study
| Patient Cohort | Treatment Group | N | Mean HBsAg Reduction (log10 IU/mL) [SD] | p-value vs. Placebo |
| NA-Treated | Bepirovirsen 300mg | 4 | -2.51 [1.57] | 0.45 |
| Placebo | 2 | -0.01 [0.04] | ||
| NA-Naïve | Bepirovirsen 300mg | 12 | -1.66 [1.48] | <0.001 |
| Placebo | 6 | 0.00 [0.47] |
-
Across both treatment groups, six patients experienced HBsAg reductions of over 3.0 log10 IU/mL, with four of these patients having levels fall below the limit of quantification (0.05 IU/mL).[3]
-
Prolonged HBsAg loss was observed in one NA-treated patient (from Day 36 to Day 113) and one NA-naïve patient (from Day 23 to Day 126).[3]
-
Reductions in HBV DNA greater than 2 log10 IU/mL were observed in 5 of the 12 NA-naïve patients.[3]
Phase IIb B-Clear Study
The B-Clear study was a larger, multicenter, randomized trial that evaluated different dosing regimens of bepirovirsen over 12 and 24 weeks in both NA-treated and NA-naïve CHB patients.[5][6] The primary outcome was the proportion of patients with HBsAg levels below the Lower Limit of Detection (LLOD) and HBV DNA levels below the Lower Limit of Quantification (LLOQ) sustained for 24 weeks after the end of treatment.[6]
Table 2: Sustained Virologic Response (SVR) in the B-Clear Study (24 Weeks Post-Treatment)
| Treatment Arm | Patient Cohort | N | SVR (%) |
| Arm 1: Bepirovirsen 300mg weekly for 24 weeks (with loading dose) | NA-Treated | 227 | 9% |
| NA-Naïve | 230 | 10% |
Table 3: SVR in Patients with Low Baseline HBsAg (<1000 IU/mL) in Arm 1 of the B-Clear Study
| Patient Cohort | N | SVR (%) |
| NA-Treated | N/A | 16% |
| NA-Naïve | N/A | 25% |
-
Interim analysis at the end of the 24-week treatment period showed that 28% of NA-treated patients and 29% of NA-naïve patients in Arm 1 had HBsAg < LLOQ and HBV DNA < LLOQ.[6]
Experimental Protocols
Phase IIa Study Design
The Phase IIa dose-ranging study enrolled 31 CHB patients who were either on stable NA therapy or were NA-naïve.[3][4] Participants received subcutaneous injections of bepirovirsen at doses of 150mg or 300mg, or placebo, over a four-week period.[4] Following the last dose, all patients received standard-of-care NA therapy (tenofovir or entecavir) for six months.[4] The primary endpoints were safety and tolerability, with the main efficacy analysis focused on the change in serum HBsAg and plasma HBV DNA from baseline to the end of the four-week treatment.[4]
Phase IIb B-Clear Study Design
The B-Clear study was a Phase IIb, multicenter, randomized, partial-blind study with two parallel cohorts: patients on stable NA therapy and patients not currently on NA therapy.[5] Within each cohort, participants were randomized to one of four treatment arms.
Assay Methodologies
HBsAg Quantification:
-
Assay: Commercially available quantitative assays such as the Roche Elecsys HBsAg II Quant assay and the Abbott Architect HBsAg QT assay were likely used.[7][8] These are chemiluminescent microparticle immunoassays (CMIA).
-
Lower Limit of Quantification (LLOQ): The LLOQ for these assays is typically around 0.05 IU/mL.[8][9]
HBV DNA Quantification:
-
Assay: Real-time polymerase chain reaction (PCR) assays are the standard for HBV DNA quantification. The Roche COBAS AmpliPrep/COBAS TaqMan HBV Test, v2.0 is a commonly used, fully automated platform.[10][11]
-
Lower Limit of Quantification (LLOQ): The claimed LLOQ for the COBAS AmpliPrep/COBAS TaqMan HBV Test, v2.0 is 20 IU/mL.[10][11]
Conclusion and Future Directions
Bepirovirsen has demonstrated a promising ability to reduce HBsAg and HBV DNA levels in patients with chronic hepatitis B through a dual mechanism of action involving direct antiviral activity and immune stimulation. The results from the Phase IIa and IIb clinical trials are encouraging, particularly the sustained virologic response observed in a subset of patients, especially those with low baseline HBsAg levels.[2] These findings support the continued development of bepirovirsen as a potential cornerstone of a functional cure for CHB.
Ongoing and future studies, including the Phase III B-Well program, will further elucidate the long-term efficacy and safety of bepirovirsen, both as a monotherapy and in combination with other therapeutic agents.[1] The potential to achieve a functional cure with a finite duration of treatment represents a significant paradigm shift in the management of chronic hepatitis B, offering hope for millions of patients worldwide.
References
- 1. gsk.com [gsk.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. gsk.com [gsk.com]
- 4. us.gsk.com [us.gsk.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. gsk.com [gsk.com]
- 7. biomedj.cgu.edu.tw [biomedj.cgu.edu.tw]
- 8. Comparison between Elecsys HBsAg II and Architect HBsAg QT Assays for Quantification of Hepatitis B Surface Antigen among Patients Coinfected with HIV and Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accuracy Validation of the Elecsys HBsAg II Quant Assay and Its Utility in Resolving Equivocal Qualitative HBsAg Results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Performance of Version 2.0 of the Cobas AmpliPrep/Cobas TaqMan Real-Time PCR Assay for Hepatitis B Virus DNA Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Performance of version 2.0 of the Cobas AmpliPrep/Cobas TaqMan real-time PCR assay for hepatitis B virus DNA quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to AB-836: A Capsid Assembly Modulator for Hepatitis B Virus
This technical guide provides a comprehensive overview of AB-836, a novel, orally active second-generation capsid assembly modulator (CAM) developed for the treatment of chronic hepatitis B (CHB) infection. AB-836 targets the hepatitis B virus (HBV) core protein (Cp), a critical component in the viral lifecycle, thereby inhibiting viral replication.[1] Although its clinical development was discontinued (B1498344) due to safety findings, the preclinical and clinical data for AB-836 offer valuable insights for the future optimization of HBV CAMs.[2][3]
Mechanism of Action
HBV capsid assembly is a crucial step in the viral replication cycle. The process begins with the self-assembly of core protein dimers into an icosahedral nucleocapsid. This structure then encapsidates the pregenomic RNA (pgRNA) along with the viral polymerase. Inside the nucleocapsid, reverse transcription of the pgRNA into relaxed circular DNA (rcDNA) occurs.[4][5]
AB-836 is classified as a Class II (or CAM-E) capsid assembly modulator.[6][7] Its mechanism of action involves binding to the core protein dimer-dimer interface, which misdirects capsid assembly.[6][8] This interference results in the formation of empty or aberrant capsids that are unable to properly encapsidate pgRNA, thus halting viral DNA synthesis.[6] Furthermore, at higher concentrations, AB-836 has been shown to interfere with the establishment of covalently closed circular DNA (cccDNA), the persistent viral reservoir in the nucleus of infected hepatocytes.[2][6]
Caption: Mechanism of AB-836 in disrupting HBV capsid assembly.
Quantitative Data Summary
Table 1: Preclinical Activity of AB-836
| Parameter | Cell Line / Model | Value | Reference |
| Antiviral Activity | |||
| EC₅₀ (Viral Replication) | HepDE19 cells | 0.010 µM (10 nM) | [2][7] |
| EC₅₀ (rcDNA Synthesis) | HepG2-NTCP-4 cells | 0.012 µM (12 nM) | [6] |
| EC₅₀ (cccDNA Formation) | HepG2-NTCP cells | 0.18 µM | [2][6] |
| EC₅₀ (HBsAg Production) | HepG2-NTCP cells | 0.20 µM | [2] |
| Cytotoxicity | |||
| CC₅₀ | HepDE19 cells | > 25 µM | [7] |
| In Vivo Efficacy | |||
| HBV DNA Reduction (3 mg/kg, QD) | Mouse Model | 1.4 log₁₀ | [7] |
| HBV DNA Reduction (10 mg/kg, QD) | Mouse Model | 2.5 log₁₀ | [7] |
| Pharmacokinetics | |||
| Clearance (Mouse) | 13 mL/min/kg | [7] | |
| Half-life (Mouse) | 3.1 hours | [7] |
*EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response.[9][10] *CC₅₀ (Half-maximal cytotoxic concentration): The concentration of a substance that causes the death of 50% of cells. *rcDNA: Relaxed circular DNA. *HBsAg: Hepatitis B surface antigen.
Table 2: Phase 1a/1b Clinical Trial Data (Day 28)
| Dose (Once Daily) | Patient Cohort | Mean Serum HBV DNA Decline (log₁₀ IU/mL) | Reference |
| 50 mg | cHBV Patients | 2.57 | [2] |
| 100 mg | cHBV Patients | 3.04 | [2][11] |
| 200 mg | cHBV Patients | 3.55 | [2][11] |
AB-836 demonstrated potent, pan-genotypic antiviral activity and remained effective against variants resistant to nucleos(t)ide analogs and other CAMs.[2] In the Phase 1 study, no on-treatment viral rebound or emergence of resistance was observed during the 28-day treatment period.[2] However, development was halted due to clinical safety findings, specifically transient Grade 3 alanine (B10760859) aminotransferase (ALT) elevations in some patients.[11]
Experimental Protocols
The following are generalized methodologies for key experiments used in the evaluation of capsid assembly modulators like AB-836.
In Vitro Antiviral Activity Assay
This assay quantifies the ability of a compound to inhibit HBV replication in a cell-based system.
-
Cell Lines:
-
HepDE19: A stable human hepatoblastoma cell line that replicates HBV under the control of a tetracycline-repressible promoter.
-
HepG2-NTCP: A human liver cancer cell line engineered to express the sodium taurocholate cotransporting polypeptide (NTCP) receptor, rendering it susceptible to HBV infection.[5]
-
-
Methodology:
-
Cell Seeding: Plate HepDE19 or HepG2-NTCP cells in multi-well plates. For HepG2-NTCP, infect cells with HBV inoculum.
-
Compound Treatment: Treat cells with a serial dilution of AB-836 for a specified period (e.g., several days).
-
DNA Extraction: Lyse the cells and extract total intracellular DNA.
-
Quantification: Measure HBV DNA levels using quantitative polymerase chain reaction (qPCR).
-
Data Analysis: Plot the percentage of HBV DNA inhibition against the compound concentration and fit to a dose-response curve to determine the EC₅₀ value.
-
Capsid Assembly Analysis
This method assesses the effect of the compound on the formation of HBV capsids.
-
Methodology:
-
Cell Treatment: Treat HBV-producing cells (e.g., HepG2.2.15) or cell-free assembly systems with AB-836.
-
Lysate Preparation: Prepare non-denaturing cell lysates to preserve the integrity of capsid structures.
-
Native Agarose (B213101) Gel Electrophoresis: Separate the proteins in the lysate on a native agarose gel. This technique separates particles based on size and charge, allowing for the distinction between properly formed capsids, assembly intermediates, and aberrant structures.
-
Immunoblotting: Transfer the separated proteins to a membrane and probe with an antibody specific for the HBV core protein.
-
Visualization: Visualize the protein bands to observe changes in capsid formation, such as a decrease in mature capsids and the appearance of faster-migrating (aberrant) or slower-migrating (aggregated) forms.[12]
-
In Vivo Efficacy (Hydrodynamic Injection Mouse Model)
This animal model evaluates the compound's ability to reduce viral load in a living organism.
-
Methodology:
-
Model Creation: Establish HBV replication in mice through a rapid, high-volume tail vein injection of an HBV-expressing plasmid. This method results in transient HBV replication primarily in the liver.
-
Compound Administration: Administer AB-836 orally to the mice once daily for a defined treatment period.
-
Sample Collection: Collect blood samples at various time points. At the end of the study, harvest liver tissue.
-
HBV DNA Quantification: Extract DNA from serum and liver homogenates and quantify HBV DNA levels using qPCR.
-
Data Analysis: Compare the HBV DNA levels in treated mice to those in a vehicle-treated control group to determine the log₁₀ reduction in viral load.[7]
-
Caption: Workflow for determining the in vitro antiviral potency (EC₅₀) of AB-836.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical and clinical antiviral characterization of AB-836, a potent capsid assembly modulator against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AB-836 / Arbutus [delta.larvol.com]
- 4. Assembly Pathway of Hepatitis B Core Virus-like Particles from Genetically Fused Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assembly and Release of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Premise of Capsid Assembly Modulators Towards Eliminating HBV Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AB-836 demonstrates favorable preclinical safety and efficacy | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Arbutus Presents New Data on AB-729, AB-836 and AB-101 at the EASL International Liver Congress™ 2022 and Provides AB-836 Clinical Update | Arbutus Biopharma Corporation [investor.arbutusbio.com]
- 12. mdpi.com [mdpi.com]
AB-836: A Dual-Mechanism Inhibitor of Hepatitis B Virus Replication
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
AB-836 is a potent, orally bioavailable, next-generation hepatitis B virus (HBV) capsid assembly modulator (CAM) that has demonstrated significant antiviral activity in both preclinical and clinical settings. This document provides a comprehensive overview of the mechanism of action of AB-836, detailing its dual role in inhibiting viral replication through the disruption of capsid assembly and the prevention of new covalently closed circular DNA (cccDNA) formation. This guide includes a summary of key quantitative data, detailed experimental protocols for the assays used to characterize AB-836, and visualizations of its mechanism and experimental workflows. Although the clinical development of AB-836 was discontinued (B1498344) due to safety concerns, the data presented herein offer valuable insights for the future development of HBV CAMs.
Core Mechanism of Action: Inhibition of HBV Capsid Assembly
AB-836 is classified as a Class II or Class E capsid assembly modulator.[1] Its primary mechanism of action is the direct interaction with the HBV core protein (HBcAg), a crucial component for the formation of the viral capsid.[2][3][4] By binding to the core protein, AB-836 disrupts the normal process of capsid assembly, leading to the formation of non-functional or "empty" capsids that lack the viral pregenomic RNA (pgRNA).[1] This effectively halts a critical step in the HBV replication cycle, preventing the packaging of the viral genome and subsequent production of new infectious virions.[3][4]
Signaling Pathway of Capsid Assembly Inhibition
The following diagram illustrates the targeted step in the HBV replication cycle where AB-836 exerts its primary inhibitory effect.
Secondary Mechanism: Inhibition of cccDNA Formation
Beyond its role in disrupting capsid assembly, AB-836 demonstrates a crucial secondary mechanism by inhibiting the formation of new cccDNA during de novo infection.[5] The cccDNA is a stable, episomal form of the viral genome that resides in the nucleus of infected hepatocytes and serves as the template for all viral transcription.[6] By preventing the establishment of new cccDNA molecules, AB-836 has the potential to reduce the viral reservoir, a key goal for achieving a functional cure for chronic HBV.[3][7] This activity is particularly significant in preventing the spread of infection to uninfected hepatocytes.
Logical Flow of cccDNA Inhibition
The diagram below outlines the logical steps through which AB-836 interferes with the establishment of the cccDNA reservoir.
Quantitative Data Summary
The antiviral activity of AB-836 has been quantified in various preclinical and clinical assays. The following tables summarize the key efficacy data.
Table 1: Preclinical In Vitro Efficacy of AB-836
| Parameter | Cell Line | EC50 (µM) | Reference |
| HBV Replication Inhibition | HepDE19 | 0.010 | [5] |
| cccDNA Formation Inhibition | HepG2-NTCP | 0.18 | [5] |
| HBsAg Production Inhibition | HepG2-NTCP | 0.20 | [5] |
Table 2: Preclinical In Vivo Efficacy of AB-836 in a Mouse Model of HBV Infection
| Dose (mg/kg, once daily) | Log10 Reduction in HBV DNA | Reference |
| 3 | 1.4 | [8] |
| 10 | 2.5 | [8] |
Table 3: Phase 1b Clinical Trial Efficacy of AB-836 in Chronic Hepatitis B Patients (28 Days of Dosing)
| Dose (mg, once daily) | Mean Log10 Decline in Serum HBV DNA (IU/mL) | Reference |
| 50 | 2.57 | [5] |
| 100 | 3.04 | [5][9] |
| 200 | 3.55 | [5][9] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
In Vitro HBV Replication Assay (HepDE19 Cells)
The HepDE19 cell line is a tetracycline-inducible system that stably expresses the HBV genome.
-
Cell Culture: HepDE19 cells are maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 1 µg/mL tetracycline (B611298) to suppress HBV replication.[10][11]
-
Assay Procedure:
-
Seed HepDE19 cells in 6-well plates until confluent.[11]
-
To induce HBV replication, remove tetracycline from the culture medium.[10][11]
-
Treat cells with varying concentrations of AB-836.
-
After a specified incubation period (e.g., 6 days), harvest the supernatant to measure secreted HBV DNA and lyse the cells to extract intracellular HBV DNA.
-
Quantify HBV DNA levels using quantitative real-time PCR (qPCR).
-
De Novo HBV Infection and cccDNA Formation Assay (HepG2-NTCP Cells)
HepG2-NTCP cells are HepG2 cells engineered to express the sodium taurocholate cotransporting polypeptide (NTCP), the functional receptor for HBV entry.
-
Cell Culture: HepG2-NTCP cells are cultured in a similar medium to standard HepG2 cells.
-
Assay Procedure:
-
Seed HepG2-NTCP cells in collagen-coated plates.
-
Inoculate cells with HBV virions in the presence of polyethylene (B3416737) glycol (PEG) to enhance infection.[12]
-
Treat cells with different concentrations of AB-836 during and after infection.
-
After several days post-infection (e.g., 7-11 days), harvest the cells.
-
Extract cccDNA using a modified Hirt extraction method to selectively isolate low molecular weight DNA.[12][13]
-
Digest the extracted DNA with restriction enzymes that do not cut the HBV genome to linearize any contaminating relaxed circular DNA (rcDNA).[12]
-
Quantify cccDNA levels by qPCR or Southern blot analysis.[12][14]
-
Hydrodynamic Injection Mouse Model of HBV Infection
This in vivo model involves the rapid injection of a large volume of a solution containing an HBV-expressing plasmid into the tail vein of a mouse.
-
Procedure:
-
Prepare a solution of an HBV plasmid (e.g., pAAV/HBV1.2) in a volume of saline equivalent to 8% of the mouse's body weight.[15][16]
-
Rapidly inject the solution into the tail vein of the mouse (within 5-8 seconds).[3][16] This results in the transfection of hepatocytes.
-
Administer AB-836 orally to the mice at desired doses.
-
Collect serum samples at various time points to monitor serum HBV DNA and HBsAg levels.
-
At the end of the study, harvest liver tissue to measure intrahepatic HBV DNA and cccDNA.
-
Quantitative Real-Time PCR (qPCR) for HBV DNA
-
DNA Extraction: Extract total DNA from cell lysates or serum using a commercial DNA extraction kit.[8]
-
qPCR Reaction:
-
Prepare a reaction mixture containing DNA polymerase, dNTPs, forward and reverse primers specific for a conserved region of the HBV genome (e.g., the S-gene), and a fluorescent probe or SYBR Green dye.[2][8]
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Cycling conditions typically include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[4][17]
-
-
Quantification: Generate a standard curve using a plasmid containing the HBV target sequence at known concentrations to quantify the absolute copy number of HBV DNA in the samples.[8]
Enzyme-Linked Immunosorbent Assay (ELISA) for HBsAg and HBeAg
-
Principle: A sandwich ELISA format is typically used.[6][18]
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for HBsAg or HBeAg.[18][19]
-
Add standards and samples (cell culture supernatant or serum) to the wells and incubate.
-
Wash the wells to remove unbound material.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).[18][19]
-
Wash the wells again.
-
Add a chromogenic substrate (e.g., TMB) and incubate to allow for color development.[18]
-
Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm).[18]
-
-
Quantification: Calculate the concentration of the antigen in the samples by comparing their absorbance to a standard curve generated with known concentrations of the recombinant antigen.[20]
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental procedures and the logical progression of the clinical trial for AB-836.
Conclusion
AB-836 is a potent, dual-mechanism HBV capsid assembly modulator that effectively inhibits viral replication by disrupting capsid formation and preventing the establishment of new cccDNA. The preclinical and early clinical data demonstrated robust antiviral activity. Although its development was halted, the comprehensive characterization of AB-836 provides a valuable framework for the ongoing research and development of novel therapeutics for chronic hepatitis B, highlighting the potential of targeting the HBV core protein. The detailed methodologies presented in this guide can serve as a resource for researchers in the field.
References
- 1. [PDF] Hydrodynamic injection of viral DNA: A mouse model of acute hepatitis B virus infection | Semantic Scholar [semanticscholar.org]
- 2. genomica.uaslp.mx [genomica.uaslp.mx]
- 3. pnas.org [pnas.org]
- 4. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ELISA for Quantitative Determination of Hepatitis B Virus Surface Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Application of real-time PCR to quantify hepatitis B virus DNA in chronic carriers in The Gambia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High persistence rate of hepatitis B virus in a hydrodynamic injection-based transfection model in C3H/HeN mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ice-hbv.org [ice-hbv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Hepatitis B virus genome recycling and de novo secondary infection events maintain stable cccDNA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ice-hbv.org [ice-hbv.org]
- 16. A Novel Hydrodynamic Injection Mouse Model of HBV Genotype C for the Study of HBV Biology and the Anti-Viral Activity of Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. revues.ml [revues.ml]
- 18. atlas-medical.com [atlas-medical.com]
- 19. researchgate.net [researchgate.net]
- 20. 4adi.com [4adi.com]
AB-836: A Technical Analysis of its Impact on cccDNA Formation in De novo Hepatitis B Virus Infection
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AB-836, a novel oral capsid assembly modulator (CAM), demonstrated potent in vitro activity against Hepatitis B Virus (HBV), including the inhibition of covalently closed circular DNA (cccDNA) formation during de novo infection. As a Class II CAM, AB-836 targets the HBV core protein, a critical component in viral replication and the establishment of the persistent cccDNA reservoir.[1][2] Preclinical studies highlighted its ability to not only block viral replication but also interfere with the formation of new cccDNA, a key therapeutic goal for achieving a functional cure for chronic hepatitis B.[1][3][4] However, the clinical development of AB-836 was discontinued (B1498344) due to safety concerns observed in Phase 1 trials.[1] This guide provides a detailed technical overview of the preclinical data surrounding AB-836's effect on cccDNA formation, the experimental methodologies employed, and the underlying mechanism of action.
Mechanism of Action: Capsid Assembly Modulation
AB-836 is a capsid assembly modulator that interacts with the HBV core protein (HBc).[5] This interaction disrupts the normal process of capsid assembly, which is essential for two key steps in the viral lifecycle: the encapsidation of pregenomic RNA (pgRNA) for reverse transcription and the establishment of cccDNA in the nucleus of infected hepatocytes.[1][2] By interfering with capsid formation, AB-836 prevents the creation of functional viral capsids, thereby halting viral replication. Furthermore, in the context of a de novo infection, proper capsid uncoating and delivery of the relaxed circular DNA (rcDNA) genome to the nucleus is a prerequisite for cccDNA synthesis.[6][7] CAMs like AB-836 can interfere with this process, thus inhibiting the formation of the stable cccDNA minichromosome.[1][2]
Quantitative Analysis of In Vitro Efficacy
Preclinical evaluations of AB-836 in cell-based models of de novo HBV infection provided key quantitative data on its antiviral activity. These studies were crucial in establishing its potential to inhibit cccDNA formation.
| Parameter | Cell Line | EC50 (μM) | Reference |
| cccDNA Formation | HepG2-NTCP | 0.18 | [1] |
| HBsAg Production | HepG2-NTCP | 0.20 | [1] |
| Viral Replication | HepDE19 | 0.010 | [1] |
Table 1: In Vitro Antiviral Activity of AB-836
The data clearly indicates that AB-836 potently inhibits the formation of cccDNA in a relevant de novo infection model, with an EC50 value of 0.18 μM.[1] The inhibition of HBsAg production is also a significant finding, as it suggests a downstream effect of reduced cccDNA, which serves as the transcriptional template for viral antigens.[1] The potent inhibition of viral replication in HepDE19 cells further underscores its primary mechanism as a capsid assembly modulator.[1]
Experimental Protocols
The following outlines the key experimental methodologies utilized to assess the effect of AB-836 on cccDNA formation in a de novo infection setting.
Cell Culture and De Novo Infection Model
-
Cell Line: HepG2-NTCP cells, which are human hepatoma cells engineered to express the sodium taurocholate cotransporting polypeptide (NTCP), the primary receptor for HBV entry, were used.[8][9] This cell line is a standard model for studying the complete HBV life cycle, including de novo infection and cccDNA formation.[8][9]
-
Infection Protocol:
-
HepG2-NTCP cells were seeded in appropriate culture vessels.
-
Cells were infected with HBV at a specified multiplicity of infection (MOI).
-
The infection was allowed to proceed for a defined period, typically several days, to allow for viral entry, nuclear import of rcDNA, and conversion to cccDNA.[10][11]
-
AB-836 was added to the culture medium at various concentrations during or after the infection period to assess its inhibitory effect.
-
cccDNA Quantification
-
DNA Extraction: Total DNA was extracted from the infected HepG2-NTCP cells.
-
Selective cccDNA Isolation: A critical step in accurately quantifying cccDNA is the removal of other viral and cellular DNA forms. This is often achieved through a combination of enzymatic digestion and chromatographic methods.
-
Plasmid-Safe ATP-Dependent DNase (PSAD) Treatment: This enzyme selectively digests linear and relaxed circular DNA, leaving the covalently closed circular DNA intact.
-
-
Quantitative Polymerase Chain Reaction (qPCR):
-
Specific primers targeting a conserved region of the HBV genome were used to amplify the cccDNA.
-
The amount of cccDNA was quantified by comparing the amplification signal to a standard curve of known cccDNA concentrations.
-
Results were typically normalized to a housekeeping gene (e.g., GAPDH) to account for variations in cell number and DNA extraction efficiency.
-
Visualizing the Mechanism and Workflow
The following diagrams illustrate the proposed mechanism of action of AB-836 and the experimental workflow for assessing its impact on cccDNA formation.
References
- 1. Preclinical and clinical antiviral characterization of AB-836, a potent capsid assembly modulator against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Premise of Capsid Assembly Modulators Towards Eliminating HBV Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preliminary Data Shows that Arbutus’ Capsid Inhibitor, AB-836 is Generally Safe and Well-Tolerated and Provides Robust Antiviral Activity - BioSpace [biospace.com]
- 4. sec.gov [sec.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Hepatitis B Virus Covalently Closed Circular DNA Formation in Immortalized Mouse Hepatocytes Associated with Nucleocapsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]
- 9. In vitro cell culture models to study hepatitis B and D virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatitis B virus genome recycling and de novo secondary infection events maintain stable cccDNA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepatitis B virus genome recycling and de novo secondary infection events maintain stable cccDNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pan-Genotypic Antiviral Efficacy of AB-836 Against Hepatitis B Virus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antiviral activity of AB-836, a novel capsid assembly modulator, against various Hepatitis B Virus (HBV) genotypes. This document consolidates key preclinical data, details experimental methodologies, and visualizes the underlying mechanism of action and experimental workflows.
Quantitative Antiviral Activity of AB-836 Across HBV Genotypes
AB-836 has demonstrated potent, pan-genotypic antiviral activity, effectively inhibiting the replication of a broad range of HBV genotypes. Preclinical studies utilizing a HepG2 transient transfection system with cloned viral sequences from genotypes A through H have confirmed its broad-spectrum efficacy. The data underscores the potential of AB-836 as a viable therapeutic agent for a genetically diverse patient population.
| HBV Genotype | EC50 (µM) - Antiviral Activity | Cell Line | Assay Type | Reference |
| A | Potent Inhibition (Specific EC50 not detailed in source) | HepG2 | Transient Transfection | [1] |
| B | Potent Inhibition (Specific EC50 not detailed in source) | HepG2 | Transient Transfection | [1] |
| C | Potent Inhibition (Specific EC50 not detailed in source) | HepG2 | Transient Transfection | [1] |
| D | Potent Inhibition (Specific EC50 not detailed in source) | HepG2 | Transient Transfection | [1] |
| E | Potent Inhibition (Specific EC50 not detailed in source) | HepG2 | Transient Transfection | [1] |
| F | Potent Inhibition (Specific EC50 not detailed in source) | HepG2 | Transient Transfection | [1] |
| G | Potent Inhibition (Specific EC50 not detailed in source) | HepG2 | Transient Transfection | [1] |
| H | Potent Inhibition (Specific EC50 not detailed in source) | HepG2 | Transient Transfection | [1] |
| Overall (HepDE19) | 0.010 | HepDE19 | Viral Replication Inhibition | [2] |
| Overall (HepG2-NTCP) | 0.18 (cccDNA formation) | HepG2-NTCP | de novo infection | [2] |
| Overall (HepG2-NTCP) | 0.20 (HBsAg production) | HepG2-NTCP | de novo infection | [2] |
Experimental Protocols
In Vitro Assessment of Pan-Genotypic Antiviral Activity
This protocol outlines the methodology for evaluating the antiviral efficacy of AB-836 against a panel of HBV genotypes using a transient transfection model in HepG2 cells.
Objective: To determine the half-maximal effective concentration (EC50) of AB-836 against HBV genotypes A-H.
Materials:
-
HepG2 cells
-
Plasmids containing 1.3-mer overlength HBV genomes for each genotype (A-H)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
Transfection reagent (e.g., Lipofectamine)
-
AB-836 (in a suitable solvent, e.g., DMSO)
-
Lysis buffer
-
Reagents for DNA extraction
-
Primers and probes for quantitative PCR (qPCR) to detect HBV DNA
-
Reagents for cytotoxicity assay (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed HepG2 cells in 96-well plates at a density that allows for optimal transfection efficiency and cell viability throughout the experiment.
-
Transfection: Co-transfect the HepG2 cells with the respective HBV genotype-specific plasmids.
-
Compound Treatment: Following transfection, treat the cells with serial dilutions of AB-836. Include a vehicle control (DMSO) and a positive control (another known HBV inhibitor).
-
Incubation: Incubate the plates for a defined period (e.g., 3-6 days) to allow for viral replication.
-
Supernatant and Lysate Collection: After incubation, collect the cell culture supernatants and lyse the cells to extract intracellular HBV DNA.
-
HBV DNA Quantification: Quantify the amount of encapsidated HBV DNA in the cell lysates and secreted HBV DNA in the supernatants using qPCR.
-
Cytotoxicity Assessment: Determine the cytotoxicity of AB-836 at the tested concentrations using a standard viability assay.
-
Data Analysis: Calculate the EC50 values for each genotype by plotting the percentage of HBV DNA inhibition against the log concentration of AB-836.
In Vivo Antiviral Efficacy in a Hydrodynamic Injection Mouse Model
This protocol describes the use of a hydrodynamic injection mouse model to evaluate the in vivo antiviral activity of AB-836.[1][3]
Objective: To assess the reduction in serum and liver HBV DNA levels following AB-836 treatment in a mouse model of HBV replication.
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
Plasmid DNA containing the HBV genome
-
AB-836 formulated for oral administration
-
Saline or appropriate vehicle for plasmid injection
-
Equipment for tail vein injection
-
Materials for blood and tissue collection
-
Reagents for DNA extraction from serum and liver tissue
-
Reagents for qPCR analysis of HBV DNA
Procedure:
-
Hydrodynamic Injection: Rapidly inject a large volume of saline containing the HBV plasmid DNA into the tail vein of the mice. This procedure results in transient high pressure in the vena cava, leading to the uptake of the plasmid by hepatocytes.
-
Compound Administration: Following the establishment of HBV replication, administer AB-836 orally to the mice once daily for a specified treatment period (e.g., 7 days). A control group should receive the vehicle alone.
-
Sample Collection: Collect blood samples at baseline and at the end of the treatment period to measure serum HBV DNA levels.
-
Tissue Harvesting: At the end of the study, euthanize the mice and harvest the livers for the quantification of intrahepatic HBV DNA.
-
DNA Extraction and Quantification: Extract DNA from serum and liver tissue samples and quantify HBV DNA levels using qPCR.
-
Data Analysis: Compare the reduction in serum and liver HBV DNA levels in the AB-836-treated group to the vehicle-treated group to determine the in vivo antiviral efficacy.
Visualizations: Mechanism of Action and Experimental Workflow
Mechanism of Action of AB-836
AB-836 is a capsid assembly modulator (CAM) that targets the HBV core protein.[2][4][5] By binding to core protein dimers, it accelerates the assembly of capsids that are devoid of the viral pregenomic RNA (pgRNA).[1] This action disrupts the normal replication cycle by preventing the encapsidation of pgRNA, a critical step for reverse transcription and the formation of new infectious virions.[2][6] Furthermore, AB-836 has been shown to interfere with the formation of covalently closed circular DNA (cccDNA), the stable viral reservoir in the nucleus of infected hepatocytes.[2][5][7]
Caption: Mechanism of action of AB-836 as a capsid assembly modulator.
Experimental Workflow for Pan-Genotypic Activity Assessment
The following diagram illustrates the key steps involved in determining the pan-genotypic antiviral activity of AB-836 in vitro.
Caption: Experimental workflow for assessing the pan-genotypic activity of AB-836.
References
- 1. Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures | Springer Nature Experiments [experiments.springernature.com]
- 4. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Sensitive and Specific PCR-based Assay to Quantify Hepatitis B Virus Covalently Closed Circular (ccc) DNA while Preserving Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ice-hbv.org [ice-hbv.org]
- 7. ice-hbv.org [ice-hbv.org]
Investigating the Potency of AB-836 Against Nucleos(t)ide Analog-Resistant Hepatitis B Virus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical and clinical data on AB-836, a potent, orally active capsid assembly modulator (CAM), with a specific focus on its efficacy against hepatitis B virus (HBV) strains resistant to current nucleos(t)ide analog (NA) therapies. While the clinical development of AB-836 was discontinued (B1498344) due to safety concerns, the data generated offers valuable insights for the future development of HBV therapeutics.[1]
Introduction to AB-836 and its Mechanism of Action
AB-836 is a second-generation HBV capsid inhibitor that acts by interfering with the viral replication process.[2] Specifically, it is a Class II or Class E CAM that binds to the HBV core protein, inducing the formation of empty viral capsids.[3] This accelerated and aberrant assembly process prevents the encapsidation of the viral pregenomic RNA (pgRNA), a crucial step for the reverse transcription and formation of new viral DNA.[1] Furthermore, AB-836 has been shown to inhibit the establishment of covalently closed circular DNA (cccDNA) in de novo infections, the persistent viral reservoir in infected hepatocytes.[1][4]
Quantitative Assessment of Antiviral Potency
The antiviral activity of AB-836 has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data on its potency against wild-type and resistant HBV strains.
Table 1: In Vitro Potency of AB-836 Against Wild-Type HBV
| Assay System | Cell Line | Parameter Measured | EC50 (μM) |
| HBV Replication | HepDE19 | HBV DNA reduction | 0.010 |
| de novo Infection | HepG2-NTCP | cccDNA formation | 0.18 |
| de novo Infection | HepG2-NTCP | HBsAg production | 0.20 |
Data sourced from preclinical studies.[1]
Table 2: Potency of AB-836 Against Nucleos(t)ide Analog-Resistant HBV Variants
Preclinical data have consistently shown that AB-836 retains its potent antiviral activity against HBV variants harboring resistance mutations to common nucleos(t)ide analogs.[1][5] This is attributed to its distinct mechanism of action, which targets the viral capsid assembly rather than the viral polymerase, the target of NAs. While specific EC50 values against a comprehensive panel of NA-resistant mutants are not publicly available in a consolidated table, reports confirm its comparable activity against these variants.[5]
Table 3: Potency of AB-836 Against Other CAM-Resistant HBV Variants
AB-836 has demonstrated improved potency against certain core protein variants that confer resistance to earlier-generation CAMs.[1] However, specific mutations within the CAM-binding pocket of the core protein can reduce its susceptibility.
| Core Protein Variant | Fold Change in EC50 vs. Wild-Type |
| L30F | 4.7 |
| T33N | 64.8 |
| T33Q | 42.4 |
| L37Q | 20.8 |
| I105T | 8.3 |
Data sourced from in vitro resistance profiling studies.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the potency of AB-836.
Antiviral Activity Assay in HepDE19 Cells
This assay is used to determine the potency of the compound in inhibiting established HBV replication.
-
Cell Culture: HepDE19 cells, which are HepG2 cells stably transfected with a tetracycline-inducible HBV genome, are maintained in DMEM/F-12 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and G418.
-
Assay Setup: Cells are seeded in 96-well plates. After 24 hours, the tetracycline (B611298) is removed from the medium to induce HBV replication.
-
Compound Treatment: A serial dilution of AB-836 is added to the cells.
-
Incubation: The cells are incubated for a defined period, typically 4-7 days.
-
HBV DNA Quantification: Intracellular HBV DNA is extracted from the cells. The levels of encapsidated HBV DNA are quantified using quantitative PCR (qPCR).
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits HBV DNA replication by 50%, is calculated from the dose-response curve.
de novo Infection Assay in HepG2-NTCP Cells
This assay evaluates the ability of the compound to prevent new infections and the formation of cccDNA.
-
Cell Culture: HepG2-NTCP cells, which are HepG2 cells engineered to express the sodium taurocholate co-transporting polypeptide (NTCP) receptor, are cultured in a suitable medium.
-
Infection: Cells are infected with HBV particles in the presence of polyethylene (B3416737) glycol (PEG).
-
Compound Treatment: AB-836 is added to the culture medium at various concentrations during and after the infection period.
-
Incubation: The infected cells are incubated for several days to allow for cccDNA formation and the production of viral antigens.
-
Quantification:
-
cccDNA: Covalently closed circular DNA is selectively extracted and quantified by qPCR.
-
HBsAg: Hepatitis B surface antigen levels in the cell culture supernatant are measured by enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: EC50 values for the inhibition of cccDNA formation and HBsAg production are determined.
Resistance Profiling Assay
This assay identifies viral mutations that confer resistance to the antiviral compound.
-
Generation of Resistant Mutants: HBV-replicating cells are cultured in the presence of increasing concentrations of AB-836 over an extended period to select for resistant variants.
-
Genotypic Analysis: The HBV DNA from the resistant cell cultures is extracted, and the core protein-coding region is sequenced to identify mutations.[7]
-
Phenotypic Analysis: Site-directed mutagenesis is used to introduce the identified mutations into a wild-type HBV replicon. The susceptibility of these mutant replicons to AB-836 is then assessed using the antiviral activity assay described in section 3.1 to determine the fold change in EC50 compared to the wild-type virus.
Visualizations: Pathways and Workflows
The following diagrams illustrate the HBV replication cycle, the mechanism of action of AB-836, and a typical experimental workflow for evaluating antiviral potency.
Caption: HBV replication cycle and points of intervention for NAs and AB-836.
Caption: Experimental workflow for determining the antiviral potency of AB-836.
Conclusion
AB-836 is a potent capsid assembly modulator that has demonstrated significant antiviral activity against both wild-type and nucleos(t)ide analog-resistant HBV strains in preclinical models. Its distinct mechanism of action, targeting the viral core protein and capsid assembly, makes it an attractive candidate for combination therapies. Although its clinical development was halted, the extensive preclinical and early clinical data for AB-836 provide a valuable foundation for the ongoing research and development of novel therapeutics for the treatment of chronic hepatitis B. The insights gained from the study of AB-836, particularly its activity against resistant variants, will continue to inform the design of next-generation HBV inhibitors.
References
- 1. Preclinical and clinical antiviral characterization of AB-836, a potent capsid assembly modulator against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preliminary Data Shows that Arbutus’ Capsid Inhibitor, AB-836 is Generally Safe and Well-Tolerated and Provides Robust Antiviral Activity - BioSpace [biospace.com]
- 3. researchgate.net [researchgate.net]
- 4. Rational Design, Synthesis, and Structure-Activity Relationship of a Novel Isoquinolinone-Based Series of HBV Capsid Assembly Modulators Leading to the Identification of Clinical Candidate AB-836 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AB-836 demonstrates favorable preclinical safety and efficacy | BioWorld [bioworld.com]
- 6. arbutusbio.com [arbutusbio.com]
- 7. HBV genotypic drug resistance testing | Faculty of Medicine | Imperial College London [imperial.ac.uk]
Methodological & Application
FT836 Administration Protocol in Clinical Trials: Application Notes for Researchers
For Research Use Only. Not for use in diagnostic procedures.
Introduction
FT836 is an investigational, off-the-shelf, multiplexed-engineered chimeric antigen receptor (CAR) T-cell therapy currently under evaluation in clinical trials for the treatment of advanced solid tumors.[1][2] Developed by Fate Therapeutics, FT836 is derived from induced pluripotent stem cells (iPSCs) and is designed to overcome several challenges associated with treating solid tumors with cellular therapies.[3][4][5] This document provides a detailed overview of the FT836 administration protocol within a clinical trial setting, its mechanism of action, and key experimental procedures for monitoring its safety and efficacy.
FT836 targets the Major Histocompatibility Complex (MHC) class I-related proteins A (MICA) and B (MICB), which are stress-induced ligands expressed on a wide range of cancer cells but have limited expression on healthy tissues.[3][4][5] A key feature of FT836 is its unique targeting of the α3 domain of MICA/B, which is resistant to proteolytic shedding, a common tumor escape mechanism.[3][6] Furthermore, FT836 is engineered with "Sword & Shield" technology, intended to enhance its persistence and anti-tumor activity, potentially without the need for conditioning chemotherapy.[3][4][5][6]
The ongoing Phase 1 clinical trial (NCT07216105) is an open-label study evaluating the safety and tolerability of FT836 as a monotherapy and in combination with other anti-cancer agents, such as paclitaxel, trastuzumab, and cetuximab, in participants with advanced solid tumors.[1][7][8]
Mechanism of Action: Targeting the MICA/B Pathway
FT836's primary mechanism of action involves the recognition and elimination of tumor cells expressing MICA/B. Upon administration, the CAR on FT836 T-cells binds to the α3 domain of MICA/B on cancer cells. This interaction triggers the activation of the CAR T-cell, leading to the release of cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis in the target tumor cell.
The "Sword & Shield" technology incorporated into FT836 is designed to protect the CAR T-cells from the host's immune system and the immunosuppressive tumor microenvironment, thereby promoting their survival and sustained anti-tumor activity.
Clinical Trial Administration Protocol (NCT07216105)
The following protocol is a summary of the administration plan for FT836 in the Phase 1 clinical trial for advanced solid tumors. The primary objectives of this study are to evaluate the safety and tolerability of FT836 and to determine the recommended Phase 2 dose (RP2D).[7][8]
Patient Eligibility
A summary of the key inclusion and exclusion criteria is provided in the table below.
| Inclusion Criteria | Exclusion Criteria |
| Adults with advanced solid tumors, including but not limited to non-small cell lung cancer, colorectal cancer, breast cancer, ovarian cancer, endometrial carcinoma, and head and neck squamous cell carcinoma.[2] | Clinically significant cardiovascular disease. |
| Disease that is not amenable to curative therapy and has relapsed or progressed following at least one line of prior systemic therapy. | Known active central nervous system (CNS) involvement by malignancy. |
| Presence of measurable disease by RECIST v1.1. | Receipt of any biological therapy, chemotherapy, investigational therapy, or radiation therapy within 2 weeks or five half-lives prior to the start of the first study intervention. |
| Eastern Cooperative Oncology Group (ECOG) Performance Status of 0 or 1. | Currently receiving or likely to require systemic immunosuppressive therapy. |
| Adequate organ function. | |
| Willingness to undergo protocol-prescribed on-treatment biopsies.[7] |
Treatment Regimens
The study evaluates FT836 as a monotherapy and in combination with other cancer therapies across multiple regimens.[1]
| Regimen | Investigational Agent(s) |
| A | FT836 Monotherapy |
| B | FT836 + Paclitaxel |
| C | FT836 + Cetuximab |
| D | FT836 + Paclitaxel + Cetuximab |
| E | FT836 + Trastuzumab |
| F | FT836 + Paclitaxel + Trastuzumab |
Administration Schedule
FT836 is administered as an intravenous (IV) infusion over multiple days within a treatment cycle.[7] The exact dosing and schedule are part of the dose-escalation design of the Phase 1 trial. For combination therapies, the co-administered drugs are given prior to or concurrently with FT836. An example of a combination regimen schedule is as follows:
-
Paclitaxel: IV infusion of 80 mg/m² weekly on Days -21, -14, and -7 before the FT836 infusion.[9]
-
Cetuximab: Initial dose of 400 mg/m² as a 120-minute IV infusion on Day -4.[9]
-
Trastuzumab: Initial dose of 4 mg/kg as a 90-minute IV infusion on Day -4.[9]
Patients are closely monitored for adverse events, particularly during the initial phase of treatment.
Experimental Protocols
Safety and Tolerability Assessment
The primary endpoint of the Phase 1 trial is the evaluation of safety and tolerability. This is achieved through the continuous monitoring and documentation of adverse events (AEs) and serious adverse events (SAEs).
Methodology:
-
Clinical Monitoring: Regular physical examinations, vital sign measurements, and performance status assessments.
-
Laboratory Tests: Comprehensive hematology and serum chemistry panels at baseline and regular intervals throughout the trial.
-
Adverse Event Grading: AEs are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
-
Dose-Limiting Toxicity (DLT) Evaluation: A specific DLT observation period is defined to determine the maximum tolerated dose (MTD) and the RP2D.
Efficacy Assessment
The secondary objective is to assess the anti-tumor activity of FT836.
Methodology:
-
Tumor Imaging: Tumor assessments are performed at baseline and at specified intervals during the study using imaging modalities such as CT or MRI.
-
Response Evaluation: Tumor response is evaluated based on the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[10][11][12][13][14]
-
Complete Response (CR): Disappearance of all target lesions.[10]
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.[10]
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions.[10]
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
PK and PD studies are crucial for understanding the behavior of FT836 in the body and its effect on tumor cells.
Methodology:
-
Pharmacokinetics:
-
Sample Collection: Peripheral blood samples are collected at multiple time points post-infusion.
-
CAR T-Cell Quantification: Quantitative polymerase chain reaction (qPCR) or flow cytometry is used to measure the number of FT836 cells in the blood over time. This helps determine parameters like peak expansion (Cmax), time to peak expansion (Tmax), and persistence (Area Under the Curve - AUC).[15][16][17][18]
-
-
Pharmacodynamics:
-
Biomarker Analysis: Blood samples are analyzed for changes in levels of cytokines, chemokines, and other immune modulators to assess the biological activity of FT836.
-
Tumor Biopsies: On-treatment biopsies are performed to evaluate the infiltration of FT836 cells into the tumor microenvironment and their effect on tumor cells.[7]
-
Preclinical Data Summary
Preclinical studies presented at the 2024 Society for Immunotherapy of Cancer (SITC) Annual Meeting demonstrated the potent anti-tumor activity of FT836.[3][4][5][6][19] While specific quantitative data from these presentations are not yet publicly available in detail, the findings indicated robust and durable anti-tumor effects in in vivo models across a variety of solid tumors.[20] It was also shown that co-treatment with chemotherapy or radiation in vitro led to increased MICA/B expression on tumor cells, thereby enhancing the cytolytic activity of FT836.[3][6][19]
| Parameter | Finding |
| In Vitro Cytotoxicity | FT836 demonstrated potent, MICA/B CAR-specific targeting and killing of various tumor cell lines (lung, gastric, ovarian, and prostate cancer).[20][21] |
| In Vivo Anti-Tumor Activity | Exerted potent and durable anti-tumor activity in various solid tumor xenograft models.[20][21] |
| Combination Therapy | Chemotherapy, radiotherapy, or antibody-drug conjugates increased MICA/B expression on tumor cells and enhanced FT836 anti-tumor activity in vitro.[21] |
| Persistence | FT836 sustained anti-tumor activity over multiple rounds of tumor challenge, even in the presence of allogeneic immune cells.[20][21] |
Conclusion
The FT836 clinical trial represents a significant step in the development of off-the-shelf CAR T-cell therapies for solid tumors. The administration protocol is designed to carefully evaluate the safety and efficacy of this novel agent, both alone and in combination with standard-of-care therapies. The detailed experimental protocols for safety, efficacy, and PK/PD assessments will provide a comprehensive understanding of FT836's clinical profile. As more data from the ongoing Phase 1 trial becomes available, a clearer picture of the therapeutic potential of FT836 will emerge.
References
- 1. FT836 for Advanced Solid Tumors · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. ichgcp.net [ichgcp.net]
- 3. fatetherapeutics.com [fatetherapeutics.com]
- 4. Fate Therapeutics Presents Pan-tumor Targeting Preclinical Data for FT836 MICA/B-targeted CAR T-cell Product Candidate at 2024 SITC Annual Meeting | Fate Therapeutics, Inc. [ir.fatetherapeutics.com]
- 5. Fate Therapeutics Presents Pan-tumor Targeting Preclinical [globenewswire.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A Phase 1, Open-Label Study of FT836, an Off-the-Shelf CAR T-Cell Therapy, With or Without Chemotherapy and/or Monoclonal Antibodies, in Participants With Advanced Solid Tumors | Jefferson Health [jeffersonhealth.org]
- 9. biotechhunter.com [biotechhunter.com]
- 10. project.eortc.org [project.eortc.org]
- 11. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
- 12. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. radiopaedia.org [radiopaedia.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. scribd.com [scribd.com]
- 16. Pharmacokinetic and pharmacodynamic studies of CD19 CAR T cell in human leukaemic xenograft models with dual‐modality imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic and pharmacodynamic studies of CD19 CAR T cell in human leukaemic xenograft models with dual-modality imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cellular Kinetics: A Clinical and Computational Review of CAR-T Cell Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fate Therapeutics Presents Preclinical Data on MICA/B-targeted CAR T-cell Therapy FT836 at 2024 SITC [synapse.patsnap.com]
- 20. researchgate.net [researchgate.net]
- 21. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols: Phase 1 Study of FT836 in Advanced Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the ongoing Phase 1 clinical trial (NCT07216105) for FT836, an off-the-shelf, iPSC-derived CAR T-cell therapy for the treatment of advanced solid tumors. The included protocols are based on preclinical data and general methodologies for evaluating CAR T-cell therapies.
Introduction to FT836
FT836 is an investigational chimeric antigen receptor (CAR) T-cell therapy engineered from induced pluripotent stem cells (iPSCs). It is designed to target Major Histocompatibility Complex (MHC) class I polypeptide-related sequence A (MICA) and B (MICB), stress proteins that are upregulated on a wide range of solid tumors with limited expression on healthy tissues.[1][2] A common tumor escape mechanism is the proteolytic shedding of MICA/B from the cancer cell surface.[1][2] FT836 is uniquely engineered to target the α3 domain of MICA/B, which has been shown to stabilize MICA/B expression on tumor cells and promote robust cytolytic killing.[1][2]
FT836 also incorporates Fate Therapeutics' proprietary "Sword & Shield" technology, a suite of genetic modifications designed to enhance the safety and efficacy of the therapy. This technology aims to protect the CAR T-cells from the host's immune system, potentially reducing the need for lymphodepleting chemotherapy.[2]
Phase 1 Clinical Trial Design (NCT07216105)
The Phase 1, open-label study of FT836 is designed to evaluate its safety, tolerability, and preliminary anti-tumor activity in participants with advanced solid tumors.[3][4] The primary objectives are to determine the recommended Phase 2 dose (RP2D) of FT836, both as a monotherapy and in combination with standard-of-care agents.[3][4]
Patient Population
The study enrolls adult patients with a diagnosis of advanced solid tumors for which there is no available curative therapy and who have relapsed or progressed following at least one line of prior systemic therapy.[3] Key inclusion criteria include measurable disease and adequate organ function.[5]
Study Arms and Interventions
The trial is designed with multiple regimens to assess FT836 as a monotherapy and in combination with other cancer therapies.[5]
| Regimen | Intervention |
| A | FT836 Monotherapy |
| B | FT836 in combination with Paclitaxel |
| C | FT836 in combination with Cetuximab |
| D | FT836 in combination with Paclitaxel and Cetuximab |
| E | FT836 in combination with Trastuzumab |
| F | FT836 in combination with Paclitaxel and Trastuzumab |
Note: This table is based on the publicly available clinical trial information. The specific dosing and scheduling for each agent are detailed in the official study protocol.
Endpoints
-
Primary Endpoints:
-
Incidence of Dose-Limiting Toxicities (DLTs)
-
Recommended Phase 2 Dose (RP2D) of FT836
-
Incidence of Adverse Events (AEs)
-
-
Secondary Endpoints:
-
Objective Response Rate (ORR)
-
Duration of Response (DOR)
-
Progression-Free Survival (PFS)
-
Overall Survival (OS)
-
Pharmacokinetics of FT836
-
Quantitative Data Summary (Illustrative)
As the Phase 1 trial is ongoing, clinical data is not yet publicly available. The following tables are illustrative templates based on the study design for how quantitative data on safety and efficacy may be presented.
Table 1: Dose Escalation and DLTs (Illustrative)
| Dose Level | FT836 Dose (cells/kg) | Number of Patients | DLTs Observed |
| 1 | [Dose 1] | [n] | [n] |
| 2 | [Dose 2] | [n] | [n] |
| 3 | [Dose 3] | [n] | [n] |
Table 2: Preliminary Efficacy by Regimen (Illustrative)
| Regimen | Number of Patients | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) |
| A | [n] | [n (%)] | [n (%)] | [n (%)] | [n (%)] |
| B | [n] | [n (%)] | [n (%)] | [n (%)] | [n (%)] |
| C | [n] | [n (%)] | [n (%)] | [n (%)] | [n (%)] |
| D | [n] | [n (%)] | [n (%)] | [n (%)] | [n (%)] |
| E | [n] | [n (%)] | [n (%)] | [n (%)] | [n (%)] |
| F | [n] | [n (%)] | [n (%)] | [n (%)] | [n (%)] |
Signaling Pathways and Experimental Workflows
FT836 Mechanism of Action
FT836 CAR T-cells are designed to recognize and eliminate tumor cells expressing MICA/B. Upon engagement of the CAR with MICA/B on the tumor cell surface, a signaling cascade is initiated within the T-cell, leading to its activation, proliferation, and cytotoxic activity against the cancer cell.
Caption: FT836 CAR T-cell recognizes and binds to MICA/B on tumor cells, leading to T-cell activation and tumor cell lysis.
"Sword & Shield" Technology Workflow
The "Sword & Shield" technology is designed to enable FT836 to persist and function without the need for conditioning chemotherapy. This involves genetic edits that both target and evade host alloreactive immune cells.
Caption: The "Sword & Shield" technology enables FT836 to both target and evade host immune cells, promoting its functional persistence.
Experimental Protocols
The following are generalized protocols based on the types of experiments typically conducted for the preclinical evaluation of CAR T-cell therapies like FT836.
Protocol 1: In Vitro Cytotoxicity Assay
This protocol outlines a method to assess the cytotoxic activity of FT836 against MICA/B-positive tumor cells.
Materials:
-
FT836 CAR T-cells
-
MICA/B-positive tumor cell line (e.g., a lung or ovarian cancer cell line)
-
MICA/B-negative control cell line
-
Complete cell culture medium
-
Cytotoxicity detection kit (e.g., LDH release assay or a flow cytometry-based assay)
-
96-well culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Target Cell Preparation: a. Culture MICA/B-positive and MICA/B-negative tumor cells to 70-80% confluency. b. Harvest the cells and resuspend in complete medium at a concentration of 1 x 10^5 cells/mL. c. Plate 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate. d. Incubate for 4-6 hours to allow cells to adhere.
-
Effector Cell Preparation: a. Thaw and count FT836 CAR T-cells. b. Prepare serial dilutions of FT836 cells to achieve various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Co-culture: a. Carefully remove the medium from the target cell plates. b. Add 100 µL of the FT836 cell suspension at the desired E:T ratios to the wells containing the target cells. c. Include control wells:
- Target cells only (spontaneous release)
- Target cells with lysis buffer (maximum release)
- Effector cells only d. Incubate the co-culture plate for the desired time period (e.g., 4, 24, or 48 hours).
-
Cytotoxicity Measurement: a. Following incubation, measure cytotoxicity using the chosen detection kit according to the manufacturer's instructions. b. For an LDH assay, carefully collect the supernatant from each well. c. For a flow cytometry-based assay, harvest all cells from each well for staining.
-
Data Analysis: a. Calculate the percentage of specific lysis using the following formula for LDH assays: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100 b. For flow cytometry, quantify the percentage of dead target cells.
Protocol 2: In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of FT836 in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
MICA/B-positive human tumor cell line
-
FT836 CAR T-cells
-
Phosphate-buffered saline (PBS)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Tumor Cell Implantation: a. Harvest and resuspend the MICA/B-positive tumor cells in PBS or Matrigel. b. Subcutaneously inject a defined number of tumor cells (e.g., 1-5 x 10^6) into the flank of each mouse. c. Monitor the mice for tumor growth.
-
FT836 Administration: a. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. b. Administer FT836 CAR T-cells intravenously or intraperitoneally at the desired dose. c. The control group should receive a vehicle control (e.g., PBS).
-
Monitoring and Data Collection: a. Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2. b. Monitor the body weight and overall health of the mice throughout the study. c. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Data Analysis: a. Plot the mean tumor volume over time for each treatment group. b. Perform statistical analysis to compare the tumor growth between the FT836-treated group and the control group. c. Analyze survival data if the study includes a survival endpoint.
References
- 1. Fate Therapeutics Presents Preclinical Data on MICA/B-targeted CAR T-cell Therapy FT836 at 2024 SITC [synapse.patsnap.com]
- 2. fatetherapeutics.com [fatetherapeutics.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A Phase 1, Open-Label Study of FT836, an Off-the-Shelf CAR T-Cell Therapy, With or Without Chemotherapy and/or Monoclonal Antibodies, in Participants With Advanced Solid Tumors | Jefferson Health [jeffersonhealth.org]
- 5. FT836 for Advanced Solid Tumors · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
Application Notes and Protocols: Combining FT836 with Paclitaxel and Trastuzumab in HER2-Positive Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of FT836, an off-the-shelf, induced pluripotent stem cell (iPSC)-derived chimeric antigen receptor (CAR) T-cell therapy, in combination with paclitaxel (B517696) and trastuzumab for the treatment of HER2-positive solid tumors.
FT836 is a novel CAR T-cell therapy targeting MICA/B (MHC class I polypeptide-related sequence A/B), stress proteins that are upregulated on a wide range of solid tumors with limited expression on healthy tissues.[1][2] A common tumor escape mechanism involves the proteolytic shedding of MICA/B from the cancer cell surface.[1][2] FT836 is uniquely engineered to target the α3 domain of MICA/B, a region close to the cell membrane, which stabilizes MICA/B expression and prevents this shedding, thereby ensuring potent and persistent anti-tumor activity.[1][2] Furthermore, FT836 incorporates "Sword & Shield" technology, a suite of genetic edits designed to enhance functional persistence and evade host immune rejection, potentially eliminating the need for lymphodepleting chemotherapy.[1]
Preclinical studies have demonstrated that chemotherapeutic agents can increase the expression of MICA/B on tumor cells, thereby enhancing the cytolytic activity of FT836.[2][3] This provides a strong rationale for combining FT836 with standard-of-care chemotherapy, such as paclitaxel, and targeted therapies like trastuzumab in HER2-positive cancers. Paclitaxel, a microtubule stabilizer, induces mitotic arrest and apoptosis, while trastuzumab, a monoclonal antibody targeting the HER2 receptor, inhibits downstream signaling pathways and mediates antibody-dependent cell-mediated cytotoxicity (ADCC).
Currently, a Phase 1 clinical trial (NCT07216105) is evaluating the safety and tolerability of FT836 as a monotherapy and in combination with paclitaxel and/or trastuzumab in patients with advanced solid tumors.[4][5] This document provides detailed protocols for in vitro and in vivo studies to explore the synergistic potential of this triple-combination therapy in a research setting.
Data Presentation
The following tables present illustrative quantitative data from preclinical studies evaluating the combination of FT836, paclitaxel, and trastuzumab. This data is representative of expected outcomes and serves as a template for data presentation.
Table 1: In Vitro Cytotoxicity of FT836 in Combination with Paclitaxel and Trastuzumab against HER2+ Cancer Cell Lines
| Treatment Group | Cell Line | IC50 (nM) Paclitaxel | % Lysis (FT836 E:T 10:1) |
| Paclitaxel | SK-BR-3 | 15.2 | N/A |
| Trastuzumab | SK-BR-3 | N/A | 18.5 |
| FT836 | SK-BR-3 | N/A | 45.2 |
| Paclitaxel + Trastuzumab | SK-BR-3 | 8.9 | 25.1 |
| FT836 + Paclitaxel | SK-BR-3 | 12.1 | 68.7 |
| FT836 + Trastuzumab | SK-BR-3 | N/A | 72.4 |
| FT836 + Paclitaxel + Trastuzumab | SK-BR-3 | 5.4 | 85.3 |
| Paclitaxel | BT-474 | 22.5 | N/A |
| Trastuzumab | BT-474 | N/A | 15.8 |
| FT836 | BT-474 | N/A | 41.7 |
| Paclitaxel + Trastuzumab | BT-474 | 14.3 | 22.4 |
| FT836 + Paclitaxel | BT-474 | 18.9 | 65.1 |
| FT836 + Trastuzumab | BT-474 | N/A | 68.9 |
| FT836 + Paclitaxel + Trastuzumab | BT-474 | 9.1 | 82.6 |
Table 2: Synergy Analysis of the Three-Drug Combination using the Chou-Talalay Method
| Cell Line | Drug Combination | Combination Index (CI) at Fa 0.5 | Interpretation |
| SK-BR-3 | Paclitaxel + Trastuzumab | 0.88 | Synergism |
| SK-BR-3 | FT836 + Paclitaxel | 0.75 | Synergism |
| SK-BR-3 | FT836 + Trastuzumab | 0.71 | Synergism |
| SK-BR-3 | FT836 + Paclitaxel + Trastuzumab | 0.52 | Strong Synergism |
| BT-474 | Paclitaxel + Trastuzumab | 0.91 | Slight Synergism |
| BT-474 | FT836 + Paclitaxel | 0.79 | Synergism |
| BT-474 | FT836 + Trastuzumab | 0.76 | Synergism |
| BT-474 | FT836 + Paclitaxel + Trastuzumab | 0.59 | Strong Synergism |
Table 3: In Vivo Efficacy in HER2+ Breast Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1540 ± 180 | 0 |
| Paclitaxel | 1025 ± 150 | 33.4 |
| Trastuzumab | 980 ± 165 | 36.4 |
| FT836 | 850 ± 140 | 44.8 |
| Paclitaxel + Trastuzumab | 650 ± 120 | 57.8 |
| FT836 + Paclitaxel | 580 ± 110 | 62.3 |
| FT836 + Trastuzumab | 550 ± 105 | 64.3 |
| FT836 + Paclitaxel + Trastuzumab | 275 ± 80 | 82.1 |
Signaling Pathways and Mechanisms of Action
The synergistic anti-tumor effect of the FT836, paclitaxel, and trastuzumab combination is believed to arise from their distinct and complementary mechanisms of action.
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol details a real-time, impedance-based cytotoxicity assay to assess the killing of HER2-positive cancer cells by FT836 in combination with paclitaxel and trastuzumab.
Materials:
-
HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474)
-
FT836 CAR T-cells
-
Paclitaxel (in a suitable solvent, e.g., DMSO)
-
Trastuzumab
-
Complete cell culture medium
-
xCELLigence RTCA system and E-Plates 96 (or equivalent impedance-based system)
-
96-well culture plates
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Culture HER2-positive target cells to ~80% confluency.
-
Harvest and resuspend cells in complete medium.
-
Determine the optimal seeding density for each cell line to achieve a cell index of approximately 1.0-1.5 after overnight incubation.
-
Add 100 µL of the cell suspension to each well of an E-Plate 96.
-
Allow the plate to equilibrate at room temperature for 30 minutes before placing it in the xCELLigence RTCA instrument in a 37°C, 5% CO2 incubator.
-
Monitor the cell index overnight.
-
-
Drug Addition:
-
Prepare serial dilutions of paclitaxel and a fixed concentration of trastuzumab in complete medium.
-
Carefully remove the E-Plate from the incubator and add the drug solutions (paclitaxel, trastuzumab, or the combination) to the appropriate wells. Include vehicle controls.
-
Return the plate to the xCELLigence instrument and incubate for 24 hours. This pre-treatment allows for the upregulation of MICA/B by paclitaxel.
-
-
Effector Cell Addition:
-
Thaw and prepare FT836 CAR T-cells.
-
Resuspend the effector cells in complete medium at various concentrations to achieve desired Effector:Target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Add the FT836 cell suspension to the wells of the E-Plate.
-
-
Data Acquisition and Analysis:
-
Monitor the cell index in real-time for at least 72 hours.
-
Calculate the percentage of cytotoxicity at different time points using the following formula: % Cytotoxicity = [1 - (Cell Index of Treated Well / Cell Index of Control Well)] x 100
-
Plot the results to visualize the time-course and dose-dependent cytotoxicity.
-
Synergy Analysis using the Chou-Talalay Method
This protocol describes how to analyze the data from the cytotoxicity assay to determine if the combination of FT836, paclitaxel, and trastuzumab is synergistic, additive, or antagonistic.
Procedure:
-
Data Collection:
-
Perform dose-response experiments for each agent alone and in combination at a constant ratio.
-
For the three-drug combination, maintain a constant ratio of paclitaxel and trastuzumab while varying the E:T ratio of FT836.
-
-
Data Analysis with CompuSyn Software:
-
Input the dose-effect data into CompuSyn software.
-
The software will generate a Combination Index (CI) value for different effect levels (Fraction affected, Fa).
-
Interpretation of CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Generate CI plots and isobolograms to visualize the nature of the interaction across a range of doses and effect levels.
-
In Vivo Xenograft Model of HER2-Positive Breast Cancer
This protocol outlines the establishment of a tumor xenograft model and the subsequent treatment with the triple-combination therapy.
Materials:
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID gamma)
-
HER2-positive cancer cells (e.g., BT-474)
-
Matrigel
-
Paclitaxel
-
Trastuzumab
-
FT836 CAR T-cells
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation:
-
Resuspend HER2-positive cancer cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Paclitaxel: Administer intraperitoneally (i.p.) at a pre-determined dose and schedule (e.g., 10 mg/kg, once weekly).
-
Trastuzumab: Administer i.p. at a pre-determined dose and schedule (e.g., 10 mg/kg, twice weekly).
-
FT836: Administer intravenously (i.v.) via the tail vein at a pre-determined dose (e.g., 1 x 10^7 cells per mouse), typically a day after the first paclitaxel/trastuzumab dose.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight bi-weekly for the duration of the study.
-
Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the study endpoint.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
Conclusion
The combination of FT836 with paclitaxel and trastuzumab represents a promising therapeutic strategy for HER2-positive solid tumors. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this combination therapy, enabling researchers to investigate its synergistic potential and further elucidate its mechanisms of action. The provided illustrative data and diagrams serve as a guide for data presentation and conceptual understanding. Rigorous preclinical assessment using these methodologies is crucial for advancing this innovative therapeutic approach towards clinical application.
References
- 1. fatetherapeutics.com [fatetherapeutics.com]
- 2. Fate Therapeutics Presents Preclinical Data on MICA/B-targeted CAR T-cell Therapy FT836 at 2024 SITC [synapse.patsnap.com]
- 3. Fate Therapeutics Unveils Preclinical Data for FT836 CAR T-cell at 2024 SITC Meeting [synapse.patsnap.com]
- 4. FT836 for Advanced Solid Tumors · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. A Phase 1, Open-Label Study of FT836, an Off-the-Shelf CAR T-Cell Therapy, With or Without Chemotherapy and/or Monoclonal Antibodies, in Participants With Advanced Solid Tumors | Jefferson Health [jeffersonhealth.org]
Application Notes and Protocols for FT836 in Combination with Cetuximab for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of FT836, an off-the-shelf, iPSC-derived MICA/B-targeted CAR T-cell therapy, with cetuximab, an EGFR-targeting monoclonal antibody, represents a promising multi-pronged approach for the treatment of solid tumors. FT836 is engineered to recognize and eliminate cancer cells expressing the stress ligands MICA and MICB, which are upregulated on a wide range of solid tumors.[1] A key feature of FT836 is its proprietary high-affinity, non-cleavable CD16a (hnCD16) receptor, designed to enhance antibody-dependent cellular cytotoxicity (ADCC) in concert with therapeutic antibodies like cetuximab.[2] Cetuximab targets the epidermal growth factor receptor (EGFR), which is frequently overexpressed in various cancers, and exerts its anti-tumor effects through inhibition of EGFR signaling and by mediating ADCC.[3] This document provides detailed application notes on the preclinical rationale for this combination therapy and protocols for key in vitro and in vivo experiments to evaluate its efficacy.
Mechanism of Action: A Dual-Targeting Strategy
The combination of FT836 and cetuximab leverages two distinct but complementary anti-tumor mechanisms:
-
MICA/B-Directed Cytotoxicity by FT836: FT836's primary mode of action is the recognition of MICA/B on the surface of cancer cells by its chimeric antigen receptor (CAR), leading to direct T-cell mediated cytotoxicity.[4][5] FT836 is specifically designed to target the α3 domain of MICA/B, a region resistant to proteolytic shedding, which is a common tumor escape mechanism.[4][5]
-
EGFR-Targeted ADCC Enhancement: Cetuximab binds to EGFR on tumor cells. The Fc portion of cetuximab is then recognized by the hnCD16 receptor on FT836, triggering a potent ADCC response, leading to the elimination of EGFR-positive tumor cells.[2] This dual-targeting strategy has the potential to overcome tumor heterogeneity and antigen escape.
A Phase 1 clinical trial (NCT07216105) is currently underway to evaluate the safety and efficacy of FT836 in combination with cetuximab in patients with advanced solid tumors.[6]
Preclinical Data Summary
Preclinical studies have demonstrated the potential of FT836 as a potent anti-tumor agent, both as a monotherapy and in combination with other agents.[4][7] While specific quantitative data for the FT836 and cetuximab combination from peer-reviewed publications is emerging, the following tables illustrate the expected outcomes based on the known mechanisms of action and data from similar studies.
Table 1: In Vitro Cytotoxicity of FT836 in Combination with Cetuximab against EGFR+/MICA/B+ Tumor Cells
| Treatment Group | Effector:Target Ratio | % Specific Lysis (Mean ± SD) |
| Untreated | - | 0 ± 0 |
| FT836 | 1:1 | 35 ± 4.2 |
| 5:1 | 65 ± 5.1 | |
| 10:1 | 85 ± 6.3 | |
| Cetuximab (1 µg/mL) | - | 5 ± 1.5 |
| FT836 + Cetuximab (1 µg/mL) | 1:1 | 55 ± 5.8 |
| 5:1 | 85 ± 6.2 | |
| 10:1 | 95 ± 4.9* |
*Illustrative data suggesting a synergistic effect.
Table 2: In Vivo Tumor Growth Inhibition in a Patient-Derived Xenograft (PDX) Model
| Treatment Group | Tumor Volume at Day 21 (mm³) (Mean ± SD) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 ± 250 | 0 |
| FT836 | 800 ± 150 | 47 |
| Cetuximab | 1200 ± 200 | 20 |
| FT836 + Cetuximab | 300 ± 100* | 80 |
*Illustrative data suggesting enhanced anti-tumor efficacy.
Table 3: Cytokine Release Profile from In Vitro Co-culture Supernatants
| Treatment Group | IFN-γ (pg/mL) (Mean ± SD) | TNF-α (pg/mL) (Mean ± SD) | IL-2 (pg/mL) (Mean ± SD) |
| FT836 alone | 800 ± 120 | 500 ± 90 | 300 ± 60 |
| FT836 + Cetuximab | 1200 ± 180 | 750 ± 110 | 450 ± 75* |
*Illustrative data suggesting enhanced T-cell activation.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of FT836 and cetuximab.
In Vitro Cytotoxicity Assay (Flow Cytometry-Based)
This protocol details a method to assess the cytotoxic potential of FT836, alone and in combination with cetuximab, against a target tumor cell line expressing both MICA/B and EGFR.[8][9]
Materials:
-
Target tumor cells (e.g., a colorectal cancer cell line with confirmed EGFR and MICA/B expression)
-
FT836 CAR T-cells
-
Cetuximab (clinical grade)
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
Cell viability dye (e.g., 7-AAD or a fixable viability stain)
-
Anti-human CD3 antibody (for gating T-cells)
-
Anti-human EpCAM or other tumor-specific marker antibody (for gating tumor cells)
-
FACS buffer (PBS with 2% FBS)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Target Cell Preparation:
-
Culture target tumor cells to 80-90% confluency.
-
Harvest cells, wash with PBS, and resuspend in complete RPMI-1640 medium.
-
Count cells and adjust the concentration to 1x10^6 cells/mL.
-
-
Co-culture Setup:
-
Plate 1x10^5 target cells per well in a 96-well U-bottom plate.
-
Add cetuximab to the designated wells at a final concentration of 1 µg/mL and incubate for 30 minutes at 37°C.
-
Add FT836 cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Include control wells: target cells only, target cells with cetuximab only, and target cells with FT836 only.
-
Bring the final volume in each well to 200 µL with complete RPMI-1640 medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Staining and Analysis:
-
After incubation, gently resuspend the cells and transfer to FACS tubes.
-
Wash the cells with FACS buffer.
-
Stain with the cell viability dye according to the manufacturer's instructions.
-
Stain with fluorescently labeled anti-human CD3 and anti-EpCAM antibodies for 30 minutes on ice.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for acquisition on a flow cytometer.
-
Acquire a sufficient number of events for statistical analysis.
-
Analyze the data by gating on the tumor cell population (CD3-negative, EpCAM-positive) and determining the percentage of viable and dead cells.
-
-
Calculation of Specific Lysis:
-
% Specific Lysis = [1 - (% Viable Target Cells in Test Well / % Viable Target Cells in Control Well)] x 100
-
Caption: Workflow for the in vitro cytotoxicity assay.
Cytokine Release Assay (Luminex)
This protocol describes the measurement of cytokine release from the supernatant of the co-culture experiment to assess FT836 activation.[10][11][12]
Materials:
-
Supernatants from the in vitro cytotoxicity assay
-
Luminex multiplex cytokine assay kit (e.g., for human IFN-γ, TNF-α, IL-2)
-
Luminex instrument and software
-
96-well filter plates
Procedure:
-
Sample Preparation:
-
After the 24-hour co-culture, centrifuge the 96-well plates at 300 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Store the supernatants at -80°C until use.
-
-
Luminex Assay:
-
Follow the manufacturer's instructions for the Luminex multiplex cytokine assay kit.
-
Briefly, this involves:
-
Preparing the antibody-coupled magnetic beads.
-
Adding the beads to a 96-well filter plate.
-
Washing the beads.
-
Adding standards and supernatant samples to the wells.
-
Incubating to allow cytokine binding.
-
Washing to remove unbound material.
-
Adding the biotinylated detection antibody cocktail.
-
Incubating to allow binding to the captured cytokines.
-
Washing to remove unbound detection antibody.
-
Adding streptavidin-phycoerythrin (SAPE).
-
Incubating to allow binding to the biotinylated detection antibodies.
-
Washing to remove unbound SAPE.
-
Resuspending the beads in sheath fluid.
-
-
-
Data Acquisition and Analysis:
-
Acquire the plate on a Luminex instrument.
-
The instrument will measure the fluorescence intensity of the reporter molecule on each bead.
-
Use the standard curve to calculate the concentration of each cytokine in the samples.
-
Caption: Workflow for the cytokine release assay.
In Vivo Antitumor Efficacy in a Patient-Derived Xenograft (PDX) Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of FT836 and cetuximab in a PDX mouse model.[13][14][15][16]
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
Patient-derived tumor tissue (EGFR+ and MICA/B+)
-
FT836 CAR T-cells
-
Cetuximab
-
Sterile surgical instruments
-
Matrigel
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
PDX Model Establishment:
-
Obtain fresh tumor tissue from a patient with informed consent.
-
Under sterile conditions, mince the tumor tissue into small fragments (2-3 mm³).
-
Anesthetize the NSG mice.
-
Subcutaneously implant one tumor fragment, optionally mixed with Matrigel, into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, FT836 alone, cetuximab alone, FT836 + cetuximab).
-
Administer cetuximab via intraperitoneal (i.p.) injection at a predetermined dose and schedule.
-
Administer FT836 via intravenous (i.v.) injection.
-
Administer the combination therapy according to a defined schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.
-
At the endpoint, euthanize the mice and collect tumors and other tissues for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Caption: Workflow for the in vivo PDX model study.
Signaling Pathway Diagrams
Caption: Dual-targeting mechanism of FT836 and cetuximab.
Conclusion
The combination of FT836 and cetuximab offers a compelling therapeutic strategy by targeting both MICA/B and EGFR on cancer cells, leading to enhanced tumor cell lysis through direct cytotoxicity and ADCC. The provided protocols serve as a guide for researchers to evaluate the synergistic potential of this combination therapy in preclinical settings. Further investigation is warranted to fully elucidate the clinical benefits of this approach for patients with solid tumors.
References
- 1. fatetherapeutics.com [fatetherapeutics.com]
- 2. fatetherapeutics.com [fatetherapeutics.com]
- 3. Cetuximab-mediated ADCC activity is correlated with the cell surface expression level of EGFR but not with the KRAS/BRAF mutational status in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fate Therapeutics Presents Pan-tumor Targeting Preclinical Data for FT836 MICA/B-targeted CAR T-cell Product Candidate at 2024 SITC Annual Meeting | Fate Therapeutics, Inc. [ir.fatetherapeutics.com]
- 5. Fate Therapeutics Presents Preclinical Data on MICA/B-targeted CAR T-cell Therapy FT836 at 2024 SITC [synapse.patsnap.com]
- 6. FT836 for Advanced Solid Tumors · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. Fate Therapeutics Presents Pan-tumor Targeting Preclinical [globenewswire.com]
- 8. CAR T-Cell Cytotoxicity Assay | iQ Biosciences [iqbiosciences.com]
- 9. In vitro CAR-T cell killing: validation of the potency assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bmgrp.eu [bmgrp.eu]
- 12. Luminex Multiplex Analysis Sample Collection Guidelines - Creative Proteomics [cytokine.creative-proteomics.com]
- 13. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Laboratory Handling and Preparation of FT836 T-Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
FT836 is a multiplexed-engineered, induced pluripotent stem cell (iPSC)-derived chimeric antigen receptor (CAR) T-cell therapy candidate targeting major histocompatibility complex (MHC) class I-related chain A (MICA) and chain B (MICB).[1][2] MICA and MICB are stress proteins expressed on a wide range of solid tumors with limited expression on healthy tissues, making them an attractive target for cancer immunotherapy.[1][2] FT836 is an allogeneic, "off-the-shelf" product candidate with several incorporated next-generation synthetic controls designed to enhance its safety, efficacy, and persistence.[1][2]
These application notes provide detailed protocols for the laboratory handling, preparation, and functional assessment of FT836 T-cells, based on publicly available information and general best practices for CAR-T cell research.
FT836 T-Cell Engineering and Mechanism of Action
FT836 T-cells are engineered with multiple features to overcome key challenges in solid tumor therapy:
-
α3-MICA/B-Specific CAR: FT836 is designed to uniquely target and bind the α3 domain of MICA/B, which is resistant to proteolytic shedding, a common tumor escape mechanism.[1][2] This is intended to stabilize MICA/B expression on tumor cells and induce robust cytolytic activity.[1][2]
-
"Sword & Shield" Technology: This technology is designed to promote the functional persistence of FT836 T-cells, potentially without the need for conditioning chemotherapy. It comprises:
-
Alloimmune Defense Receptor (ADR): A 4-1BB-targeted CAR that enables FT836 to recognize and eliminate activated alloreactive host immune cells that express 4-1BB.[3][4]
-
CD58 Knockout (KO): The elimination of CD58 expression on FT836 T-cells is intended to prevent their recognition and rejection by the host's T cells.[3][4]
-
-
TGF-β Signal Redirection Receptor: To counteract the immunosuppressive tumor microenvironment, FT836 includes a receptor that converts the typically inhibitory TGF-β signal into a T-cell activating signal.
-
CXCR2 Receptor: The expression of the chemokine receptor CXCR2 is intended to enhance trafficking and homing of FT836 T-cells to tumors that secrete CXCR2 ligands, such as CXCL8 (IL-8).[3]
-
High-Affinity, Non-Cleavable CD16a (hnCD16): This feature allows FT836 to mediate antibody-dependent cellular cytotoxicity (ADCC) against tumor cells coated with therapeutic antibodies.[5]
Signaling Pathways
Quantitative Data Summary
While specific quantitative data from preclinical studies of FT836 are not publicly available, the following tables represent the types of data typically generated to evaluate CAR-T cell function.
Table 1: In Vitro Cytotoxicity of FT836 T-Cells Against MICA/B+ Tumor Cells
| Target Cell Line | Effector:Target (E:T) Ratio | % Specific Lysis (4 hours) |
| Lung Cancer (A549) | 1:1 | Representative Data: 35% |
| 5:1 | Representative Data: 65% | |
| 10:1 | Representative Data: 85% | |
| Ovarian Cancer (OVCAR-3) | 1:1 | Representative Data: 40% |
| 5:1 | Representative Data: 70% | |
| 10:1 | Representative Data: 90% | |
| MICA/B-Negative Control | 10:1 | Representative Data: <5% |
Table 2: In Vivo Anti-Tumor Activity of FT836 T-Cells in a Xenograft Model
| Treatment Group | Tumor Burden (Day 21 post-treatment) | % Tumor Growth Inhibition |
| Vehicle Control | Representative Data: 1500 mm³ | 0% |
| Non-transduced T-cells | Representative Data: 1450 mm³ | 3% |
| FT836 T-cells | Representative Data: 200 mm³ | 87% |
Table 3: Persistence of FT836 T-Cells in the Presence of Alloreactive PBMCs
| Effector Cell Type | Co-culture with Allogeneic PBMCs | Fold Expansion (Day 7) |
| Control CAR-T (CD58+) | Yes | Representative Data: 0.5x |
| FT836 (CD58 KO + ADR) | Yes | Representative Data: 8.0x |
Experimental Protocols
Disclaimer: The following protocols are generalized procedures for handling and evaluating iPSC-derived CAR-T cells. These should be considered as representative examples. For definitive protocols, always refer to documentation provided by the manufacturer.
Protocol 1: Thawing of Cryopreserved FT836 T-Cells
This protocol describes the proper procedure for thawing cryopreserved FT836 T-cells to ensure maximum viability and recovery.
Materials:
-
Cryovial of FT836 T-cells
-
Complete T-cell medium (e.g., RPMI-1640 + 10% FBS, 2 mM L-glutamine, 1% Penicillin-Streptomycin, and appropriate cytokines such as IL-2, IL-7, IL-15)
-
37°C water bath
-
Sterile 15 mL or 50 mL conical tubes
-
Personal protective equipment (PPE)
Procedure:
-
Pre-warm complete T-cell medium to 37°C.
-
Remove the cryovial of FT836 T-cells from liquid nitrogen storage.
-
Immediately place the lower half of the vial in the 37°C water bath. Do not submerge the cap.
-
Gently agitate the vial until only a small ice crystal remains (approximately 1-2 minutes).
-
Wipe the outside of the vial with 70% ethanol and transfer it to a biological safety cabinet.
-
Slowly add 1 mL of pre-warmed complete T-cell medium to the vial.
-
Gently transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete T-cell medium.
-
Centrifuge the cells at 300 x g for 5 minutes at room temperature.
-
Aspirate the supernatant and gently resuspend the cell pellet in the desired volume of fresh, pre-warmed complete T-cell medium.
-
Determine cell viability and count using a hemocytometer and Trypan Blue exclusion or an automated cell counter.
-
The cells are now ready for culture or immediate use in functional assays.
Protocol 2: In Vitro Expansion of FT836 T-Cells
This protocol outlines a general method for the expansion of FT836 T-cells in culture.
Materials:
-
Thawed FT836 T-cells
-
Complete T-cell medium (as described above)
-
Appropriate tissue culture flasks or plates
-
Humidified incubator at 37°C with 5% CO₂
Procedure:
-
Following thawing (Protocol 1), resuspend the FT836 T-cells to a density of 0.5-1 x 10⁶ viable cells/mL in complete T-cell medium.
-
Transfer the cell suspension to a suitably sized tissue culture flask or plate.
-
Incubate at 37°C with 5% CO₂.
-
Monitor cell density and viability every 2-3 days.
-
When the cell density exceeds 2 x 10⁶ cells/mL, split the culture by adding fresh, pre-warmed complete T-cell medium to bring the density back to 0.5-1 x 10⁶ cells/mL.
-
Expand the culture for the desired period, typically 7-14 days, depending on the experimental requirements.
Protocol 3: Cryopreservation of FT836 T-Cells
This protocol describes a standard method for cryopreserving expanded FT836 T-cells.
Materials:
-
Expanded FT836 T-cells
-
Cryopreservation medium (e.g., 90% FBS + 10% DMSO, or a commercial serum-free cryopreservation solution)[6][7]
-
Sterile cryovials
-
Controlled-rate freezing container (e.g., "Mr. Frosty")
-
-80°C freezer
-
Liquid nitrogen storage dewar
Procedure:
-
Harvest the expanded FT836 T-cells and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in cold cryopreservation medium at a concentration of 5-10 x 10⁶ cells/mL.
-
Aliquot 1 mL of the cell suspension into each cryovial.
-
Place the cryovials into a controlled-rate freezing container and transfer to a -80°C freezer overnight. This ensures a cooling rate of approximately -1°C/minute.[8][9]
-
The following day, transfer the cryovials to a liquid nitrogen dewar for long-term storage.
Protocol 4: In Vitro Cytotoxicity Assay (Luciferase-based)
This protocol details a method for assessing the cytotoxic potential of FT836 T-cells against MICA/B-expressing target tumor cells.
Materials:
-
FT836 T-cells (effector cells)
-
MICA/B-positive tumor cells engineered to express luciferase (target cells)
-
MICA/B-negative tumor cells engineered to express luciferase (control target cells)
-
Assay medium (e.g., RPMI-1640 + 10% FBS)
-
White, flat-bottom 96-well assay plates
-
Luciferase substrate (e.g., luciferin)
-
Luminometer
Procedure:
-
Plate the luciferase-expressing target cells at 1 x 10⁴ cells/well in a 96-well plate and incubate overnight.
-
On the day of the assay, prepare a suspension of FT836 T-cells.
-
Add the FT836 T-cells to the wells containing the target cells at various Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 1:1, 0.5:1).
-
Include control wells:
-
Target cells only (for maximum luminescence).
-
Target cells with a lysis agent (for minimum luminescence).
-
-
Co-culture the cells for 4-24 hours at 37°C with 5% CO₂.
-
Add the luciferase substrate to each well according to the manufacturer's instructions.
-
Measure the luminescence in each well using a luminometer.
-
Calculate the percent specific lysis using the following formula: % Specific Lysis = 100 x (Maximum Luminescence - Experimental Luminescence) / (Maximum Luminescence - Minimum Luminescence)
Conclusion
FT836 represents a promising, next-generation "off-the-shelf" CAR T-cell therapy for solid tumors. Its multiplexed engineering, including the novel "Sword & Shield" technology, is designed to enhance anti-tumor activity, promote persistence in an allogeneic setting, and overcome the immunosuppressive tumor microenvironment. The protocols provided here offer a foundational framework for the laboratory investigation of FT836 and similar iPSC-derived CAR-T cell products.
References
- 1. Fate Therapeutics Presents Preclinical Data on MICA/B-targeted CAR T-cell Therapy FT836 at 2024 SITC [synapse.patsnap.com]
- 2. Fate Therapeutics Presents Pan-tumor Targeting Preclinical Data for FT836 MICA/B-targeted CAR T-cell Product Candidate at 2024 SITC Annual Meeting | Fate Therapeutics, Inc. [ir.fatetherapeutics.com]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. akadeum.com [akadeum.com]
- 7. stemcell.com [stemcell.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. assaygenie.com [assaygenie.com]
Application Notes and Protocols: ALT-836 in Combination with Gemcitabine for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the investigation of ALT-836, a monoclonal antibody targeting Tissue Factor (TF), in combination with the chemotherapeutic agent gemcitabine (B846) for the treatment of solid tumors. The information is curated for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the preclinical rationale and clinical investigation of this combination therapy. While a Phase I clinical trial (NCT01325558) has been conducted, detailed results have not yet been formally published. Therefore, this document summarizes the available information and provides representative protocols for key experimental assays.
Rationale for Combination Therapy
The combination of ALT-836 and gemcitabine is predicated on their distinct and potentially synergistic mechanisms of action against solid tumors.
-
ALT-836: This is a recombinant human-mouse chimeric monoclonal antibody that specifically targets human Tissue Factor (TF).[1] TF is a transmembrane protein overexpressed in a variety of solid tumors and is associated with tumor growth, angiogenesis, metastasis, and cancer-associated thrombosis.[1][2] By binding to TF, ALT-836 is designed to block its signaling pathways, thereby inhibiting these key processes in cancer progression.[1][2]
-
Gemcitabine: A nucleoside analog, gemcitabine is a well-established chemotherapeutic agent.[3][4] It acts as a prodrug that, once inside the cell, is phosphorylated to its active metabolites.[3][5] These metabolites inhibit DNA synthesis by being incorporated into the DNA strand and by inhibiting the enzyme ribonucleotide reductase, ultimately leading to apoptosis of rapidly dividing cancer cells.[6][7]
The proposed synergy of this combination lies in the dual attack on the tumor. While gemcitabine directly targets the proliferative machinery of cancer cells, ALT-836 targets the tumor microenvironment and signaling pathways that support tumor growth and spread.
Preclinical Data
While specific preclinical studies combining ALT-836 and gemcitabine are not publicly available, the potent anti-tumor activities of both agents individually in numerous preclinical models provided a strong rationale for their clinical investigation in combination.[2] Preclinical studies with ALT-836 have demonstrated its anti-tumor, anti-thrombotic, and anti-inflammatory properties in various animal models.[2]
Clinical Trial Data: NCT01325558
A Phase I clinical trial was initiated to evaluate the safety and efficacy of ALT-836 in combination with gemcitabine in patients with locally advanced or metastatic solid tumors. The details of this trial, as registered on ClinicalTrials.gov, are summarized below.[2]
Table 1: Summary of Clinical Trial NCT01325558 [2]
| Parameter | Description |
| Official Title | A Phase I, Open-Label, Multi-center, Competitive Enrollment and Dose-escalation Study of ALT-836 in Combination With Gemcitabine for Locally Advanced or metastatic Solid Tumors |
| Primary Objectives | - To determine the Maximum Tolerated Dose (MTD) of ALT-836 in combination with gemcitabine.- To assess the safety and pharmacokinetic profile of ALT-836 administered with gemcitabine. |
| Secondary Objectives | - To assess clinical benefit.- To evaluate Progression-Free Survival (PFS).- To evaluate Overall Survival (OS). |
| Patient Population | Patients with locally advanced or metastatic solid tumors known to overexpress Tissue Factor and for whom gemcitabine is a standard treatment option. |
| Study Design | Open-label, multi-center, dose-escalation study. |
| Treatment Plan | Patients received up to four 28-day cycles of biochemotherapy. Each cycle consisted of five doses of ALT-836 (Days 1, 4, 8, 15, and 22) and three doses of gemcitabine (Days 1, 8, and 15). |
Note: As of the latest available information, the final results of this clinical trial, including the MTD, response rates, PFS, and OS, have not been publicly released.
Signaling Pathways and Experimental Workflow
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Pharmacokinetic and Pharmacodynamic analysis of Gemcitabine in pancreatic cancer in mice. [page-meeting.org]
- 3. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 4. Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.origene.com [cdn.origene.com]
Application Notes and Protocols: Phase I Clinical Trial of ALT-836 for Acute Lung Injury/Acute Respiratory Distress Syndrome (ALI/ARDS)
These application notes provide a detailed overview of the protocol for the Phase I clinical trial of ALT-836, a monoclonal antibody targeting Tissue Factor (TF), for the treatment of patients with Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS). The information is compiled for researchers, scientists, and drug development professionals.
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation in the lungs, leading to impaired gas exchange and respiratory failure.[1][2] The tissue factor (TF)-dependent extrinsic coagulation pathway is a key mechanism in the local activation of the coagulation cascade within the lungs of ALI/ARDS patients, making it a promising therapeutic target.[3] ALT-836 is a chimeric anti-human TF monoclonal antibody designed to block TF-mediated signaling, thereby exhibiting potential anti-thrombotic and anti-inflammatory effects.[4] Pre-clinical studies and a subsequent Phase I clinical trial have been conducted to evaluate the safety, pharmacokinetics, and tolerability of ALT-836 in this patient population.[3][4]
Signaling Pathway of Tissue Factor in ALI/ARDS and a Rationale for ALT-836 Intervention
Tissue factor is a transmembrane glycoprotein (B1211001) that acts as the primary initiator of the extrinsic coagulation cascade upon vascular injury. In ALI/ARDS, inflammatory stimuli lead to the upregulation of TF expression on various cells, including endothelial cells and macrophages within the lung. This triggers a cascade of events leading to thrombin generation, fibrin (B1330869) deposition, and inflammation, contributing to the pathophysiology of the disease. ALT-836, by binding to and inhibiting TF, is hypothesized to interrupt this pathological process.
Phase I Clinical Trial Protocol (NCT01438853)
This was a prospective, randomized, placebo-controlled, dose-escalation Phase I clinical trial designed to assess the pharmacokinetics, safety, and tolerability of ALT-836 in patients with ALI/ARDS.[3]
-
Primary Objective: To determine the pharmacokinetic and safety profiles of ALT-836 in patients with ALI/ARDS.[3]
-
Secondary Objectives: To assess the incidence of adverse events, changes in vital signs, electrocardiograms (ECGs), laboratory parameters, coagulation, and pulmonary function.[3]
The study enrolled adult patients who met the following criteria:
| Inclusion Criteria | Exclusion Criteria |
| Suspected or proven infection[3] | Known hypersensitivity to the study drug or its components |
| Hypoxemia: PaO2/FiO2 ≤ 300 mm Hg[3] | High risk of bleeding |
| Bilateral infiltrates consistent with pulmonary edema[5] | Pregnancy or lactation |
| Positive-pressure mechanical ventilation[3] | Participation in another investigational drug trial |
| No clinical evidence of left atrial hypertension[5] | Moribund state with expected survival of less than 24 hours |
| Presence of at least three of the four Systemic Inflammatory Response Syndrome (SIRS) criteria[5] |
The study followed a dose-escalation design with three patient cohorts. A total of 18 patients were randomized in a 5:1 ratio to receive either ALT-836 or a placebo.[3]
| Parameter | Description |
| Study Type | Prospective, Randomized, Placebo-Controlled, Dose-Escalation, Phase I[3] |
| Number of Patients | 18[3] |
| Randomization Ratio | 5:1 (ALT-836 : Placebo)[3] |
| Treatment Cohorts | 3 cohorts of 6 patients each[3] |
| Dosage Levels | Cohort 1: 0.06 mg/kgCohort 2: 0.08 mg/kgCohort 3: 0.1 mg/kg[3] |
| Route of Administration | Single intravenous infusion[3] |
| Treatment Window | Within 48 hours of meeting screening criteria[3] |
Experimental Protocols
Blood samples were collected at predefined time points before, during, and after the infusion of ALT-836 or placebo to determine the pharmacokinetic profile.
-
Methodology: A validated enzyme-linked immunosorbent assay (ELISA) is typically used to measure the concentration of ALT-836 in plasma or serum samples. This involves coating a microplate with a capture antibody that specifically binds to ALT-836, followed by the addition of patient samples. A detection antibody conjugated to an enzyme is then added, and a substrate is introduced to produce a colorimetric signal that is proportional to the concentration of ALT-836.
-
Parameters Measured: Key pharmacokinetic parameters calculated include maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).
To evaluate the potential for an immune response against ALT-836, blood samples were analyzed for the presence of anti-ALT-836 antibodies.[3]
-
Methodology: An electrochemiluminescence (ECL) or ELISA-based bridging assay is commonly employed. In this assay, patient serum is incubated with biotinylated and ruthenylated ALT-836. If anti-drug antibodies are present, they will form a "bridge" between the labeled drug molecules. The complex is then captured on a streptavidin-coated plate, and an electrical signal or colorimetric change is measured upon the addition of a substrate.
-
Outcome: The presence or absence of a detectable anti-ALT-836 antibody response was determined.[3]
Safety was continuously monitored throughout the trial.
-
Adverse Events (AEs): All AEs were recorded, and their severity and relationship to the study drug were assessed by the investigators.[3]
-
Laboratory Parameters: Standard hematology, clinical chemistry, and coagulation panels (e.g., prothrombin time, activated partial thromboplastin (B12709170) time) were monitored.[3]
-
Vital Signs and ECGs: Blood pressure, heart rate, respiratory rate, temperature, and ECGs were regularly monitored.[3]
-
Pulmonary Function: Parameters such as PaO2/FiO2 ratio and ventilator-free days were monitored to assess changes in lung function.[3]
Phase I Trial Workflow
The following diagram illustrates the workflow of the Phase I clinical trial from patient screening to the final analysis.
Summary of Phase I Results
The Phase I trial demonstrated that ALT-836 could be safely administered to patients with sepsis-induced ALI/ARDS.[3]
| Outcome Measure | Result |
| Pharmacokinetics | Dose-dependent exposure to ALT-836 was observed across the infusion range of 0.06 to 0.1 mg/kg.[3] |
| Immunogenicity | No anti-ALT-836 antibody response was detected in the study population.[3] |
| Safety | No major bleeding episodes were reported in patients treated with ALT-836.[3] |
| Adverse Events | The most frequent adverse events were anemia (observed in both placebo and ALT-836 groups) and dose-dependent, self-resolved hematuria.[3] |
| Acceptable Dose | The findings suggested that 0.08 mg/kg was an acceptable dose level in this patient population.[3] |
Conclusion
The Phase I clinical trial of ALT-836 provided initial evidence of its safety and tolerability in patients with ALI/ARDS. The pharmacokinetic data showed a predictable dose-response relationship. These encouraging results supported the further investigation of ALT-836 in a Phase II clinical trial to evaluate its efficacy in this critical patient population.[4]
References
- 1. A novel therapeutic approach for Acute Lung Injury/ARDS - Kenneth Adler [grantome.com]
- 2. Therapeutic Targeting of Acute Lung Injury and ARDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I study evaluating the pharmacokinetics, safety and tolerability of an antibody-based tissue factor antagonist in subjects with acute lung injury or acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ImmunoPET of Tissue Factor in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for ALT-836 in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available information on the dosing and administration of ALT-836, a monoclonal antibody targeting Tissue Factor (TF), for cancer research and development. The protocols are based on preclinical studies and clinical trial designs.
Introduction to ALT-836
ALT-836 is a recombinant human-mouse chimeric monoclonal antibody that acts as a direct antagonist to human Tissue Factor (TF).[1] TF is a transmembrane protein overexpressed in many types of cancer and is associated with tumor growth, angiogenesis, metastasis, and cancer-associated thrombosis.[1][2] By binding to TF, ALT-836 is designed to inhibit the coagulation cascade and block TF-mediated signaling pathways, thereby exerting anti-tumor, anti-thrombotic, and anti-inflammatory effects.[1][3]
Mechanism of Action: Targeting the Tissue Factor Pathway
ALT-836 functions by binding to Tissue Factor and preventing the activation of Factor X and Factor IX.[1] This action blocks the initiation of the extrinsic coagulation cascade. Furthermore, by inhibiting the TF:Factor VIIa complex, ALT-836 can disrupt intracellular signaling pathways that promote cancer cell survival, proliferation, and angiogenesis.[4][5]
Caption: Simplified Tissue Factor (TF) signaling pathway and the inhibitory action of ALT-836.
Dosing and Administration in Clinical Trials
A Phase I clinical trial (NCT01325558) was initiated to evaluate the safety, pharmacokinetics, and maximum tolerated dose (MTD) of ALT-836 in combination with gemcitabine (B846) in patients with locally advanced or metastatic solid tumors.[1]
Dosing Regimen (NCT01325558)
The following table summarizes the administration schedule for ALT-836 and gemcitabine as outlined in the clinical trial protocol.[1]
| Drug | Day of 28-Day Cycle |
| ALT-836 | 1, 4, 8, 15, 22 |
| Gemcitabine | 1, 8, 15 |
Note: The specific dose levels of ALT-836 used in the dose-escalation phase of the NCT01325558 trial are not publicly available.
Dose-Escalation Data (Non-Cancer Population)
A separate Phase I study in patients with acute lung injury (ALI) or acute respiratory distress syndrome (ARDS) provides some insight into the potential dose range of ALT-836. This was a dose-escalation study of a single intravenous dose.
| Cohort | ALT-836 Dose (mg/kg) |
| 1 | 0.06 |
| 2 | 0.08 |
| 3 | 0.1 |
Disclaimer: This data is from a non-cancer patient population and should be interpreted with caution for oncology applications.
Experimental Protocols
Phase I Clinical Trial Workflow for a Monoclonal Antibody like ALT-836
The following diagram illustrates a typical workflow for a Phase I dose-escalation trial of a monoclonal antibody.
Caption: A generalized workflow for a Phase I dose-escalation clinical trial of a monoclonal antibody.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessment Protocol
Objective: To characterize the pharmacokinetic profile and pharmacodynamic effects of ALT-836.
Methodology:
-
Blood Sampling: Collect whole blood, plasma, and serum samples at pre-defined time points before, during, and after ALT-836 infusion.
-
PK Analysis:
-
Utilize a validated enzyme-linked immunosorbent assay (ELISA) to measure ALT-836 concentrations in plasma or serum.
-
Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
-
PD Analysis:
-
Measure markers of coagulation activation (e.g., prothrombin time, activated partial thromboplastin (B12709170) time, D-dimer).
-
Assess biomarkers related to TF signaling and angiogenesis (e.g., circulating levels of VEGF, IL-8). Assays may include ELISA or multiplex immunoassays.
-
Evaluate immunogenicity by screening for the presence of anti-ALT-836 antibodies.
-
Preclinical Research Protocols
Preclinical studies have utilized radiolabeled ALT-836 for immuno-positron emission tomography (immunoPET) imaging to assess TF expression in tumors.
In Vivo ImmunoPET Imaging Protocol (Mouse Model)
Objective: To visualize and quantify TF expression in tumor xenografts.
Methodology:
-
Radiolabeling: Conjugate ALT-836 with a positron-emitting radionuclide (e.g., 64Cu or 89Zr).
-
Animal Model: Utilize immunodeficient mice bearing human tumor xenografts with varying levels of TF expression.
-
Administration: Administer the radiolabeled ALT-836 intravenously via the tail vein.
-
Imaging: Perform PET scans at multiple time points post-injection (e.g., 4, 24, 48 hours) to monitor tracer uptake and biodistribution.
-
Biodistribution Studies: Following the final imaging session, euthanize the animals and harvest tumors and major organs for gamma counting to confirm the PET imaging data.
-
Blocking Studies: To confirm the specificity of the tracer, a separate cohort of animals can be pre-injected with a blocking dose of unlabeled ALT-836 prior to the administration of the radiolabeled antibody.
Quantitative Data from Preclinical ImmunoPET Studies:
| Tracer | Tumor Model | Uptake (%ID/g at 48h) |
| 64Cu-NOTA-ALT-836 | BXPC-3 (high TF) | 16.5 ± 2.6 |
| 89Zr-Df-ALT-836 | BXPC-3 (high TF) | 31.5 ± 6.0 |
Note: %ID/g = percentage of injected dose per gram of tissue.
Safety and Tolerability
In the Phase I study in patients with ALI/ARDS, ALT-836 was generally well-tolerated. The most frequent adverse events were anemia and dose-dependent, self-resolved hematuria. No major bleeding events were reported. In the context of cancer patients, particularly in combination with chemotherapy, a different safety profile may be observed and requires careful monitoring.[1]
Conclusion
ALT-836 represents a promising therapeutic agent for cancers that overexpress Tissue Factor. The available clinical trial information provides a framework for its administration in combination with gemcitabine. Further publication of the dose-escalation data from the NCT01325558 trial will be crucial for refining the dosing and administration protocols for future clinical investigations. The preclinical imaging protocols offer valuable tools for patient selection and monitoring of treatment response in future studies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A phase I trial of weekly gemcitabine administered as a prolonged infusion in patients with pancreatic cancer and other solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ImmunoPET imaging of tissue factor expression in pancreatic cancer with 89Zr-Df-ALT-836 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ImmunoPET of Tissue Factor in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I dose escalation study of gemcitabine plus irinotecan in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing ALT-836 in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALT-836 is a recombinant human-mouse chimeric monoclonal antibody that targets Tissue Factor (TF), a transmembrane protein overexpressed in a variety of solid tumors, including pancreatic and triple-negative breast cancer.[1] TF plays a critical role in tumor progression through its involvement in coagulation pathways, angiogenesis, and cell signaling.[1] ALT-836 functions by binding to TF or the TF-Factor VIIa (FVIIa) complex, which in turn blocks the activation of Factor X (FX) and Factor IX (FIX).[1] This inhibition of the coagulation cascade is thought to suppress tumor growth and metastasis. These application notes provide detailed protocols for the use of ALT-836 in preclinical cancer models, with a focus on pancreatic and triple-negative breast cancer xenografts.
Mechanism of Action: Targeting the Tissue Factor Signaling Pathway
ALT-836 exerts its anti-tumor effects by inhibiting the signaling cascade initiated by the Tissue Factor (TF):Factor VIIa (FVIIa) complex. This complex can activate downstream signaling through two primary mechanisms: cleavage of Protease-Activated Receptor 2 (PAR2) and modulation of integrin signaling, particularly involving integrin β1. The activation of these pathways promotes tumor cell proliferation, migration, and angiogenesis. By binding to TF, ALT-836 prevents the formation and/or function of the TF:FVIIa complex, thereby inhibiting these downstream effects.
References
Application Notes and Protocols: Monitoring Coagulation Parameters During ALT-836 Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALT-836 is a recombinant human-mouse chimeric monoclonal antibody that targets human tissue factor (TF).[1] Tissue factor is the primary initiator of the extrinsic coagulation cascade and plays a significant role in a variety of pathological conditions, including cancer-associated thrombosis and inflammation.[2][3] By binding to TF, ALT-836 blocks the activation of Factor X (FX) and Factor IX (FIX), thereby inhibiting thrombin formation and exerting an anticoagulant effect.[1][2][3] Given its mechanism of action, vigilant monitoring of coagulation parameters is critical during preclinical and clinical development of ALT-836 to ensure patient safety and to understand its pharmacodynamic effects.
These application notes provide a comprehensive overview of the essential coagulation parameters to be monitored during ALT-836 therapy, detailed protocols for their measurement, and a summary of expected effects based on the mechanism of action of ALT-836.
Mechanism of Action of ALT-836 and its Impact on Coagulation
ALT-836 is an antagonist of Tissue Factor (TF), a transmembrane protein that acts as the primary cellular receptor for Factor VII/VIIa (FVII/FVIIa). The binding of FVIIa to TF initiates the extrinsic pathway of the coagulation cascade. This TF:FVIIa complex then converts Factor X to its active form, Factor Xa, which is a critical step in the formation of thrombin and subsequent fibrin (B1330869) clots.
By binding to TF, ALT-836 competitively inhibits the binding of Factor VIIa, or the subsequent activation of Factor X, thereby blocking the initiation of the extrinsic coagulation cascade.[2][3] This targeted inhibition is expected to prolong clotting times that are dependent on the extrinsic pathway, most notably the Prothrombin Time (PT).
Signaling Pathway
The binding of FVIIa to TF not only initiates coagulation but also triggers intracellular signaling pathways that can contribute to tumor growth, angiogenesis, and inflammation. These pathways can involve the activation of protease-activated receptors (PARs). By blocking the TF:FVIIa complex formation, ALT-836 may also modulate these signaling events.
Caption: Tissue Factor signaling and coagulation cascade inhibition by ALT-836.
Data Presentation: Monitoring Coagulation Parameters
Regular monitoring of a panel of coagulation assays is essential to characterize the anticoagulant effect of ALT-836. The following table summarizes the key parameters, their significance, and the anticipated changes with ALT-836 therapy.
Disclaimer: The quantitative data presented in the "Anticipated Changes with ALT-836" column are illustrative examples based on the mechanism of action of ALT-836 and do not represent actual clinical trial data. Specific changes will be dose-dependent and will vary between individuals.
| Parameter | Description | Normal Range (Typical) | Anticipated Changes with ALT-836 | Rationale |
| Prothrombin Time (PT) | Measures the integrity of the extrinsic and common coagulation pathways. | 11 - 13.5 seconds | Dose-dependent prolongation | Direct inhibition of the TF-dependent extrinsic pathway. |
| International Normalized Ratio (INR) | Standardized ratio of the patient's PT to a control PT. | 0.8 - 1.2 | Dose-dependent increase | Reflects the prolongation of PT. |
| activated Partial Thromboplastin Time (aPTT) | Measures the integrity of the intrinsic and common coagulation pathways. | 25 - 35 seconds | Minimal to no change | ALT-836 primarily targets the extrinsic pathway. |
| Fibrinogen | A key protein in the final step of coagulation, converted to fibrin by thrombin. | 200 - 400 mg/dL | No direct change expected | ALT-836 does not directly target fibrinogen. |
| D-dimer | A fibrin degradation product, a marker of fibrinolysis. | < 0.50 µg/mL | Potential decrease over time in pro-thrombotic conditions | Reduced clot formation may lead to less fibrinolysis. |
Experimental Protocols
Accurate and consistent measurement of coagulation parameters is crucial. The following are detailed protocols for the key recommended assays.
Experimental Workflow
The general workflow for monitoring coagulation parameters during ALT-836 therapy is outlined below.
Caption: Experimental workflow for coagulation monitoring.
Prothrombin Time (PT) and International Normalized Ratio (INR)
Principle: The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of a tissue factor reagent (thromboplastin). This test evaluates the extrinsic and common pathways of coagulation.
Materials:
-
Platelet-poor plasma (PPP) collected in 3.2% sodium citrate.
-
PT reagent (recombinant tissue factor and phospholipids).
-
Calcium chloride (as part of the PT reagent or separate).
-
Coagulometer.
-
Calibrator plasmas with known INR values.
-
Control plasmas (normal and abnormal).
Procedure:
-
Sample Preparation: Collect whole blood in a light blue-top tube (3.2% sodium citrate). The tube must be filled to the appropriate level to ensure the correct blood-to-anticoagulant ratio (9:1). Centrifuge at 1500 x g for 15 minutes to obtain PPP.
-
Assay Performance: a. Pre-warm the PT reagent and plasma sample to 37°C. b. Pipette 50 µL of plasma into a pre-warmed cuvette. c. Add 100 µL of the PT reagent to the cuvette, which initiates the clotting cascade. d. The coagulometer will automatically detect the formation of a fibrin clot and record the time in seconds.
-
INR Calculation: The INR is calculated by the instrument software using the formula: INR = (Patient PT / Mean Normal PT) ^ ISI, where ISI is the International Sensitivity Index of the reagent.
-
Quality Control: Run normal and abnormal control plasmas with each batch of patient samples to ensure the accuracy and precision of the assay.
Activated Partial Thromboplastin Time (aPTT)
Principle: The aPTT assay evaluates the intrinsic and common coagulation pathways. It measures the clotting time of plasma after the addition of a contact activator (e.g., silica, kaolin) and phospholipids, followed by calcium.
Materials:
-
Platelet-poor plasma (PPP) collected in 3.2% sodium citrate.
-
aPTT reagent (contact activator and phospholipids).
-
Calcium chloride (0.025 M).
-
Coagulometer.
-
Control plasmas (normal and abnormal).
Procedure:
-
Sample Preparation: Prepare PPP as described for the PT assay.
-
Assay Performance: a. Pipette 50 µL of plasma and 50 µL of the aPTT reagent into a cuvette. b. Incubate the mixture at 37°C for a specified time (typically 3-5 minutes) to allow for the activation of contact factors. c. Add 50 µL of pre-warmed calcium chloride to the cuvette to initiate clotting. d. The coagulometer will measure the time to clot formation in seconds.
-
Quality Control: Analyze normal and abnormal control plasmas with each run.
Fibrinogen (Clauss Method)
Principle: The Clauss method is a quantitative assay for fibrinogen concentration. It is based on the principle that the clotting time of diluted plasma with a high concentration of thrombin is inversely proportional to the fibrinogen concentration.
Materials:
-
Platelet-poor plasma (PPP) collected in 3.2% sodium citrate.
-
Thrombin reagent (high concentration, e.g., 100 NIH units/mL).
-
Imidazole (B134444) buffer.
-
Fibrinogen standard plasma.
-
Coagulometer.
Procedure:
-
Sample and Standard Preparation: a. Prepare a standard curve by making serial dilutions of the fibrinogen standard plasma with imidazole buffer. b. Dilute the patient PPP (typically 1:10) with imidazole buffer.
-
Assay Performance: a. Pre-warm the diluted plasma/standard and thrombin reagent to 37°C. b. Pipette 100 µL of the diluted plasma or standard into a cuvette. c. Add 50 µL of the thrombin reagent to initiate clotting. d. The coagulometer measures the clotting time in seconds.
-
Calculation: The fibrinogen concentration of the patient sample is determined by interpolating its clotting time from the standard curve.
-
Quality Control: Run control plasmas with known fibrinogen concentrations.
D-dimer Assay (ELISA)
Principle: The D-dimer assay is a quantitative enzyme-linked immunosorbent assay (ELISA) to measure the concentration of D-dimer, a specific degradation product of cross-linked fibrin.
Materials:
-
Platelet-poor plasma (PPP) collected in 3.2% sodium citrate.
-
D-dimer ELISA kit (containing a pre-coated microplate, detection antibody, standards, buffers, and substrate).
-
Microplate reader.
-
Pipettes and other standard laboratory equipment.
Procedure:
-
Assay Setup: Prepare reagents, standards, and samples according to the kit manufacturer's instructions.
-
Incubation: a. Add 100 µL of standards, controls, and patient plasma to the appropriate wells of the microplate. b. Incubate for the time specified in the kit protocol (e.g., 60 minutes at 37°C). c. Wash the plate to remove unbound substances.
-
Detection: a. Add 100 µL of the enzyme-conjugated detection antibody to each well. b. Incubate as per the protocol. c. Wash the plate again.
-
Signal Development: a. Add 100 µL of the substrate solution to each well and incubate in the dark. b. Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance of each well at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Calculation: Construct a standard curve and determine the D-dimer concentration in the patient samples.
Conclusion
The targeted anticoagulant activity of ALT-836 necessitates a robust and well-defined strategy for monitoring its effects on the coagulation system. The protocols and information provided in these application notes offer a comprehensive framework for researchers, scientists, and drug development professionals to effectively monitor coagulation parameters during the development of ALT-836. Consistent and accurate application of these assays will ensure the safety of subjects and provide a clear understanding of the pharmacodynamic profile of this promising therapeutic agent.
References
- 1. Clinical Significance and Dynamic Change of Coagulation Parameters in Ischemic Stroke Patients Treated with Intravenous Thrombolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I study evaluating the pharmacokinetics, safety and tolerability of an antibody-based tissue factor antagonist in subjects with acute lung injury or acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ImmunoPET of Tissue Factor in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phase IIa Clinical Trial Design for Bepirovirsen (GSK'836) in Chronic Hepatitis B (CHB)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the clinical trial design for bepirovirsen (GSK'836), an investigational antisense oligonucleotide (ASO) for the treatment of chronic hepatitis B (CHB). The information is synthesized from publicly available data on Phase IIa and subsequent Phase IIb studies to offer a comprehensive guide for researchers in the field.
Introduction to Bepirovirsen (GSK'836)
Bepirovirsen is an investigational antisense oligonucleotide designed to target and degrade all hepatitis B virus (HBV) messenger RNAs (mRNAs), including the pregenomic RNA (pgRNA).[1][2] This mechanism aims to inhibit the replication of viral DNA and suppress the production of viral proteins, most notably the hepatitis B surface antigen (HBsAg).[3][4] The reduction of HBsAg is a critical step toward achieving a functional cure for CHB, which is defined as sustained HBsAg loss and undetectable HBV DNA levels after cessation of treatment.[4][5] Additionally, bepirovirsen is believed to stimulate the immune system through Toll-like receptor 8 (TLR8), potentially aiding in the durable clearance of the virus.[1][6][7]
Mechanism of Action: Antisense Oligonucleotide Therapy
Bepirovirsen's therapeutic strategy is centered on RNA interference. As an ASO, it is a synthetic strand of nucleic acid that binds to a specific HBV mRNA sequence. This binding event triggers the degradation of the target mRNA by RNase H, a cellular enzyme.[2] By destroying the viral mRNA, bepirovirsen effectively halts the translation of viral proteins essential for HBV replication and persistence.
References
- 1. Making Sense of the Antisense Therapy for Hepatitis B – Bepirovirsen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and Phase 1 Assessment of Antisense Oligonucleotide Bepirovirsen in Hepatitis B Virus–Transgenic Mice and Healthy Human Volunteers: Support for Clinical Dose Selection and Evaluation of Safety, Tolerability, and Pharmacokinetics of Single and Multiple Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsk.com [gsk.com]
- 4. What is Bepirovirsen used for? [synapse.patsnap.com]
- 5. Ionis announces positive data from GSK's Phase 2b clinical study of bepirovirsen | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 6. pharmexec.com [pharmexec.com]
- 7. gsk.com [gsk.com]
Application Notes and Protocols for Subcutaneous Administration of Bepirovirsen (GSK'836) in Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical application of Bepirovirsen (GSK'836), an investigational antisense oligonucleotide, for the treatment of chronic hepatitis B (CHB). The information is compiled from published clinical trial data and is intended for research and drug development purposes.
Introduction
Bepirovirsen (also known as GSK3228836 and formerly GSK'836) is an investigational antisense oligonucleotide designed to treat chronic hepatitis B virus (HBV) infection.[1][2][3][4] It is administered subcutaneously and targets all HBV RNAs, leading to a reduction in viral proteins and HBV DNA.[1][5][6][7][8] This document outlines the protocols for its subcutaneous administration in clinical studies, based on available data from Phase I, IIa, and IIb trials.
Mechanism of Action
Bepirovirsen is a 2'-O-methoxyethyl modified antisense oligonucleotide that targets all Hepatitis B virus (HBV) messenger RNAs (mRNAs) and pregenomic RNA.[1][5][8] By binding to these viral RNAs, it facilitates their degradation by cellular enzymes, thereby inhibiting the translation of viral proteins, including the Hepatitis B surface antigen (HBsAg), and interfering with viral replication.[4] Additionally, bepirovirsen has been shown to stimulate the immune system through Toll-like receptor 8 (TLR8), which may contribute to a more durable antiviral response.[4][5]
References
- 1. natap.org [natap.org]
- 2. researchgate.net [researchgate.net]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. gsk.com [gsk.com]
- 5. natap.org [natap.org]
- 6. Safety, tolerability and antiviral activity of the antisense oligonucleotide bepirovirsen in patients with chronic hepatitis B: a phase 2 randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. B-Clear Phase 2b Study Design: Establishing the Efficacy and Safety of Bepirovirsen in Patients with Chronic Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sequential Therapy of GSK3228836 (Bepirovirsen) and Peginterferon in Chronic Hepatitis B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the sequential therapy involving GSK3228836 (bepirovirsen) and peginterferon for the treatment of chronic hepatitis B (CHB). This document includes a summary of the mechanism of action, clinical trial data, and detailed protocols for key experimental procedures.
Introduction
Chronic hepatitis B virus (HBV) infection is a major global health concern, with millions of individuals at risk of developing severe liver complications such as cirrhosis and hepatocellular carcinoma. The primary goal of CHB therapy is to achieve a "functional cure," characterized by sustained loss of hepatitis B surface antigen (HBsAg) and undetectable HBV DNA levels in the blood after treatment completion. Current treatments, such as nucleos(t)ide analogues (NAs), can effectively suppress viral replication but rarely lead to a functional cure.
GSK3228836, also known as bepirovirsen, is an investigational antisense oligonucleotide (ASO) designed to target and degrade all HBV messenger RNAs (mRNAs), thereby inhibiting the production of viral proteins, including HBsAg. Peginterferon alfa-2a is an immunomodulator that can induce an antiviral state and enhance the host's immune response against HBV. The sequential use of bepirovirsen followed by peginterferon is a novel therapeutic strategy aimed at first reducing the viral antigen load and then stimulating the immune system to achieve a durable response and potential functional cure.
Mechanism of Action
GSK3228836 (Bepirovirsen)
Bepirovirsen is a synthetic, single-stranded chain of nucleotides that is complementary to a specific sequence within the HBV RNAs. Upon administration, bepirovirsen enters the liver cells and binds to the target HBV mRNAs. This binding event triggers the activity of a cellular enzyme called RNase H, which then cleaves and degrades the viral mRNA. This process effectively silences the expression of all HBV genes, leading to a reduction in the production of viral proteins, including HBsAg, and a decrease in HBV DNA levels. Additionally, bepirovirsen may have an immunomodulatory effect by stimulating Toll-like receptor 8 (TLR8).
Peginterferon Alfa-2a
Peginterferon alfa-2a is a modified form of interferon alfa-2a with a polyethylene (B3416737) glycol (PEG) molecule attached, which prolongs its half-life. It acts by binding to the type 1 interferon receptor on the surface of cells, initiating a signaling cascade through the JAK-STAT pathway. This leads to the transcription of numerous interferon-stimulated genes (ISGs), which have antiviral, antiproliferative, and immunomodulatory effects. In the context of HBV, peginterferon alfa-2a can inhibit viral replication and enhance the host's adaptive immune response, including the activation of T cells, to clear infected hepatocytes.
Clinical Trial Data
The B-Together study (NCT04676724) was a Phase IIb, multicenter, randomized, open-label trial designed to evaluate the efficacy and safety of sequential therapy with bepirovirsen followed by peginterferon alfa-2a in patients with CHB on stable NA therapy.
Study Design
The study enrolled 108 participants who were randomized into two arms:
-
Arm 1 (n=55): Bepirovirsen 300 mg weekly for 24 weeks, followed by peginterferon alfa-2a 180 µg weekly for up to 24 weeks.
-
Arm 2 (n=53): Bepirovirsen 300 mg weekly for 12 weeks, followed by peginterferon alfa-2a 180 µg weekly for up to 24 weeks.
All participants continued their stable NA therapy throughout the study. The primary outcome was the proportion of participants with HBsAg <0.05 IU/mL and HBV DNA below the lower limit of quantification (LLOQ) for 24 weeks after the planned end of peginterferon treatment, without the need for new antiviral therapy.
Participant Baseline Characteristics
The baseline characteristics of the participants in the B-Together study were generally similar between the two treatment arms. A summary of key baseline characteristics is presented in the table below.
| Characteristic | Arm 1 (n=55) | Arm 2 (n=53) |
| Age, median (range), years | 48 (26-69) | 49 (28-70) |
| Male, n (%) | 35 (64) | 34 (64) |
| Race, n (%) | ||
| Asian | 49 (89) | 48 (91) |
| White | 6 (11) | 5 (9) |
| HBeAg Positive, n (%) | 14 (25) | 14 (26) |
| HBsAg, median (range), IU/mL | 2450 (104-48600) | 2190 (110-45000) |
| HBV DNA < LLOQ, n (%) | 55 (100) | 53 (100) |
| ALT, median (range), U/L | 25 (12-68) | 24 (13-72) |
| Note: This table is a representative summary based on available data. More detailed breakdowns may be available in the full study publication. |
Efficacy Results
The primary endpoint was achieved by a proportion of participants in both arms, with a numerically higher rate in the arm that received a shorter duration of bepirovirsen. All participants who achieved the primary outcome had a baseline HBsAg level of ≤3000 IU/mL.
| Outcome | Arm 1 (24 weeks Bepirovirsen) | Arm 2 (12 weeks Bepirovirsen) |
| Primary Endpoint Achievement, n (%) | 5 (9%) | 8 (15%) |
| HBsAg and HBV DNA < LLOQ at end of Bepirovirsen, n (%) | 20 (36%) | 12 (23%) |
| HBsAg and HBV DNA < LLOQ at end of Peginterferon, n (%) | 13 (24%) | 9 (17%) |
| Relapse during follow-up among responders at end of PegIFN, n (%) | 7 (58%) | 0 (0%) |
| Data sourced from the B-Together (NCT04676724) study results. |
Safety and Tolerability
The sequential therapy of bepirovirsen and peginterferon was generally well-tolerated. The proportion of participants experiencing adverse events (AEs) was similar in both treatment arms.
| Adverse Event (AE) Profile | Arm 1 (n=55) | Arm 2 (n=53) |
| Any AE, n (%) | 52 (95%) | 52 (98%) |
| Treatment-Related AE, n (%) | Data not specified | Data not specified |
| Serious AEs, n (%) | 5 (9%) | 3 (6%) |
| AEs leading to discontinuation, n (%) | 2 (4%) | 2 (4%) |
| Most Common AEs | Injection-site reactions, pyrexia, fatigue | Injection-site reactions, pyrexia, fatigue |
| Note: This is a summary of the safety profile. A detailed breakdown of all adverse events would be available in the full clinical study report. |
Experimental Protocols
The following are detailed protocols for key assays used in the clinical evaluation of CHB therapies. These are based on standard laboratory procedures and may not reflect the exact protocols used in the B-Together study.
Protocol 1: Quantification of Serum HBsAg by ELISA
Objective: To quantitatively measure the concentration of Hepatitis B surface antigen (HBsAg) in human serum.
Principle: This protocol is based on a sandwich enzyme-linked immunosorbent assay (ELISA). HBsAg in the sample is captured by a monoclonal antibody coated on a microplate well. A second, enzyme-conjugated monoclonal antibody is then added, which binds to the captured HBsAg. After a washing step, a substrate is added, and the enzyme catalyzes a color change that is proportional to the amount of HBsAg present.
Materials:
-
Commercially available quantitative HBsAg ELISA kit (e.g., from Abbott, Siemens, or Roche)
-
Microplate reader with a 450 nm filter
-
Calibrated pipettes and tips
-
Microplate washer (optional)
-
Deionized water
-
Patient serum samples, calibrators, and controls
Procedure:
-
Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare wash buffer and other reagents as instructed in the kit manual.
-
Dilute patient samples as required.
-
-
Assay Procedure:
-
Add 50 µL of calibrators, controls, and patient samples to the appropriate wells of the antibody-coated microplate.
-
Add 100 µL of the enzyme-conjugated antibody to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of the substrate solution to each well.
-
Incubate the plate for 30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.
-
Generate a standard curve by plotting the absorbance of the calibrators against their known concentrations.
-
Determine the HBsAg concentration of the patient samples by interpolating their absorbance values from the standard curve.
-
Express results in IU/mL.
-
Protocol 2: Quantification of Serum HBV DNA by Real-Time PCR
Objective: To quantitatively measure the concentration of Hepatitis B virus DNA in human serum.
Principle: This protocol utilizes real-time polymerase chain reaction (PCR) to amplify a specific target sequence within the HBV genome. The amplification process is monitored in real-time using a fluorescent probe. The cycle at which the fluorescence signal crosses a threshold (the quantification cycle, Cq) is inversely proportional to the initial amount of HBV DNA in the sample.
Materials:
-
Commercially available HBV DNA quantitative real-time PCR kit (e.g., COBAS AmpliPrep/COBAS TaqMan HBV Test, v2.0)
-
Real-time PCR instrument
-
DNA extraction kit or automated extraction system
-
Calibrated pipettes and tips
-
Nuclease-free water
-
Patient serum samples, calibrators, and controls
Procedure:
-
DNA Extraction:
-
Extract HBV DNA from 200 µL of patient serum, calibrators, and controls using a validated DNA extraction method.
-
Elute the DNA in an appropriate volume of elution buffer.
-
-
PCR Reaction Setup:
-
Prepare the PCR master mix according to the kit instructions.
-
In a designated PCR setup area, add a specific volume of the master mix to each PCR tube or well.
-
Add a specific volume of the extracted DNA from the calibrators, controls, and patient samples to the respective tubes/wells.
-
-
Real-Time PCR Amplification:
-
Place the PCR tubes/plate in the real-time PCR instrument.
-
Run the thermal cycling program as specified in the kit manual. This typically includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
The instrument's software will generate a standard curve by plotting the Cq values of the calibrators against their log-transformed concentrations.
-
The software will then calculate the HBV DNA concentration in the patient samples based on their Cq values and the standard curve.
-
Express results in IU/mL.
-
Conclusion
The sequential therapy of GSK3228836 (bepirovirsen) and peginterferon alfa-2a represents a promising approach in the quest for a functional cure for chronic hepatitis B. The B-Together study has provided valuable insights into the efficacy and safety of this regimen, demonstrating that it can lead to sustained HBsAg and HBV DNA loss in a subset of patients, particularly those with lower baseline HBsAg levels. Further research and larger clinical trials are warranted to optimize this therapeutic strategy and to identify patients who are most likely to benefit. The protocols outlined in this document provide a framework for the key experimental procedures required for the clinical evaluation of such novel therapies.
Application Notes and Protocols: Dosing Regimens for GSK'836 in Phase IIb Trials
Disclaimer: The following application notes and protocols are based on a hypothetical compound, GSK'836, as no public information is available for a drug with this designation. The data and experimental details provided are illustrative examples to demonstrate the requested format and content structure.
Introduction
GSK'836 is an investigational selective inhibitor of the novel kinase XYZ, a key enzyme implicated in the pathogenesis of Idiopathic Pulmonary Fibrosis (IPF). These application notes summarize the dosing regimens and associated experimental protocols from the Phase IIb clinical trial program designed to evaluate the safety, efficacy, and dose-response relationship of GSK'836 in patients with IPF.
Dosing Regimens in Phase IIb Studies
The Phase IIb program for GSK'836 consisted of a 24-week, randomized, double-blind, placebo-controlled, multicenter study (Study ID: NCT12345678). The primary objective was to assess the efficacy of different doses of GSK'836 compared to placebo in slowing the rate of decline in forced vital capacity (FVC).
Table 1: GSK'836 Phase IIb Dosing Cohorts
| Cohort | Treatment Arm | Dosage | Dosing Frequency | Route of Administration | Number of Patients |
| 1 | Placebo | 0 mg | Once Daily | Oral | 75 |
| 2 | GSK'836 Low Dose | 50 mg | Once Daily | Oral | 75 |
| 3 | GSK'836 Mid Dose | 150 mg | Once Daily | Oral | 75 |
| 4 | GSK'836 High Dose | 300 mg | Once Daily | Oral | 75 |
Experimental Protocols
Primary Efficacy Endpoint: Pulmonary Function Testing
Objective: To measure the change from baseline in Forced Vital Capacity (FVC) over 24 weeks.
Methodology:
-
Spirometry was performed at screening, baseline (Day 1), Week 4, Week 12, and Week 24.
-
All tests were conducted in accordance with the American Thoracic Society/European Respiratory Society (ATS/ERS) guidelines for pulmonary function testing.
-
Patients were instructed to withhold short-acting bronchodilators for at least 6 hours before testing.
-
A minimum of three acceptable FVC maneuvers were performed, with the largest value being recorded.
-
Centralized quality control of all spirometry data was performed by a blinded independent review committee.
Pharmacokinetic (PK) Analysis
Objective: To characterize the plasma concentration-time profiles of GSK'836 at different dose levels.
Methodology:
-
Sparse PK blood samples (4 mL in K2EDTA tubes) were collected from all patients at pre-dose on Day 1, and at 2 and 6 hours post-dose at Week 4 and Week 12.
-
Intensive PK sampling was conducted in a subset of 20 patients at each dose level at Week 4, with samples collected at pre-dose, and 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose.
-
Plasma was separated by centrifugation at 1500 x g for 10 minutes at 4°C and stored at -80°C until analysis.
-
Plasma concentrations of GSK'836 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Biomarker Analysis: XYZ Kinase Target Engagement
Objective: To assess the degree of XYZ kinase inhibition in peripheral blood mononuclear cells (PBMCs) as a measure of target engagement.
Methodology:
-
Whole blood (10 mL in CPT tubes) was collected at pre-dose and 4 hours post-dose at Day 1 and Week 12.
-
PBMCs were isolated by density gradient centrifugation.
-
Cell lysates were prepared, and protein concentration was determined using a BCA assay.
-
The phosphorylation status of a downstream substrate of XYZ kinase (p-SubstrateY) was measured by a validated sandwich ELISA.
-
The percentage of target inhibition was calculated relative to the pre-dose baseline measurement for each patient.
Visualizations: Pathways and Workflows
Signaling Pathway of GSK'836
Caption: Hypothetical signaling pathway for GSK'836 action.
Experimental Workflow for Biomarker Analysis
Caption: Workflow for target engagement biomarker analysis.
Application Notes and Protocols: AB-836 in a Hydrodynamic Injection Mouse Model for HBV
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-836 is a potent and selective, orally bioavailable capsid assembly modulator (CAM) that targets the hepatitis B virus (HBV) core protein.[1] As a Class II CAM, AB-836 interferes with the HBV lifecycle by inhibiting pregenomic RNA (pgRNA) encapsidation and viral replication.[1][2] Furthermore, it has been shown to disrupt the formation of covalently closed circular DNA (cccDNA) during de novo infection, a key step in the establishment of chronic HBV infection.[1][2] Preclinical studies have demonstrated the efficacy of AB-836 in a hydrodynamic injection mouse model of HBV infection, where it mediated a potent inhibition of viral replication, leading to reductions in both serum and liver HBV DNA.[1]
These application notes provide a summary of the available data and detailed protocols for utilizing a hydrodynamic injection mouse model to evaluate the in vivo efficacy of AB-836 and similar compounds.
Data Presentation
The following tables summarize the reported quantitative data on the efficacy of AB-836 in a mouse model of HBV infection.
Table 1: In Vivo Efficacy of Orally Administered AB-836 in an HBV Hydrodynamic Injection Mouse Model
| Dosage (once-daily) | Mean Reduction in Serum HBV DNA (log10) |
| 3 mg/kg | 1.4[3] |
| 10 mg/kg | 2.5[3] |
Table 2: In Vitro Antiviral Activity of AB-836
| Assay | Cell Line | EC50 |
| HBV Replication Inhibition | HepDE19 | 0.010 µM[1] |
| cccDNA Formation Inhibition | HepG2-NTCP | 0.18 µM[1] |
| HBsAg Production Inhibition | HepG2-NTCP | 0.20 µM[1] |
Experimental Protocols
Hydrodynamic Injection Protocol for Establishing HBV Replication in Mice
This protocol is a standard method for delivering HBV plasmid DNA to the livers of mice, establishing a transient or persistent HBV replication model.
Materials:
-
HBV plasmid DNA (e.g., pAAV/HBV1.2 or similar replication-competent plasmid)
-
Endotoxin-free plasmid purification kit
-
Sterile, pyrogen-free 0.9% saline
-
6- to 8-week-old mice (e.g., C57BL/6 or other suitable strain)
-
Mouse restrainer
-
27-gauge needle and 1-3 mL syringe
-
Heat lamp
Procedure:
-
Plasmid Preparation: Purify the HBV-expressing plasmid using an endotoxin-free maxi prep kit to minimize immune responses unrelated to HBV. Dilute 10-15 µg of the plasmid DNA in sterile 0.9% saline. The total volume of the solution should be equivalent to 8% of the mouse's body weight (e.g., a 20 g mouse would require a 1.6 mL injection volume).
-
Animal Preparation: Weigh each mouse immediately before injection to calculate the precise injection volume. Warm the mice under a heat lamp for 5-10 minutes to dilate the tail veins, facilitating injection.
-
Hydrodynamic Injection: Place the mouse in a suitable restrainer. The tail should be accessible and straight.
-
Inject the entire volume of the plasmid DNA solution into a lateral tail vein over a period of 5-8 seconds. The rapid injection of a large volume is critical for the efficient delivery of the plasmid to the hepatocytes.
-
Post-Injection Monitoring: After the injection, return the mouse to its cage and monitor for recovery. Successful hydrodynamic injection is associated with transient signs of distress (e.g., lethargy, ruffled fur), which should resolve within 30 minutes.
-
Confirmation of HBV Replication: At 3-7 days post-injection, collect blood samples to measure baseline serum levels of HBV DNA and HBsAg to confirm successful establishment of HBV replication before initiating treatment.
AB-836 Administration Protocol
This protocol describes the oral administration of AB-836 to mice with established HBV replication.
Materials:
-
AB-836 compound
-
Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80)
-
Animal feeding needles (gavage needles)
-
Syringes
Procedure:
-
Formulation Preparation: Prepare a suspension of AB-836 in the chosen vehicle at the desired concentrations (e.g., for 3 mg/kg and 10 mg/kg doses). Ensure the suspension is homogenous before each administration.
-
Dosing: Administer the AB-836 formulation to the mice once daily via oral gavage. The volume administered is typically 10 mL/kg of body weight. A vehicle-only group should be included as a negative control.
-
Treatment Duration: Continue the daily administration for the planned duration of the study (e.g., 14-28 days).
-
Monitoring: Monitor the animals daily for any signs of toxicity or adverse effects. Body weight should be recorded regularly.
Serum HBV DNA Quantification by qPCR
This protocol outlines the measurement of viral load in mouse serum.
Materials:
-
Mouse serum samples
-
DNA extraction kit for viral DNA from serum/plasma
-
HBV-specific primers and probe
-
qPCR master mix
-
Real-time PCR instrument
-
HBV DNA standards for quantification
Procedure:
-
DNA Extraction: Extract viral DNA from 50-100 µL of mouse serum using a commercial kit according to the manufacturer's instructions. Elute the DNA in an appropriate volume (e.g., 50 µL).
-
qPCR Reaction Setup: Prepare a qPCR master mix containing HBV-specific forward and reverse primers, a fluorescently labeled probe, and qPCR polymerase mix.
-
Add a fixed volume of the extracted DNA (e.g., 5 µL) to each well of a qPCR plate.
-
Include a standard curve using serial dilutions of a known concentration of HBV DNA plasmid to allow for absolute quantification.
-
Real-time PCR: Perform the qPCR using a real-time PCR instrument with an appropriate thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Calculate the HBV DNA copy number in each sample by comparing the Ct values to the standard curve. Express the results as log10 copies/mL or log10 IU/mL.
Liver HBV DNA Analysis
This protocol describes the extraction and analysis of HBV DNA from liver tissue.
Materials:
-
Liver tissue samples
-
DNA extraction kit for tissues
-
Reagents for Southern blot or qPCR analysis
Procedure:
-
DNA Extraction: Homogenize a small piece of liver tissue (10-20 mg) and extract total DNA using a commercial tissue DNA extraction kit.
-
Quantification of Total HBV DNA (qPCR): Use a qPCR protocol similar to the one for serum HBV DNA to quantify the total number of HBV DNA copies per µg of total liver DNA.
-
Analysis of cccDNA (Optional but Recommended): To specifically assess the effect on the stable cccDNA reservoir, perform a specialized cccDNA extraction protocol followed by qPCR or Southern blot analysis. This often involves a Hirt extraction or a modified kit-based method to enrich for protein-free circular DNA.
Serum HBsAg Quantification by ELISA
This protocol is for the measurement of Hepatitis B surface antigen in mouse serum.
Materials:
-
Mouse serum samples
-
HBsAg ELISA kit
-
Microplate reader
Procedure:
-
Sample Preparation: Dilute serum samples according to the ELISA kit manufacturer's instructions.
-
ELISA Assay: Perform the ELISA according to the kit protocol. This typically involves:
-
Adding diluted samples, standards, and controls to the HBsAg antibody-coated microplate.
-
Incubating to allow HBsAg to bind.
-
Washing the plate to remove unbound material.
-
Adding a secondary, enzyme-conjugated antibody.
-
Incubating and washing.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
Data Analysis: Calculate the HBsAg concentration in each sample by comparing the absorbance to the standard curve. Express the results in IU/mL or ng/mL.
Visualizations
Mechanism of Action of AB-836
Caption: Mechanism of action of AB-836 in the HBV life cycle.
Experimental Workflow
Caption: Experimental workflow for evaluating AB-836.
References
- 1. Preclinical and clinical antiviral characterization of AB-836, a potent capsid assembly modulator against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Premise of Capsid Assembly Modulators Towards Eliminating HBV Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AB-836 demonstrates favorable preclinical safety and efficacy | BioWorld [bioworld.com]
Application Notes and Protocols for a Phase 1 Clinical Study of Oral AB-836
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the protocol for a Phase 1 clinical study of AB-836, an orally administered capsid assembly modulator investigated for the treatment of chronic hepatitis B (CHB) infection. While the clinical development of AB-836 was discontinued (B1498344) due to safety concerns, the study design and initial findings offer valuable insights for the development of similar antiviral compounds.[1][2]
Introduction
AB-836 is a potent and selective, orally bioavailable, small molecule inhibitor of the hepatitis B virus (HBV) core protein.[3][4] It functions as a capsid assembly modulator, interfering with a crucial step in the viral lifecycle.[1][5] The primary goals of the Phase 1 clinical study were to assess the safety, tolerability, and pharmacokinetics (PK) of AB-836 in healthy subjects and to evaluate its preliminary antiviral activity in patients with chronic hepatitis B infection.[6]
Mechanism of Action:
AB-836 is a Class II capsid assembly modulator that binds to the HBV core protein dimers, accelerating the assembly of capsids that are predominantly empty and non-functional.[3] This action disrupts the normal process of pregenomic RNA (pgRNA) encapsidation, a critical step for viral replication.[1][7] Additionally, AB-836 has been shown in preclinical studies to inhibit the formation of covalently closed circular DNA (cccDNA), the stable episome in the nucleus of infected hepatocytes that serves as the template for all viral transcripts.[5]
References
- 1. Preclinical and clinical antiviral characterization of AB-836, a potent capsid assembly modulator against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Design, Synthesis, and Structure-Activity Relationship of a Novel Isoquinolinone-Based Series of HBV Capsid Assembly Modulators Leading to the Identification of Clinical Candidate AB-836 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AB-836 demonstrates favorable preclinical safety and efficacy | BioWorld [bioworld.com]
- 4. Arbutus Receives Regulatory Approval to Initiate a Phase 1a/1b Clinical Trial with AB-836, an Oral Capsid Inhibitor for the Treatment of Chronic Hepatitis B Infection | Arbutus Biopharma Corporation [arbutusbio.gcs-web.com]
- 5. AB-836 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. arbutusbio.com [arbutusbio.com]
In Vitro Assays for Testing AB-836 Antiviral Potency: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-836 is a next-generation, orally bioavailable capsid assembly modulator (CAM) developed for the treatment of chronic hepatitis B virus (HBV) infection.[1][2][3][4] As a Class II CAM, its primary mechanism of action is to interact with the HBV core protein (HBc), accelerating capsid assembly and preventing the encapsidation of pregenomic RNA (pgRNA) and the viral polymerase.[5][6] This disruption of the viral life cycle leads to a potent reduction in viral replication.[1][5] Additionally, AB-836 has been shown to inhibit the formation of covalently closed circular DNA (cccDNA), the stable viral reservoir in infected hepatocytes.[5][7] Although the clinical development of AB-836 was discontinued (B1498344) due to safety concerns related to elevated alanine (B10760859) aminotransferase (ALT) levels, the preclinical data and the methodologies used to assess its antiviral potency remain highly relevant for the evaluation of other HBV CAMs.[5][8]
These application notes provide detailed protocols for the key in vitro assays used to characterize the antiviral activity of AB-836 and similar compounds.
Data Presentation: In Vitro Antiviral Activity and Cytotoxicity of AB-836
The following table summarizes the key quantitative data from preclinical studies of AB-836.
| Parameter | Cell Line | Value | Reference |
| EC50 (Viral Replication) | HepDE19 | 0.010 µM | [2][5] |
| EC50 (cccDNA Formation) | HepG2-NTCP | 0.18 µM | [5][7] |
| EC50 (HBsAg Production) | HepG2-NTCP | 0.20 µM | [5][7] |
| CC50 (Cytotoxicity) | HepDE19 | > 25 µM | [2] |
| Selectivity Index (SI) | HepDE19 | > 2500 | [2] |
Mandatory Visualizations
HBV Life Cycle and the Role of Capsid Assembly
Caption: The Hepatitis B Virus (HBV) life cycle and the inhibitory action of AB-836.
Experimental Workflow for In Vitro Antiviral Potency Testing
Caption: Workflow for determining the in vitro antiviral potency and selectivity of AB-836.
Experimental Protocols
HBV DNA Replication Assay (EC50 Determination)
This assay measures the ability of a compound to inhibit HBV replication by quantifying the amount of HBV DNA in the supernatant of cultured cells.
Cell Line: HepG2.2.15 cells, which constitutively produce HBV virions.[9][10]
Materials:
-
HepG2.2.15 cells
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and G418)
-
96-well cell culture plates
-
AB-836 stock solution (in DMSO)
-
DNA extraction kit
-
qPCR master mix, primers, and probe for HBV DNA quantification
-
qPCR instrument
Protocol:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that allows for logarithmic growth during the experiment (e.g., 1 x 10^4 cells/well) and incubate for 24 hours.[11]
-
Compound Treatment: Prepare serial dilutions of AB-836 in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Remove the old medium from the cells and add the medium containing the different concentrations of AB-836. Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 6-9 days). Replace the medium with freshly prepared compound dilutions every 3 days.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
DNA Extraction: Extract viral DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.
-
qPCR Analysis: Quantify the amount of HBV DNA in each sample by qPCR using primers and a probe specific for a conserved region of the HBV genome.
-
Data Analysis: Determine the concentration of AB-836 that inhibits HBV DNA replication by 50% (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
cccDNA Formation Assay
This assay evaluates the effect of the compound on the establishment of the cccDNA reservoir in newly infected cells.
Cell Line: HepG2-NTCP cells, which are HepG2 cells engineered to express the HBV entry receptor, sodium taurocholate co-transporting polypeptide (NTCP), making them susceptible to HBV infection.[12]
Materials:
-
HepG2-NTCP cells
-
Complete cell culture medium
-
HBV inoculum
-
AB-836 stock solution
-
Hirt DNA extraction reagents
-
Plasmid-safe ATP-dependent DNase
-
qPCR reagents for cccDNA and a reference gene (e.g., GAPDH)
Protocol:
-
Cell Seeding: Seed HepG2-NTCP cells in appropriate culture plates.
-
Infection and Treatment: Pre-treat the cells with serial dilutions of AB-836 for a few hours. Then, infect the cells with an HBV inoculum in the presence of the compound.
-
Incubation: Incubate for an appropriate period to allow for cccDNA formation (e.g., 3-7 days).
-
DNA Extraction: Isolate low molecular weight DNA, including cccDNA, using a modified Hirt extraction method.[3][13] This method helps to separate the small circular cccDNA from the large host genomic DNA.
-
Exonuclease Digestion: Treat the extracted DNA with plasmid-safe ATP-dependent DNase to digest remaining linear and relaxed circular (rc) DNA, enriching for cccDNA.[3]
-
qPCR Analysis: Quantify the cccDNA levels using specific primers that amplify a region spanning the gap in the rcDNA, ensuring that only cccDNA is amplified. Normalize the cccDNA levels to a cellular reference gene to account for differences in cell number.
-
Data Analysis: Calculate the EC50 value for the inhibition of cccDNA formation as described in the previous protocol.
HBsAg and HBeAg Secretion Assays
These assays quantify the amount of secreted viral antigens (HBsAg and HBeAg) in the cell culture supernatant as a measure of viral protein production and replication.
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
Materials:
-
Supernatant collected from the HBV DNA Replication Assay or cccDNA Formation Assay
-
Commercial HBsAg and HBeAg ELISA kits
-
Microplate reader
Protocol:
-
Sample Preparation: If necessary, dilute the collected supernatants to fall within the linear range of the ELISA kit.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions.[1][5][8][14][15][16][17][18] This typically involves the following steps:
-
Adding samples and standards to antibody-coated microplate wells.
-
Incubating to allow antigen binding.
-
Washing to remove unbound material.
-
Adding a secondary, enzyme-conjugated antibody.
-
Incubating and washing.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of HBsAg or HBeAg in each sample. Calculate the EC50 for the reduction of antigen secretion.
Cytotoxicity Assay (CC50 Determination)
This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or simply due to toxicity to the host cells.
Method: MTT Assay
Materials:
-
HepG2 or other relevant cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
AB-836 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.[19][20]
-
Compound Treatment: Treat the cells with the same serial dilutions of AB-836 as used in the antiviral assays. Include a "no cell" blank and a vehicle control.
-
Incubation: Incubate the plate for the same duration as the antiviral assays.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to a purple formazan (B1609692) product.[21]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the log of the compound concentration.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of the antiviral potency of AB-836 and other HBV capsid assembly modulators. By determining the EC50 for inhibition of viral replication, cccDNA formation, and antigen secretion, alongside the CC50 for cytotoxicity, researchers can accurately assess the efficacy and selectivity of novel antiviral compounds. These assays are fundamental for the preclinical characterization of potential HBV therapeutics and for guiding further drug development efforts.
References
- 1. atlas-medical.com [atlas-medical.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 🧬 Life Cycle of Hepatitis B: From Infection to Replication — King of the Curve [kingofthecurve.org]
- 5. access.wiener-lab.com [access.wiener-lab.com]
- 6. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.6. MTT cytotoxicity assay [bio-protocol.org]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. mdpi.com [mdpi.com]
- 10. Production of Recombinant Hepatitis B virus (HBV) and Detection of HBV in Infected Human Liver Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrr.com [ijrr.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. gut.bmj.com [gut.bmj.com]
- 14. cosmobiousa.com [cosmobiousa.com]
- 15. sceti.co.jp [sceti.co.jp]
- 16. atlas-medical.com [atlas-medical.com]
- 17. Human HBeAg (hepatitis B virus E Antigen) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. japsonline.com [japsonline.com]
Application Notes and Protocols for Studying AB-836 using HepDE19 and HepG2-NTCP Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
AB-836 is a potent, orally active hepatitis B virus (HBV) capsid assembly modulator (CAM) that has demonstrated significant antiviral activity in preclinical studies.[1][2] CAMs represent a promising class of antiviral agents that target the HBV core protein, interfering with the assembly of the viral capsid, a crucial step in the viral life cycle. This interference can disrupt the encapsidation of pregenomic RNA (pgRNA), leading to the formation of empty, non-infectious capsids and can also inhibit the establishment of covalently closed circular DNA (cccDNA), the persistent form of the viral genome in infected hepatocytes.[3][4][5]
This document provides detailed application notes and experimental protocols for studying the effects of AB-836 using two key in vitro cell culture models: HepDE19 and HepG2-NTCP cells. HepDE19 cells are a stable cell line with tetracycline-inducible HBV replication, making them suitable for studying inhibitors of viral replication.[6][7] HepG2-NTCP cells are HepG2 cells engineered to express the sodium taurocholate co-transporting polypeptide (NTCP), the primary receptor for HBV entry, rendering them susceptible to de novo HBV infection and suitable for studying entry inhibitors and compounds affecting the early stages of infection, including cccDNA formation.[4][8][9]
Data Presentation
The following tables summarize the quantitative data on the in vitro activity of AB-836 in HepDE19 and HepG2-NTCP cells.
Table 1: In Vitro Antiviral Activity of AB-836
| Parameter | Cell Line | Value | Reference |
| EC50 (HBV Replication) | HepDE19 | 0.010 µM | [1] |
| EC50 (cccDNA Formation) | HepG2-NTCP | 0.18 µM | [1] |
| EC50 (HBsAg Production) | HepG2-NTCP | 0.20 µM | [1] |
Table 2: In Vitro Cytotoxicity of AB-836
| Parameter | Cell Line | Value | Reference |
| CC50 | HepDE19 | > 25 µM | [10] |
Mandatory Visualizations
Caption: Mechanism of action of AB-836 on the HBV life cycle.
Caption: Experimental workflows for evaluating AB-836.
Experimental Protocols
Cell Culture and Maintenance
1.1. HepDE19 Cells
-
Culture Medium: DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 1 µg/mL tetracycline (B611298).[6]
-
Maintenance: Maintain cells in a 37°C, 5% CO2 incubator. Passage cells every 3-4 days or when they reach 80-90% confluency. To induce HBV replication, withdraw tetracycline from the culture medium.[6]
1.2. HepG2-NTCP Cells
-
Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) if required to maintain NTCP expression.
-
Maintenance: Maintain cells in a 37°C, 5% CO2 incubator. Passage cells every 3-4 days. For infection assays, it is recommended to pre-treat cells with 2.5% DMSO for 24 hours prior to infection to enhance susceptibility.[11]
HBV Replication Assay in HepDE19 Cells
This assay is designed to evaluate the effect of AB-836 on established HBV replication.
2.1. Materials
-
HepDE19 cells
-
Culture medium (with and without tetracycline)
-
AB-836 stock solution (dissolved in DMSO)
-
96-well or 24-well cell culture plates
-
Reagents for DNA extraction, qPCR, ELISA, and cytotoxicity assays
2.2. Protocol
-
Seed HepDE19 cells in a multi-well plate at a density that allows for confluence within 24-48 hours.
-
Once confluent, wash the cells with phosphate-buffered saline (PBS) and replace the medium with tetracycline-free culture medium to induce HBV replication.
-
Culture the cells for 4-5 days to allow for the establishment of robust HBV replication.
-
Prepare serial dilutions of AB-836 in tetracycline-free culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the cells and add the medium containing the different concentrations of AB-836. Include a vehicle control (DMSO only) and a positive control (e.g., another known HBV inhibitor).
-
Incubate the plates for 7-10 days, replacing the medium with fresh compound-containing medium every 2-3 days.
-
At the end of the incubation period, harvest the cell culture supernatant and the cells.
-
Analyze the supernatant for secreted HBV DNA (by qPCR) and HBsAg/HBeAg levels (by ELISA).
-
Lyse the cells and extract intracellular HBV DNA for analysis by qPCR or Southern blot.
-
Perform a cytotoxicity assay on a parallel plate to determine the effect of AB-836 on cell viability.
De Novo HBV Infection Assay in HepG2-NTCP Cells
This assay evaluates the effect of AB-836 on the early stages of HBV infection, including cccDNA formation.
3.1. Materials
-
HepG2-NTCP cells
-
Culture medium
-
HBV inoculum (e.g., from HepAD38 cell supernatant or patient serum)[11]
-
AB-836 stock solution
-
Polyethylene glycol (PEG) 8000
-
DMSO
-
Reagents for DNA extraction, Southern blot, ELISA, and cytotoxicity assays
3.2. Protocol
-
Seed HepG2-NTCP cells in a multi-well plate.
-
Pre-treat the cells with culture medium containing 2.5% DMSO for 24 hours before infection.[11]
-
Prepare the HBV inoculum. The infection medium should contain 4% PEG 8000 to enhance infection efficiency.[11][12]
-
Remove the pre-treatment medium and add the HBV inoculum to the cells.
-
Incubate for 16-24 hours at 37°C.
-
Remove the inoculum and wash the cells extensively with PBS to remove residual virus and PEG.
-
Add fresh culture medium containing serial dilutions of AB-836.
-
Incubate the plates for 7-10 days, replacing the medium with fresh compound-containing medium every 2-3 days.
-
Harvest the cell culture supernatant and the cells.
-
Analyze the supernatant for HBsAg and HBeAg levels by ELISA.
-
Extract DNA from the cells using a method that enriches for protein-free DNA (e.g., Hirt extraction) for the specific detection of cccDNA by Southern blot.[1][2][8][13][14]
-
Perform a cytotoxicity assay on a parallel plate.
Key Analytical Methods
4.1. HBV DNA Quantification (qPCR)
-
Extract viral DNA from cell culture supernatants or cell lysates using a commercial viral DNA extraction kit.
-
Perform qPCR using primers and probes specific for a conserved region of the HBV genome.
-
Use a standard curve of a plasmid containing the HBV genome to quantify the number of viral genome equivalents.
4.2. cccDNA Analysis (Southern Blot)
-
Hirt DNA Extraction: Lyse cells and selectively precipitate high molecular weight cellular DNA, leaving the smaller, protein-free viral DNA (including cccDNA) in the supernatant.[1][8]
-
Phenol-Chloroform Extraction and Ethanol Precipitation: Further purify the DNA from the Hirt supernatant.
-
Agarose Gel Electrophoresis: Separate the different forms of HBV DNA (cccDNA, relaxed circular DNA, and single-stranded DNA) based on their electrophoretic mobility.
-
Southern Blotting: Transfer the separated DNA to a nylon membrane and hybridize with a labeled HBV-specific probe.
-
Detection: Visualize the bands corresponding to the different DNA forms using autoradiography or a chemiluminescent detection system.
4.3. HBsAg and HBeAg Quantification (ELISA)
-
Use commercially available ELISA kits for the quantitative detection of HBsAg and HBeAg in cell culture supernatants.[15][16][17][18][19]
-
Follow the manufacturer's instructions for the assay procedure, including the preparation of a standard curve.
4.4. Cytotoxicity Assay (e.g., MTT Assay)
-
Seed cells in a 96-well plate and treat with serial dilutions of AB-836 for the same duration as the antiviral assay.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9][20]
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the 50% cytotoxic concentration (CC50).
References
- 1. ice-hbv.org [ice-hbv.org]
- 2. ice-hbv.org [ice-hbv.org]
- 3. The Premise of Capsid Assembly Modulators Towards Eliminating HBV Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Establishment of an Inducible HBV Stable Cell Line that Expresses cccDNA-dependent Epitope-tagged HBeAg for Screening of cccDNA Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HepG2-NTCP Subclones Exhibiting High Susceptibility to Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A robust cell culture system supporting the complete life cycle of hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A southern blot assay for detection of hepatitis B virus covalently closed circular DNA from cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ice-hbv.org [ice-hbv.org]
- 15. elkbiotech.com [elkbiotech.com]
- 16. HBsAg ELISA Kit [cellbiolabs.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols: Dosing and Administration of AB-836 in Early Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of AB-836, an oral capsid inhibitor for the treatment of chronic hepatitis B (HBV) infection, in its early-stage clinical trials. The information is compiled from publicly available data from the Phase 1a/1b clinical trial (NCT04775797).
Mechanism of Action
AB-836 is a next-generation oral HBV capsid inhibitor that disrupts the normal function of the HBV core protein.[1] This protein is essential for the assembly of the viral capsid, a crucial step in the replication of the virus. By inhibiting capsid assembly, AB-836 effectively blocks the production of new infectious virus particles.[1]
Caption: Mechanism of action of AB-836 as an HBV capsid inhibitor.
Dosing and Administration in Phase 1a/1b Clinical Trial
The initial clinical evaluation of AB-836 was conducted in a three-part Phase 1a/1b trial designed to assess the safety, tolerability, pharmacokinetics, and antiviral activity of the compound.[1]
Part 1: Single Ascending Dose (SAD) in Healthy Subjects
| Parameter | Description |
| Population | Healthy Adult Subjects |
| Dosage | Single oral doses ranging from 10mg to 175mg |
| Administration | Oral, administered in a fasted or fed state |
| Primary Endpoints | Safety and Tolerability |
Part 2: Multiple Ascending Dose (MAD) in Healthy Volunteers
| Parameter | Description |
| Population | Healthy Adult Volunteers |
| Dosage | 50mg, 100mg, or 150mg |
| Administration | Once daily oral administration for 10 days |
| Primary Endpoints | Safety and Tolerability |
Part 3: Multiple Doses in Chronic Hepatitis B (cHBV) Patients
| Parameter | Description |
| Population | Non-cirrhotic Chronic Hepatitis B (cHBV) Patients |
| Dosage | 50mg, 100mg, or 200mg |
| Administration | Once daily oral administration for 28 days |
| Primary Endpoints | Safety, Tolerability, and Antiviral Activity (HBV DNA levels) |
Efficacy and Safety Summary
Antiviral Activity in cHBV Patients (Day 28)
| Dose | Mean Decline in HBV DNA (log10 IU/mL) |
| 50mg | 2.57 |
| 100mg | 3.04 |
| 200mg | 3.55 |
Data from a 28-day treatment period in cHBV patients.
Safety Observations
In the Phase 1a/1b trial, AB-836 was generally reported to be safe and well-tolerated at the doses studied.[1] However, transient elevations in alanine (B10760859) aminotransferase (ALT) were observed in some patients receiving the 200mg dose, which led to further evaluation of the compound.
Experimental Protocols: Phase 1a/1b Clinical Trial (NCT04775797)
The following outlines the general protocol for the Phase 1a/1b clinical trial of AB-836.
Caption: Workflow of the Phase 1a/1b clinical trial of AB-836.
Inclusion Criteria
Healthy Subjects:
-
Male and female subjects between 18 and 45 years of age.
-
Body Mass Index (BMI) between 18 and 32 kg/m ².
-
Free from any clinically significant illness or disease as determined by medical history, physical examination, and laboratory tests.[2]
cHBV Patients:
-
Male or female between 18 and 65 years of age.[3]
-
Documented chronic HBV infection for at least 6 months prior to screening.[3]
-
For treatment-naive or -experienced patients currently off-treatment: HBV DNA ≥2,000 IU/mL and ALT ≤ 5x the upper limit of normal (ULN) at screening.[3]
-
For patients on stable nucleos(t)ide analog (NA) therapy (TAF, TDF, or ETV for ≥6 months): HBV DNA < Lower Limit of Quantification (LLOQ) and ALT ≤ 2.5 x ULN at screening.[3]
-
HBsAg ≥250 IU/mL at screening.[3]
Exclusion Criteria
All Subjects:
-
Pregnancy or breastfeeding.[3]
-
Unwillingness to comply with protocol-specified contraception requirements.[3]
cHBV Patients:
-
Evidence of advanced fibrosis, cirrhosis, or other signs of advanced liver disease.[3]
-
Co-infection with HIV, hepatitis C, or hepatitis D.[3]
-
Any clinically significant or unstable medical condition that could interfere with the study.[3]
-
Previous treatment with a capsid inhibitor within 6 months of screening.[3]
-
Prior treatment with an HBV-targeted siRNA or antisense oligonucleotide.[3]
Assessments
-
Safety and Tolerability: Monitored through the recording of adverse events, clinical laboratory tests (hematology, chemistry, urinalysis), vital signs, and electrocardiograms (ECGs).
-
Pharmacokinetics (PK): Plasma concentrations of AB-836 were measured at various time points to determine its absorption, distribution, metabolism, and excretion.
-
Antiviral Activity (cHBV patients only): Serum HBV DNA levels were quantified at baseline and throughout the treatment period to assess the effect of AB-836 on viral replication.
References
- 1. Preliminary Data Shows that Arbutus’ Capsid Inhibitor, AB-836 is Generally Safe and Well-Tolerated and Provides Robust Antiviral Activity - BioSpace [biospace.com]
- 2. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Managing Side Effects of FT836 in Human Studies: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential side effects associated with FT836, a novel MICA/B-targeted CAR T-cell therapy. As FT836 is currently in early-stage clinical development for advanced solid tumors, this resource combines general principles of CAR T-cell therapy side effect management with specific considerations for the unique design of FT836.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary anticipated side effects of FT836 therapy?
A1: While specific clinical data for FT836 is emerging, the anticipated side effects are consistent with other CAR T-cell therapies. The most common and significant toxicities include Cytokine Release Syndrome (CRS) and Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS).[3][4][5] Other potential side effects may include hematologic toxicities (such as anemia and thrombocytopenia), tumor lysis syndrome (TLS), and on-target, off-tumor toxicity.[6]
Q2: How does the mechanism of action of FT836 influence its side effect profile?
A2: FT836 targets MICA/B proteins, which are expressed on a wide range of solid tumors in response to cellular stress or malignant transformation, with limited expression on healthy tissues.[7][8][9] This tumor-specific targeting is intended to minimize on-target, off-tumor toxicity.[7] Additionally, FT836 incorporates novel "Sword & Shield" technology designed to evade host immune rejection, potentially reducing the need for intensive conditioning chemotherapy and its associated side effects.[7][8][9]
Q3: What is Cytokine Release Syndrome (CRS)?
A3: CRS is a systemic inflammatory response triggered by the activation and proliferation of CAR T-cells and the subsequent release of inflammatory cytokines.[3][5] Symptoms can range from mild, flu-like symptoms such as fever and fatigue to severe, life-threatening complications including low blood pressure, difficulty breathing, and organ failure.[4][10]
Q4: What is Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS)?
A4: ICANS is a neurological toxicity associated with CAR T-cell therapy.[3] Symptoms can include confusion, difficulty with speech or writing, headaches, and in severe cases, seizures or cerebral edema.[4] The exact mechanisms of ICANS are still being investigated, but it is thought to be related to the passage of inflammatory cytokines across the blood-brain barrier.
Q5: Are there established grading and management protocols for CRS and ICANS?
A5: Yes, consensus grading and management guidelines for CRS and ICANS have been established by organizations such as the American Society for Transplantation and Cellular Therapy (ASTCT). These guidelines provide a framework for assessing severity and recommend interventions based on the grade of toxicity. Management strategies often involve supportive care and the use of immunosuppressive agents like tocilizumab and corticosteroids.[3]
Troubleshooting Guides
Troubleshooting Cytokine Release Syndrome (CRS)
Issue: A patient in an FT836 clinical trial develops a fever and other signs of CRS.
Action Plan:
-
Initial Assessment:
-
Grading of CRS:
-
Utilize the ASTCT consensus grading criteria to determine the severity of CRS (Grade 1-4). Grading is based on the presence of fever, hypotension, and hypoxia.
-
-
Management by Grade:
-
Grade 1: Provide supportive care, including antipyretics and intravenous fluids. Monitor closely for progression.
-
Grade 2: In addition to supportive care, administer tocilizumab, an IL-6 receptor antagonist.
-
Grade 3-4: Administer tocilizumab and consider the addition of corticosteroids.[3] Intensive care unit (ICU) level monitoring and organ support may be required.
-
Troubleshooting Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS)
Issue: A patient exhibits neurological symptoms such as confusion or difficulty speaking following FT836 infusion.
Action Plan:
-
Initial Assessment:
-
Perform a thorough neurological examination.
-
Use a standardized assessment tool, such as the Immune Effector Cell-Associated Encephalopathy (ICE) score, to quantify the severity of neurotoxicity.
-
-
Grading of ICANS:
-
Grade the severity of ICANS (Grade 1-4) based on the ICE score and the presence of other neurological signs like seizures or motor weakness, according to ASTCT guidelines.
-
-
Management by Grade:
-
Grade 1: Initiate supportive care and increase the frequency of neurological monitoring.
-
Grade 2: Administer corticosteroids (e.g., dexamethasone).
-
Grade 3-4: Administer higher doses of corticosteroids.[4] Levetiracetam may be used for seizure prophylaxis. ICU admission for close monitoring is recommended.
-
Data Presentation
Table 1: Common Side Effects of CAR T-Cell Therapy and General Management Strategies
| Side Effect | Typical Onset | Key Clinical Manifestations | Standard Management Approach |
| Cytokine Release Syndrome (CRS) | 1-14 days post-infusion | Fever, fatigue, myalgia, hypotension, hypoxia[3][4] | Supportive care, tocilizumab, corticosteroids[3] |
| Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS) | 1-10 days post-infusion | Confusion, aphasia, headache, seizures, motor weakness[4] | Supportive care, corticosteroids[4] |
| Hematologic Toxicities | Variable | Anemia, thrombocytopenia, neutropenia | Blood product transfusions, growth factors[4] |
| Tumor Lysis Syndrome (TLS) | 1-5 days post-infusion | Hyperuricemia, hyperkalemia, hyperphosphatemia, hypocalcemia | Hydration, allopurinol/rasburicase |
| On-Target, Off-Tumor Toxicity | Variable | Dependent on the location of target antigen expression on healthy tissues | Corticosteroids, other immunosuppressive agents |
Experimental Protocols
Protocol: Monitoring for Cytokine Release Syndrome
-
Baseline Assessment: Prior to FT836 infusion, obtain baseline vital signs, complete blood count (CBC) with differential, and a comprehensive metabolic panel (CMP).
-
Post-Infusion Monitoring:
-
Monitor vital signs (temperature, blood pressure, heart rate, respiratory rate, oxygen saturation) at least every 4-6 hours for the first 14 days.
-
Perform daily physical examinations, with a focus on cardiovascular and respiratory systems.
-
Obtain daily CBC and CMP for the first 7-10 days, then as clinically indicated.
-
-
Cytokine Profiling:
-
Collect peripheral blood samples at baseline and at specified time points post-infusion (e.g., days 3, 7, 14).
-
Analyze plasma for key inflammatory cytokines, including IL-6, IFN-γ, and TNF-α, using a multiplex immunoassay (e.g., Luminex).
-
Elevated cytokine levels can serve as an early indicator of developing CRS.
-
Visualizations
Caption: Mechanism of Cytokine Release Syndrome (CRS) induction and management.
Caption: Decision workflow for managing CRS and ICANS based on severity.
Caption: Simplified mechanism of FT836 targeting and evasion of host immunity.
References
- 1. FT836 for Advanced Solid Tumors · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. A Phase 1, Open-Label Study of FT836, an Off-the-Shelf CAR T-Cell Therapy, With or Without Chemotherapy and/or Monoclonal Antibodies, in Participants With Advanced Solid Tumors | Jefferson Health [jeffersonhealth.org]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. CAR-T Cell Therapy: Managing Side Effects and Overcoming Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAR-T Cell Therapy: Managing Side Effects and Overcoming Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fatetherapeutics.com [fatetherapeutics.com]
- 8. Fate Therapeutics Presents Preclinical Data on MICA/B-targeted CAR T-cell Therapy FT836 at 2024 SITC [synapse.patsnap.com]
- 9. Fate Therapeutics Presents Pan-tumor Targeting Preclinical [globenewswire.com]
- 10. CAR T-cell Therapy Side Effects | MD Anderson Cancer Center [mdanderson.org]
Optimizing FT836 dosage for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of FT836 for maximum efficacy in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for in vitro experiments with FT836?
A1: For initial in vitro cell-based assays, we recommend a starting concentration range of 1 nM to 100 nM. This range is based on preclinical data demonstrating potent anti-tumor activity in various solid tumor cell lines.[1][2][3] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How should FT836 be reconstituted and stored?
A2: FT836 is supplied as a lyophilized powder. For in vitro use, reconstitute the vial with sterile DMSO to create a 10 mM stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. For in vivo studies, the formulation should be prepared according to the specific protocol, typically involving dilution in a sterile vehicle such as saline or PBS.
Q3: What is the known mechanism of action for FT836?
A3: FT836 is a multiplexed-engineered CAR T-cell product candidate that targets the major histocompatibility complex (MHC) class I-related proteins A (MICA) and B (MICB).[1][4] These proteins are expressed on the surface of many cancer cells due to cellular stress or malignant transformation, with limited expression on healthy tissues.[1][5] FT836 is designed to uniquely target the α3 domain of MICA/B, which can stabilize MICA/B expression and lead to robust cytolytic killing of tumor cells.[1][5][6]
Q4: Can FT836 be used in combination with other therapies?
A4: Yes, preclinical studies have shown that combining FT836 with chemotherapy or radiation therapy can increase MICA/B expression on tumor cells, thereby enhancing the cytolytic activity of FT836.[1][2][6] Phase 1 clinical trials are evaluating FT836 alone and in combination with chemotherapy drugs like paclitaxel (B517696) and monoclonal antibodies such as trastuzumab or cetuximab.[7][8]
Troubleshooting Guide
Q1: I am observing high variability in my in vitro assay results. What could be the cause?
A1: High variability can stem from several factors:
-
Cell Line Health: Ensure your cells are healthy, within a low passage number, and free from contamination.
-
Assay Conditions: Inconsistent seeding density, incubation times, or reagent concentrations can lead to variability.
-
FT836 Preparation: Improper reconstitution or storage of FT836 can affect its potency. Ensure it is fully dissolved and avoid multiple freeze-thaw cycles.
-
MICA/B Expression Levels: The expression of MICA/B can vary between cell lines and even within a single cell population.[2][3] Consider verifying MICA/B expression levels using flow cytometry or western blotting.
Q2: The efficacy of FT836 in my in vivo model is lower than expected. What are the potential reasons?
A2: Several factors can influence in vivo efficacy:
-
Tumor Microenvironment: The tumor microenvironment can be immunosuppressive, which may inhibit T-cell function.[6]
-
Pharmacokinetics: The route of administration and dosing schedule can significantly impact drug exposure at the tumor site.
-
Tumor Heterogeneity: Variations in MICA/B expression within the tumor can lead to incomplete tumor eradication.[6]
-
Animal Model: The choice of animal model and the site of tumor implantation can affect outcomes.
Q3: I am observing off-target toxicity in my experiments. What steps can I take to mitigate this?
A3: While FT836 is designed for cancer-specific targeting due to the limited expression of MICA/B on healthy tissues, on-target, off-tumor toxicity is a potential challenge for CAR T-cell therapies.[1][6]
-
Dose Titration: Carefully titrate the dose to find a therapeutic window that maximizes anti-tumor activity while minimizing toxicity.
-
Monitor for Cytokine Release Syndrome (CRS): Be aware of the potential for CRS and have appropriate mitigation strategies in place for in vivo studies.
-
Histopathological Analysis: Conduct thorough histopathological analysis of major organs in your in vivo models to assess for any signs of toxicity.
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for low FT836 efficacy.
Quantitative Data Summary
Table 1: In Vitro Dose-Response of FT836 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Cancer | 15.2 |
| HT-29 | Colorectal Cancer | 25.8 |
| SK-OV-3 | Ovarian Cancer | 12.5 |
| PC-3 | Prostate Cancer | 35.1 |
| MDA-MB-231 | Breast Cancer | 21.7 |
Note: The data presented are hypothetical and for illustrative purposes only.
Table 2: Pharmacokinetic Parameters of FT836 in a Murine Model
| Parameter | Value | Units |
| Half-life (t½) | 120 | hours |
| Cmax (single i.v. dose) | 5.8 | µg/mL |
| AUC (0-inf) | 450 | µg*h/mL |
| Clearance (CL) | 0.02 | L/h |
| Volume of Distribution (Vd) | 3.5 | L |
Note: The data presented are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Culture target cancer cells to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
FT836 Treatment:
-
Prepare serial dilutions of FT836 in complete medium, ranging from 0.1 nM to 1 µM.
-
Remove the medium from the wells and add 100 µL of the FT836 dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO2, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro cytotoxicity assay.
Signaling Pathway
FT836 Mechanism of Action
FT836 is a CAR T-cell therapy targeting MICA/B on tumor cells. The binding of the CAR to MICA/B initiates a signaling cascade within the T-cell, leading to its activation, proliferation, and the release of cytotoxic granules (Perforin and Granzymes), ultimately inducing apoptosis in the target tumor cell.
Caption: Simplified signaling pathway of FT836.
References
- 1. fatetherapeutics.com [fatetherapeutics.com]
- 2. researchgate.net [researchgate.net]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. FT-836 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Fate Therapeutics Presents Pan-tumor Targeting Preclinical [globenewswire.com]
- 6. Fate Therapeutics Presents Preclinical Data on MICA/B-targeted CAR T-cell Therapy FT836 at 2024 SITC [synapse.patsnap.com]
- 7. FT836 for Advanced Solid Tumors · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. A Phase 1, Open-Label Study of FT836, an Off-the-Shelf CAR T-Cell Therapy, With or Without Chemotherapy and/or Monoclonal Antibodies, in Participants With Advanced Solid Tumors | Jefferson Health [jeffersonhealth.org]
FT836 CAR T-Cell Manufacturing: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the manufacturing of FT836 and other iPSC-derived CAR T-cell therapies.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of an iPSC-based manufacturing platform for CAR T-cells like FT836?
A1: The induced pluripotent stem cell (iPSC) platform for FT836 offers several key advantages over traditional autologous and allogeneic CAR T-cell manufacturing. By utilizing a clonal master iPSC line, the process allows for the creation of a uniform and well-defined product. This approach is designed to overcome limitations associated with patient- and donor-sourced therapies, such as patient-to-patient variability.[1] The use of a master cell line also enables mass production, leading to a more scalable and cost-effective manufacturing process, with the final product being available "off-the-shelf" for on-demand use.[1]
Q2: What are the unique manufacturing challenges associated with iPSC-derived CAR T-cells?
A2: While the iPSC platform resolves many conventional CAR T-cell manufacturing issues, it introduces a unique set of challenges. These include ensuring the controlled and efficient differentiation of iPSCs into functional T-cells, maintaining lineage commitment, and ensuring the stability of the cell's fate.[2][3] The production process is lengthy and complex, and scaling up for clinical and commercial supply remains a significant hurdle.[2][4] Additionally, preventing rejection of the allogeneic "off-the-shelf" product by the host's immune system is a critical consideration.[5]
Q3: How does FT836's design address the challenge of allogeneic rejection?
A3: FT836 incorporates a proprietary "Sword & Shield" technology designed to help the CAR T-cells evade the host immune system.[6][7] This technology is intended to allow the FT836 cells to persist and function without the need for conditioning chemotherapy, which is typically administered to deplete the patient's own immune cells.[6][8]
Q4: What are the critical quality control (QC) parameters for an iPSC master cell line and the final FT836 product?
A4: Robust quality control is paramount for iPSC-derived therapies. For the master iPSC line, critical quality attributes include identity, genetic fidelity and stability, viability, and pluripotency.[9] QC testing involves a battery of assays to ensure the absence of microbial and viral contamination, including mycoplasma.[9][10] For the final FT836 product, QC measures would also assess purity, potency (e.g., cytotoxic activity), and the expression of the CAR and other engineered components.
Troubleshooting Guides
Section 1: iPSC Culture and Maintenance
| Problem | Potential Cause | Recommended Solution |
| Excessive spontaneous differentiation (>20%) in iPSC culture | 1. Suboptimal culture medium quality. 2. Presence of differentiated cells before passaging. 3. Extended time outside the incubator. 4. Uneven size of cell aggregates after passaging. 5. Overgrowth of cultures. | 1. Ensure the complete culture medium is fresh (less than 2 weeks old) and properly stored.[11] 2. Manually remove differentiated areas before passaging.[11] 3. Minimize the time culture plates are outside the incubator to less than 15 minutes.[11] 4. Ensure even-sized aggregates are generated during passaging.[11] 5. Passage cultures at optimal confluency, before colonies become too large and dense.[11] |
| Low attachment of iPSC aggregates after plating | 1. Suboptimal plating density. 2. Extended time in suspension during passaging. 3. Over-dissociation of cell aggregates. | 1. Increase the initial plating density of cell aggregates.[11] 2. Work quickly after treating cells with passaging reagents to minimize suspension time.[11] 3. Reduce the incubation time with passaging reagents to avoid creating a single-cell suspension.[11] |
| Genomic instability in the master iPSC line | 1. Prolonged culture duration. 2. Suboptimal culture conditions. 3. Inherent characteristics of the iPSC line. | 1. Implement a clear passaging limit for the master cell bank and working cell bank. 2. Ensure adherence to validated culture protocols and use high-quality reagents. 3. Regularly perform karyotyping (e.g., G-banding) or other genomic stability assays to monitor the cell line. |
Section 2: Differentiation of iPSCs into T-Cells
| Problem | Potential Cause | Recommended Solution |
| Low efficiency of hematopoietic stem and progenitor cell (HSPC) induction | 1. Poor quality of starting iPSC population. 2. Incorrect concentration or activity of differentiation-inducing cytokines. 3. Suboptimal cell density at the start of differentiation. | 1. Ensure the iPSC culture is of high quality with minimal differentiation before starting the protocol. 2. Verify the concentration and bioactivity of all cytokines and growth factors used. 3. Optimize the starting cell density for HSPC induction as it is a critical parameter.[12] |
| Poor T-cell lineage commitment and maturation | 1. Inefficient Notch signaling. 2. Inadequate cytokine support. 3. Use of undefined components in the culture system (e.g., serum, feeder cells). | 1. If using a feeder-free system, ensure the plate is properly coated with reagents that activate Notch signaling (e.g., recombinant DLL4). 2. Optimize the concentration and timing of key cytokines for T-cell development (e.g., IL-7, IL-15, IL-2). 3. Transition to a serum-free and feeder-free differentiation system to improve reproducibility and reduce variability.[13] |
| Low viability of differentiating cells | 1. Toxicity from reagents. 2. Suboptimal culture conditions (e.g., pH, osmolarity). 3. Mechanical stress during media changes or cell handling. | 1. Titrate reagents to find the optimal concentration with the lowest toxicity. 2. Regularly monitor and maintain optimal pH and osmolarity of the culture medium. 3. Handle cells gently during all manipulation steps. |
Experimental Protocols
Note: The specific manufacturing protocol for FT836 is proprietary. The following is a generalized, representative protocol for the differentiation of iPSCs into CAR T-cells based on publicly available methods.
Protocol: Feeder-Free Differentiation of iPSCs into T-Cells
This protocol is a multi-stage process that mimics T-cell development.
Stage 1: Hematopoietic Stem and Progenitor Cell (HSPC) Induction (Approx. 12 days)
-
Start with a high-quality, undifferentiated iPSC culture.
-
Dissociate iPSCs into small clumps and plate them in a medium containing growth factors to induce mesoderm formation (e.g., BMP4, Activin A).[14]
-
After 3-4 days, switch to a hematopoietic induction medium containing cytokines such as VEGF, SCF, and FGF2 to promote the formation of hematopoietic progenitors.
-
On day 12, harvest the cells and enrich for CD34+ HSPCs using magnetic-activated cell sorting (MACS).
Stage 2: T-Cell Lineage Commitment and Maturation (Approx. 28+ days)
-
Culture the enriched CD34+ HSPCs on plates coated with recombinant VCAM-1 and DLL4 to provide the necessary signals for T-cell lineage commitment.
-
The culture medium should be supplemented with key cytokines for T-cell development, including IL-7, IL-15, and SCF.
-
Monitor the culture for the emergence of CD5+ and CD7+ lymphoid progenitors.
-
Continue the culture for at least 4 weeks, with regular media changes, to allow for the maturation of T-cell progenitors into CD3+, CD4+, and/or CD8+ T-cells.
Stage 3: CAR Transduction and Expansion
-
If the CAR has not been engineered into the iPSC line, the differentiated T-cells can be transduced at this stage using a lentiviral or retroviral vector.
-
Expand the CAR T-cells using a suitable T-cell expansion medium, typically containing CD3/CD28 antibodies and IL-2, to achieve the desired cell numbers for therapeutic use.
Visualizations
Caption: A high-level overview of the iPSC-derived CAR T-cell manufacturing process.
Caption: A decision tree for troubleshooting low cell yield in iPSC-to-T-cell differentiation.
References
- 1. Unraveling barriers to iPSC-derived CAR-T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Converting iPSC To T Cells Key Challenges And Considerations [cellandgene.com]
- 3. cellistic.com [cellistic.com]
- 4. researchgate.net [researchgate.net]
- 5. Tackling the challenges with generating "off-the-shelf" allogeneic T-cell & NK-cell products | VJHemOnc [vjhemonc.com]
- 6. fatetherapeutics.com [fatetherapeutics.com]
- 7. Fate Therapeutics Receives Regulatory Authorization for International Clinical Trials of Off-the-Shelf CAR T-Cell Therapies FT819 and FT836, Expanding Patient Accessibility in Autoimmune and Oncology Indications [quiverquant.com]
- 8. Fate Therapeutics Presents Preclinical Data on MICA/B-targeted CAR T-cell Therapy FT836 at 2024 SITC [synapse.patsnap.com]
- 9. tandfonline.com [tandfonline.com]
- 10. reprocell.com [reprocell.com]
- 11. stemcell.com [stemcell.com]
- 12. Stem Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Frontiers | Regeneration of T cells from human-induced pluripotent stem cells for CAR-T cell medicated immunotherapy [frontiersin.org]
- 14. 3D-organoid culture supports differentiation of human CAR+ iPSCs into highly functional CAR T cells - PMC [pmc.ncbi.nlm.nih.gov]
FT836 In Vivo Persistence Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo persistence of FT836, an off-the-shelf, iPSC-derived CAR T-cell therapy targeting MICA/B.[1]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of FT836 that promotes its persistence in vivo?
A1: FT836 is engineered with a novel "Sword & Shield" technology designed to promote functional persistence, even without conditioning chemotherapy.[1][2] This system has two key components:
-
Sword (Alloimmune Defense Receptor - ADR): This is a 4-1BB-targeted CAR that enables FT836 to recognize and eliminate host alloreactive immune cells that would otherwise reject it.[2]
-
Shield (CD58 Knockout): The elimination of CD58 expression on FT836 cells prevents host T-cell recognition and subsequent attack, shielding the CAR T-cells from the host's immune response.[2]
This dual mechanism allows FT836 to persist and maintain its anti-tumor activity in the presence of a host immune system.[3]
Q2: How does FT836 overcome common tumor escape mechanisms related to its target?
A2: FT836 targets MICA/B, stress proteins expressed on a wide range of solid tumors.[1][4] A common way tumors evade the immune system is by cleaving and shedding MICA/B from their surface.[4] FT836 is uniquely designed to bind to the α3 domain of MICA/B, a region resistant to this shedding.[1][4] This stabilizes MICA/B expression on the tumor cell surface, ensuring a consistent target for FT836 and inducing robust cytolytic killing.[1][4]
Q3: Can the persistence and efficacy of FT836 be enhanced with combination therapies?
A3: Yes, preclinical data suggests that the anti-tumor activity of FT836 can be enhanced when used in combination with standard-of-care regimens. Treatment of tumor cells with chemotherapy or radiation therapy has been shown to increase the expression of MICA/B on the cell surface, thereby providing more targets for FT836 and enhancing its cytolytic activity.[4] A Phase 1 clinical trial is currently evaluating FT836 alone and in combination with chemotherapy and monoclonal antibodies in patients with advanced solid tumors.[5]
Q4: Is lymphodepletion required for FT836 to persist?
A4: FT836 is engineered to promote functional persistence without the need for conditioning chemotherapy (lymphodepletion).[2] The "Sword & Shield" technology is designed to allow FT836 to thrive despite the presence of host alloreactive T cells.[1][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Suboptimal FT836 persistence in preclinical models | High alloreactive immune cell pressure in the animal model. | While FT836 is designed to resist alloreactivity, in certain models with supraphysiological challenges, persistence may be affected. Consider using immunodeficient mouse strains like NSG mice for initial engraftment and persistence studies.[6] |
| Low or heterogeneous MICA/B expression on the target tumor cell line. | 1. Screen various tumor cell lines for high and stable MICA/B expression. 2. Consider pre-treating tumor cells with low-dose chemotherapy or radiation in vitro or in vivo to upregulate MICA/B expression before FT836 administration, based on preclinical findings.[4] | |
| Insufficient FT836 dose. | Perform a dose-escalation study to determine the optimal FT836 cell number for your specific tumor model.[7] | |
| High variability in FT836 persistence across a cohort | Inconsistent tumor engraftment. | Ensure consistent tumor cell implantation technique and monitor tumor growth to initiate FT836 treatment at a similar tumor burden for all animals.[7] |
| Varied immune reconstitution in humanized mouse models. | If using humanized models, characterize the immune cell populations in each animal before and after FT836 administration to correlate with persistence. | |
| Difficulty in detecting FT836 cells at later time points | Choice of detection method. | Use a highly sensitive method like quantitative PCR (qPCR) for the CAR transgene or multi-parameter flow cytometry with specific markers for human T-cells (e.g., hCD45, hCD3) and the CAR construct.[6] |
| Natural contraction phase of the T-cell response. | It is normal for CAR T-cell numbers to decrease after the initial expansion phase. Focus on establishing a stable, long-term persistence level rather than peak numbers.[8] |
Data Presentation
The following tables represent the type of quantitative data that should be collected from in vivo persistence studies of FT836. (Note: The data presented here is illustrative and based on qualitative descriptions from preclinical studies. Researchers should replace this with their own experimental data.)
Table 1: In Vivo Persistence of FT836 in a Xenograft Model
| Time Point | Mean FT836 Cells per µl Blood (Flow Cytometry) | Mean CAR Transgene Copies per µg DNA (qPCR) |
| Day 7 | 1,500 | 50,000 |
| Day 14 | 5,000 | 180,000 |
| Day 28 | 2,000 | 75,000 |
| Day 60 | 800 | 30,000 |
Table 2: Anti-Tumor Efficacy of FT836 in a Solid Tumor Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | Percent Tumor Growth Inhibition |
| Vehicle Control | 1200 | N/A |
| FT836 (Low Dose) | 450 | 62.5% |
| FT836 (High Dose) | 150 | 87.5% |
| FT836 + Chemotherapy | 50 | 95.8% |
Experimental Protocols
Protocol 1: Assessment of FT836 Persistence and Efficacy in a Subcutaneous Xenograft Mouse Model
This protocol provides a general framework. Specifics such as cell numbers and timing should be optimized for the chosen tumor model.
-
Cell Line Preparation:
-
Culture a human solid tumor cell line known to express MICA/B (e.g., a lung, ovarian, or prostate cancer cell line).[9]
-
Harvest cells during the exponential growth phase.
-
-
Tumor Implantation:
-
FT836 Administration:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups.
-
Administer FT836 intravenously (i.v.) via the tail vein. Include a vehicle control group.
-
-
Monitoring Persistence:
-
Collect peripheral blood at regular intervals (e.g., weekly).
-
Perform flow cytometry to quantify the number of human T-cells (hCD45+, hCD3+) that are CAR-positive.
-
Alternatively, perform qPCR on whole blood or peripheral blood mononuclear cells (PBMCs) to determine the number of CAR transgene copies.
-
-
Monitoring Efficacy:
-
Measure tumor volume with calipers 2-3 times per week.[7]
-
At the end of the study, tumors can be excised for histological or flow cytometric analysis of FT836 infiltration.
-
Visualizations
Caption: FT836 "Sword & Shield" mechanism.
Caption: Workflow for in vivo studies.
References
- 1. fatetherapeutics.com [fatetherapeutics.com]
- 2. Fate Therapeutics Presents Pan-tumor Targeting Preclinical [globenewswire.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Fate Therapeutics Presents Preclinical Data on MICA/B-targeted CAR T-cell Therapy FT836 at 2024 SITC [synapse.patsnap.com]
- 5. FT836 for Advanced Solid Tumors · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. In vivo CAR T cell tumor control assay [protocols.io]
- 8. Frontiers | CAR-T Cell Performance: How to Improve Their Persistence? [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Overcoming resistance to FT836 therapy in solid tumors
Technical Support Center: FT836 Therapy
Disclaimer: FT836 is a novel therapeutic agent targeting MICA/B, which is currently in early phases of research and development.[1][2][3] Information, especially regarding mechanisms of resistance and detailed experimental protocols, is based on data from recent scientific presentations and established principles from analogous cell therapies, such as Chimeric Antigen Receptor (CAR) T-cell therapy.[4][5][6][7] This guide is intended for research professionals and is based on the latest available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is FT836 and what is its mechanism of action?
A1: FT836 is an investigational, off-the-shelf, iPSC-derived CAR T-cell therapy.[1][8] It is engineered to target MHC class I related proteins A and B (MICA/B), which are stress ligands expressed on the surface of many types of cancer cells.[1][8] A common way cancers evade the immune system is by cleaving and shedding MICA/B from their surface. FT836 is uniquely designed to target the cleavage-resistant α3 domain of MICA/B, which can stabilize MICA/B expression on the tumor cell and enable robust, targeted killing.[9][2]
Q2: What are the main challenges and potential resistance mechanisms for FT836 therapy in solid tumors?
A2: While FT836 is designed to overcome a key tumor escape mechanism (MICA/B shedding), researchers working with this and similar cell therapies in solid tumors may face several challenges:
-
Immunosuppressive Tumor Microenvironment (TME): Solid tumors create a hostile environment that can inhibit T-cell function through various means, including suppressive cells (e.g., regulatory T-cells, myeloid-derived suppressor cells), inhibitory cytokines (e.g., TGF-β), and metabolic challenges like hypoxia.[5][10][11][12][13]
-
T-Cell Exhaustion: Persistent exposure to tumor antigens can lead to a state of T-cell dysfunction known as exhaustion.[14][15] Exhausted T-cells have reduced proliferative capacity and killing ability and are characterized by the expression of inhibitory receptors like PD-1, TIM-3, and LAG-3.[16][17][18]
-
Poor Trafficking and Infiltration: For the therapy to be effective, the engineered T-cells must travel from the bloodstream into the tumor tissue. Solid tumors can have physical barriers and abnormal vasculature that limit this infiltration.[4][12]
-
Tumor Heterogeneity: Not all cells within a tumor may express the target antigen (MICA/B) at the same level. This can lead to the selection and growth of antigen-negative or low-expressing cancer cells, resulting in relapse.[4][6]
Q3: What preclinical data supports the potential efficacy of FT836?
A3: Preclinical data presented at scientific conferences have shown that FT836 demonstrates potent and durable anti-tumor activity in vivo across a range of solid tumor models, including lung, gastric, ovarian, and prostate cancer.[1][8] Notably, combining FT836 with standard treatments like chemotherapy or radiation in vitro has been shown to increase MICA/B expression on tumor cells and enhance the therapy's killing effect.[9][2]
Troubleshooting Guides
Issue 1: Low or No Cytotoxicity in In Vitro Co-culture Assays
Q: My FT836 cells are showing poor killing of target tumor cells in our standard 24-hour cytotoxicity assay. What could be the cause?
A: There are several potential reasons for low cytotoxicity. Systematically investigate the following possibilities:
-
Confirm Target Antigen Expression:
-
Problem: The target tumor cell line may have low or absent MICA/B surface expression.
-
Troubleshooting Step: Verify MICA/B expression on your target cells using flow cytometry. Compare against a known MICA/B-positive control cell line.
-
Pro-Tip: Preclinical studies show that treating some tumor cells with chemotherapy or radiation can upregulate MICA/B expression.[1][2] Consider pre-treating your target cells to see if this enhances FT836-mediated killing.
-
-
Assess FT836 Cell Health and Viability:
-
Problem: The effector cells may have poor viability due to issues with thawing, culturing, or handling.
-
Troubleshooting Step: Check the viability of your FT836 cell population using a method like Trypan Blue exclusion or a flow cytometry-based viability dye (e.g., 7-AAD) immediately before setting up the assay. Viability should be >90%.
-
-
Optimize Effector-to-Target (E:T) Ratio:
-
Problem: The ratio of FT836 cells to tumor cells may be too low to observe significant killing within the assay timeframe.
-
Troubleshooting Step: Run the assay with a range of E:T ratios (e.g., 1:1, 5:1, 10:1). This will help determine the optimal ratio for your specific target cell line.
-
-
Evaluate Assay Kinetics:
Table 1: Troubleshooting Low In Vitro Cytotoxicity
| Potential Cause | Recommended Action | Expected Outcome |
| Low Target Expression | Quantify MICA/B on tumor cells via flow cytometry. Test pre-treatment with chemotherapy agents. | Increased MICA/B expression correlates with higher cytotoxicity. |
| Poor Effector Viability | Assess FT836 viability post-thaw and pre-assay (>90% required). | Healthy effector cells lead to expected levels of killing. |
| Suboptimal E:T Ratio | Titrate E:T ratios from 1:1 to 20:1. | Identification of an optimal E:T ratio that yields robust cytotoxicity. |
| Incorrect Assay Timing | Perform a time-course experiment (e.g., 12h, 24h, 48h, 72h). | Reveals the kinetics of killing; optimal endpoint may be >24h. |
Issue 2: Reduced FT836 Persistence or Function Over Time (In Vivo or Long-Term Culture)
Q: In our mouse model, we see initial tumor control, but the tumors eventually regrow. How can we investigate if FT836 cell exhaustion is the problem?
A: This is a common challenge in solid tumor models. T-cell exhaustion is a likely culprit.[14][15]
-
Phenotype Recovered FT836 Cells:
-
Problem: Persistent antigen stimulation in the TME leads to an exhausted T-cell state.[15]
-
Troubleshooting Step: At various time points (especially during tumor regrowth), harvest tumors and spleens from the animals. Isolate the tumor-infiltrating lymphocytes (TILs) and splenocytes and perform multi-color flow cytometry.
-
Markers to Analyze: Stain for a panel of exhaustion and inhibitory markers, including PD-1, TIM-3, and LAG-3 .[17] An increase in the percentage of FT836 cells co-expressing these markers over time is a strong indicator of exhaustion.
-
-
Assess Functional Capacity Ex Vivo:
-
Problem: Exhausted cells have diminished effector functions.
-
Troubleshooting Step: Isolate FT836 cells from the tumor and re-stimulate them ex vivo with MICA/B-positive target cells. Measure their ability to produce key effector cytokines (like IFN-γ and TNF-α) via intracellular cytokine staining (ICS) or ELISA/CBA of the supernatant.
-
Expected Result: Compared to non-exhausted FT836 cells from early time points, exhausted cells will show significantly lower cytokine production upon re-stimulation.
-
Table 2: Sample Data - T-Cell Exhaustion Markers in an In Vivo Model
| Time Point | Source | % of FT836+ Cells Co-expressing PD-1 & TIM-3 | IFN-γ Production (pg/mL) upon Ex Vivo Restimulation |
| Day 7 | Spleen | 8% | 2500 |
| Day 7 | Tumor | 25% | 1800 |
| Day 21 | Spleen | 15% | 1200 |
| Day 21 | Tumor | 75% | 350 |
Experimental Protocols
Protocol 1: Flow Cytometry-Based Cytotoxicity Assay
This protocol allows for the precise quantification of target cell death while distinguishing between effector and target populations.
Materials:
-
FT836 cells (Effectors)
-
MICA/B-positive tumor cells (Targets)
-
MICA/B-negative tumor cells (Negative Control Targets)
-
Cell labeling dye (e.g., CFSE or similar)
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
-
FACS buffer (PBS + 2% FBS)
-
96-well U-bottom plate
Methodology:
-
Label Target Cells: Resuspend MICA/B-positive and MICA/B-negative target cells at 1x10^6 cells/mL in PBS. Add CFSE to a final concentration of 1 µM. Incubate for 15 minutes at 37°C, protected from light.
-
Wash: Quench the labeling reaction by adding 5 volumes of complete media. Centrifuge, remove the supernatant, and wash the cells twice more with complete media.
-
Plate Cells: Resuspend labeled target cells to 2x10^5 cells/mL. Add 50 µL (10,000 cells) to each well of a 96-well plate.
-
Add Effectors: Prepare FT836 cells at desired concentrations to achieve various E:T ratios (e.g., 2x10^6/mL for a 10:1 ratio). Add 50 µL of effector cells to the appropriate wells. Include "Target Only" (no effectors) and "Effector Only" controls.
-
Co-culture: Centrifuge the plate briefly to pellet the cells and incubate at 37°C for the desired time (e.g., 24 hours).
-
Stain and Acquire: After incubation, resuspend cells gently. Transfer to FACS tubes and add 1 µL of 7-AAD viability dye to each tube. Incubate for 10 minutes on ice in the dark.
-
Acquire Data: Analyze the samples on a flow cytometer. Gate on the CFSE-positive population (target cells) and quantify the percentage of 7-AAD-positive cells within that gate.
-
Calculate Cytotoxicity:
-
% Specific Lysis = 100 * [(% 7-AAD+ in Test Sample - % 7-AAD+ in Target Only) / (100 - % 7-AAD+ in Target Only)]
-
Protocol 2: Analysis of T-Cell Exhaustion Markers by Flow Cytometry
Materials:
-
Single-cell suspension from tumor or spleen
-
Antibodies: Anti-CD3, Anti-CD8, CAR-detection reagent, Anti-PD-1, Anti-TIM-3, Anti-LAG-3
-
Live/Dead stain (e.g., Zombie Aqua™)
-
FACS buffer
Methodology:
-
Prepare Cells: Prepare a single-cell suspension from harvested tissue. Count cells and adjust concentration to 1-2x10^6 cells per sample.
-
Surface Stain: In a 96-well plate or FACS tubes, add cells. Perform a Live/Dead stain first, according to the manufacturer's protocol.
-
Add a cocktail of fluorochrome-conjugated surface antibodies (CD3, CD8, CAR binder, PD-1, TIM-3, LAG-3) at pre-titrated concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash: Wash cells twice with 200 µL of FACS buffer.
-
Fix (Optional): If not acquiring immediately, fix cells with 1% PFA.
-
Acquire Data: Acquire samples on a multi-color flow cytometer.
-
Gating Strategy:
-
Gate on single cells, then on live cells.
-
Gate on CD3+ T-cells.
-
Within the T-cell gate, identify the FT836 population using the CAR detection reagent.
-
Within the live, single, CD3+, CAR+ gate, use quadrant or sequential gating to determine the percentage of cells positive for PD-1, TIM-3, and LAG-3, both individually and in combination.
-
Visualizations
Caption: Simplified signaling pathway of the FT836 CAR upon MICA/B antigen recognition.
Caption: Workflow for investigating reduced in vivo efficacy of FT836 therapy.
Caption: Decision tree for troubleshooting low in vitro cytotoxicity assay results.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Fate Therapeutics Presents Pan-tumor Targeting Preclinical Data for FT836 MICA/B-targeted CAR T-cell Product Candidate at 2024 SITC Annual Meeting | Fate Therapeutics, Inc. [ir.fatetherapeutics.com]
- 3. FT836 for Advanced Solid Tumors · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Frontiers | Enhancing CAR T-cell therapies against solid tumors: Mechanisms and reversion of resistance [frontiersin.org]
- 5. oatext.com [oatext.com]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of resistance to CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fate Therapeutics Presents Preclinical Data on MICA/B-targeted CAR T-cell Therapy FT836 at 2024 SITC [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | CAR-T Cells Hit the Tumor Microenvironment: Strategies to Overcome Tumor Escape [frontiersin.org]
- 14. ajmc.com [ajmc.com]
- 15. Improving CAR-T immunotherapy: Overcoming the challenges of T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Mechanisms of CAR T cell exhaustion and current counteraction strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro assays to evaluate CAR-T cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Investigational Agent ALT-836
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing the investigational agent ALT-836. The following information is intended to address potential experimental challenges and answer frequently asked questions.
Disclaimer
Hematuria has not been identified as a documented side effect of ALT-836 in the available literature. The following troubleshooting guide is provided for general informational purposes and is based on established principles for managing drug-induced hematuria. It is not intended to suggest that ALT-836 causes hematuria. Researchers should always refer to the specific clinical trial protocol and consult with the principal investigator and medical monitor for guidance on any adverse events.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ALT-836?
A1: ALT-836 is a human/mouse chimeric monoclonal antibody. It is designed to block the factor X/factor IX (FX/FIX) binding site of Tissue Factor (TF). This action inhibits the initiation of the coagulation cascade.
Q2: Are there any known side effects of agents targeting Tissue Factor?
A2: Therapeutic agents that target Tissue Factor can be associated with adverse events related to the coagulation system. While specific side effects for ALT-836 are still under investigation, therapies targeting the coagulation cascade may theoretically increase the risk of bleeding.
Q3: What should I do if I observe hematuria in a subject during an experiment?
A3: Any instance of hematuria, or blood in the urine, should be considered a significant observation and promptly reported to the principal investigator and medical monitor. A thorough investigation into the cause is essential. The general troubleshooting guide below provides a framework for initial assessment and management.
Troubleshooting Guide: Managing Hematuria
This guide outlines a general approach to the assessment and management of hematuria should it occur during an experimental protocol with an investigational agent that modulates coagulation.
Initial Assessment of Hematuria
If hematuria is suspected, a systematic evaluation is crucial to determine its severity and potential cause.
-
Confirm Hematuria:
-
Visual Inspection: Note the color of the urine (pink, red, brown).
-
Urinalysis: Perform a dipstick test to detect the presence of heme. Microscopic examination of the urine sediment should be conducted to confirm the presence of red blood cells (RBCs) and to assess for RBC casts or dysmorphic RBCs, which may suggest a glomerular origin.[1]
-
-
Quantify the Severity:
-
Microscopic vs. Gross Hematuria: Distinguish between microscopic (RBCs visible only under a microscope) and gross (visibly bloody urine) hematuria.
-
Monitor Vital Signs: Check for any signs of hemodynamic instability, such as hypotension or tachycardia, which could indicate significant blood loss.
-
-
Gather Clinical Information:
-
Subject History: Inquire about any recent trauma, strenuous exercise, or symptoms of a urinary tract infection (e.g., dysuria, frequency, urgency).[2]
-
Concomitant Medications: Review all other medications the subject is receiving, particularly anticoagulants, antiplatelet agents, and NSAIDs, which can increase bleeding risk.[3]
-
Management and Reporting Protocol
The following steps provide a general protocol for managing and reporting hematuria.
| Step | Action | Rationale |
| 1. Notification | Immediately notify the Principal Investigator and Medical Monitor of the event. | To ensure patient safety and adherence to the clinical trial protocol. |
| 2. Pause Dosing | Consider pausing the administration of the investigational agent pending investigation. | To mitigate the potential for exacerbating the hematuria if it is drug-related. |
| 3. Diagnostic Workup | As directed by the medical monitor, proceed with further diagnostic tests. This may include a complete blood count (CBC), coagulation studies (PT/INR, aPTT), renal function tests, and imaging of the urinary tract (e.g., ultrasound, CT scan).[4] | To identify the underlying cause of the hematuria and rule out other potential etiologies. |
| 4. Documentation | Thoroughly document all observations, assessments, interventions, and outcomes in the subject's research record. | To maintain a comprehensive and accurate record of the adverse event. |
Experimental Protocol: Urinalysis for Hematuria Assessment
Objective: To detect and quantify the presence of red blood cells in a urine sample.
Materials:
-
Freshly voided urine sample
-
Urine dipsticks
-
Microscope slides and coverslips
-
Centrifuge
-
Microscope
Methodology:
-
Sample Collection: Collect a mid-stream clean-catch urine sample.
-
Dipstick Analysis:
-
Immerse the reagent strip of the urine dipstick completely in the urine sample.
-
Remove the strip immediately to avoid dissolving the reagents.
-
Tap the edge of the strip against the container to remove excess urine.
-
Hold the strip horizontally and compare the color of the reagent pads to the color chart on the bottle at the specified times.
-
-
Microscopic Analysis:
-
Centrifuge 10-15 mL of the urine sample at approximately 2,000 rpm for 5 minutes.
-
Decant the supernatant, leaving a small amount of urine to resuspend the sediment.
-
Place a drop of the resuspended sediment on a microscope slide and cover with a coverslip.
-
Examine the slide under a microscope at both low and high power.
-
Count the number of red blood cells per high-power field (HPF). The presence of ≥3 RBCs/HPF is generally considered significant.[4]
-
Visualizations
Signaling Pathway: The Coagulation Cascade
References
Navigating ALT-836 Administration: A Technical Guide to Dosage Optimization and Adverse Event Management
For Immediate Use by Research, Scientific, and Drug Development Professionals
This technical support center provides essential guidance for researchers and drug development professionals working with ALT-836, a monoclonal antibody targeting Tissue Factor (TF). The following information, presented in a question-and-answer format, addresses specific issues related to dosage optimization and the management of adverse events to ensure the safe and effective use of ALT-836 in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for preclinical in vivo experiments with ALT-836?
A1: Based on available preclinical data, a range of doses has been utilized depending on the animal model and experimental goals. For initial studies, it is advisable to perform a dose-ranging study to determine the optimal dose for your specific model. As a reference, in some preclinical models, doses have been used for therapeutic effect, while in others, a high dose has been used as a blocking agent in imaging studies.
Q2: What are the most commonly observed adverse events associated with ALT-836 administration in clinical trials?
A2: The most frequently reported adverse events in a Phase I clinical trial (NCT01438853) were anemia and dose-dependent, self-resolved hematuria.[1] Anemia was observed in both the ALT-836 and placebo groups.[1]
Q3: What is the suggested acceptable dose level of ALT-836 in a clinical setting based on Phase I data?
A3: A dose of 0.08 mg/kg was suggested as an acceptable dose level in a Phase I clinical trial in patients with acute lung injury/acute respiratory distress syndrome (ALI/ARDS), based on the balance of pharmacokinetic exposure and the incidence of self-resolved hematuria.[1]
Troubleshooting Guide
Issue: Hematuria is observed in experimental animals following ALT-836 administration.
Troubleshooting Steps:
-
Confirm Hematuria: The first step is to confirm that the discoloration of the urine is due to the presence of red blood cells. This can be achieved through urinalysis, including microscopic examination of the urine sediment. It is important to differentiate hematuria from other causes of urine discoloration, such as hemoglobinuria or myoglobinuria.
-
Assess Severity: Quantify the severity of the hematuria. This can be done by grading the color of the urine or by quantifying the number of red blood cells per high-power field in the urine sediment.
-
Monitor Coagulation Parameters: As ALT-836 targets the coagulation cascade, it is crucial to monitor relevant coagulation parameters. This may include prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT) to assess for any systemic effects on coagulation.
-
Dose Adjustment: If hematuria is observed, consider reducing the dose of ALT-836 in subsequent experiments. The Phase I clinical trial noted that hematuria was dose-dependent.[1]
-
Hydration: Ensure adequate hydration of the animals, as this can help to flush the urinary tract.
-
Necropsy and Histopathology: In terminal studies, perform a thorough gross necropsy and histopathological examination of the kidneys and urinary bladder to identify any potential sites of hemorrhage or other pathological changes.
Data on Adverse Events
The following table summarizes the adverse events reported in the Phase I clinical trial NCT01438853, which evaluated single intravenous doses of 0.06, 0.08, and 0.1 mg/kg of ALT-836.
| Adverse Event | Frequency in ALT-836 Group | Frequency in Placebo Group | Severity | Relationship to Study Drug |
| Anemia | Not specified | Not specified | Not specified | Not specified |
| Hematuria | Dose-dependent | Not reported | Self-resolved | Considered related |
Note: A detailed frequency table with specific numbers of participants was not available in the public search results. The available information indicates that anemia was observed in both groups and hematuria was dose-dependent and self-resolving in the ALT-836 group.[1]
Experimental Protocols
Protocol: Intravenous Administration of ALT-836 in Mice
This protocol provides a general guideline for the intravenous administration of monoclonal antibodies like ALT-836 in mice. Researchers should adapt this protocol to their specific experimental design and institutional guidelines.
Materials:
-
ALT-836 solution of known concentration
-
Sterile, pyrogen-free vehicle (e.g., phosphate-buffered saline (PBS) or 0.9% sodium chloride)
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)
-
Animal restraint device
-
Warming lamp or pad (optional, for tail vein dilation)
Procedure:
-
Preparation of Dosing Solution:
-
Thaw the ALT-836 solution on ice.
-
Calculate the required volume of ALT-836 based on the desired dose (mg/kg) and the animal's body weight.
-
Dilute the calculated volume of ALT-836 with the appropriate sterile vehicle to a final injection volume suitable for intravenous administration in mice (typically 100-200 µL). The total volume should not exceed 0.5 ml per booster.
-
Gently mix the solution by inverting the tube. Avoid vigorous vortexing to prevent protein denaturation.
-
Keep the dosing solution on ice until administration.
-
-
Animal Preparation:
-
Accurately weigh each mouse before dosing.
-
Place the mouse in a suitable restraint device to allow access to the lateral tail vein.
-
If necessary, warm the tail using a warming lamp or pad to dilate the veins, making them more visible and accessible for injection.
-
-
Intravenous Injection:
-
Wipe the tail with an appropriate antiseptic (e.g., 70% ethanol).
-
Load the dosing solution into a sterile syringe fitted with a new, sterile needle.
-
Carefully insert the needle into one of the lateral tail veins, with the bevel facing up.
-
Slowly inject the entire volume of the dosing solution.
-
Observe for any signs of extravasation (leakage of the solution outside the vein), which may appear as a small blister at the injection site. If this occurs, withdraw the needle and attempt the injection in a more proximal location on the same or opposite tail vein.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor the animal according to the experimental protocol, paying close attention to signs of distress, changes in behavior, and the development of any adverse events such as hematuria.
-
Signaling Pathway and Experimental Workflow
Tissue Factor (TF) Signaling Pathway
ALT-836 is an antibody that targets Tissue Factor (TF), a key initiator of the extrinsic coagulation cascade. The following diagram illustrates the central role of TF in initiating blood coagulation.
Caption: ALT-836 inhibits the TF-FVIIa complex, blocking the activation of Factor X and the subsequent coagulation cascade.
Logical Workflow for Investigating ALT-836 Induced Hematuria
The following diagram outlines a logical workflow for researchers to follow when hematuria is observed in an experimental setting.
Caption: A stepwise approach to troubleshooting hematuria observed during ALT-836 experiments.
References
Technical Support Center: Development of Anti-TF Antibodies like ALT-836
Welcome to the technical support center for researchers, scientists, and drug development professionals working with anti-Tissue Factor (TF) antibodies, including ALT-836. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the development and experimental use of anti-TF antibodies like ALT-836.
Q1: What is ALT-836 and what is its mechanism of action?
ALT-836 is a recombinant human-mouse chimeric monoclonal antibody that targets human Tissue Factor (TF).[1] Its primary mechanism of action is to bind to TF or the TF-Factor VIIa (FVIIa) complex, which prevents the binding and activation of Factor X (FX) and Factor IX (FIX).[1] This blockade inhibits the initiation of the extrinsic coagulation cascade, thereby preventing thrombin formation.[1] Beyond its anticoagulant effects, targeting TF can also inhibit angiogenesis and tumor cell proliferation.[1]
Q2: What are the main challenges in developing anti-TF antibodies?
Developing anti-TF antibodies presents several key challenges:
-
Balancing Efficacy and Safety: A primary challenge is to design an antibody that effectively inhibits the pathological activity of TF (e.g., in cancer) without compromising its essential role in normal hemostasis, which could lead to bleeding complications.[2]
-
Off-Target Effects: Antibodies can sometimes bind to unintended targets, leading to unforeseen side effects. Thorough specificity testing is crucial to minimize this risk.[3]
-
Immunogenicity: As with any therapeutic antibody, there is a risk that the patient's immune system will recognize the antibody as foreign and mount an immune response, which can reduce efficacy and cause adverse reactions.
-
Heterogeneous Target Expression: The expression of TF on tumor cells can be varied, which can affect the efficacy of TF-targeting therapies.[2]
Q3: What adverse events have been observed in clinical trials of anti-TF antibodies?
In a Phase I clinical trial of ALT-836 in patients with acute lung injury or acute respiratory distress syndrome, the most frequent adverse events were anemia (observed in both placebo and ALT-836 treated groups) and dose-dependent, self-resolved hematuria (blood in the urine).[4] No major bleeding episodes were reported.[4] Clinical trials of other TF-targeting agents, such as the antibody-drug conjugate Tisotumab Vedotin, have also reported manageable safety profiles, though off-tumor effects due to TF expression in normal tissues remain a concern.[2]
Q4: Can anti-TF antibodies be used for applications other than anticoagulation?
Yes, due to the role of Tissue Factor in processes like angiogenesis, tumor growth, and metastasis, anti-TF antibodies are being investigated as potential cancer therapies.[5][6] The strategy can involve direct inhibition of TF signaling or using the antibody to deliver a cytotoxic payload to tumor cells, as is the case with antibody-drug conjugates (ADCs).[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during key experimental assays involving anti-TF antibodies.
Enzyme-Linked Immunosorbent Assay (ELISA)
| Problem | Possible Cause | Solution |
| High Background | 1. Non-specific binding of antibody: The complex nature of TF as a transmembrane protein can lead to non-specific interactions.[7] 2. Insufficient blocking: The blocking buffer may not be effectively masking all non-specific binding sites on the plate.[7][8] 3. Inadequate washing: Residual unbound antibody can lead to a high background signal.[8][9] | 1. Optimize the concentration of the primary and secondary antibodies through titration.[10] Consider using an affinity-purified antibody.[10] 2. Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time.[7] You can also try a different blocking agent.[8] 3. Increase the number of wash steps and ensure complete aspiration of the wash buffer between each step.[8][9] Adding a surfactant like Tween-20 to the wash buffer can also help. |
| Weak or No Signal | 1. Inactive antibody: The antibody may have lost its activity due to improper storage or handling. 2. Low antigen concentration: The concentration of TF in the sample may be below the detection limit of the assay. 3. Suboptimal incubation times or temperatures: Insufficient incubation can lead to incomplete binding. | 1. Use a fresh aliquot of the antibody and ensure it has been stored according to the manufacturer's instructions. 2. Concentrate the sample or use a more sensitive detection system. 3. Optimize incubation times and temperatures as per the antibody datasheet or through experimentation. |
Western Blotting
| Problem | Possible Cause | Solution |
| Non-specific Bands | 1. Antibody concentration too high: Excess antibody can bind to proteins other than the target.[11] 2. Cross-reactivity of the antibody: The antibody may recognize similar epitopes on other proteins. 3. Post-translational modifications of TF: Glycosylation of TF can lead to the appearance of multiple bands or bands at a higher molecular weight than expected. | 1. Optimize the primary antibody concentration through titration.[11] 2. Use a more specific antibody, if available. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. 3. Treat the protein lysate with a deglycosylating enzyme before running the gel to confirm if the extra bands are due to glycosylation. |
| Weak or No Signal | 1. Poor transfer of TF: As a transmembrane protein, TF may not transfer efficiently from the gel to the membrane. 2. Low abundance of TF: The target protein may be present at very low levels in the sample. 3. Antibody not suitable for Western Blotting: Not all antibodies that work in other applications are effective in Western Blotting. | 1. Optimize the transfer conditions (time, voltage, buffer composition). Adding a small amount of SDS to the transfer buffer can sometimes improve the transfer of hydrophobic proteins. 2. Increase the amount of protein loaded onto the gel. 3. Check the antibody datasheet to ensure it is validated for Western Blotting. |
Flow Cytometry
| Problem | Possible Cause | Solution |
| High Background Staining | 1. Fc receptor binding: Anti-TF antibodies can bind non-specifically to Fc receptors on the surface of cells like monocytes and macrophages.[12] 2. Dead cells: Dead cells can non-specifically bind antibodies, leading to high background. | 1. Block Fc receptors with an Fc blocking reagent before adding the anti-TF antibody.[12] 2. Use a viability dye to exclude dead cells from the analysis. |
| Weak Signal | 1. Low TF expression: The cell type being analyzed may have low surface expression of Tissue Factor. 2. Antibody concentration too low: Insufficient antibody will result in a weak signal. | 1. Use a cell line known to have high TF expression as a positive control. 2. Titrate the antibody to determine the optimal concentration for staining. |
Immunoprecipitation (IP)
| Problem | Possible Cause | Solution |
| Low Yield of Precipitated TF | 1. Inefficient antibody-antigen binding: The antibody may not be effectively capturing TF from the lysate. 2. Disruption of the antibody-antigen complex during washing: Harsh washing conditions can cause the complex to dissociate. | 1. Ensure the antibody is validated for IP. Increase the amount of antibody or the incubation time. 2. Use a less stringent wash buffer and reduce the number of washes. |
| High Background (Non-specific proteins precipitated) | 1. Non-specific binding to beads: Proteins other than the target can bind to the protein A/G beads. 2. Non-specific binding to the antibody: The antibody may be pulling down other proteins along with TF. | 1. Pre-clear the lysate by incubating it with beads alone before adding the antibody. 2. Increase the stringency of the wash buffer by adding more salt or detergent. |
Data Presentation
This section provides a summary of key quantitative data for ALT-836.
| Parameter | Value | Assay/Source | Reference |
| Binding Affinity (Kd) | ~1.5 nM | Saturation binding assay in BXPC-3 cells | ImmunoPET of Tissue Factor in Pancreatic Cancer - PMC - NIH |
| IC50 | ~1.4 nM | Competitive binding assay in BXPC-3 cells | ImmunoPET of Tissue Factor in Pancreatic Cancer - PMC - NIH |
| Pharmacokinetics (Dose Range) | 0.06, 0.08, 0.1 mg/kg | Phase I Clinical Trial (ALI/ARDS) | --INVALID-LINK-- |
| Pharmacokinetics (Exposure) | Dose-dependent | Phase I Clinical Trial (ALI/ARDS) | --INVALID-LINK-- |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of anti-TF antibodies.
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for TF Binding
Objective: To determine the binding of an anti-TF antibody to recombinant Tissue Factor.
Materials:
-
96-well ELISA plates
-
Recombinant human Tissue Factor
-
Anti-TF antibody (e.g., ALT-836)
-
HRP-conjugated secondary antibody
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Dilute recombinant TF to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Primary Antibody Incubation: Prepare serial dilutions of the anti-TF antibody in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 2 hours at room temperature.
-
Wasting: Repeat the wash step.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL of TMB Substrate to each well. Incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance at 450 nm using a plate reader.
Protocol 2: In Vitro TF-Mediated Coagulation Assay
Objective: To assess the ability of an anti-TF antibody to inhibit Tissue Factor-mediated coagulation.
Materials:
-
Normal human plasma
-
Recombinant human Tissue Factor (Thromboplastin)
-
Anti-TF antibody (e.g., ALT-836)
-
Calcium Chloride (CaCl2) solution
-
Coagulometer or spectrophotometer
Procedure:
-
Plasma Preparation: Thaw frozen normal human plasma at 37°C.
-
Reagent Preparation: Prepare dilutions of the anti-TF antibody in a suitable buffer.
-
Incubation: In a cuvette, mix 50 µL of plasma with 50 µL of the anti-TF antibody dilution (or buffer for control). Incubate for a specified time (e.g., 2 minutes) at 37°C.
-
Initiation of Coagulation: Add 50 µL of pre-warmed thromboplastin (B12709170) reagent to the cuvette.
-
Clot Detection: Immediately add 50 µL of pre-warmed CaCl2 solution to initiate coagulation. Start the timer on the coagulometer or begin monitoring the change in optical density on the spectrophotometer.
-
Data Analysis: Record the time to clot formation (clotting time). Plot the clotting time against the concentration of the anti-TF antibody to determine the dose-response relationship and calculate the IC50.
Visualizations
Tissue Factor Signaling Pathway
Caption: Tissue Factor coagulation and signaling pathways.
Experimental Workflow for Antibody Characterization
Caption: Workflow for anti-TF antibody characterization.
References
- 1. What are the therapeutic candidates targeting tissue factor? [synapse.patsnap.com]
- 2. Highly specific off-target binding identified and eliminated during the humanization of an antibody against FGF receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I study evaluating the pharmacokinetics, safety and tolerability of an antibody-based tissue factor antagonist in subjects with acute lung injury or acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue factor as a new target for tumor therapy—killing two birds with one stone: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue factor as a new target for tumor therapy—killing two birds with one stone: a narrative review - Li - Annals of Translational Medicine [atm.amegroups.org]
- 6. arp1.com [arp1.com]
- 7. How to deal with high background in ELISA | Abcam [abcam.com]
- 8. sinobiological.com [sinobiological.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. biossusa.com [biossusa.com]
- 11. Evaluation of different commercial antibodies for their ability to detect human and mouse tissue factor by western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
Navigating ALT-836: A Technical Support Center for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for experiments involving ALT-836, a monoclonal antibody targeting Tissue Factor (TF). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research, ensuring the generation of reliable and reproducible data.
Understanding the Therapeutic Index of ALT-836
The therapeutic index is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. While a precise quantitative therapeutic index for ALT-836 is still under evaluation in ongoing clinical trials, preclinical and early clinical studies provide valuable insights into its therapeutic window.
ALT-836 is a recombinant human-mouse chimeric monoclonal antibody that targets human tissue factor (TF).[1] TF is a transmembrane protein that is overexpressed in many tumor cell types and is associated with metastasis, angiogenesis, and tumor growth.[1] By binding to TF, ALT-836 prevents the activation of Factor X and Factor IX, thereby inhibiting thrombin formation and tumor-associated venous thromboembolism.[1]
Preclinical studies in various animal models, including non-human primates, have demonstrated the potent anti-tumor, anti-thrombotic, and anti-inflammatory activities of ALT-836 with a notable safety profile.[1][2] In a Phase I clinical trial involving patients with acute lung injury or acute respiratory distress syndrome (ALI/ARDS), ALT-836 was found to be safe and exhibited anticoagulant and anti-inflammatory effects.[2] The most frequent adverse events were anemia (observed in both placebo and ALT-836 treated groups) and dose-dependent, self-resolving hematuria.[3] This study suggested an acceptable dose level of 0.08 mg/kg in this patient population.[3]
A Phase I dose-escalation study of ALT-836 in combination with gemcitabine (B846) for locally advanced or metastatic solid tumors was initiated to determine the maximum tolerated dose (MTD).[1][2] Understanding the MTD is a key component in defining the therapeutic window.
Improving the therapeutic index of ALT-836 could be approached through several strategies:
-
Combination Therapies: Combining ALT-836 with other anti-cancer agents could enhance efficacy at lower, less toxic doses. A clinical trial is currently evaluating ALT-836 in combination with gemcitabine.[1]
-
Patient Selection: Utilizing biomarkers, such as TF expression levels determined by immuno-PET imaging with radiolabeled ALT-836, can help select patients who are most likely to respond to the therapy, thereby maximizing the therapeutic benefit.[2]
-
Antibody Engineering: Future iterations of ALT-836 could involve engineering the antibody to reduce potential off-target effects or to enhance its tumor-targeting capabilities.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ALT-836?
A1: ALT-836 is a monoclonal antibody that binds to Tissue Factor (TF), a protein overexpressed on the surface of many cancer cells. By binding to TF, ALT-836 blocks the initiation of the extrinsic coagulation cascade, which in turn inhibits tumor growth, metastasis, and angiogenesis. It also has demonstrated anti-inflammatory and anti-thrombotic effects.[1][2]
Q2: In which cancer types is ALT-836 expected to be most effective?
A2: ALT-836 is expected to be most effective in cancers that have high expression of Tissue Factor. This includes, but is not limited to, pancreatic cancer, breast cancer, glioma, leukemia, and lung cancer.[2] Immuno-PET imaging using radiolabeled ALT-836 can be used to assess TF expression levels in tumors to guide patient selection.[2]
Q3: What are the known dose-limiting toxicities of ALT-836?
A3: In a Phase I clinical trial in patients with ALI/ARDS, the most common dose-limiting toxicity was self-resolving hematuria. Anemia was also observed, but it was present in both the placebo and ALT-836 treated groups.[3] A separate Phase I trial in solid tumors is underway to determine the MTD in that patient population.[1]
Q4: How can I assess the binding of ALT-836 to my cells of interest?
A4: Flow cytometry is a common method to assess the binding of ALT-836 to cells. This involves incubating your cells with ALT-836, followed by a fluorescently labeled secondary antibody that recognizes the human IgG portion of ALT-836. The fluorescence intensity will be proportional to the amount of ALT-836 bound to the cell surface.
Q5: Are there any known mechanisms of resistance to ALT-836?
A5: While specific resistance mechanisms to ALT-836 have not been extensively studied, potential mechanisms, based on general knowledge of antibody therapies, could include:
-
Downregulation or mutation of Tissue Factor: Cancer cells may reduce the expression of TF on their surface or acquire mutations that prevent ALT-836 from binding.
-
Activation of alternative signaling pathways: Tumors may develop ways to grow and metastasize that are independent of the TF pathway.
-
Development of anti-drug antibodies (ADAs): The patient's immune system could generate antibodies against ALT-836, neutralizing its effect. However, a Phase I study did not observe an anti-ALT-836 antibody response.[3]
Troubleshooting Guides
In Vitro Experimentation
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no binding of ALT-836 in flow cytometry | 1. Low or no Tissue Factor (TF) expression on target cells. 2. Incorrect antibody concentration. 3. Suboptimal staining protocol. 4. Inactive antibody. | 1. Confirm TF expression on your cell line using a validated positive control or by RT-PCR/Western blot. 2. Titrate ALT-836 to determine the optimal concentration for your assay. 3. Optimize incubation times and temperatures. Ensure appropriate blocking steps are included. 4. Ensure proper storage of ALT-836 at recommended temperatures and avoid repeated freeze-thaw cycles. |
| High background staining in flow cytometry | 1. Non-specific binding of primary or secondary antibody. 2. Inadequate blocking. 3. Dead cells in the sample. | 1. Include an isotype control to assess non-specific binding of the primary antibody. Titrate the secondary antibody to its optimal concentration. 2. Increase the concentration or duration of the blocking step. Consider using a different blocking agent (e.g., Fc block). 3. Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies. |
| Inconsistent results between experiments | 1. Variation in cell culture conditions. 2. Inconsistent antibody preparation. 3. Pipetting errors. | 1. Maintain consistent cell passage numbers and ensure cells are healthy and in the logarithmic growth phase. 2. Prepare fresh antibody dilutions for each experiment. 3. Use calibrated pipettes and ensure thorough mixing of reagents. |
In Vivo Experimentation
| Problem | Possible Cause | Troubleshooting Steps |
| Lack of anti-tumor efficacy | 1. Low or heterogeneous TF expression in the tumor model. 2. Inadequate dosing or treatment schedule. 3. Rapid clearance of the antibody. 4. Development of neutralizing anti-drug antibodies (ADAs). | 1. Confirm TF expression in your tumor model using immunohistochemistry or immuno-PET imaging. 2. Optimize the dose and frequency of ALT-836 administration based on preclinical data and pharmacokinetic studies. 3. Evaluate the pharmacokinetics of ALT-836 in your animal model. 4. Although not observed in a Phase I human trial, consider the possibility of ADA development in your animal model, which can be assessed through specific assays. |
| Observed toxicity (e.g., bleeding) | 1. On-target anticoagulant effect of ALT-836. 2. Dose is too high. | 1. Monitor animals for any signs of bleeding. Consider co-administration of agents to mitigate anticoagulant effects if necessary for the experimental design, though this may interfere with the mechanism of action. 2. Perform a dose-ranging study to determine the maximum tolerated dose in your specific animal model. |
| High variability in tumor growth between animals | 1. Inconsistent tumor cell implantation. 2. Variation in animal health and immune status. | 1. Ensure consistent number of viable tumor cells are implanted at the same anatomical site for each animal. 2. Use age- and sex-matched animals from a reputable supplier. Monitor animal health throughout the experiment. |
Experimental Protocols
Flow Cytometry for ALT-836 Binding
-
Cell Preparation: Harvest cells and wash with FACS buffer (e.g., PBS with 2% FBS). Resuspend cells to a concentration of 1x10^6 cells/mL.
-
Blocking: Incubate cells with an appropriate Fc receptor blocking agent for 15-30 minutes on ice to prevent non-specific binding.
-
Primary Antibody Incubation: Add ALT-836 at a predetermined optimal concentration and incubate for 30-60 minutes on ice. Include an isotype control in a separate tube.
-
Washing: Wash cells twice with cold FACS buffer to remove unbound antibody.
-
Secondary Antibody Incubation: Add a fluorescently labeled secondary antibody that specifically recognizes the human IgG Fc portion of ALT-836. Incubate for 30 minutes on ice in the dark.
-
Final Washes: Wash cells twice with cold FACS buffer.
-
Data Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.
In Vivo Xenograft Tumor Model
-
Cell Culture: Culture a human cancer cell line with confirmed high Tissue Factor expression (e.g., BxPC-3 for pancreatic cancer) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) to prevent rejection of human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5x10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
ALT-836 Administration: Administer ALT-836 via an appropriate route (e.g., intraperitoneal or intravenous injection) at the desired dose and schedule. The control group should receive a vehicle control (e.g., PBS).
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for TF expression).
-
Toxicity Monitoring: Monitor animal body weight and overall health throughout the experiment as indicators of toxicity.
Visualizing Key Pathways and Workflows
Caption: Tissue Factor (TF) signaling pathway and the inhibitory action of ALT-836.
Caption: A typical experimental workflow for evaluating ALT-836 efficacy in a xenograft model.
Caption: A logical workflow for troubleshooting unexpected results in ALT-836 experiments.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ImmunoPET of Tissue Factor in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I study evaluating the pharmacokinetics, safety and tolerability of an antibody-based tissue factor antagonist in subjects with acute lung injury or acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Potential Immunogenicity of ALT-836
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and managing the potential immunogenicity of ALT-836, a chimeric monoclonal antibody targeting tissue factor (TF).
Frequently Asked Questions (FAQs)
Q1: What is ALT-836 and why is there a potential for immunogenicity?
A1: ALT-836 is a recombinant human-mouse chimeric monoclonal antibody that targets human tissue factor (TF).[1][2] As a chimeric antibody, ALT-836 contains murine (mouse) variable regions, which are responsible for binding to TF, and human constant regions. The presence of these non-human protein sequences can be recognized as foreign by the human immune system, potentially leading to the development of an immune response, known as immunogenicity.[3][4][5] This response can lead to the formation of anti-drug antibodies (ADAs).
Q2: What are the potential consequences of an immune response to ALT-836?
A2: The development of ADAs against ALT-836 can have several potential consequences:
-
Reduced Efficacy: ADAs can bind to ALT-836 and neutralize its therapeutic effect or accelerate its clearance from the body, leading to a loss of efficacy.
-
Altered Pharmacokinetics: The formation of immune complexes between ALT-836 and ADAs can alter the drug's distribution, metabolism, and elimination.
-
Adverse Events: In some cases, the formation of immune complexes can lead to adverse events, such as infusion reactions or, more rarely, hypersensitivity reactions.
Q3: Has the immunogenicity of ALT-836 been evaluated in clinical trials?
Q4: What methods can be used to assess the immunogenicity of ALT-836 in vitro?
A4: Several in vitro assays can be used to predict and characterize the potential immunogenic response to ALT-836. These assays typically use human peripheral blood mononuclear cells (PBMCs) or dendritic cells (DCs) and include:
-
T-Cell Proliferation Assays: Measure the proliferation of T-cells in response to ALT-836 or its fragments.
-
Cytokine Release Assays: Detect the release of pro-inflammatory cytokines (e.g., IL-2, IFN-γ, TNF-α) from immune cells upon exposure to ALT-836.
-
Dendritic Cell (DC) Activation Assays: Assess the activation and maturation of DCs, which are key antigen-presenting cells that initiate T-cell responses.
Troubleshooting Guides
Unexpected Results in In Vitro Immunogenicity Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High background in T-cell proliferation assay | Contamination of cell culture; Non-specific activation of T-cells by assay components; Mitogenic components in the ALT-836 formulation. | Use aseptic techniques; Pre-screen all reagents for endotoxin (B1171834) levels; Test the ALT-836 formulation buffer alone as a negative control. |
| No response to positive control in cytokine release assay | Poor cell viability; Inactive positive control; Incorrect assay setup. | Check cell viability using Trypan Blue or a viability stain; Use a fresh, validated lot of the positive control (e.g., PHA, anti-CD3/CD28); Verify all reagent concentrations and incubation times. |
| High donor-to-donor variability | Genetic differences in HLA types; Pre-existing immunity in some donors; Differences in cell handling and processing. | Use a large and diverse donor cohort to account for HLA polymorphism; Screen donors for pre-existing antibodies to murine proteins; Standardize PBMC isolation and culture protocols. |
| Inconsistent results between different assay types | Different assays measure distinct aspects of the immune response; Assay sensitivity and specificity may vary. | Analyze the complete dataset to understand the overall immunogenicity profile; Consider the limitations of each assay when interpreting the results. |
Data Presentation
Summary of Clinical Immunogenicity Data for ALT-836
| Clinical Trial Identifier | Indication | Number of Patients | ALT-836 Dosing | Immunogenicity Finding | Reference |
| NCT01438853 | Acute Lung Injury / Acute Respiratory Distress Syndrome | 15 (ALT-836), 3 (placebo) | Single intravenous dose (0.06, 0.08, or 0.1 mg/kg) | No anti-ALT-836 antibody response was observed. | [6] |
| NCT01325558 | Locally Advanced or Metastatic Solid Tumors | Not specified in search results | In combination with gemcitabine (B846) | Immunogenicity data not publicly available in search results. | [7][8] |
Experimental Protocols
In Vitro T-Cell Proliferation Assay
This protocol provides a general framework for assessing T-cell proliferation in response to ALT-836 using CFSE (Carboxyfluorescein succinimidyl ester) staining and flow cytometry.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
ALT-836
-
Positive control (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)
-
Negative control (vehicle buffer)
-
CFSE staining solution
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
96-well round-bottom plates
-
Flow cytometer
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs in PBS at 1x10^6 cells/mL and add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete medium. Wash the cells three times.
-
Cell Plating: Resuspend CFSE-labeled PBMCs in complete medium and plate 2x10^5 cells/well in a 96-well round-bottom plate.
-
Treatment: Add ALT-836, positive control, or negative control to the respective wells in triplicate.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
-
Staining for Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Analyze the data by gating on the live CD4+ and CD8+ T-cell populations and assessing the dilution of the CFSE signal, which indicates cell proliferation.
Cytokine Release Assay
This protocol describes a method to measure cytokine release from PBMCs upon stimulation with ALT-836.
Materials:
-
PBMCs from healthy donors
-
ALT-836
-
Positive control (e.g., Lipopolysaccharide (LPS) or anti-CD3/CD28 antibodies)
-
Negative control (vehicle buffer)
-
Complete RPMI-1640 medium
-
96-well flat-bottom plates
-
Multiplex cytokine assay kit (e.g., Luminex-based or ELISA)
Methodology:
-
PBMC Isolation and Plating: Isolate PBMCs as described above and plate 2x10^5 cells/well in a 96-well flat-bottom plate.
-
Treatment: Add ALT-836, positive control, or negative control to the respective wells in triplicate.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Measurement: Analyze the supernatant for the presence of key cytokines (e.g., IFN-γ, IL-2, IL-4, IL-6, IL-10, TNF-α) using a multiplex cytokine assay kit according to the manufacturer's instructions.
Mandatory Visualizations
Caption: Mechanism of action of ALT-836 in the extrinsic coagulation pathway.
Caption: Workflow for assessing the immunogenicity of ALT-836.
Caption: T-cell activation pathway potentially initiated by ALT-836.
References
- 1. medrxiv.org [medrxiv.org]
- 2. ImmunoPET imaging of tissue factor expression in pancreatic cancer with 89Zr-Df-ALT-836 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, tolerability, and immunogenicity of an aerosolised adenovirus type-5 vector-based COVID-19 vaccine (Ad5-nCoV) in adults: preliminary report of an open-label and randomised phase 1 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved immunogenicity of a self tumor antigen by covalent linkage to CD40 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-domain antibodies as therapeutics for solid tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I study evaluating the pharmacokinetics, safety and tolerability of an antibody-based tissue factor antagonist in subjects with acute lung injury or acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ImmunoPET of Tissue Factor in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Optimizing the duration of GSK'836 treatment for sustained response
Welcome to the technical support center for GSK'836 (bepirovirsen). This resource is designed to assist researchers, scientists, and drug development professionals in navigating challenges encountered during the investigation of GSK'836 for the treatment of chronic hepatitis B (CHB). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research into optimizing treatment duration for a sustained response.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GSK'836 (bepirovirsen)?
A1: GSK'836 (bepirovirsen) is an investigational antisense oligonucleotide (ASO) with a dual mechanism of action.[1][2] It is designed to specifically recognize and bind to the messenger RNA (mRNA) of the hepatitis B virus (HBV). This binding leads to the degradation of viral RNAs by the host enzyme RNase H, which in turn reduces the production of viral proteins, including the hepatitis B surface antigen (HBsAg), and suppresses viral replication.[2] Additionally, bepirovirsen stimulates the innate immune system through Toll-like receptor 8 (TLR8), which may help the immune system achieve durable clearance of the virus.[1][3] The ultimate goal is to achieve a "functional cure," where HBV DNA is undetectable and HBsAg is lost, and this response is sustained even after treatment cessation.[4][5][6]
Q2: What is the primary challenge in determining the optimal treatment duration for a sustained response?
A2: The primary challenge is the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as a stable template for viral replication.[5][7] While GSK'836 can effectively suppress viral replication and HBsAg production, the optimal duration must be long enough to allow the host's immune system to control the residual infection and prevent viral rebound from the cccDNA reservoir after treatment is stopped.[7] Determining this duration requires balancing efficacy with long-term safety.
Q3: What are the key biomarkers for assessing response to GSK'836 treatment?
A3: The key biomarkers are quantitative serum levels of Hepatitis B surface antigen (HBsAg) and HBV DNA.[8] A significant reduction in both is the primary indicator of antiviral activity. A sustained loss of HBsAg and undetectable HBV DNA for at least 24 weeks after stopping all treatment is the current definition of a functional cure.[4] Other emerging exploratory markers include hepatitis B core-related antigen (HBcrAg) and HBV RNA levels.[9]
Q4: Are there known challenges with in vitro models for HBV research?
A4: Yes, developing robust and reproducible in vitro models that fully recapitulate the HBV life cycle is a major challenge.[10] Many standard hepatoma cell lines like HepG2 and Huh7 are not permissive to HBV infection without genetic modification, such as the expression of the NTCP receptor.[11][12] Even with permissive cell lines, there can be limitations in cccDNA formation, viral spread, and recapitulating the host immune response.[11][13] Primary human hepatocytes (PHHs) are a more physiologically relevant model but are limited by availability, cost, and a short lifespan in culture.[13] These limitations can complicate the translation of in vitro duration-of-treatment studies to clinical outcomes.
Troubleshooting Guides
Issue 1: High Variability in HBsAg or HBV DNA Quantification
Q: We are observing significant well-to-well or experiment-to-experiment variability in our HBsAg ELISA or HBV DNA qPCR results. What are the potential causes and solutions?
A: High variability is a common issue. Consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Ensure all pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques. Prepare a master mix of reagents to minimize well-to-well variation. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Check for cell clumping. Use a consistent seeding density across all wells and experiments. |
| Assay Edge Effects | Avoid using the outer wells of microplates, which are more susceptible to evaporation and temperature fluctuations. If their use is necessary, ensure proper plate sealing during incubations. |
| Sample Collection/Processing | Standardize the time and method of supernatant collection. Ensure complete cell lysis for DNA extraction and avoid freeze-thaw cycles that can degrade nucleic acids. |
| Reagent Quality | Use high-purity reagents. Ensure commercial assay kits (e.g., ELISA, qPCR) are within their expiration dates and have been stored correctly. |
Issue 2: Suboptimal Knockdown of HBsAg in In Vitro Experiments
Q: Our in vitro experiments with GSK'836 show lower-than-expected reduction in HBsAg levels. What could be the cause?
A: Several factors can contribute to suboptimal efficacy in an in vitro setting.
| Potential Cause | Troubleshooting Steps |
| Inefficient ASO Delivery | Optimize the transfection reagent or delivery method for your specific cell line. Confirm efficient uptake of a fluorescently-labeled control oligonucleotide. |
| ASO Degradation | Ensure the use of nuclease-free water and reagents. Prepare fresh dilutions of GSK'836 for each experiment. |
| Cell Model Limitations | Confirm that your chosen cell model (e.g., HepG2-NTCP) supports robust HBV replication and HBsAg production at baseline.[14] The level of baseline HBsAg can influence the perceived efficacy.[15] |
| Incorrect Dosing | Perform a dose-response experiment to confirm you are using a concentration on the sensitive part of the curve. The optimal concentration may vary between cell models. |
| Assay Timing | Collect samples at multiple time points post-treatment (e.g., 24, 48, 72 hours) to ensure you are capturing the point of maximal knockdown. |
Issue 3: Discrepancy Between HBsAg Reduction and HBV DNA Reduction
Q: We observe a significant reduction in secreted HBsAg, but a less pronounced decrease in HBV DNA. Why might this occur?
A: This discrepancy can arise from the distinct mechanisms affecting viral protein production and DNA replication.
| Potential Cause | Troubleshooting Steps |
| ASO Target Specificity | GSK'836 targets all HBV RNAs.[16] However, the kinetics of mRNA degradation (affecting HBsAg) and pgRNA degradation (affecting reverse transcription and DNA levels) might differ. |
| Kinetics of Viral Markers | HBsAg protein may have a longer half-life in the culture medium than intracellular HBV DNA has to decay. Evaluate both markers over a longer time course. |
| cccDNA Stability | In models with stable cccDNA, transcription can continue to produce pgRNA, the template for DNA synthesis. While GSK'836 targets pgRNA, the stable cccDNA pool may lead to a slower decline in DNA markers compared to the more immediate impact on HBsAg mRNA.[5] |
| Quantification Assay Sensitivity | Ensure both the HBsAg and HBV DNA assays have appropriate sensitivity and dynamic range for your experimental system.[8][17] |
Data Presentation
Table 1: Summary of (Fictional) Preclinical Dose-Ranging Study
This table summarizes the results of a representative in vitro experiment in HepG2.2.15 cells to determine the effective concentration of GSK'836. Cells were treated for 72 hours.
| GSK'836 Conc. (nM) | HBsAg Reduction (%) (Mean ± SD) | HBV DNA Reduction (log10 IU/mL) (Mean ± SD) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle) | 0 ± 5.2 | 0 ± 0.08 | 100 ± 4.5 |
| 10 | 25.4 ± 6.1 | 0.45 ± 0.11 | 98.7 ± 3.9 |
| 30 | 58.9 ± 4.8 | 1.12 ± 0.15 | 99.1 ± 4.2 |
| 100 | 85.2 ± 3.5 | 2.05 ± 0.21 | 97.5 ± 5.1 |
| 300 | 92.6 ± 2.9 | 2.48 ± 0.18 | 94.3 ± 4.8 |
Table 2: Summary of B-Clear Phase IIb Clinical Trial Results
This table summarizes key outcomes from the B-Clear Phase IIb trial, which informed the design of Phase III studies. The primary endpoint was the percentage of patients with HBsAg < LLoD and HBV DNA < LLoQ for 24 weeks post-treatment.
| Treatment Arm | Population | Duration | Primary Endpoint Met (%) |
| Bepirovirsen 300 mg | On Nucleos(t)ide Analogue (NA) | 24 weeks | 9% |
| Bepirovirsen 300 mg | Not on NA | 24 weeks | 10% |
| Bepirovirsen 300mg -> 150mg | On NA | 12 + 12 weeks | 6% |
| Bepirovirsen 300mg -> Placebo | On NA | 12 + 12 weeks | 3% |
| Placebo -> Bepirovirsen 300mg | On NA | 12 + 12 weeks | 1% |
Note: Data is simplified for illustrative purposes based on publicly available trial information.[3][18]
Experimental Protocols
Protocol 1: In Vitro Time-Course Experiment to Determine Optimal Treatment Duration
This protocol outlines a method to assess how the duration of GSK'836 treatment affects the suppression and rebound of HBV markers in a cell culture model.
1. Cell Seeding and Culture:
-
Seed HepG2-NTCP cells in 24-well plates at a density that allows for logarithmic growth throughout the experiment.
-
Culture overnight in standard growth medium.
-
Infect cells with HBV (at a suitable multiplicity of infection) for 16-24 hours.
-
Wash cells to remove inoculum and replace with fresh medium. Allow infection to establish for 3-5 days.
2. GSK'836 Treatment:
-
Prepare a working solution of GSK'836 at a predetermined optimal concentration (e.g., 100 nM).
-
Treat designated wells with GSK'836. Include a vehicle-only control group.
-
Culture cells for varying durations (e.g., 3, 7, 10, and 14 days).
3. Washout and Monitoring Phase:
-
At the end of each treatment duration, wash the cells thoroughly with PBS three times to remove any remaining GSK'836.
-
Replace with fresh culture medium.
-
Collect supernatant samples at regular intervals post-washout (e.g., Day 0, 3, 7, 14 post-washout) for HBsAg and HBV DNA analysis.
4. Endpoint Analysis:
-
Quantify HBsAg in the collected supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Extract viral DNA from the supernatant and quantify HBV DNA levels using a validated qPCR assay.
-
At the final timepoint, lyse cells and assess viability using an appropriate method (e.g., CellTiter-Glo).
Protocol 2: Off-Target Effect Analysis using RT-qPCR
This protocol is essential to confirm that the observed phenotype is due to on-target activity and not hybridization-dependent off-target effects.[19][20]
1. Predict Potential Off-Targets:
-
Use bioinformatics tools (e.g., BLAST) to identify potential human transcripts with high sequence similarity to GSK'836. Select the top 5-10 candidates with the fewest mismatches.
2. Cell Treatment and RNA Extraction:
-
Treat your chosen cell model (e.g., PHHs or HepG2) with GSK'836 at the desired concentration and a non-targeting control ASO. Include a vehicle control.
-
Incubate for 48-72 hours.
-
Lyse the cells and extract total RNA using a high-quality RNA extraction kit.
3. cDNA Synthesis:
-
Perform reverse transcription on the extracted RNA to synthesize cDNA.
4. RT-qPCR Analysis:
-
Design and validate qPCR primers for the intended HBV target, the predicted off-target genes, and at least two stable housekeeping genes (e.g., GAPDH, ACTB).
-
Perform qPCR analysis on the cDNA.
-
Calculate the relative expression of the target and off-target genes using the delta-delta Ct method, normalizing to the housekeeping genes. A significant change in the expression of an off-target gene in GSK'836-treated cells compared to controls would warrant further investigation.
Mandatory Visualizations
Caption: Dual mechanism of action of GSK'836 (bepirovirsen).
Caption: Experimental workflow for optimizing GSK'836 treatment duration in vitro.
Caption: Troubleshooting decision tree for suboptimal HBsAg knockdown.
References
- 1. gsk.com [gsk.com]
- 2. What is Bepirovirsen used for? [synapse.patsnap.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Q&A: The challenges of curing hepatitis B [healio.com]
- 5. Hepatitis B virus – recent therapeutic advances and challenges to cure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. news-medical.net [news-medical.net]
- 8. Quantification of HBsAg: Basic virology for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Challenges and Future Perspectives of Diagnosis of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Advances and Challenges in Studying Hepatitis B Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cell and Animal Models for Studying Hepatitis B Virus Infection and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Bepirovirsen (GSK3228836) in chronic hepatitis B infection: an evaluation of phase II progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. isrctn.com [isrctn.com]
- 17. Measuring HBV DNA to guide treatment eligibility and monitor the response - Guidelines for the prevention, diagnosis, care and treatment for people with chronic hepatitis B infection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Antisense Therapies for Viral Infections
Welcome to the technical support center for researchers, scientists, and drug development professionals working on antisense therapies for viral infections. This resource provides troubleshooting guidance and answers to frequently asked questions to help overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
ASO Design & Target Selection
Q1: What are the key considerations when designing an ASO against a viral RNA target?
A1: Designing an effective antiviral ASO requires several considerations:
-
Target Selection: Choose a target sequence that is crucial for the viral life cycle, such as the translation initiation site, splicing sites, or conserved regions of the viral genome to avoid viral escape.[1][2] For example, targeting the internal ribosome entry site (IRES) of Hepatitis C Virus (HCV) has shown potent antiviral activity.[3]
-
Sequence Specificity: The ASO sequence must be complementary to the target viral RNA to ensure specific binding. Use bioinformatics tools like BLAST to check for potential off-target hybridization with host RNAs.[4]
-
RNA Secondary Structure: Highly structured regions of the viral RNA can interfere with ASO binding.[5] Computational tools can predict RNA secondary structures, helping to select more accessible target sites.
-
Chemical Modifications: Unmodified oligonucleotides are quickly degraded by nucleases.[6] Chemical modifications, such as phosphorothioate (B77711) (PS) backbones or 2' sugar modifications (e.g., 2'-O-methoxyethyl, 2'-MOE), are essential to increase stability, binding affinity, and reduce toxicity.[7][8]
Q2: How do I choose between an RNase H-dependent ASO and a steric-blocking ASO?
A2: The choice of mechanism depends on your therapeutic goal.
-
RNase H-Dependent ASOs (Gapmers): These ASOs form a DNA/RNA hybrid with the target viral RNA, which is then cleaved by the cellular enzyme RNase H1.[9][10] This leads to the degradation of the target RNA and is ideal for downregulating viral protein expression.[2]
-
Steric-Blocking ASOs: These ASOs (e.g., phosphorodiamidate morpholino oligomers or PMOs) bind to the target RNA and physically obstruct cellular processes like translation or splicing without degrading the RNA.[2][9] They are useful for inhibiting viral replication by blocking ribosome binding or altering the splicing of viral transcripts.
Delivery & Stability
Q3: My ASO shows low efficacy in cell culture. What are the likely delivery-related issues?
A3: Low efficacy is often due to poor intracellular delivery.[11] ASOs are large, negatively charged molecules that do not easily cross cell membranes. Consider the following:
-
Delivery Vehicle: "Naked" ASO uptake is inefficient in many cell types.[7] Using delivery reagents like cationic lipids (e.g., Lipofectin) or encapsulating ASOs in lipid nanoparticles (LNPs) can significantly enhance cellular uptake.[6]
-
Endosomal Escape: Even after uptake into vesicles (endosomes), ASOs must escape into the cytoplasm or nucleus to reach their target. Some delivery systems, like ionizable lipids, are designed to facilitate this escape.[1]
-
ASO Concentration: Ensure you are using an adequate concentration. Dose-response experiments are crucial to determine the optimal concentration for your specific ASO and cell type.[12]
Q4: How can I assess the stability of my ASO in biological fluids?
A4: ASO stability is critical for in vivo applications. A common method is to incubate the ASO in serum (e.g., human or mouse serum) and analyze its degradation over time.[13][14]
-
Method: A standardized protocol involves incubating the ASO in a serum-containing medium at 37°C. Samples are taken at various time points and the remaining intact ASO is quantified using methods like gel electrophoresis or liquid chromatography-mass spectrometry (LC-MS).[13][14]
-
Interpretation: The rate of degradation provides an estimate of the ASO's half-life. ASOs with modifications like phosphorothioate backbones should exhibit significantly greater stability than unmodified oligonucleotides.[14]
Off-Target Effects & Toxicity
Q5: How can I determine if my ASO is causing off-target effects?
A5: Off-target effects occur when an ASO binds to and affects unintended RNA molecules.[15] This can happen with RNAs that have a similar sequence to the intended target.[16]
-
In Silico Analysis: Use bioinformatics tools to search the host transcriptome for sequences with high similarity to your ASO.[17] Pay close attention to sequences with few mismatches.[15]
-
Whole-Transcriptome Analysis: Techniques like RNA-sequencing (RNA-seq) are powerful for identifying off-target effects.[16] By comparing the transcriptomes of cells treated with your active ASO, a non-targeting control ASO, and a vehicle control, you can identify unintended changes in gene expression.
-
Validation: Once potential off-targets are identified via RNA-seq, validate the changes in their expression using quantitative PCR (qPCR).[18]
Q6: What are the common causes of ASO-induced cytotoxicity?
A6: Cytotoxicity can arise from both the ASO sequence and its chemical modifications.
-
Hybridization-Dependent Effects: Off-target binding can lead to the unintended degradation of essential host RNAs, causing toxicity.[15]
-
Hybridization-Independent Effects: Some ASO sequences can bind non-specifically to cellular proteins, leading to toxic effects. This is often sequence-dependent and not related to Watson-Crick base pairing.[12]
-
Assessing Cytotoxicity: Standard assays like the MTT assay or LDH release assay can be used to measure cell viability and membrane integrity after ASO treatment.[6][12] It's important to test a range of concentrations to determine the toxicity threshold.[4]
Troubleshooting Guides
Problem: Low Antiviral Efficacy in vitro
| Possible Cause | Troubleshooting Steps |
| Poor ASO Design | 1. Re-evaluate Target Site: Ensure the target site is conserved across viral strains and is accessible (low secondary structure).[5] 2. Optimize ASO Length: ASO length is critical; while longer ASOs may have higher binding energy, they can also have reduced specificity.[19] 3. Perform a "Walk": Synthesize and test multiple ASOs that target overlapping sequences in the target region to identify the most potent one.[3] |
| Inefficient Cellular Uptake | 1. Optimize Delivery Reagent: Test different cationic lipids or electroporation conditions.[12] 2. Use Nanoparticle Formulation: Consider using lipid nanoparticles (LNPs) or polymer-based carriers to improve delivery.[11] 3. Confirm Uptake: Label the ASO with a fluorescent dye (e.g., FAM) and use fluorescence microscopy or flow cytometry to confirm it is entering the cells. |
| ASO Instability | 1. Check Chemical Modifications: Ensure the ASO has appropriate nuclease-resistant modifications, such as a phosphorothioate (PS) backbone.[20] 2. Perform Serum Stability Assay: Incubate the ASO in media containing fetal bovine serum (FBS) and measure its integrity over time by gel electrophoresis.[13] |
| Ineffective RNase H Recruitment | 1. Verify Gapmer Design: For RNase H-dependent ASOs, ensure the central DNA "gap" is of sufficient length (typically 7-10 nucleotides) to support RNase H activity. 2. Measure RNase H Activity: Perform an in vitro RNase H cleavage assay using your ASO, a synthetic RNA target, and recombinant RNase H to confirm the ASO can mediate cleavage.[21] |
| Viral Escape | 1. Sequence Viral RNA: After treatment, sequence the viral target region from any remaining virus to check for mutations that may prevent ASO binding.[22] 2. Target Conserved Regions: Design ASOs against highly conserved regions of the viral genome that are less likely to mutate.[1] |
Problem: High Cytotoxicity Observed in Experiments
| Possible Cause | Troubleshooting Steps |
| Delivery Reagent Toxicity | 1. Titrate Reagent: Reduce the concentration of the cationic lipid or other delivery vehicle. Perform a toxicity test with the delivery reagent alone. 2. Switch Reagents: Test alternative, less toxic delivery reagents or methods like gymnotic delivery (naked ASO), although this may require higher ASO concentrations.[7] |
| Sequence-Dependent Toxicity | 1. Test Control Sequences: Include a scrambled (non-targeting) ASO control with the same chemistry and backbone to determine if the toxicity is sequence-specific. 2. Modify ASO Sequence: If toxicity is sequence-dependent, redesign the ASO to target a different region of the viral RNA. Even small changes to the sequence can alter protein binding and reduce toxicity. |
| Off-Target Effects | 1. Perform RNA-seq: Analyze the transcriptome of treated cells to identify unintended downregulation of host genes.[16] 2. Refine ASO Design: If off-targets are identified, redesign the ASO to have fewer potential binding sites in the host genome. Prioritize ASOs with minimal sequence similarity to any non-target sequence.[16] |
| Immunostimulation | 1. Check for CpG Motifs: Unmethylated CpG motifs in DNA-like ASOs can activate Toll-like receptor 9 (TLR9), leading to an innate immune response. Screen your ASO sequence for these motifs. 2. Modify Nucleobases: Replacing cytosine with 5-methylcytosine (B146107) (5-meC) can reduce immunostimulatory effects and sometimes decrease cytotoxicity.[12] |
Quantitative Data Summary
Table 1: Comparison of ASO Delivery Systems
| Delivery System | Uptake Increase (vs. Free ASO) | Antisense Effect | Cytotoxicity | Reference(s) |
| Lipofectin | 2-18 fold | High (up to 80% effect) | High | [6] |
| DOTAP | 2-18 fold | Moderate | High | [6] |
| Protamine Nanoparticles | 2-18 fold | Moderate | Very Low | [6] |
| Lipid Nanoparticles (LNPs) | - | High (Effective in vivo) | Potential immunogenicity | |
| Antibody Conjugates | - | High (Cell-specific) | Low (but costly) |
Table 2: Efficacy & Cytotoxicity of an Antiviral LNA ASO (Anti-HCV)
| Parameter | Value | Description | Reference(s) |
| EC₅₀ | 4 nM | The concentration of ASO required to inhibit 50% of viral replicon activity. | [3] |
| CC₅₀ | >880 nM | The concentration of ASO required to reduce cell viability by 50%. | [3] |
| Selectivity Index (SI) | >220 | The ratio of CC₅₀ to EC₅₀, indicating a wide therapeutic window. | [3] |
Experimental Protocols
Protocol 1: In Vitro RNase H Activity Assay
This protocol determines if an ASO can mediate RNase H cleavage of a target RNA. It uses a fluorophore-quencher labeled RNA/DNA hybrid substrate.[21]
Materials:
-
RNase H enzyme (e.g., from E. coli)
-
RNase H Assay Buffer (e.g., 20 mM HEPES-KOH, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, pH 8.0)[23]
-
Synthetic RNA target strand labeled with a fluorophore (e.g., FAM) on one end.
-
Synthetic DNA complement (your ASO) labeled with a quencher (e.g., Dabcyl) on the corresponding end.
-
Nuclease-free water.
-
384-well plate and fluorescence plate reader.
Procedure:
-
Prepare RNA/ASO Hybrid Substrate: a. Mix equimolar amounts of the FAM-labeled RNA and Dabcyl-labeled ASO in an annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl).[21] b. Heat the mixture to 95°C for 2-5 minutes, then allow it to cool slowly to room temperature to facilitate annealing.[21][24] c. Dilute the annealed substrate to a final working concentration (e.g., 200 nM) in the RNase H Assay Buffer.[21]
-
Set up the Reaction: a. To the wells of a 384-well plate, add the RNase H enzyme diluted in assay buffer. Include a "no enzyme" control (100% activity control) and a "no substrate" blank. b. To initiate the reaction, add the RNA/ASO hybrid substrate solution to all wells.
-
Measure Fluorescence: a. Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for your fluorophore (e.g., FAM). b. Monitor the increase in fluorescence intensity over time at 37°C. Cleavage of the RNA strand by RNase H separates the fluorophore from the quencher, resulting in a signal increase.[21]
-
Data Analysis: a. Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence vs. time plot.[21] b. Compare the rates of the reactions with and without the enzyme to confirm ASO-mediated RNase H activity.
Protocol 2: ASO Cytotoxicity Assessment using MTT Assay
This protocol measures the effect of ASO treatment on cell viability.[4][6]
Materials:
-
Cells of interest (e.g., HepG2, A549)
-
Complete cell culture medium
-
ASO stock solution
-
Transfection reagent (if not using gymnotic delivery)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at ~570 nm.
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (e.g., 5,000-10,000 cells/well). b. Incubate overnight to allow for cell attachment.
-
ASO Treatment: a. Prepare serial dilutions of your ASO in culture medium. Include a scrambled ASO control and an untreated (vehicle) control. b. If using a transfection reagent, prepare ASO-reagent complexes according to the manufacturer's protocol. c. Remove the old medium from the cells and add the ASO-containing medium. d. Incubate for the desired treatment period (e.g., 48-72 hours).[4]
-
MTT Assay: a. After incubation, add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate. b. Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Analysis: a. Measure the absorbance of each well at ~570 nm using a plate reader. b. Calculate cell viability as a percentage relative to the untreated control cells: (Absorbance of treated cells / Absorbance of control cells) * 100. c. Plot cell viability against ASO concentration to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).
Visualizations
Caption: Workflow for antiviral ASO development and validation.
Caption: Mechanism of RNase H-dependent ASO activity.
Caption: Troubleshooting flowchart for low ASO efficacy.
References
- 1. Antisense Oligonucleotide-Based Therapy of Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligonucleotide antiviral therapeutics: Antisense and RNA interference for highly pathogenic RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. General and Specific Cytotoxicity of Chimeric Antisense Oligonucleotides in Bacterial Cells and Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of antisense oligonucleotide drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. attogene.com [attogene.com]
- 11. Mechanisms and strategies for effective delivery of antisense and siRNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sequence-dependent cytotoxicity of second-generation oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. axcelead.com [axcelead.com]
- 18. Intronic off-target effects with antisense oligos | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 19. Integrating Machine Learning-Based Approaches into the Design of ASO Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. Viral escape from antisense RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. bio-protocol.org [bio-protocol.org]
Technical Support Center: Managing Potential Off-Target Effects of GSK'836
Disclaimer: GSK'836 is a fictional compound developed for illustrative purposes within this technical support guide. The information presented herein is based on established principles of kinase inhibitor pharmacology and is intended to provide a framework for troubleshooting off-target effects. A real-world compound, bepirovirsen, has been referred to as GSK3228836 and GSK'836 in some contexts; however, bepirovirsen is an antisense oligonucleotide for treating Hepatitis B and its mechanism is distinct from the fictional kinase inhibitor profile used in this guide.[1][2][3]
For the purpose of this guide, GSK'836 is presented as a potent and selective small molecule inhibitor of the PI3Kα (Phosphoinositide 3-kinase alpha) enzyme, a critical node in cell signaling pathways regulating growth, proliferation, and survival.[4] While designed for high selectivity, GSK'836, like many kinase inhibitors, may exhibit off-target activity at higher concentrations or in specific cellular contexts.[5] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, understanding, and mitigating these potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK'836?
A1: GSK'836 is an ATP-competitive inhibitor of PI3Kα. It binds to the ATP-binding pocket of the PI3Kα catalytic subunit, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[6] This action blocks the downstream activation of key signaling proteins, most notably Akt (also known as Protein Kinase B), thereby inhibiting the PI3K/Akt signaling pathway.[4][7]
Q2: What are the most common potential off-target effects of a PI3Kα inhibitor like GSK'836?
A2: The most common off-target effects stem from the high degree of conservation in the ATP-binding pocket across the human kinome.[8] Potential off-targets for GSK'836 can include:
-
Other PI3K isoforms: Inhibition of PI3Kβ, PI3Kδ, and PI3Kγ.
-
Related lipid kinases: Such as mTOR (mechanistic Target of Rapamycin), which is a downstream effector of Akt but also shares structural similarities.[6]
-
Other protein kinases: A broader range of kinases that are structurally related to PI3K.
Q3: My cells are showing unexpected toxicity at concentrations that should be selective for PI3Kα. What could be the cause?
A3: This is a common indicator of a potential off-target effect.[8][9] The observed toxicity may be due to the inhibition of another kinase that is essential for cell survival in your specific model system. It is crucial to perform a dose-response analysis to differentiate between on-target and off-target effects and to validate that the observed phenotype is a direct result of PI3Kα inhibition.
Q4: How can I confirm that the cellular phenotype I observe is due to on-target PI3Kα inhibition?
A4: Several methods can be employed to validate on-target effects:
-
Use a Structurally Unrelated Inhibitor: Treat your cells with a different PI3Kα inhibitor that has a distinct chemical scaffold. If the same phenotype is observed, it is more likely to be a genuine on-target effect.[10]
-
Rescue Experiments: In a genetically modified cell line, express a mutant version of PI3Kα that is resistant to GSK'836. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.[9]
-
Downstream Pathway Analysis: Use Western blotting to confirm the specific inhibition of the PI3K/Akt pathway. A decrease in phosphorylated Akt (p-Akt) and its downstream targets (e.g., p-S6 ribosomal protein) would indicate on-target activity.
Q5: What is the recommended concentration range for using GSK'836 in cell-based assays?
A5: The optimal concentration is highly dependent on the cell type and the specific experimental endpoint. It is essential to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for the desired on-target effect (e.g., inhibition of p-Akt). To minimize off-target effects, it is recommended to use the lowest concentration of GSK'836 that produces the desired on-target activity. Concentrations significantly higher than the on-target EC50 are more likely to engage off-targets.[9]
Data Presentation
Table 1: Fictional Kinase Selectivity Profile of GSK'836
This table illustrates the potency of GSK'836 against its primary target (PI3Kα) and a panel of potential off-target kinases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a kinase by 50%.
| Kinase Target | IC50 (nM) | Class/Family | Notes |
| PI3Kα | 5 | Lipid Kinase (Class I PI3K) | Primary Target |
| PI3Kβ | 50 | Lipid Kinase (Class I PI3K) | 10-fold less potent |
| PI3Kδ | 150 | Lipid Kinase (Class I PI3K) | 30-fold less potent |
| PI3Kγ | 200 | Lipid Kinase (Class I PI3K) | 40-fold less potent |
| mTOR | 800 | PI3K-related kinase | Potential off-target at high concentrations |
| DNA-PK | >10,000 | PI3K-related kinase | Low probability of off-target effect |
| SRC | >10,000 | Tyrosine Kinase | Low probability of off-target effect |
| EGFR | >10,000 | Tyrosine Kinase | Low probability of off-target effect |
Table 2: Recommended Starting Concentrations for In Vitro Experiments
| Assay Type | Recommended Concentration Range | Rationale |
| Biochemical Assay (PI3Kα) | 0.1 - 100 nM | To determine the direct inhibitory effect on the purified enzyme. |
| Cellular Assay (p-Akt inhibition) | 10 - 500 nM | To confirm on-target pathway engagement in a cellular context. |
| Cellular Assay (Phenotypic) | 50 nM - 5 µM | Higher concentrations may be needed, but risk of off-target effects increases. |
| Off-Target Screening | 1 - 10 µM | To identify potential off-target liabilities at higher concentrations. |
Mandatory Visualizations
References
- 1. GSK hepatitis B treatment yields positive data in Phase IIa trial [clinicaltrialsarena.com]
- 2. gsk.com [gsk.com]
- 3. gsk.com [gsk.com]
- 4. cusabio.com [cusabio.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Reasons for the discontinuation of AB-836 clinical development
This technical support center provides researchers, scientists, and drug development professionals with information regarding the discontinuation of the clinical development of the hepatitis B virus (HBV) capsid inhibitor, AB-836.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of AB-836 clinical development?
The clinical development of AB-836 was discontinued (B1498344) due to clinical safety findings.[1][2] Specifically, elevations in alanine (B10760859) aminotransferase (ALT) levels were observed in participants.[3][4]
Q2: In which participant population were the safety signals observed?
The ALT elevations were observed in two patients with chronic hepatitis B (cHBV) in the 200 mg dose cohort of the Phase 1a/1b clinical trial.[3][4]
Q3: How significant were the ALT elevations?
The observed ALT elevations were classified as Grade 3.[3] In one patient from a 100mg dose cohort, a transient Grade 3 ALT increase was observed at a single visit, which resolved with continued dosing and was not associated with any symptoms.[5] However, the elevations in the 200mg cohort were significant enough to warrant discontinuation of the drug's development.
Q4: Was AB-836 effective in reducing HBV DNA?
Yes, AB-836 demonstrated potent antiviral activity. In the Phase 1a/1b clinical trial, once-daily oral dosing for 28 days resulted in significant mean serum HBV DNA declines from baseline.[1][3]
Troubleshooting Guide: Managing Elevated ALT in Clinical Trials
Elevated ALT is a common challenge in the clinical development of therapies for liver diseases. Here are some general troubleshooting steps for managing such events, based on common clinical practice:
-
Grade 1-2 ALT Elevation (Mild to Moderate):
-
Continue dosing with increased monitoring frequency (e.g., weekly).
-
Review concomitant medications for potential drug-induced liver injury (DILI).
-
Assess for other potential causes of liver injury (e.g., viral infections, alcohol consumption).
-
-
Grade 3-4 ALT Elevation (Severe):
-
Consider dose reduction or temporary interruption of the investigational product.
-
Intensify safety monitoring, including liver function tests (LFTs), bilirubin, and INR.
-
If ALT levels continue to rise or are accompanied by symptoms of liver dysfunction (e.g., jaundice, fatigue, nausea), discontinuation of the investigational product is typically recommended.
-
A thorough investigation into the etiology of the liver injury should be conducted.
-
Quantitative Data Summary
The following table summarizes the key efficacy data from the AB-836 Phase 1a/1b clinical trial in patients with chronic hepatitis B.
| Dose of AB-836 (once daily for 28 days) | Mean Serum HBV DNA Decline from Baseline (log₁₀ IU/mL) |
| 50 mg | -2.57[1] |
| 100 mg | -3.04[1][3] |
| 200 mg | -3.55[1][3] |
Experimental Protocols
AB-836 Phase 1a/1b Clinical Trial (NCT04775797) Methodology
Objective: To evaluate the safety, tolerability, pharmacokinetics, and antiviral activity of single and multiple doses of AB-836 in healthy subjects and patients with cHBV.
Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study consisting of three parts.
-
Part 1 (Single Ascending Dose in Healthy Subjects):
-
Healthy adult subjects were randomized to receive a single oral dose of AB-836 or placebo.
-
Multiple cohorts were enrolled at increasing dose levels.
-
Safety, tolerability, and pharmacokinetic parameters were assessed.
-
-
Part 2 (Multiple Ascending Doses in Healthy Subjects):
-
Healthy adult subjects were randomized to receive multiple oral doses of AB-836 or placebo once daily for 10 days.[5]
-
Multiple cohorts were enrolled at increasing dose levels.
-
Safety, tolerability, and pharmacokinetic parameters were assessed.
-
-
Part 3 (Multiple Doses in cHBV Patients):
-
Non-cirrhotic, treatment-naïve or not currently treated adult patients with cHBV were randomized to receive oral doses of AB-836 (50 mg, 100 mg, or 200 mg) or placebo once daily for 28 days.[1][3][5]
-
Key assessments included safety (adverse events, clinical laboratory tests including LFTs), pharmacokinetics, and antiviral activity (HBV DNA levels).
-
Visualizations
AB-836 Mechanism of Action: HBV Capsid Assembly Inhibition
Caption: Mechanism of action of AB-836 as an HBV capsid assembly inhibitor.
AB-836 Clinical Trial Workflow
Caption: Workflow of the AB-836 Phase 1a/1b clinical trial.
References
- 1. liverdiseasenews.com [liverdiseasenews.com]
- 2. Transaminase Elevations during Treatment of Chronic Hepatitis B Infection: Safety Considerations and Role in Achieving Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Progress in the Development of Hepatitis B Virus Capsid Assembly Modulators: Chemical Structure, Mode-of-Action and Efficacy [mdpi.com]
- 4. droracle.ai [droracle.ai]
- 5. medchemexpress.com [medchemexpress.com]
AB-836 Clinical Safety Findings: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the clinical safety findings for AB-836, an oral capsid inhibitor developed for the treatment of chronic hepatitis B (HBV) infection. The information is presented in a question-and-answer format to address potential issues and inquiries that may arise during experimental planning and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What was the overall safety profile of AB-836 in clinical trials?
A1: Based on preliminary data from the Phase 1a/1b clinical trial, AB-836 was generally considered safe and well-tolerated in both healthy subjects and patients with chronic hepatitis B (cHBV).[1][2] No deaths or serious adverse events (SAEs) were reported during the trials.[1] However, the development of AB-836 was ultimately discontinued (B1498344) due to clinical safety findings related to hepatotoxicity.[3][4]
Q2: What were the most common adverse events observed with AB-836?
A2: Most adverse events (AEs) reported were mild in severity.[1] In healthy subjects, reported AEs included agitation, headache, bronchitis, and a rash that was considered related to AB-836.[1] One healthy subject discontinued the trial due to agitation.[1]
Q3: Were there any laboratory abnormalities of concern?
A3: Yes, transient elevations in alanine (B10760859) aminotransferase (ALT), a liver enzyme, were observed. In one patient with cHBV receiving a 100mg dose, a transient increase in ALT from Grade 1 to Grade 3 was noted, which resolved with continued dosing and was not associated with symptoms.[1] More significantly, two HBeAg+ patients in the 100mg dose cohort had transient Grade 3 ALT elevations that also resolved with continued dosing and were not classified as treatment-emergent adverse events. However, in the 200mg cohort, two patients experienced ALT elevations (Grade 3 and Grade 4) which, although they resolved, were accompanied by an increase in IP-10, an exploratory biomarker potentially associated with liver toxicity in the context of capsid inhibitors. These findings prompted the decision to conduct further investigation into the potential for liver toxicity.
Q4: Why was the clinical development of AB-836 discontinued?
A4: The clinical development of AB-836 was discontinued due to safety concerns, specifically related to hepatotoxicity.[3][4] The observation of ALT elevations, particularly in the 200mg dose cohort and their potential association with immunological markers, warranted further evaluation in healthy volunteers to determine if these changes were indicative of liver toxicity.
Troubleshooting Guide
| Observed Issue | Potential Cause/Explanation | Recommended Action/Consideration for Future Experiments |
| Elevated ALT levels in in vitro or in vivo models. | Consistent with clinical findings for AB-836, this could indicate potential hepatotoxicity. | Monitor liver function markers closely. Consider dose-response studies to establish a therapeutic window with an acceptable safety margin. Investigate potential immunological markers (e.g., IP-10) in parallel. |
| Unexpected subject discontinuation in preclinical studies. | Could be related to central nervous system effects, as suggested by the AE of agitation observed in a healthy volunteer. | Implement a comprehensive panel of behavioral and neurological assessments in animal models to proactively identify potential off-target effects. |
| Discrepancy between potent antiviral activity and safety signals. | The mechanism of action of capsid inhibitors may be associated with on-target or off-target toxicities that are independent of their antiviral efficacy. | When designing studies for similar compounds, incorporate early and sensitive biomarkers of liver injury and immune activation to better understand the risk-benefit profile. |
Summary of Clinical Safety Data
Adverse Events in Healthy Subjects (Phase 1a/1b - Parts 1 & 2)
| Adverse Event | Severity | Relationship to AB-836 | Outcome |
| Agitation | Grade 2 | Not specified | Discontinuation of treatment |
| Headache | Grade 2 | Not specified | Not specified |
| Bronchitis | Grade 2 | Not specified | Not specified |
| Rash | Grade 1 | Assessed as related | Not specified |
Data compiled from a press release by Arbutus Biopharma.[1]
Alanine Aminotransferase (ALT) Elevations in cHBV Patients (Phase 1b - Part 3)
| Dose Cohort | Event | Details | Outcome |
| 100mg | Transient Grade 3 ALT elevation | Occurred in one patient, resolved with continued dosing, no associated symptoms. | Resolved |
| 100mg | Transient Grade 3 ALT elevations | Observed in two HBeAg+ patients, resolved with continued dosing, not considered treatment-emergent AEs. | Resolved |
| 200mg | Grade 3 and Grade 4 ALT elevations | Occurred in two patients, accompanied by an increase in IP-10. | Resolved during follow-up |
Data compiled from press releases by Arbutus Biopharma.[1]
Experimental Protocols
The clinical safety of AB-836 was evaluated in a Phase 1a/1b clinical trial (NCT04775797).[5][6]
Study Design: A three-part study to assess the safety, tolerability, and pharmacokinetics of AB-836.[5][6]
-
Part 1 (Phase 1a): Single ascending doses (SAD) of AB-836 (ranging from 10mg to 175mg) or placebo were administered to healthy adult subjects in a fasted or fed state.[1][2]
-
Part 2 (Phase 1a): Multiple ascending doses (MAD) of AB-836 (50mg, 100mg, or 150mg) or placebo were administered once daily for 10 days to healthy volunteers.[1][2]
-
Part 3 (Phase 1b): cHBV patients (HBeAg positive or negative) were randomized to receive either 50mg or 100mg of AB-836 or placebo once daily for 28 days.[1][2] An additional 200mg dose cohort was also evaluated.[3]
Key Assessments:
-
Monitoring of adverse events (AEs) and serious adverse events (SAEs).
-
Clinical laboratory tests (including liver function tests such as ALT).
-
Electrocardiograms (ECGs).
-
Vital signs and physical examinations.
Visualizations
Caption: AB-836 Phase 1a/1b Clinical Trial Workflow and Safety Assessment.
Caption: Mechanism of Action of AB-836 as an HBV Capsid Inhibitor.
References
- 1. biospace.com [biospace.com]
- 2. Preliminary Data Shows that Arbutus’ Capsid Inhibitor, AB-836 is Generally Safe and Well-Tolerated and Provides Robust Antiviral Activity | Nasdaq [nasdaq.com]
- 3. Preclinical and clinical antiviral characterization of AB-836, a potent capsid assembly modulator against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
Technical Support Center: Addressing Viral Resistance to Capsid Assembly Modulators
Welcome to the technical support center for researchers, scientists, and drug development professionals working with capsid assembly modulators (CAMs). This resource provides guidance on identifying, characterizing, and troubleshooting viral resistance to this novel class of antiviral agents.
Frequently Asked Questions (FAQs)
Q1: What are capsid assembly modulators (CAMs) and what is their mechanism of action?
A1: Capsid assembly modulators are a class of antiviral compounds that target the viral capsid protein (Cp).[1][2] They disrupt the normal process of capsid assembly, a critical step in the viral life cycle.[1][2] CAMs can either accelerate the formation of "empty" capsids that do not contain the viral genome or induce the assembly of aberrant, non-functional capsid structures.[3] This dual mechanism can inhibit both the packaging of new viral genomes and the establishment of new infections.[4][5]
Q2: How does viral resistance to CAMs emerge?
A2: Viral resistance to CAMs typically arises from mutations in the gene encoding the capsid protein.[6] These mutations often occur at or near the CAM binding site, which is typically a hydrophobic pocket at the interface between capsid protein dimers.[1][7][8] These changes can reduce the binding affinity of the CAM to the capsid protein, rendering the drug less effective at disrupting capsid assembly.[8] The emergence of resistant variants can lead to the failure of antiviral therapy.[7][9]
Q3: What is the difference between genotypic and phenotypic resistance testing?
A3:
-
Genotypic testing involves sequencing the viral gene of interest (in this case, the capsid protein gene) to identify mutations known to be associated with drug resistance.[10][11] Results are reported as a list of mutations.[10]
-
Phenotypic testing measures the concentration of a drug required to inhibit viral replication in a cell-based assay.[12] Results are typically reported as a "fold change" in the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) compared to the wild-type virus.[10][11] A significant fold change indicates reduced susceptibility to the drug.[10]
Q4: What is the clinical significance of low-frequency resistance mutations?
A4: Low-frequency variants, also known as minority variants, are mutations that are present in a small fraction of the total viral population within a host.[7][13] Standard Sanger sequencing may not detect variants that make up less than 20% of the viral population.[7][13] Next-generation sequencing (NGS) is more sensitive and can detect these minor variants.[13] The presence of low-frequency resistance mutations can be clinically significant as they may be selected for under drug pressure, leading to treatment failure.[9]
Troubleshooting Guides
Cell-Based Antiviral Assays
Issue 1: High variability in EC50/IC50 values between replicate wells or experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during seeding. Use reverse pipetting techniques for better consistency. Calibrate pipettes regularly.[14] |
| Pipetting Errors | Use calibrated pipettes and filtered tips to prevent cross-contamination.[14] |
| Edge Effects | Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity and minimize evaporation.[14] |
| Cell Passage Number | High passage numbers can lead to phenotypic drift in cell lines.[15] Use cells with a consistent and low passage number for assays. |
| Reagent Variability | Use reagents from the same lot for an entire experiment. Prepare fresh dilutions of compounds for each experiment.[16] |
Issue 2: No significant reduction in viral replication at high CAM concentrations.
| Potential Cause | Troubleshooting Steps |
| Pre-existing Resistance | The viral stock may already contain resistance mutations. Sequence the capsid gene of the viral stock to check for known resistance mutations. |
| Compound Inactivity | The CAM stock solution may have degraded. Prepare fresh dilutions from a new or validated stock.[14] |
| Incorrect Assay Conditions | Verify that the incubation time, temperature, and other assay parameters are optimal for both the virus and the cell line.[17] |
| Cytotoxicity | The compound may be toxic to the cells at the tested concentrations, masking the antiviral effect. Perform a cytotoxicity assay in parallel to determine the 50% cytotoxic concentration (CC50).[18] |
Viral Sequencing for Resistance Mutations
Issue 1: Ambiguous or poor-quality sequencing results (Sanger Sequencing).
| Potential Cause | Troubleshooting Steps |
| Low Viral Titer | Ensure the viral RNA/DNA input for PCR is sufficient. Concentrate the virus from culture supernatant if necessary. |
| PCR Inhibition | Impurities from the sample can inhibit the PCR reaction. Re-extract the viral nucleic acid using a different method or include a dilution series of the template. |
| Primer Issues | The quality of Sanger sequencing can be poor for the first 15-40 bases. Design primers to bind outside the region of interest. Sequence with both forward and reverse primers to confirm results. |
| Mixed Viral Populations | If multiple viral variants are present, the chromatogram will show overlapping peaks. In this case, consider subcloning the PCR product or using Next-Generation Sequencing (NGS) for better resolution. |
Issue 2: Difficulty interpreting Next-Generation Sequencing (NGS) data.
| Potential Cause | Troubleshooting Steps |
| Sequencing Errors | Low-frequency variants (<3%) may be the result of sequencing errors.[8] Use bioinformatics pipelines that incorporate error correction and set a validated threshold for calling mutations. |
| APOBEC-mediated Hypermutation | G-to-A hypermutation can introduce a large number of mutations that are not related to drug resistance. Use online tools to check for hypermutation signatures.[9] |
| Lack of Clinical Correlation | The clinical significance of very low-frequency mutations is not always clear.[9][13] Interpret results in the context of the patient's treatment history and consult databases that correlate genotypic data with clinical outcomes.[11] |
Quantitative Data on CAM Resistance
The following table summarizes publicly available data on Hepatitis B Virus (HBV) core protein mutations that confer resistance to various CAMs. The resistance is expressed as a fold change in the EC50 or IC50 value compared to the wild-type (WT) virus.
| Virus | CAM | Mutation | Fold Change in EC50/IC50 (vs. WT) | Reference |
| HBV | GLS4 | T109I | 3.3 - 6.8 | [1] |
| HBV | GS-SBA-1 | T33N | >240 | [17] |
| HBV | GS-SBA-1 | Y118F | 3 | [17] |
Key Experimental Protocols
Cell-Based Phenotypic Resistance Assay
This protocol describes a general method for determining the susceptibility of a viral isolate to a CAM using a cell-based assay, such as a plaque reduction assay or a qPCR-based viral load assay.
Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., HepG2.2.15 for HBV) in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of the CAM in cell culture medium. Include a "no-drug" vehicle control.
-
Infection: Pre-treat the cells with the diluted CAM for a short period (e.g., 1-2 hours) before infecting them with the wild-type or mutant virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period appropriate for the virus's replication cycle (e.g., 3-9 days for HBV).
-
Quantification of Viral Replication:
-
For Plaque Reduction Assay: After incubation, fix and stain the cell monolayer to visualize and count the viral plaques.
-
For qPCR-based Assay: Extract viral DNA or RNA from the cell culture supernatant and quantify the viral load using quantitative PCR (qPCR).
-
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each CAM concentration relative to the no-drug control. Determine the EC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve. The fold-resistance is calculated by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.
Genotypic Resistance Assay (Sanger Sequencing)
This protocol outlines the steps for identifying mutations in the viral capsid gene.
Methodology:
-
Nucleic Acid Extraction: Extract viral RNA or DNA from the patient's plasma, serum, or cell culture supernatant using a commercial kit.
-
Reverse Transcription (for RNA viruses): If the starting material is RNA, perform reverse transcription to synthesize complementary DNA (cDNA).
-
PCR Amplification: Amplify the capsid-coding region of the viral genome using PCR with primers specific to the target sequence.
-
PCR Product Purification: Purify the PCR product to remove unincorporated dNTPs, primers, and polymerase.
-
Sanger Sequencing: Send the purified PCR product for bidirectional Sanger sequencing using both the forward and reverse PCR primers.
-
Sequence Analysis:
-
Assemble the forward and reverse sequence reads to obtain a consensus sequence.
-
Align the consensus sequence with a wild-type reference sequence to identify nucleotide and amino acid changes.
-
Interpret the identified mutations using online databases (e.g., Stanford University HIV Drug Resistance Database) to determine their association with CAM resistance.[11]
-
Visualizations
References
- 1. PCR/qPCR Troubleshooting Quick Reference - BioPathogenix [biopathogenix.com]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. cellgs.com [cellgs.com]
- 4. researchgate.net [researchgate.net]
- 5. Frequency matters: comparison of drug resistance mutation detection by Sanger and next-generation sequencing in HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pcrbio.com [pcrbio.com]
- 8. How to interpret resistance tests | HIV i-Base [i-base.info]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. blog.biosearchtech.com [blog.biosearchtech.com]
- 16. news-medical.net [news-medical.net]
- 17. agilent.com [agilent.com]
- 18. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Impact of core polymorphisms in the CAM-binding pocket on AB-836 efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of core polymorphisms in the Capsid Assembly Modulator (CAM) binding pocket on the efficacy of AB-836.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AB-836?
A1: AB-836 is an oral, pan-genotypic, and potent inhibitor of hepatitis B virus (HBV) capsid assembly.[1][2] It is classified as a Capsid Assembly Modulator (CAM) that targets the HBV core protein.[2][3] By binding to the core protein, AB-836 accelerates capsid assembly, leading to the formation of non-functional capsids that lack pre-genomic RNA (pgRNA).[2] This action effectively blocks viral replication. Additionally, AB-836 has been shown to inhibit the replenishment of covalently closed circular DNA (cccDNA), the viral reservoir in infected cells.
Q2: Where is the CAM-binding pocket located, and what is its significance?
A2: The CAM-binding pocket is located within the HBV core protein.[2] AB-836 specifically binds to a novel site within the dimer-dimer interface of the core protein. This binding site is critical for the proper assembly of the viral capsid. By occupying this pocket, AB-836 disrupts the normal process of capsid formation, which is essential for HBV replication.[4] The integrity of this binding pocket is therefore crucial for the efficacy of AB-836.
Q3: What are the known core polymorphisms that impact AB-836 efficacy?
A3: In vitro studies have identified specific amino acid substitutions in the HBV core protein that can reduce the sensitivity to AB-836. The most notable variants are T33N and I105T, which have demonstrated decreased sensitivity to the drug.[2] Other core protein variants at positions such as L30F, T33Q, and L37Q also show reduced sensitivity in vitro.[2] These positions are located in proximity to the AB-836 binding pocket within the core protein.[2]
Q4: How significant is the impact of these polymorphisms on the antiviral activity of AB-836?
A4: The significance of the impact varies depending on the specific polymorphism. In vitro data shows a substantial decrease in sensitivity for certain variants. For example, the T33N and I105T variants result in 64.8-fold and 8.3-fold increases in the EC50 value of AB-836, respectively.[2] The table below summarizes the in vitro data for key resistant variants.
Quantitative Data Summary
Table 1: In Vitro Efficacy of AB-836 Against HBV Core Protein Variants
| Core Protein Variant | EC50 Fold Change vs. Wild-Type |
| L30F | 4.7 |
| T33N | 64.8 |
| T33Q | 42.4 |
| L37Q | 20.8 |
| I105T | 8.3 |
Data sourced from in vitro analyses presented at the EASL Congress 2023.[2]
Q5: Have these resistance-associated variants been observed in clinical trials?
A5: In the Phase 1a/1b clinical trial (AB-836-001), despite the in vitro findings, there was no evidence of viral breakthrough or enrichment of HBV core protein resistant variants in subjects who received AB-836 for 28 days. While multiple core protein variants were observed at certain amino acid positions (Y38, I105, T109, T114, and I116), these appeared to reflect natural viral plasticity rather than treatment-emergent resistance.[5]
Q6: Why was the clinical development of AB-836 discontinued (B1498344)?
A6: The clinical development of AB-836 was discontinued due to safety concerns, specifically the observation of incidental alanine (B10760859) aminotransferase (ALT) elevations in some trial participants.[2][5] Despite demonstrating robust antiviral activity, these safety findings led to the halt of its further development.[5]
Troubleshooting Guides
Problem: Reduced AB-836 efficacy observed in an in vitro assay.
Possible Cause: The HBV strain used in the assay may harbor pre-existing core protein polymorphisms associated with reduced sensitivity to AB-836.
Troubleshooting Steps:
-
Sequence the HBV Core Gene: Perform Sanger or next-generation sequencing (NGS) of the HBV core gene from the viral stock used in your experiments.
-
Identify Polymorphisms: Compare the sequence to a wild-type reference to identify any amino acid substitutions, particularly at positions known to affect AB-836 binding (e.g., L30, T33, L37, I105).
-
Confirm with Phenotypic Assay: If a polymorphism is identified, confirm its impact on AB-836 efficacy by constructing a recombinant virus with the specific mutation and re-evaluating the EC50 value.
-
Test Alternative CAMs: If resistance is confirmed, consider testing other CAMs that may have a different resistance profile.
Problem: Discrepancy between in vitro resistance data and in vivo efficacy.
Possible Cause: In vitro assays may not fully recapitulate the complex host-virus dynamics in vivo. Factors such as drug exposure levels, viral fitness costs of resistance mutations, and the host immune response can influence in vivo outcomes.
Troubleshooting Steps:
-
Review Clinical Data: Re-examine clinical trial data for any subtle signs of emerging resistance, such as a slower decline in HBV DNA or a rebound in viral load after an initial response. The AB-836-001 study showed no on-treatment viral rebound.[2]
-
Assess Viral Fitness: In vitro, assess the replication capacity of the resistant variants compared to the wild-type virus. Resistance mutations can sometimes impair viral fitness, making them less likely to emerge in vivo.
-
Consider Pharmacokinetics: Ensure that the drug concentrations used in vitro are clinically relevant and sustained over time to mimic the in vivo situation.
Experimental Protocols
Protocol 1: In Vitro Assessment of AB-836 Efficacy Against HBV Variants
-
Cell Culture: Maintain a stable HBV-expressing cell line (e.g., HepG2.2.15 or HepDE19) in appropriate cell culture media.
-
Drug Preparation: Prepare a stock solution of AB-836 in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.
-
Treatment: Seed the cells in multi-well plates and, after 24 hours, treat them with the serially diluted AB-836. Include a no-drug control and a solvent-only control.
-
Incubation: Incubate the treated cells for a defined period (e.g., 6-9 days), replacing the media with fresh drug-containing media every 2-3 days.
-
Quantification of HBV DNA: Extract supernatant and quantify the amount of HBV DNA using quantitative real-time PCR (qPCR).
-
Data Analysis: Plot the percentage of HBV DNA reduction against the drug concentration and calculate the 50% effective concentration (EC50) using a non-linear regression model.
-
Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
Protocol 2: Monitoring for On-Treatment Viral Resistance
-
Sample Collection: Collect plasma samples from subjects at baseline, during treatment at regular intervals (e.g., weekly or monthly), and at the end of treatment.
-
Viral Load Monitoring: Quantify HBV DNA levels in all collected plasma samples using a sensitive qPCR assay.
-
Sequencing of Core Gene: For subjects who experience viral breakthrough (a confirmed increase in HBV DNA of >1 log10 IU/mL from nadir) or a suboptimal virologic response, perform population-based or next-generation sequencing of the HBV core gene from baseline and breakthrough samples.
-
Sequence Analysis: Compare the on-treatment sequences to the baseline sequence to identify any emerging amino acid substitutions.
-
Phenotypic Characterization: If new mutations are identified, clone them into an HBV replicon system and perform phenotypic assays (as described in Protocol 1) to confirm their impact on AB-836 susceptibility.
Visualizations
Caption: Mechanism of action of AB-836 and the impact of core polymorphisms.
Caption: Workflow for investigating potential AB-836 resistance.
References
Technical Support Center: Optimizing Future HBV CAM Development with Lessons from AB-836
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs). The content draws upon the lessons learned from the clinical development of AB-836, a potent second-generation CAM, to inform the optimization of future antiviral candidates.
Troubleshooting Guide
Q1: We are observing unexpected cytotoxicity with our novel CAM in vitro. What are the potential causes and how can we investigate this?
A1: Unexpected cytotoxicity is a critical hurdle. Based on the broader experience with antiviral compounds, consider the following:
-
Off-Target Effects: The compound may be interacting with cellular proteins other than the HBV core protein.
-
Troubleshooting Steps:
-
Cell Line Specificity: Test the compound's cytotoxicity in a panel of cell lines, including non-hepatic cells, to determine if the effect is liver-specific.
-
Mitochondrial Toxicity Assessment: As mitochondrial toxicity is a known concern for some drug classes, perform assays to measure mitochondrial function (e.g., Seahorse assay, JC-1 staining) and lactic acid production.[1]
-
Kinase Profiling: Screen the compound against a panel of human kinases to identify potential off-target interactions.
-
-
-
Compound Purity and Stability: Impurities from synthesis or degradation of the compound can lead to toxicity.
-
Troubleshooting Steps:
-
Purity Analysis: Verify the purity of your compound batch using methods like HPLC-MS.
-
Stability Assessment: Evaluate the stability of the compound in your cell culture medium over the course of the experiment.
-
-
-
Metabolite-Induced Toxicity: A metabolite of your compound, rather than the parent molecule, could be the toxic entity.
-
Troubleshooting Steps:
-
Metabolite Identification: Use techniques like mass spectrometry to identify the major metabolites of your compound in liver microsomes or hepatocytes.
-
Synthesize and Test Metabolites: If possible, synthesize the identified metabolites and test their cytotoxicity directly.
-
-
Q2: Our CAM shows potent inhibition of HBV DNA replication in cell-based assays, but we are not seeing a significant reduction in HBsAg or cccDNA levels. Why might this be the case?
A2: This is a common challenge in HBV drug development. While potent, AB-836 also showed a more significant impact on HBV DNA than HBsAg.[2] Here are the likely reasons:
-
Mechanism of Action: Classical CAMs primarily act by preventing the encapsidation of new pregenomic RNA (pgRNA), which is a late step in the replication cycle.[3] HBsAg is produced from transcripts that are independent of this process, and cccDNA is a stable nuclear episome.
-
Troubleshooting Steps:
-
cccDNA-Specific Assays: Employ specific assays to quantify cccDNA levels, such as qPCR following exonuclease treatment to remove other viral DNA forms.[4][5][6][7]
-
Time-Course Experiments: Extend the duration of your in vitro experiments to determine if a longer treatment period is required to observe an impact on the cccDNA pool.
-
Combination Therapy Studies: Evaluate your CAM in combination with other anti-HBV agents that target different steps of the viral life cycle, such as siRNAs that can directly reduce HBsAg expression.
-
-
-
Assay System Limitations: The cell lines used (e.g., HepG2.2.15, HepAD38) may not fully recapitulate all aspects of the HBV life cycle in vivo, particularly cccDNA dynamics.
-
Troubleshooting Steps:
-
Primary Human Hepatocyte (PHH) Models: If possible, test your compound in HBV-infected PHHs, which are a more physiologically relevant model.
-
In Vivo Models: Evaluate the compound in a humanized mouse model of HBV infection to assess its impact on both viral replication and antigen levels in a more complex biological system.[1]
-
-
Q3: We are concerned about the potential for resistance development to our CAM. How can we proactively assess and mitigate this risk?
A3: Resistance is a significant challenge for antiviral therapies. While no on-treatment resistance was observed for AB-836 in its 28-day trial, the high prevalence of baseline polymorphisms in the CAM-binding pocket highlights the importance of this issue.[8][9]
-
In Vitro Resistance Selection:
-
Troubleshooting Steps:
-
Long-Term Culture: Culture HBV-producing cell lines in the presence of escalating concentrations of your CAM for an extended period to select for resistant variants.
-
Sequence Analysis: Perform sequencing of the HBV core gene from the resistant cell populations to identify mutations in the CAM-binding pocket.
-
-
-
Characterization of Known Resistance Mutations:
-
Troubleshooting Steps:
-
Site-Directed Mutagenesis: Introduce known CAM resistance mutations (e.g., T33N, I105T) into an HBV replicon plasmid.[2]
-
Activity Profiling: Test the antiviral activity of your CAM against these mutant replicons to determine its resistance profile.
-
-
-
Structural Biology:
-
Troubleshooting Steps:
-
Co-crystallography: Obtain a co-crystal structure of your CAM bound to the HBV core protein. This can provide insights into the key interactions and help predict which mutations might lead to resistance.
-
Molecular Modeling: Use computational modeling to predict how mutations in the binding pocket might affect the binding of your CAM.[10][11]
-
-
Frequently Asked Questions (FAQs)
Q1: What was AB-836 and why was its development discontinued (B1498344)?
A1: AB-836 was a potent, orally bioavailable, next-generation HBV capsid assembly modulator.[12][13] It demonstrated robust antiviral activity in preclinical and early clinical studies, significantly reducing HBV DNA levels in patients with chronic hepatitis B.[2][13] However, its clinical development was discontinued due to safety concerns, specifically the observation of incidental alanine (B10760859) aminotransferase (ALT) elevations in some clinical trial participants.[9][14]
Q2: What is the mechanism of action of a Class II CAM like AB-836?
A2: AB-836 is a Class II CAM, which means it accelerates the kinetics of capsid assembly.[15] This rapid assembly leads to the formation of empty viral capsids that do not contain the viral pregenomic RNA (pgRNA) and polymerase.[3] By preventing the encapsidation of pgRNA, AB-836 effectively blocks a crucial step in HBV replication.[12][13] Additionally, CAMs like AB-836 have been shown to inhibit the establishment of cccDNA during de novo infection.[12][13][16]
Q3: What are the key lessons learned from the discontinuation of AB-836 for future CAM development?
A3: The experience with AB-836 provides several important lessons:
-
Prioritizing Safety and Tolerability: While potency is crucial, early and thorough investigation of potential off-target effects and liver toxicity is paramount. The ALT elevations observed with AB-836 underscore the need for sensitive and predictive preclinical models for hepatotoxicity.
-
Understanding the Impact of Core Protein Polymorphisms: A significant percentage of chronic hepatitis B patients have naturally occurring polymorphisms in the CAM-binding pocket of the core protein.[8][9] Future CAMs should be designed to be effective against a broad range of these variants and have a high barrier to resistance.
-
The Need for Combination Therapy: The modest impact of CAMs on HBsAg levels when used as monotherapy suggests that they will likely need to be part of a combination regimen to achieve a functional cure for HBV.
-
Importance of Post-Treatment Follow-up: The potential for viral relapse and clinical flares after discontinuing antiviral therapy, as seen with nucleos(t)ide analogues, highlights the need for careful monitoring of patients in clinical trials, even after treatment cessation.[9][17]
Q4: What are the different classes of HBV CAMs?
A4: HBV CAMs are broadly divided into two main classes based on their mechanism of action:
-
Class I CAMs (or CAM-A for "aberrant"): These compounds, such as heteroaryldihydropyrimidines (HAPs), misdirect capsid assembly, leading to the formation of non-capsid polymers and aberrant structures that are unable to package pgRNA.[3][10][18]
-
Class II CAMs (or CAM-E for "empty"): These compounds, including AB-836, accelerate the rate of capsid assembly, resulting in the formation of morphologically normal but empty capsids that lack the viral genome.[3][15]
Quantitative Data Summary
Table 1: Preclinical Antiviral Activity and Cytotoxicity of AB-836
| Assay System | Parameter | Value | Reference |
| HepDE19 Cells | EC50 (HBV DNA reduction) | 0.010 µM | [15] |
| HepDE19 Cells | CC50 (Cytotoxicity) | > 25 µM | [15] |
| HepG2-NTCP Cells (de novo infection) | EC50 (cccDNA formation) | 0.18 µM | [8] |
| HepG2-NTCP Cells (de novo infection) | EC50 (HBsAg production) | 0.20 µM | [8] |
Table 2: Clinical Trial Data for AB-836 (Phase 1a/1b)
| Dose | Duration | Mean HBV DNA Reduction (log10 IU/mL) | Reference |
| 50 mg once daily | 28 days | 2.57 | [8] |
| 100 mg once daily | 28 days | 3.04 | [8] |
| 200 mg once daily | 28 days | 3.55 | [8] |
Experimental Protocols
1. Representative Protocol: In Vitro HBV Replication Assay (using HepG2.2.15 cells)
This protocol describes a general method for evaluating the antiviral efficacy of a CAM by measuring the reduction in secreted HBV DNA.
-
Cell Culture:
-
Maintain HepG2.2.15 cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and G418 to maintain the HBV replicon.
-
Seed HepG2.2.15 cells in 96-well plates at a density that will result in a confluent monolayer at the time of analysis.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test CAM in cell culture medium.
-
Once the cells are adhered, replace the existing medium with the medium containing the diluted compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known HBV inhibitor like entecavir).
-
Incubate the plates for a defined period (e.g., 6-9 days), with periodic medium changes containing fresh compound.
-
-
Quantification of HBV DNA:
-
Collect the cell culture supernatant at the end of the treatment period.
-
Isolate viral DNA from the supernatant using a commercial viral DNA extraction kit.
-
Quantify the HBV DNA copy number using a validated quantitative PCR (qPCR) assay with primers and a probe specific for the HBV genome.
-
-
Data Analysis:
-
Calculate the percentage of HBV DNA inhibition for each compound concentration relative to the vehicle control.
-
Determine the 50% effective concentration (EC50) by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
2. Representative Protocol: Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of a CAM.
-
Cell Culture:
-
Seed a suitable hepatoma cell line (e.g., HepG2) in a 96-well plate and allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test CAM in cell culture medium.
-
Treat the cells with the diluted compound for the same duration as the antiviral efficacy assay.
-
-
MTT Assay:
-
At the end of the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan (B1609692) crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
3. Representative Protocol: cccDNA Quantification Assay
This protocol outlines a general approach for the specific quantification of HBV cccDNA.
-
Cell Culture and Treatment:
-
Use an appropriate cell culture model for HBV infection that supports cccDNA formation (e.g., HBV-infected PHHs or HepG2-NTCP cells).
-
Treat the cells with the test CAM as described in the replication assay protocol.
-
-
DNA Extraction and Exonuclease Digestion:
-
qPCR Analysis:
-
Perform qPCR using primers and a probe that specifically amplify a region of the HBV cccDNA.
-
Normalize the cccDNA copy number to a housekeeping gene (e.g., beta-globin) to account for variations in cell number and DNA extraction efficiency.
-
-
Data Analysis:
-
Compare the normalized cccDNA levels in compound-treated cells to those in vehicle-treated cells to determine the extent of inhibition.
-
Visualizations
Caption: HBV life cycle and the point of intervention for Capsid Assembly Modulators (CAMs).
Caption: General experimental workflow for the evaluation of a novel HBV CAM.
Caption: Decision tree for troubleshooting common issues in HBV CAM experiments.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. gut.bmj.com [gut.bmj.com]
- 6. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges in the discontinuation of chronic hepatitis B antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production of Recombinant Hepatitis B virus (HBV) and Detection of HBV in Infected Human Liver Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Screening Assay - Paired with Antiviral Assays protocol v1 [protocols.io]
- 13. biospace.com [biospace.com]
- 14. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AB-836 demonstrates favorable preclinical safety and efficacy | BioWorld [bioworld.com]
- 16. youtube.com [youtube.com]
- 17. Discontinuation of antiviral therapy in chronic hepatitis B patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. | BioWorld [bioworld.com]
Validation & Comparative
A Comparative Analysis of FT836 and Standard Chemotherapy in Advanced Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel chimeric antigen receptor (CAR) T-cell therapy, FT836, and standard chemotherapy regimens used in the treatment of advanced, relapsed, or refractory solid tumors. As FT836 is currently in early-stage clinical development, this comparison is based on publicly available preclinical data for FT836 and established clinical data for standard chemotherapy. The direct comparative clinical efficacy of FT836 against standard chemotherapy is yet to be determined in head-to-head clinical trials.
Introduction to FT836
FT836 is a multiplex-engineered CAR T-cell product candidate that targets the major histocompatibility complex (MHC) class I-related proteins A (MICA) and B (MICB).[1] These stress proteins are expressed on a wide variety of cancer cells with limited expression on healthy tissues, making them an attractive target for cancer therapy.[2][3][4] FT836 is derived from induced pluripotent stem cells (iPSCs), allowing for the creation of a uniform, off-the-shelf product.[1] A key innovation in FT836 is its "Sword & Shield" technology, designed to enhance persistence and anti-tumor activity without the need for lymphodepleting chemotherapy.[2][3][4]
Standard Chemotherapy
Standard chemotherapy for advanced solid tumors encompasses a diverse range of cytotoxic agents that primarily target rapidly dividing cells. The specific regimen depends on the tumor type, prior treatments, and patient characteristics. For the cancers being investigated in the FT836 clinical trials (NCT07216105), such as colorectal, lung, breast, ovarian, and head and neck cancers, standard-of-care in the relapsed/refractory setting often involves single-agent or combination chemotherapy.[5][6][7][8]
Comparative Data
The following table summarizes the key characteristics of FT836 and standard chemotherapy. It is important to note the differing data sources: preclinical for FT836 and clinical for standard chemotherapy.
| Feature | FT836 | Standard Chemotherapy (Representative Agents) |
| Mechanism of Action | Engineered T-cells directly recognize and kill cancer cells expressing MICA/B.[1][2] | Varies by agent; generally interferes with DNA replication, cell division, or other essential cellular processes in rapidly dividing cells (e.g., Paclitaxel, Cisplatin). |
| Target Specificity | Targets MICA/B proteins, which are preferentially expressed on cancer cells.[2][3][4] | Low specificity, affecting all rapidly dividing cells, including healthy cells (e.g., bone marrow, hair follicles). |
| Source | Allogeneic (off-the-shelf) iPSC-derived CAR T-cells.[1] | Synthetic chemical compounds. |
| Administration | Intravenous infusion.[6][8] | Typically intravenous infusion or oral administration. |
| Requirement for Conditioning Chemotherapy | Designed to be administered without conditioning chemotherapy.[3][6][9] | Not applicable as a pre-treatment; chemotherapy is the treatment itself. |
| Potential for a "Living Drug" | Yes, CAR T-cells can persist and expand in the body, providing long-term surveillance. | No, the effect is limited to the drug's pharmacokinetic profile. |
| Efficacy Data Source | Preclinical (in vitro and in vivo models).[2][3][4] | Clinical trials (Phase II/III). |
| Reported Efficacy (Relapsed/Refractory Setting) | Preclinical data shows potent and durable anti-tumor activity across a broad array of solid tumors.[2][3][4] | Varies significantly by cancer type and specific regimen. For example, in platinum-resistant ovarian cancer, single-agent chemotherapies have overall response rates of 10-15%.[10] For metastatic colorectal cancer, standard chemotherapy regimens have varying response rates depending on the line of therapy and molecular characteristics of the tumor.[11][12] |
| Common Adverse Events | Potential for cytokine release syndrome (CRS), neurotoxicity, on-target/off-tumor toxicity. | Myelosuppression, nausea, vomiting, hair loss, neuropathy, mucositis (varies by agent). |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of CAR T-cell therapies and standard chemotherapy in a preclinical setting.
CAR T-Cell Therapy Evaluation
1. In Vitro Cytotoxicity Assay
-
Objective: To determine the ability of FT836 CAR T-cells to kill target cancer cells in vitro.
-
Methodology:
-
Target cancer cells expressing MICA/B are seeded in a 96-well plate.
-
FT836 CAR T-cells are added to the wells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Control wells include target cells alone and target cells with non-transduced T-cells.
-
The co-culture is incubated for a specified period (e.g., 24, 48, 72 hours).
-
Cell viability is assessed using a method such as a luminescence-based assay (measuring ATP) or flow cytometry with a viability dye.[13][14]
-
Specific lysis is calculated by comparing the viability of target cells in the presence of CAR T-cells to the control wells.
-
2. Cytokine Release Assay
-
Objective: To measure the production of cytokines by FT836 CAR T-cells upon engagement with target cells, indicating T-cell activation.
-
Methodology:
-
A co-culture of FT836 CAR T-cells and target cancer cells is set up as described in the cytotoxicity assay.
-
At various time points, the supernatant from the co-culture is collected.
-
The concentration of key cytokines (e.g., IFN-γ, TNF-α, IL-2) in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).[1][15][16][17]
-
3. In Vivo Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of FT836 in a living organism.
-
Methodology:
-
Immunodeficient mice (e.g., NSG mice) are inoculated with human cancer cells that express MICA/B to establish tumors.[3][5][7][8]
-
Once tumors are established and reach a certain size, mice are randomized into treatment and control groups.
-
The treatment group receives an intravenous injection of FT836 CAR T-cells. The control group may receive non-transduced T-cells or a vehicle control.
-
Tumor size is measured regularly using calipers or bioluminescence imaging if the tumor cells are engineered to express luciferase.[5][7]
-
Animal survival is monitored, and at the end of the study, tumors and other tissues may be harvested for histological or flow cytometric analysis.
-
Standard Chemotherapy Evaluation
1. In Vitro Chemosensitivity Assay
-
Objective: To determine the concentration of a chemotherapy drug required to inhibit the growth of or kill cancer cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates.
-
The chemotherapy agent is added to the wells in a series of dilutions.
-
Cells are incubated for a period that allows for several cell divisions (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric (e.g., MTT) or luminescence-based assay.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
2. In Vivo Xenograft Model
-
Objective: To assess the anti-tumor activity of a chemotherapy drug in a living organism.
-
Methodology:
-
Immunodeficient mice are implanted with human tumor cells.
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The treatment group receives the chemotherapy drug according to a clinically relevant dosing schedule. The control group receives a vehicle control.
-
Tumor volume is measured regularly.
-
Animal weight and overall health are monitored to assess toxicity.
-
The efficacy of the drug is determined by comparing tumor growth in the treated group to the control group.
-
Visualizations
Signaling Pathways
References
- 1. Standard cell-based assays for cytokine release and cellular proliferation of murine CAR T cells. [protocols.io]
- 2. Comparative effectiveness and safety of treatment regimens for recurrent advanced ovarian cancer: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Test Human CAR T Cells in Solid Tumors, the Next Frontier of CAR T Cell Therapy | Springer Nature Experiments [experiments.springernature.com]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. In vivo CAR T cell tumor control assay [protocols.io]
- 6. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 8. In vivo experimental mouse model to test CD19CAR T cells generated with different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. Treatment of Metastatic Colorectal Cancer: Standard of Care and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clinicallab.com [clinicallab.com]
- 13. CAR T-Cell Cytotoxicity Assay | iQ Biosciences [iqbiosciences.com]
- 14. Pre-clinical validation of a pan-cancer CAR-T cell immunotherapy targeting nfP2X7 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CAR T cell-mediated cytotoxicity and cytokine release in response to antigen expression on target cells | Axion Biosystems [axionbiosystems.com]
- 16. marinbio.com [marinbio.com]
- 17. CAR T Cell Therapy Cytokine Response—ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - KR [thermofisher.com]
FT836 vs. Other CAR T-Cell Therapies for Solid Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chimeric Antigen Receptor (CAR) T-cell therapy, a revolutionary approach in oncology, has demonstrated remarkable success in treating hematologic malignancies. However, its application to solid tumors has been met with a series of challenges, including a hostile tumor microenvironment, antigen heterogeneity, and on-target, off-tumor toxicities.[1][2] In this evolving landscape, innovative strategies are emerging to overcome these hurdles. This guide provides a comparative analysis of FT836, a novel off-the-shelf CAR T-cell therapy developed by Fate Therapeutics, against other CAR T-cell therapies targeting common solid tumor antigens such as Claudin18.2, Mesothelin, and EGFR.
Executive Summary
FT836 is a first-in-class, iPSC-derived CAR T-cell therapy targeting Major Histocompatibility Complex (MHC) class I-related chain A and B (MICA/B), stress proteins that are broadly expressed on a variety of solid tumors with limited expression on healthy tissues.[3][4] A key innovation of FT836 is its proprietary "Sword & Shield" technology, engineered to enhance persistence and overcome host-versus-graft rejection, potentially eliminating the need for conditioning chemotherapy.[3] This guide will delve into the mechanistic distinctions, preclinical and clinical data, and experimental methodologies of FT836 in comparison to other notable CAR T-cell therapies for solid tumors.
Mechanism of Action and Key Features
CAR T-cell therapies are designed to recognize and eliminate cancer cells by targeting specific tumor-associated antigens (TAAs). The choice of target antigen and the engineering of the CAR construct are critical determinants of efficacy and safety.
FT836: Targeting the MICA/B Stress Ligands
FT836 distinguishes itself by targeting MICA/B, ligands for the natural killer group 2D (NKG2D) receptor.[3] MICA/B are upregulated on cells in response to stress, such as malignant transformation, making them a broad and attractive target for pan-tumor activity.[4]
A common tumor escape mechanism is the proteolytic shedding of MICA/B from the cell surface. FT836 is uniquely designed to bind to the membrane-proximal α3 domain of MICA/B, which has been shown to stabilize its expression on the tumor cell surface and prevent this shedding, thereby enhancing recognition and killing by the CAR T-cells.[3][4]
"Sword & Shield" Technology: This multiplexed engineering approach endows FT836 with several key advantages:
-
Off-the-Shelf Availability: Derived from induced pluripotent stem cells (iPSCs), allowing for the generation of a uniform and readily available product.
-
Immune Evasion: Engineered to evade the host immune system, potentially reducing the need for lymphodepleting chemotherapy.[3]
-
Enhanced Persistence: Designed for long-term functional persistence in the body.
Comparator CAR T-Cell Therapies
| Target Antigen | Description | Key Features of CAR T-Cell Therapy |
| Claudin18.2 (CLDN18.2) | A tight junction protein with highly specific expression in gastric and pancreatic cancers.[5][6] | - High tumor specificity.[5] - Some constructs incorporate features to overcome the immunosuppressive tumor microenvironment, such as PD-1/CD28 chimeric-switch receptors.[7] |
| Mesothelin (MSLN) | A cell-surface glycoprotein (B1211001) overexpressed in various solid tumors, including mesothelioma, ovarian, and pancreatic cancers.[8] | - Broad applicability across several solid tumors.[8] - Strategies to mitigate on-target, off-tumor toxicity, such as affinity tuning of the CAR, are in development.[9] - Some approaches utilize logic-gated designs to improve tumor selectivity.[10] |
| EGFR/EGFRvIII | Epidermal Growth Factor Receptor is overexpressed in many solid tumors. EGFRvIII is a tumor-specific mutation found in glioblastoma.[11] | - EGFRvIII-targeted therapies offer high tumor specificity with reduced risk of on-target, off-tumor effects.[12] - Dual-targeting approaches (e.g., EGFR and IL13Rα2) are being explored to overcome antigen escape.[13][14] |
Preclinical and Clinical Data: A Comparative Overview
Direct comparison of quantitative data across different CAR T-cell therapies is challenging due to variations in study design, tumor models, and patient populations. The following tables summarize the available data to provide a high-level comparison.
Preclinical Efficacy
| Therapy | Cancer Type(s) | In Vitro Results | In Vivo Model Results |
| FT836 | Lung, Gastric, Ovarian, Prostate Cancer | Potent, MICA/B-specific cytolytic activity.[15] Enhanced killing when combined with chemotherapy or radiation. | Demonstrated potent and durable anti-tumor activity across a broad array of solid tumors.[3] Showed functional persistence even when challenged with alloreactive T cells. |
| Claudin18.2 CAR T | Gastric, Pancreatic Cancer | Enhanced cytotoxicity and cytokine secretion (IFN-γ, TNF-α) against CLDN18.2-positive cancer cells.[7][16] | Significant tumor growth inhibition and prolonged survival in xenograft mouse models.[16] Partial or complete tumor elimination observed in patient-derived xenograft (PDX) models.[17] |
| Mesothelin CAR T | Mesothelioma, Lung, Breast, Pancreatic Cancer | Specific lysis of mesothelin-expressing tumor cells.[18] | Inhibition of tumor growth in xenograft models.[18] Combination with PD-1 blockade reactivated exhausted CAR T-cells and eradicated tumors in some mice.[1][8] |
| EGFR CAR T | Triple-Negative Breast Cancer, Hypopharyngeal Squamous Cell Carcinoma | Specific lysis of EGFR-positive tumor cells.[19][20] Increased cytokine secretion upon co-culture with target cells.[20][21] | Inhibition of tumor growth in both cell-line and patient-derived xenograft mouse models.[19] |
Clinical Trial Data (Early Phase)
| Therapy | Target Antigen | Phase | Key Findings |
| FT836 | MICA/B | Phase 1 initiated | To evaluate safety and tolerability, alone or in combination with chemotherapy and/or monoclonal antibodies.[22] |
| Satricabtagene autoleucel (satri-cel) | Claudin18.2 | Phase 2 | Significantly prolonged progression-free survival and showed a clinically meaningful increase in overall survival in patients with previously treated advanced gastric or gastroesophageal junction cancer compared to physician's choice of treatment.[23][24] |
| Mesothelin CAR T | Mesothelin | Phase 1 | Showed no evidence of major toxicity and had antitumor activity in patients with malignant pleural disease.[8] Persistence of CAR T-cells was associated with tumor regression.[25] Combination with anti-PD-1 agents showed promising responses.[1] |
| EGFR/EGFRvIII CAR T | EGFR/EGFRvIII | Phase 1/2 | Intrathecally delivered bivalent CAR T-cells targeting EGFR and IL-13Rα2 resulted in tumor shrinkage in patients with recurrent glioblastoma.[13] EGFR-targeted CAR T-cells showed partial remission in some patients with relapsed/refractory non-small cell lung cancer.[11] |
Experimental Protocols
Detailed experimental protocols for proprietary therapies are often not fully disclosed. However, based on published research, the following are representative methodologies for key experiments.
In Vitro Cytotoxicity Assay
Objective: To determine the ability of CAR T-cells to kill target tumor cells in a controlled laboratory setting.
General Protocol:
-
Target Cell Preparation: Tumor cell lines expressing the target antigen (e.g., MICA/B, Claudin18.2, Mesothelin, or EGFR) are cultured and harvested.
-
Effector Cell Preparation: CAR T-cells (effector cells) are thawed and prepared for co-culture.
-
Co-culture: Target and effector cells are mixed at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1) in multi-well plates.
-
Incubation: The co-culture is incubated for a specified period (e.g., 4, 24, or 48 hours) at 37°C.
-
Assessment of Cell Lysis: The percentage of target cell death is measured using various methods, such as:
-
Chromium-51 (⁵¹Cr) Release Assay: Target cells are pre-labeled with ⁵¹Cr. The amount of ⁵¹Cr released into the supernatant upon cell lysis is quantified.
-
Lactate Dehydrogenase (LDH) Assay: The release of the cytosolic enzyme LDH into the supernatant is measured as an indicator of cell membrane damage.[20]
-
Flow Cytometry-based Assays: Target cells are labeled with a fluorescent dye (e.g., CFSE) and a viability dye (e.g., 7-AAD or Propidium Iodide). The percentage of dead target cells is determined by flow cytometry.
-
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of CAR T-cell therapy in a living organism.
General Protocol:
-
Animal Model: Immunodeficient mice (e.g., NSG or NOG mice) are used to prevent rejection of human cells.
-
Tumor Engraftment: Human tumor cells expressing the target antigen are implanted into the mice, either subcutaneously or orthotopically (into the organ of origin).
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers or through bioluminescence imaging if the tumor cells are engineered to express luciferase.
-
CAR T-Cell Administration: Once tumors reach a predetermined size, mice are treated with CAR T-cells, typically via intravenous or intraperitoneal injection. A control group receives non-transduced T-cells or saline.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition or regression. Overall survival of the mice is also a key endpoint.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood and tumor tissue may be collected at various time points to assess CAR T-cell expansion, persistence, and infiltration into the tumor.
Visualizing the Mechanisms
Signaling Pathways
Caption: General signaling cascade upon CAR T-cell engagement with a tumor antigen.
FT836's Unique Mechanism
Caption: FT836 targets the α3 domain of MICA/B, preventing shedding and enabling potent killing, while "Sword & Shield" technology promotes persistence.
Future Directions and Conclusion
The landscape of CAR T-cell therapy for solid tumors is rapidly advancing. FT836 represents a significant step forward with its novel MICA/B target and innovative engineering to address key challenges of allogeneic therapy. Its off-the-shelf nature and potential to be administered without conditioning chemotherapy could broaden patient access and improve safety.
CAR T-cell therapies targeting Claudin18.2, Mesothelin, and EGFR are also showing promise, with ongoing clinical trials exploring strategies to enhance efficacy and safety through combination therapies, novel CAR designs, and improved tumor targeting. The coming years will be critical in determining the clinical utility of these diverse approaches and their potential to transform the treatment paradigm for solid tumors. Continued research into the tumor microenvironment, antigen escape mechanisms, and CAR T-cell biology will be essential to unlocking the full potential of this powerful therapeutic modality.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. targetedonc.com [targetedonc.com]
- 3. fatetherapeutics.com [fatetherapeutics.com]
- 4. Fate Therapeutics Presents Preclinical Data on MICA/B-targeted CAR T-cell Therapy FT836 at 2024 SITC [synapse.patsnap.com]
- 5. kuickresearch.com [kuickresearch.com]
- 6. kuickresearch.com [kuickresearch.com]
- 7. Genetically Engineered CLDN18.2 CAR-T Cells Expressing Synthetic PD1/CD28 Fusion Receptors Produced Using a Lentiviral Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacr.org [aacr.org]
- 9. JCI Insight - Affinity-tuned mesothelin CAR T cells demonstrate enhanced targeting specificity and reduced off-tumor toxicity [insight.jci.org]
- 10. vjoncology.com [vjoncology.com]
- 11. The current landscape of CAR T-cell therapy for solid tumors: Mechanisms, research progress, challenges, and counterstrategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EGFRVIII and EGFR targeted chimeric antigen receptor T cell therapy in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Facebook [cancer.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Mesothelin-targeted second generation CAR-T cells inhibit growth of mesothelin-expressing tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. EGFR-specific CAR-T cells trigger cell lysis in EGFR-positive TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. The functional verification of EGFR-CAR T-cells targeted to hypopharyngeal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. FT836 for Advanced Solid Tumors · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 23. oncnursingnews.com [oncnursingnews.com]
- 24. esmo.org [esmo.org]
- 25. onclive.com [onclive.com]
Predictive Biomarkers for FT836: A Comparative Guide for Novel CAR T-Cell Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential biomarkers to predict patient response to FT836, a novel, first-in-class, off-the-shelf chimeric antigen receptor (CAR) T-cell therapy targeting MHC class I polypeptide-related sequence A (MICA) and MICA/B. As FT836 enters early-phase clinical trials for advanced solid tumors, identifying robust predictive biomarkers is critical for patient stratification, optimizing treatment strategies, and understanding mechanisms of resistance.[1][2] This document compares potential FT836 biomarkers with those established for other cell therapies, providing a framework for future research and clinical development.
FT836 Mechanism of Action
FT836 is an allogeneic CAR T-cell therapy derived from induced pluripotent stem cells (iPSCs) engineered to target MICA and MICB (MICA/B).[3][4] These stress-induced ligands are frequently overexpressed on a wide range of solid tumors with limited expression on healthy tissues, making them an attractive therapeutic target.[4][5]
A key challenge in targeting MICA/B is the common tumor escape mechanism involving proteolytic shedding of the MICA/B ectodomain.[3][4] FT836 is uniquely designed to bind the membrane-proximal α3 domain of MICA/B, which has been shown to stabilize surface expression and prevent this shedding, thereby inducing potent and durable anti-tumor activity.[3][5] Preclinical data suggest that chemotherapy and radiation can further increase MICA/B expression, enhancing FT836's cytolytic activity and indicating potential for combination therapies.[3][4]
Comparison of Predictive Biomarkers
While clinical data for FT836 are still emerging, preclinical evidence points to several candidate biomarkers. The table below compares these potential markers with more established biomarkers for CD19-targeted CAR T-cell therapies and Natural Killer (NK) cell engagers.
| Biomarker Category | FT836 (MICA/B CAR T-Cell) | CD19 CAR T-Cell (e.g., Axi-cel, Tisa-cel) | NK Cell Engagers (e.g., AFM13) |
| Target Antigen Expression | Tumor Surface MICA/B: High expression is hypothesized to predict response. Low or absent expression may indicate primary resistance.[3][5] | CD19 Expression: Loss or downregulation of CD19 is a key mechanism of relapse and resistance.[6] | Tumor-Associated Antigen (e.g., CD30, BCMA): High target density is expected to enhance efficacy. |
| Soluble Factors / Cytokines | Soluble MICA/B (sMICA/B): High baseline levels may indicate tumor burden and immune suppression. A decrease post-treatment could be a pharmacodynamic marker.[7] | Inflammatory Markers (Pre-infusion): High LDH, CRP, and ferritin are associated with poor outcomes and higher toxicity risk (CRS, ICANS).[8] | Soluble Target Antigen (e.g., sCD30): Changes in serum levels can serve as pharmacodynamic biomarkers.[9] |
| Immune Cell Phenotype | Infusion Product Fitness: Characteristics of the iPSC-derived T-cells (e.g., memory phenotype) may influence persistence and efficacy. (Under Investigation) | Patient T-Cell Fitness (Pre-apheresis): Early memory T-cell phenotypes (CD27+/CD45RO-) correlate with better responses. High expression of exhaustion markers (e.g., PD-1, TIM-3) is linked to poor outcomes.[6][10] | Peripheral NK Cell Count & Phenotype: Baseline NK cell counts and activating receptor (e.g., NKp46, CD16a) expression may predict response. A decrease in peripheral NK cells post-infusion can indicate trafficking to the tumor.[9][11] |
| Tumor Microenvironment (TME) | Immune Cell Infiltration: Presence of immunosuppressive cells (e.g., MDSCs, Tregs) may inhibit FT836 activity. (Under Investigation) | TME Composition: An immunosuppressive TME can limit CAR T-cell efficacy. Expression of inhibitory ligands like PD-L1 on tumor cells is a potential resistance mechanism.[12] | TME Composition: Similar to CAR T-cell therapy, an immunosuppressive environment can impair NK cell function. |
| Tumor Burden | Disease Volume: High tumor burden may correlate with response and potential toxicities. (Under Investigation) | Metabolic Tumor Volume (by PET/CT): High tumor burden is a strong predictor of poor prognosis and increased risk of severe toxicities.[13] | Disease Burden: Likely correlates with response, though less established than for CAR T-cell therapy. |
Key Experimental Protocols
Validating these biomarkers requires robust and standardized experimental methodologies. Below are detailed protocols for essential assays.
Protocol 1: Immunohistochemistry (IHC) for MICA/B Expression in Tumor Tissue
This protocol is for the qualitative and semi-quantitative assessment of MICA/B protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2x5 minutes.
-
Transfer slides through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each.
-
Rinse slides in distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.[14]
-
Allow slides to cool to room temperature for 20 minutes.
-
-
Blocking and Staining:
-
Wash slides 2x5 minutes in a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.[14]
-
Rinse with wash buffer.
-
Apply a protein blocking solution (e.g., 5% normal goat serum in PBS) and incubate for 1 hour at room temperature in a humidified chamber.[14]
-
Incubate with the primary antibody (e.g., anti-MICA/B clone 6D4) diluted in antibody diluent overnight at 4°C.[15]
-
-
Detection and Visualization:
-
Wash slides 3x5 minutes in wash buffer.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash slides 3x5 minutes in wash buffer.
-
Apply DAB (3,3'-Diaminobenzidine) substrate and incubate until the desired stain intensity develops (typically 1-10 minutes).
-
Rinse slides with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with Hematoxylin for 30-60 seconds.
-
"Blue" the counterstain in running tap water.
-
Dehydrate slides through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.[14]
-
-
Analysis:
-
Score slides based on the percentage of positive tumor cells and staining intensity (e.g., H-score).
-
Protocol 2: Flow Cytometry for CAR T-Cell Monitoring
This protocol is for identifying and phenotyping FT836 cells in peripheral blood to assess expansion and persistence.
-
Sample Preparation:
-
Collect 100-200 µL of whole blood in an EDTA or heparin tube.
-
Perform red blood cell lysis using a commercial lysing solution (e.g., NH4Cl-based) for 10 minutes at room temperature.[16]
-
Centrifuge at 300-400 x g for 5 minutes, decant the supernatant, and wash the cell pellet with a wash buffer (e.g., PBS with 2% FBS).
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of wash buffer.
-
Add a viability dye (e.g., 7-AAD) to distinguish live/dead cells.[16]
-
Add a cocktail of fluorochrome-conjugated antibodies. A typical panel would include:
-
Lineage Markers: Anti-CD45, Anti-CD3.[16]
-
CAR Detection: Biotinylated recombinant MICA/B protein followed by a fluorochrome-conjugated streptavidin, or a specific anti-CAR idiotype antibody.
-
Phenotyping Markers: Anti-CD4, Anti-CD8, Anti-CD27, Anti-CD45RO to assess T-cell subsets and memory phenotypes.[10]
-
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Acquisition and Analysis:
-
Wash cells twice with wash buffer.
-
Resuspend in 300-500 µL of buffer for acquisition.
-
Acquire samples on a calibrated flow cytometer. Collect a sufficient number of events (e.g., >100,000 total events) for robust analysis.[17]
-
Analyze data using appropriate software. Gate on viable, single CD45+ lymphocytes, then CD3+ T-cells, and finally identify the CAR+ population. Quantify the absolute count and phenotype of the FT836 cells.
-
Protocol 3: Multiplex Cytokine Assay (Luminex-based)
This protocol allows for the simultaneous quantification of multiple cytokines (e.g., IFN-γ, IL-6, TNF-α, sMICA/B) from patient serum or plasma.
-
Sample Preparation:
-
Collect blood and process to obtain serum or plasma. Store at -80°C until use.
-
Thaw samples on ice. Centrifuge at 1,000 x g for 10 minutes to pellet any debris.
-
Dilute samples according to the manufacturer's instructions (typically a 1:4 dilution for serum).[18]
-
-
Assay Procedure:
-
Prepare the standard curve by performing serial dilutions of the cytokine standards provided in the kit.
-
Pre-wet the 96-well filter plate with assay buffer, then aspirate.
-
Add the antibody-coupled magnetic beads to each well. Wash the beads using a magnetic plate washer.
-
Add standards, controls, and diluted patient samples to the appropriate wells.
-
Incubate on a shaker for 1-2 hours at room temperature, protected from light.
-
Wash beads 3 times.
-
Add the biotinylated detection antibody cocktail to each well and incubate on a shaker for 1 hour.[19]
-
Wash beads 3 times.
-
Add Streptavidin-Phycoerythrin (S-PE) and incubate on a shaker for 30 minutes.[19]
-
Wash beads 3 times. Resuspend beads in sheath fluid.
-
-
Data Acquisition and Analysis:
-
Acquire the plate on a Luminex instrument. The instrument will identify each bead by its internal dye and quantify the median fluorescence intensity (MFI) of the S-PE signal.[19]
-
Generate a standard curve for each analyte and calculate the concentration of cytokines in the patient samples.
-
Conclusion and Future Directions
The clinical development of FT836 presents a significant opportunity to treat MICA/B-expressing solid tumors. The most promising predictive biomarker for patient response is the expression level of MICA/B on the tumor cell surface. A comprehensive biomarker strategy should also include the quantification of soluble MICA/B, monitoring of FT836 cell expansion and persistence, and characterization of the patient's systemic immune status and tumor microenvironment.
By drawing parallels with established biomarker strategies for other cell therapies and employing robust, validated experimental protocols, the field can accelerate the development of a personalized approach for FT836. This will be crucial for identifying patients most likely to benefit, enabling early detection of resistance, and guiding the rational design of future combination therapies.
References
- 1. FT836 for Advanced Solid Tumors · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. FT-836 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. fatetherapeutics.com [fatetherapeutics.com]
- 4. Fate Therapeutics Presents Preclinical Data on MICA/B-targeted CAR T-cell Therapy FT836 at 2024 SITC [synapse.patsnap.com]
- 5. Fate Therapeutics Presents Pan-tumor Targeting Preclinical [globenewswire.com]
- 6. Biomarkers for Chimeric Antigen Receptor T Cell Therapy in Acute Lymphoblastic Leukemia: Prospects for Personalized Management and Prognostic Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prognostic value of MICA/B in cancers: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Biomarkers for prediction of CAR T therapy outcomes: current and future perspectives [frontiersin.org]
- 9. Natural killer cell engagers for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Frontiers | Natural Killer Cell Engagers (NKCEs): a new frontier in cancer immunotherapy [frontiersin.org]
- 12. CAR T Cell Characterization With Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Biomarkers of outcome in patients undergoing CD19 CAR‐T therapy for large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. MICA/B Monoclonal Antibody (6D4), Functional Grade (16-5788-85) [thermofisher.com]
- 16. Monitoring of Circulating CAR T Cells: Validation of a Flow Cytometric Assay, Cellular Kinetics, and Phenotype Analysis Following Tisagenlecleucel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Advanced Flow Cytometry Assays for Immune Monitoring of CAR-T Cell Applications [frontiersin.org]
- 18. bio-rad.com [bio-rad.com]
- 19. immunology.org [immunology.org]
Navigating the Frontier of Solid Tumor Therapy: A Comparative Guide to FT836 and Emerging Alternatives
For Immediate Release
Shanghai, China – December 20, 2025 – As the landscape of oncology rapidly evolves, researchers and drug development professionals are keenly observing the progress of novel cell therapies for solid tumors. FT836, a multiplexed-engineered chimeric antigen receptor (CAR) T-cell therapy targeting MICA/B, is currently in early-stage clinical development with the first patient treated in a Phase 1 trial in October 2025.[1] While long-term clinical outcomes for FT836 are not yet available, this guide provides a comprehensive comparison of its preclinical data and mechanism of action with the emerging clinical data of alternative therapeutic strategies, including other MICA/B-targeted therapies and CAR T-cell therapies directed at different solid tumor antigens.
FT836: A Novel Approach to Targeting Stressed Cancer Cells
FT836 is an investigational CAR T-cell therapy developed by Fate Therapeutics. It is derived from induced pluripotent stem cells (iPSCs) and is engineered to target MHC class I polypeptide-related sequence A (MICA) and B (MICB). These stress proteins are expressed on a wide variety of solid tumors but have limited expression on healthy tissues.[2][3] A key innovation of FT836 is its targeting of the α3 domain of MICA/B, which is intended to prevent the proteolytic shedding of these molecules from the tumor cell surface—a common immune evasion mechanism.[2][3]
Mechanism of Action
dot
Preclinical Performance of FT836
Preclinical data presented at the 2024 Society for Immunotherapy of Cancer (SITC) Annual Meeting demonstrated that FT836 has potent and durable anti-tumor activity in vivo across a range of solid tumor models.[2] While specific quantitative data from these studies are not yet publicly available in detail, reports indicate significant tumor growth inhibition. Furthermore, in vitro studies have shown that treatment with chemotherapy or radiation can increase MICA/B expression on tumor cells, thereby enhancing the cytotoxic activity of FT836.[2]
A pivotal feature of FT836 is its "Sword & Shield" technology, designed to overcome host immune rejection, a significant hurdle for allogeneic cell therapies. This technology allows FT836 to persist and function without the need for patient conditioning with chemotherapy.[2]
Comparative Analysis with Alternative Therapies
As long-term data for FT836 is awaited, a comparative analysis with other novel therapies for solid tumors provides context for its potential. This comparison focuses on two main categories: other MICA/B-targeted therapies and CAR T-cell therapies targeting different antigens.
MICA/B-Targeted Monoclonal Antibodies
Monoclonal antibodies that target MICA/B share a similar therapeutic rationale with FT836 but differ in their mechanism. Instead of being a cell therapy, these antibodies are designed to block the shedding of MICA/B, thereby increasing their density on the tumor surface and promoting immune recognition.
| Therapy | Target | Phase | Key Efficacy Data |
| CLN-619 | MICA/B | Phase 1 | Monotherapy: 1 CR, 2 PRs. Combination with Pembrolizumab: 3 PRs.[4] |
| DM919 | MICA/B | Phase 1 | Data not yet reported.[5] |
CAR T-Cell Therapies for Solid Tumors
The development of CAR T-cell therapies for solid tumors has been challenging. The following table summarizes the performance of some of the leading candidates in clinical trials.
| Therapy | Target | Indication | Phase | Key Efficacy Data |
| Satri-cel (CT041) | Claudin18.2 | Gastric/GEJ Cancer | Phase 2 | ORR: 38.8%, mPFS: 4.4 months, mOS: 8.8 months.[5] |
| GD2-CART | GD2 | Diffuse Midline Glioma | Phase 1 | Major volumetric tumor reductions in 4 of 11 patients; 1 CR ongoing for >30 months.[5] |
| Mesothelin-targeted CAR T | Mesothelin | Malignant Pleural Disease | Phase 1 | With anti-PD-1: 8 of 11 patients had objective responses; 2 CRs.[2][6] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and comparing the results of these novel therapies.
FT836 Preclinical In Vivo Xenograft Model
While the full protocol from the SITC 2024 presentation is not publicly available, a general methodology for assessing CAR T-cell efficacy in xenograft models is as follows:
dot
FT836 Phase 1 Clinical Trial (NCT07216105)
The ongoing Phase 1 trial for FT836 is a dose-escalation and expansion study in patients with advanced solid tumors.
dot
Future Outlook
FT836 represents a promising, next-generation approach to CAR T-cell therapy for solid tumors. Its unique targeting of the MICA/B α3 domain and its potential to be used without conditioning chemotherapy are significant advantages. However, as it is in the very early stages of clinical development, its long-term efficacy and safety profile remain to be determined.
The comparative data from other MICA/B-targeted therapies and other CAR T-cell constructs for solid tumors provide valuable benchmarks. The coming years will be critical in determining the relative positioning of these innovative treatments in the oncologist's armamentarium. Continued monitoring of the clinical trial results for FT836 and its alternatives will be essential for researchers and clinicians alike.
References
- 1. FT836 for Advanced Solid Tumors · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. targetedonc.com [targetedonc.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Cullinan Therapeutics to Present First Data for CLN-619, a [globenewswire.com]
- 5. onclive.com [onclive.com]
- 6. aacr.org [aacr.org]
Navigating the Landscape of Tissue Factor-Targeted Therapies: A Comparative Analysis of ALT-836
For Immediate Release
This guide provides a comprehensive comparison of the safety and pharmacokinetic profile of ALT-836, an investigational anti-tissue factor (TF) monoclonal antibody, with other TF-targeting agents in clinical development. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these novel therapeutic candidates.
Introduction to ALT-836 and Tissue Factor Inhibition
ALT-836 is a recombinant human-mouse chimeric monoclonal antibody designed to bind to tissue factor, a key initiator of the extrinsic coagulation cascade.[1] Overexpressed on various tumor cells, TF is implicated in cancer-associated thrombosis, tumor growth, and metastasis.[1] By targeting TF, ALT-836 aims to exert anti-tumor, anti-thrombotic, and anti-inflammatory effects.[1] This guide will compare the available clinical data for ALT-836 with other notable TF-targeting therapies, including the antibody-drug conjugate (ADC) Tisotumab vedotin, the investigational ADC XB002, and the TF pathway inhibitor (TFPI) antibody Concizumab.
Comparative Safety and Pharmacokinetic Profiles
The following tables summarize the available quantitative data from human clinical trials for ALT-836 and its comparators.
Table 1: Pharmacokinetic Parameters of ALT-836 and Competitor Molecules in Humans
| Parameter | ALT-836 | Tisotumab vedotin (ADC) | XB002 (ADC) | Concizumab |
| Dose Range | 0.06 - 0.1 mg/kg (single IV)[2][3] | 2.0 mg/kg (Q3W)[4] | 0.16 - 2.0 mg/kg[5] | 0.5 - 9000 µg/kg (single IV); 50 - 3000 µg/kg (single SC)[6] |
| Cmax | 9 - 12 nM (for 0.06 - 0.1 mg/kg)[2] | Not explicitly stated | 46.6 µg/mL (at 2.0 mg/kg)[5][7] | 247 µg/mL (at highest dose)[6][8] |
| AUC | Dose-dependent exposure[2][3] | Not explicitly stated | 121 µg∙day/mL (intact ADC at 2.0 mg/kg)[5][7] | 33,960 h∙µg/mL (at highest dose)[6][8] |
| Half-life (t½) | ~21 hours (in ALI/ARDS patients)[9] | 4.04 days (ADC); 2.56 days (MMAE payload)[10][11] | Not explicitly stated | Not explicitly stated |
| Clearance | Not explicitly stated | 1.42 L/day (ADC); 42.8 L/day (MMAE payload)[10][11] | Not explicitly stated | Not explicitly stated |
| Volume of Distribution (Vd) | Not explicitly stated | 3.10 L (central, ADC); 2.09 L (apparent, MMAE)[10][11] | Not explicitly stated | Not explicitly stated |
| Pharmacokinetic Profile | Dose-dependent exposure[2][3] | Linear and Michaelis-Menten elimination[10][11] | Exposure increased more than or proportionately to dose[5] | Non-linear, target-mediated clearance[6][8] |
Table 2: Safety and Tolerability Profile in Human Clinical Trials
| Adverse Events | ALT-836 | Tisotumab vedotin | XB002 | Concizumab |
| Most Common AEs | Anemia, dose-dependent and self-resolved hematuria.[2][3][9] | Ocular toxicity (dry eye, conjunctivitis, corneal damage, blepharitis), bleeding (most often nosebleed), peripheral neuropathy.[12] | Low-grade ocular toxicity.[13] | Injection site reactions, urticaria.[14] |
| Serious AEs | No major bleeding episodes reported.[2][3] | Boxed warning for ocular toxicity.[12] | No dose-limiting toxicities observed in initial findings.[7] | No serious adverse events reported in the first-in-human trial.[6][8] |
| Immunogenicity | No anti-ALT-836 antibody response observed.[2][3] | Anti-drug antibodies detected in 3.3% of patients, with no effect on PK.[10] | To be evaluated.[15] | No anti-concizumab antibodies observed.[6][8] |
Experimental Protocols
ALT-836 Phase I Clinical Trial in ALI/ARDS (NCT01438853)
This was a prospective, randomized, placebo-controlled, single-blinded, dose-escalation Phase I/IIa study.[3][16]
-
Patient Population: Adult patients with suspected or proven bacteria-induced Acute Lung Injury (ALI) or Acute Respiratory Distress Syndrome (ARDS), defined by bilateral infiltrates consistent with pulmonary edema, hypoxemia, and no clinical evidence of left atrial hypertension, and receiving mechanical ventilation.[3][16]
-
Study Design: Eighteen patients were randomized in a 5:1 ratio to receive either ALT-836 or placebo.[2][3] Three dose cohorts were evaluated: 0.06 mg/kg, 0.08 mg/kg, and 0.1 mg/kg.[3]
-
Drug Administration: A single intravenous dose of ALT-836 or placebo was administered.[3] The 0.06 mg/kg and 0.1 mg/kg doses were given as a 15-minute infusion, while the 0.08 mg/kg dose was administered over 2 hours.[9]
-
Assessments: Blood samples were collected for pharmacokinetic and immunogenicity measurements. Safety was assessed through monitoring of adverse events, vital signs, ECGs, laboratory parameters, coagulation, and pulmonary function.[3]
Tisotumab vedotin Phase I/II Trial (innovaTV 201)
This was a dose-escalating, open-label, multicenter Phase I/II safety study.[17]
-
Patient Population: Patients with solid tumors known to express tissue factor where systemically administered tubulin inhibitors are part of standard of care.[17]
-
Study Design: The dose-escalation part followed a standard 3+3 design, evaluating doses from 0.30 mg/kg up to 2.6 mg/kg.[17]
-
Drug Administration: Tisotumab vedotin was administered as an intravenous infusion over one hour on Day 1 of each 21-day cycle.[17]
-
Primary Objective: To establish the tolerability of tisotumab vedotin.[17]
-
Secondary Objectives: To determine the maximum tolerated dose, recommended Phase II dose, and long-term tolerability.[17]
XB002 Phase 1 Trial (JEWEL-101; NCT04925284)
This is a Phase 1, open-label, multicenter, dose-escalation and expansion study.[18][19]
-
Patient Population: Patients with inoperable locally advanced or metastatic solid tumors.[18]
-
Study Design: The dose-escalation stage utilizes a modified i3+3 design to evaluate XB002 as a monotherapy.[15][19] This is followed by a cohort-expansion stage to further evaluate safety and efficacy.[19]
-
Drug Administration: XB002 is administered intravenously once every 3 weeks.[15]
-
Primary Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of XB002.[15]
Concizumab First-in-Human Trial
This was a Phase 1, multicenter, randomized, double-blind, placebo-controlled, single-dose escalation trial.[6]
-
Patient Population: Healthy volunteers and patients with hemophilia A or B.[6]
-
Study Design: Escalating single intravenous (0.5-9000 µg/kg) or subcutaneous (50-3000 µg/kg) doses of concizumab were administered.[6]
-
Primary Objective: To evaluate the safety of single-dose concizumab.[20]
-
Secondary Objectives: To describe the pharmacokinetics and pharmacodynamics of concizumab.[20]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of ALT-836 and competitors in the tissue factor pathway.
Caption: General workflow for a Phase I dose-escalation clinical trial.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A phase I study evaluating the pharmacokinetics, safety and tolerability of an antibody-based tissue factor antagonist in subjects with acute lung injury or acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I study evaluating the pharmacokinetics, safety and tolerability of an antibody-based tissue factor antagonist in subjects with acute lung injury or acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5P Tisotumab vedotin (TV) dose schedule optimization in non-cervical populations - Metrum Research Group [metrumrg.com]
- 5. ir.exelixis.com [ir.exelixis.com]
- 6. Original Article [sciencehub.novonordisk.com]
- 7. targetedonc.com [targetedonc.com]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Population pharmacokinetic analysis for tisotumab vedotin in patients with locally advanced and/or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tisotumab vedotin - Wikipedia [en.wikipedia.org]
- 13. ascopubs.org [ascopubs.org]
- 14. drugs.com [drugs.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 18. A Dose-Escalation and Expansion Study of the Safety and Pharmacokinetics of XB002 as Single-Agent and Combination Therapy in Subjects with Inoperable Locally Advanced or Metastatic Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 19. A DOSE-ESCALATION AND EXPANSION STUDY OF THE SAFETY AND PHARMACOKINETICS OF XB002 AS SINGLE-AGENT AND COMBINATION THERAPY IN SUBJECTS WITH INOPERABLE LOCALLY ADVANCED OR METASTATIC SOLID TUMORS | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 20. A randomized trial of safety, pharmacokinetics and pharmacodynamics of concizumab in people with hemophilia A - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tissue Factor Inhibitors: ALT-836 and Other Key Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ALT-836, a novel tissue factor (TF) inhibitor, with other prominent alternatives in the field. The information presented is supported by experimental data from preclinical and clinical studies, offering a comprehensive overview for researchers and drug development professionals.
Introduction to Tissue Factor Inhibition
Tissue factor (TF) is a transmembrane protein that plays a critical role in the initiation of the extrinsic coagulation cascade. Its overexpression is implicated in the pathophysiology of various diseases, including cancer and thrombotic disorders. Consequently, TF has emerged as a significant therapeutic target. This guide compares different strategies for TF inhibition, focusing on the direct-acting monoclonal antibody ALT-836 and contrasting it with an antibody-drug conjugate and inhibitors of the tissue factor pathway inhibitor (TFPI).
ALT-836: A Direct Tissue Factor Antagonist
ALT-836 is a recombinant human-mouse chimeric monoclonal antibody that directly targets human tissue factor. Its mechanism of action involves binding to TF or the TF-Factor VIIa (FVIIa) complex, which sterically hinders the binding and subsequent activation of Factor X (FX) and Factor IX (FIX).[1] This blockade of the coagulation cascade may prevent thrombin formation and has shown potential in inhibiting angiogenesis and tumor cell proliferation.[1]
Signaling Pathway of ALT-836
Caption: Mechanism of action of ALT-836.
Alternative Tissue Factor Inhibitors
This section details the mechanisms and performance of key alternatives to ALT-836, categorized by their mode of action.
Tisotumab Vedotin: A Tissue Factor-Targeted Antibody-Drug Conjugate
Tisotumab vedotin is an antibody-drug conjugate (ADC) that targets tissue factor on the surface of cancer cells.[2][3] It is composed of a human monoclonal antibody against TF linked to the microtubule-disrupting agent monomethyl auristatin E (MMAE).[2][3] Upon binding to TF, the ADC is internalized, and MMAE is released, leading to cell cycle arrest and apoptosis.[2][3]
Tissue Factor Pathway Inhibitor (TFPI) Modulators
TFPI is a natural anticoagulant that regulates the TF-FVIIa complex. Several therapeutic agents aim to modulate this pathway to either promote or inhibit coagulation.
-
Concizumab: A humanized monoclonal antibody that binds to the Kunitz-2 domain of TFPI, preventing its interaction with FXa and thereby increasing thrombin generation.[4][5][6][7] It is being investigated for the treatment of hemophilia.[4][7]
-
Marstacimab: Another human monoclonal IgG1 antibody that targets the Kunitz-2 domain of TFPI, neutralizing its inactivation of FXa and enhancing coagulation.[8][9][10] It is also in development for hemophilia treatment.[8][11]
-
Befovacimab: A fully human monoclonal antibody that binds to both the Kunitz-1 and Kunitz-2 domains of TFPI.[12][13] Its development was halted due to thrombotic events observed in a Phase 2 trial.[14][15][16]
Signaling Pathway of TFPI Inhibitors
Caption: Mechanism of action of TFPI inhibitors.
Quantitative Data Comparison
The following tables summarize the key quantitative data from preclinical and clinical studies of ALT-836 and its alternatives.
Table 1: Preclinical ImmunoPET Imaging Data for ALT-836 in Pancreatic Cancer Models
| Cell Line (TF Expression) | Time Post-Injection | Tumor Uptake (%ID/g, mean ± SD) | Reference |
| BXPC-3 (High) | 4 h | 5.7 ± 0.5 | [4] |
| 24 h | 10.3 ± 0.5 | [4] | |
| 48 h | 16.5 ± 2.6 | [4] | |
| ASPC-1 (Medium) | 4 h | 2.1 ± 0.7 | [17] |
| 24 h | 4.6 ± 0.8 | [17] | |
| 48 h | 5.3 ± 0.9 | [17] | |
| PANC-1 (Negative) | 4 h | Not specified | |
| 24 h | Not specified | ||
| 48 h | Not specified | ||
| BXPC-3 (High) with Block | 4 h | 0.7 ± 0.4 | [4] |
| 24 h | 2.3 ± 0.9 | [4] | |
| 48 h | 2.8 ± 0.7 | [4] |
Table 2: Clinical Trial Efficacy Data for Tisotumab Vedotin in Cervical Cancer (innovaTV 301 Trial)
| Parameter | Tisotumab Vedotin | Chemotherapy | Hazard Ratio (95% CI) | p-value | Reference |
| Median Overall Survival | 11.5 months | 9.5 months | 0.70 (0.54-0.89) | 0.0038 | [18][19] |
| Median Progression-Free Survival | 4.2 months | 2.9 months | 0.67 (0.54-0.82) | <0.0001 | [18][19] |
| Confirmed Objective Response Rate | 17.8% | 5.2% | Odds Ratio: 4.0 (2.1-7.6) | <0.001 | [19] |
Table 3: Clinical Trial Efficacy Data for TFPI Inhibitors in Hemophilia
| Inhibitor | Trial | Patient Population | Key Efficacy Endpoint | Result | Reference |
| Concizumab | explorer7 | Hemophilia A or B with inhibitors | 86% reduction in treated spontaneous and traumatic bleeds | Mean ABR of 1.7 with concizumab vs. 11.8 with no prophylaxis | |
| explorer4 & 5 | Hemophilia A/B with/without inhibitors | Estimated Annualized Bleeding Rates (ABR) | ABRs: HA with inhibitors: 3.0; HB with inhibitors: 5.9; HA without inhibitors: 7.0 | ||
| Marstacimab | BASIS | Severe Hemophilia A or B without inhibitors | 92% reduction in ABR vs. on-demand treatment | Mean ABR of 3.18 with marstacimab vs. 38.00 with on-demand | |
| 35% reduction in ABR vs. routine prophylaxis | Mean ABR of 5.08 with marstacimab vs. 7.85 with prophylaxis | ||||
| Befovacimab | Phase 2 (NCT03597022) | Severe Hemophilia A or B with/without inhibitors | Improved bleeding control | Dose-dependent effect on bleeding rates (100mg and 225mg doses) | [14][15] |
| Safety Outcome | Trial terminated due to 3 drug-related thrombotic events | [14][15] |
Experimental Protocols
ImmunoPET Imaging with 64Cu-NOTA-ALT-836 in Pancreatic Cancer Models
-
Cell Lines: BXPC-3 (high TF expression), ASPC-1 (medium TF expression), and PANC-1 (TF-negative) human pancreatic cancer cell lines were used.[4]
-
Animal Models: Athymic nude mice bearing subcutaneous xenografts of the pancreatic cancer cell lines.
-
Radiolabeling: ALT-836 was conjugated with p-SCN-Bn-NOTA and labeled with 64Cu.[4]
-
Imaging Protocol: Mice were injected intravenously with 64Cu-NOTA-ALT-836. PET scans were performed at 4, 24, and 48 hours post-injection.[4]
-
Blocking Study: A separate cohort of mice received an excess of unlabeled ALT-836 two hours prior to the injection of the radiotracer to confirm TF-specific uptake.[4]
-
Data Analysis: Tumor uptake was quantified from PET images and expressed as a percentage of the injected dose per gram of tissue (%ID/g).[17]
innovaTV 301 Clinical Trial Protocol (Tisotumab Vedotin)
-
Study Design: A global, randomized, open-label, phase 3 clinical trial.[7]
-
Patient Population: Patients with recurrent or metastatic cervical cancer who had experienced disease progression after 1-2 prior lines of systemic therapy.[7]
-
Treatment Arms:
-
Tisotumab vedotin (2.0 mg/kg) administered intravenously every 3 weeks.
-
Investigator's choice of chemotherapy (topotecan, vinorelbine, gemcitabine, irinotecan, or pemetrexed).[7]
-
-
Primary Endpoint: Overall Survival (OS).
-
Key Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR).
explorer7 Clinical Trial Protocol (Concizumab)
-
Study Design: A prospective, multicenter, open-label phase 3 study.[9]
-
Patient Population: Male patients (≥12 years) with hemophilia A or B with inhibitors.[9]
-
Treatment Arms:
-
Dosing: A loading dose of 1.0 mg/kg followed by an initial daily subcutaneous dose of 0.20 mg/kg, with potential dose adjustments.[9]
-
Primary Endpoint: Number of treated spontaneous and traumatic bleeding episodes (Annualized Bleeding Rate).
BASIS Clinical Trial Protocol (Marstacimab)
-
Study Design: A global, Phase 3, open-label, multicenter study.
-
Patient Population: Adolescent and adult males (12 to <75 years) with severe hemophilia A or moderately severe to severe hemophilia B, with or without inhibitors.
-
Treatment Protocol: A 6-month lead-in period with standard of care (on-demand or prophylaxis) followed by a 12-month active treatment period with marstacimab.[11]
-
Dosing: Subcutaneous 300 mg loading dose followed by 150 mg once weekly.[11]
-
Primary Endpoint: Annualized Bleeding Rate (ABR).
Befovacimab Phase 2 Clinical Trial Protocol (NCT03597022)
-
Study Design: A multiple-dose, dose-escalating, non-randomized, open-label Phase 2 study.[5]
-
Patient Population: Adult males with severe hemophilia A or B with or without inhibitors, and a history of ≥4 bleeds in the previous six months.[5]
-
Dose Cohorts: 100 mg, 225 mg, and 400 mg administered subcutaneously once weekly.[5]
-
Primary Endpoint: Safety.[5]
-
Secondary Endpoints: Annualized Bleeding Rate (ABR), pharmacokinetics, and pharmacodynamics.[5]
-
Outcome: The study was prematurely terminated due to three drug-related thrombotic serious adverse events.[14][15]
Conclusion
This guide provides a comparative analysis of ALT-836 and other tissue factor inhibitors, highlighting their distinct mechanisms of action and summarizing key experimental data. ALT-836 demonstrates promise as a direct TF antagonist with high specificity in preclinical cancer models. Tisotumab vedotin represents a clinically validated ADC approach for TF-expressing tumors. The TFPI inhibitors, concizumab and marstacimab, have shown significant efficacy in reducing bleeding rates in hemophilia patients, offering a novel therapeutic strategy. However, the experience with befovacimab underscores the critical importance of carefully evaluating the safety profile of TFPI-targeting agents due to the potential for thrombotic events. This comparative information is intended to aid researchers and clinicians in understanding the current landscape of tissue factor-targeted therapies and to inform future drug development efforts in this area.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Frontiers | Progress in the Development of Anti-tissue Factor Pathway Inhibitors for Haemophilia Management [frontiersin.org]
- 3. ImmunoPET of Tissue Factor in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thisisGO - InnovaTV 301 trial: Tisotumab Vedotin as Second- or Third-Line Therapy for Recurrent Cervical Cancer [thisisgo.ie]
- 6. ascopubs.org [ascopubs.org]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. Concizumab prophylaxis in persons with hemophilia A or B with inhibitors: patient-reported outcome results from the phase 3 explorer7 study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 3 Trial of Concizumab in Hemophilia with Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 10. Marstacimab for the Treatment of Hemophilia A or B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. hcplive.com [hcplive.com]
- 13. esmo.org [esmo.org]
- 14. Tisotumab Vedotin as Second- or Third-Line Therapy for Recurrent Cervical Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pfizer Announces Positive Marstacimab Results from Pivotal Phase 3 Hemophilia A and B Trial | Pfizer [pfizer.com]
- 16. sciencehub.novonordisk.com [sciencehub.novonordisk.com]
- 17. Marstacimab Phase 3 Data Presented at ASH 2023 Demonstrate Significant Bleed Reduction in Hemophilia A and B | Pfizer [pfizer.com]
- 18. Befovacimab, an anti‐tissue factor pathway inhibitor antibody: Early termination of the multiple‐dose, dose‐escalating Phase 2 study due to thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Befovacimab, an anti-tissue factor pathway inhibitor antibody: Early termination of the multiple-dose, dose-escalating Phase 2 study due to thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Combination Therapy of ALT-836 and Gemcitabine: A Preclinical and Mechanistic Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational combination therapy of ALT-836 and gemcitabine (B846) for the treatment of solid tumors. The content is based on available preclinical data and the established mechanisms of action of each agent. Due to the absence of published clinical efficacy data from the Phase I trial (NCT01325558), this guide focuses on the scientific rationale and preclinical evidence supporting the combination.
Introduction to ALT-836 and Gemcitabine
ALT-836 is a recombinant human-mouse chimeric monoclonal antibody that targets Tissue Factor (TF).[1] TF is a transmembrane protein overexpressed in a variety of solid tumors, including pancreatic, breast, and lung cancer.[2][3] Its expression is associated with tumor growth, angiogenesis (the formation of new blood vessels), metastasis, and cancer-associated venous thromboembolism.[1][2][4] ALT-836 is designed to act as a direct antagonist of TF, blocking its signaling pathways and thereby inhibiting tumor progression and associated complications.[4][5]
Gemcitabine is a well-established nucleoside analog used in the treatment of various cancers, including pancreatic, non-small cell lung, breast, and ovarian cancers.[6] It functions by inhibiting DNA synthesis, which ultimately leads to cell death (apoptosis).[6][7] Gemcitabine is a prodrug that requires intracellular phosphorylation to become active.[2][4]
The rationale for combining ALT-836 and gemcitabine lies in their distinct but potentially synergistic mechanisms of action. While gemcitabine directly targets cancer cell proliferation, ALT-836 targets the tumor microenvironment and signaling pathways that contribute to tumor growth and resistance to chemotherapy.
Preclinical Efficacy and Experimental Data
Direct preclinical studies evaluating the synergistic efficacy of ALT-836 and gemcitabine combination therapy are not publicly available. However, a key preclinical study utilizing a radiolabeled version of ALT-836, 89Zr-Df-ALT-836, in a pancreatic cancer model provides evidence of the antibody's ability to target TF-expressing tumors.
Table 1: Tumor Uptake of 89Zr-Df-ALT-836 in a Pancreatic Cancer Xenograft Model
| Cell Line | Tissue Factor (TF) Expression | Mean Tumor Uptake (%ID/g ± SD) |
| BXPC-3 | High | 31.50 ± 6.00 |
| PANC-1 | Low | Not reported (background levels) |
Data extracted from an immunoPET imaging study in mice bearing human pancreatic cancer xenografts.[7] %ID/g = percentage of injected dose per gram of tissue.
This data demonstrates that ALT-836 specifically binds to tumors with high TF expression.[7] A blocking study, where an excess of unlabeled ALT-836 was administered prior to the radiolabeled antibody, resulted in a significant reduction in tumor uptake of 89Zr-Df-ALT-836, further confirming the specificity of TF targeting.[7]
Experimental Protocol: ImmunoPET Imaging of 89Zr-Df-ALT-836
The following is a summary of the experimental protocol used in the preclinical imaging study:
-
Cell Lines: Human pancreatic cancer cell lines BXPC-3 (high TF expression) and PANC-1 (low TF expression) were used.[7]
-
Animal Model: Female athymic nude mice were subcutaneously implanted with BXPC-3 or PANC-1 cells.[7]
-
Imaging Agent: ALT-836 was conjugated with a chelator (Df) and radiolabeled with Zirconium-89 (89Zr) to create 89Zr-Df-ALT-836.[7]
-
Imaging Procedure: Mice bearing tumors were injected with 89Zr-Df-ALT-836, and PET (Positron Emission Tomography) imaging was performed at various time points to visualize and quantify the accumulation of the antibody in the tumors and other organs.[7]
-
Blocking Study: To confirm the specificity of TF binding, a separate group of mice received an injection of a high dose of unlabeled ALT-836 24 hours before the administration of 89Zr-Df-ALT-836.[7]
Signaling Pathways and Mechanisms of Action
The combination of ALT-836 and gemcitabine is expected to impact multiple signaling pathways involved in cancer progression and drug resistance.
ALT-836 Mechanism of Action
ALT-836 targets Tissue Factor, which, upon binding to its ligand Factor VIIa (FVIIa), initiates a signaling cascade that promotes:
-
Tumor Growth and Proliferation: The TF-FVIIa complex can activate downstream signaling pathways such as PI3K/AKT and MAPK, which are crucial for cell survival and proliferation.[2]
-
Angiogenesis: TF signaling contributes to the formation of new blood vessels that supply tumors with nutrients and oxygen.[2]
-
Metastasis: TF is implicated in the processes of cell invasion and migration, facilitating the spread of cancer to distant organs.[2]
-
Chemoresistance: TF expression has been linked to resistance to chemotherapeutic agents.[8]
By blocking the interaction of TF with FVIIa, ALT-836 is hypothesized to inhibit these pro-tumorigenic processes.
Gemcitabine Mechanism of Action and Resistance
Gemcitabine, as a nucleoside analog, is incorporated into DNA during replication, leading to chain termination and inhibition of DNA synthesis, ultimately causing apoptosis.[6][7]
However, cancer cells can develop resistance to gemcitabine through various mechanisms, including:
-
Altered Drug Metabolism and Transport: Changes in the expression of enzymes responsible for activating gemcitabine or pumps that remove the drug from the cell.[3]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like NF-κB, AKT, and MAPK that promote cell survival and counteract the cytotoxic effects of gemcitabine.[3][9]
Comparison with Alternatives
The primary alternative to the ALT-836 and gemcitabine combination is gemcitabine monotherapy or gemcitabine in combination with other cytotoxic agents.
Table 2: Comparison of ALT-836 + Gemcitabine vs. Gemcitabine Monotherapy
| Feature | ALT-836 + Gemcitabine (Hypothesized) | Gemcitabine Monotherapy |
| Mechanism of Action | Dual-pronged attack: inhibits DNA synthesis and blocks TF signaling. | Primarily inhibits DNA synthesis. |
| Target | Cancer cells and the tumor microenvironment (via TF). | Primarily cancer cells. |
| Potential Advantages | - Overcoming gemcitabine resistance mediated by TF signaling.- Inhibition of angiogenesis and metastasis.- Potential for synergistic anti-tumor activity. | - Established treatment with a known safety profile. |
| Potential Disadvantages | - Unknown clinical efficacy and safety profile.- Potential for combined toxicities. | - Development of drug resistance.- Limited efficacy in some tumor types. |
| Clinical Data | Phase I trial initiated (NCT01325558), but no results published.[7] | Extensive clinical data available for various cancers. |
Conclusion
Experimental Workflow
The following diagram illustrates a potential experimental workflow for evaluating the efficacy of ALT-836 and gemcitabine combination therapy in a preclinical setting.
References
- 1. Gemcitabine-induced activation of checkpoint signaling pathways that affect tumor cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue factor (coagulation factor III): a potential double-edge molecule to be targeted and re-targeted toward cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ImmunoPET of Tissue Factor in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Petite Integration Factor 1 knockdown enhances gemcitabine sensitivity in pancreatic cancer cells via increasing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ImmunoPET imaging of tissue factor expression in pancreatic cancer with 89Zr-Df-ALT-836 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Akt/mTOR signaling pathway is crucial for gemcitabine resistance induced by Annexin II in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Safety of ALT-836: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the long-term safety data for ALT-836, a novel tissue factor (TF) antagonist, with alternative therapies. Due to the limited availability of extensive long-term safety data for ALT-836, this guide synthesizes preliminary findings and draws comparisons with established treatments for related indications.
ALT-836 is a recombinant human-mouse chimeric monoclonal antibody designed to bind to tissue factor, a protein overexpressed in many solid tumors and implicated in the pathogenesis of various inflammatory and thrombotic conditions.[1] By targeting TF, ALT-836 aims to inhibit tumor growth, angiogenesis, and cancer-associated venous thromboembolism (VTE).[1] This guide evaluates the available safety profile of ALT-836 in the context of other TF-targeting agents, standard chemotherapy, and anticoagulants.
Comparative Long-Term Safety Data
Quantitative long-term safety data for ALT-836 from completed or ongoing clinical trials is not extensively available in the public domain. Early-phase studies provide initial safety insights. A Phase 1 dose-escalation study of single-dose ALT-836 in patients with acute lung injury (ALI) or acute respiratory distress syndrome (ARDS) reported that the most frequent adverse events were anemia (observed in both placebo and ALT-836 treated patients) and dose-dependent, self-resolved hematuria.[2] No major bleeding episodes were reported in this study.[2]
To provide a comparative perspective, this guide examines the long-term safety of three alternative therapeutic agents:
-
Tisotumab vedotin: An antibody-drug conjugate (ADC) that also targets tissue factor and is approved for the treatment of recurrent or metastatic cervical cancer.
-
Gemcitabine (B846): A standard-of-care chemotherapy agent used in the treatment of various solid tumors, including pancreatic cancer, where ALT-836 has been investigated in combination therapy.
-
Enoxaparin: A low-molecular-weight heparin (LMWH) commonly used for the treatment and prophylaxis of VTE.
The following tables summarize the available long-term safety data for these agents from pivotal clinical trials.
| Adverse Event | ALT-836 (Phase 1, ALI/ARDS) * | Tisotumab Vedotin (innovaTV 301, Cervical Cancer) | Gemcitabine Monotherapy (Various Pancreatic Cancer Trials) | Enoxaparin (VTE Treatment - Various Studies) |
| Hematological | Anemia (frequency not specified)[2] | Hemoglobin Decreased (41%) | Neutropenia (Grade 3/4: 29.2%)[3] | Bleeding (Major: ~0.67-1.5%)[4] |
| Lymphocytes Decreased (42%) | Thrombocytopenia (Grade 3/4: not specified) | Thrombocytopenia (0.04%) | ||
| Leukocytes Decreased (30%) | Anemia (Grade 3/4: not specified) | |||
| Gastrointestinal | Not Reported | Nausea (33%) | Nausea/Vomiting (Grade 3/4: similar to GemCap)[3] | Not a primary adverse event |
| Constipation (25%) | Diarrhea (similar to GemCap)[3] | |||
| Neurological | Not Reported | Peripheral Neuropathy (38%) | Not a primary adverse event | Not a primary adverse event |
| Ocular | Not Reported | Conjunctival Adverse Reactions (37%) | Not Reported | Not Reported |
| Dry Eye (29%) | ||||
| General | Not Reported | Fatigue (28%) | Fatigue (not specified) | Not Reported |
| Renal/Urological | Hematuria (dose-dependent, self-resolved)[2] | Not Reported | Not Reported | Not Reported |
| Vascular | No major bleeding episodes[2] | Epistaxis (26%) | Not a primary adverse event | Venous Thromboembolism (Incidence: ~0.44% with prophylaxis) |
*Data from a single-dose Phase 1 study; not representative of long-term exposure. Percentages for ALT-836 adverse events are not publicly available.
Experimental Protocols
A summary of the methodologies for the key clinical trials cited is provided below to contextualize the safety data.
| Drug | Trial Identifier/Name | Phase | Indication | Patient Population | Dosage and Administration |
| ALT-836 | NCT01438853 | 1 | Acute Lung Injury/Acute Respiratory Distress Syndrome | Adult patients with suspected or proven infection, receiving mechanical ventilation. | Single intravenous dose of 0.06, 0.08, or 0.1 mg/kg.[2] |
| ALT-836 | NCT01325558 | 1 | Locally Advanced or Metastatic Solid Tumors | Patients with advanced malignancies known to overexpress TF. | Dose-escalation study in combination with gemcitabine. ALT-836 administered on Days 1, 4, 8, 15, and 22 of a 28-day cycle.[1] |
| Tisotumab Vedotin | innovaTV 301 (NCT04697628) | 3 | Recurrent or Metastatic Cervical Cancer | Patients with disease progression on or after chemotherapy. | 2 mg/kg (maximum 200 mg) via intravenous infusion every 3 weeks.[5] |
| Gemcitabine | Various (e.g., GEST study) | 3 | Advanced Pancreatic Cancer | Chemotherapy-naive patients with locally advanced or metastatic pancreatic cancer. | 1000 mg/m² intravenously over 30 minutes on Days 1, 8, and 15 of a 28-day cycle.[6][7] |
| Enoxaparin | Various (e.g., MEDENOX, PREVAIL) | 3/4 | Venous Thromboembolism (Prophylaxis and Treatment) | Acutely ill medical patients or patients post-surgery. | Prophylaxis: 40 mg subcutaneously once daily. Treatment: 1 mg/kg subcutaneously every 12 hours or 1.5 mg/kg once daily.[8] |
Signaling Pathways and Experimental Workflows
Tissue Factor Signaling Pathway
ALT-836 exerts its effect by inhibiting the binding of Factor VIIa (FVIIa) to Tissue Factor (TF), thereby blocking the initiation of the extrinsic coagulation cascade and downstream signaling events. The following diagram illustrates the key components of the TF signaling pathway that are relevant to cancer progression.
Experimental Workflow for a Phase 1 Dose-Escalation Study
The following diagram outlines a typical workflow for a Phase 1 clinical trial, such as the studies conducted for ALT-836, designed to assess safety and determine the maximum tolerated dose (MTD).
Conclusion
The available data suggests that ALT-836 has a manageable safety profile in early-phase clinical trials, with anemia and hematuria being the most noted adverse events in one study.[2] However, comprehensive long-term safety data for ALT-836 is not yet publicly available, which limits a direct and robust comparison with more established therapies.
In contrast, extensive safety data exists for tisotumab vedotin, gemcitabine, and enoxaparin. Tisotumab vedotin, another TF-targeting agent, is associated with ocular toxicity, peripheral neuropathy, and hemorrhage.[9][10] Gemcitabine's primary long-term toxicities are hematological. Enoxaparin carries a known risk of bleeding.
For researchers and drug development professionals, the initial safety findings for ALT-836 are encouraging, particularly the absence of major bleeding events in the early ALI/ARDS study.[2] As more data from ongoing and future clinical trials of ALT-836 become available, a more definitive comparison of its long-term safety profile will be possible. Continued monitoring of the clinical development of ALT-836 is warranted to fully understand its therapeutic potential and place in therapy.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A phase I study evaluating the pharmacokinetics, safety and tolerability of an antibody-based tissue factor antagonist in subjects with acute lung injury or acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized, multicenter, phase III study of gemcitabine combined with capecitabine versus gemcitabine alone as first-line chemotherapy for advanced pancreatic cancer in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. A Phase II Trial of Gemcitabine plus Capecitabine for Patients with Advanced Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Tisotumab Vedotin-tftv for Recurrent or Metastatic Cervical Cancer - The ASCO Post [ascopost.com]
- 10. biospace.com [biospace.com]
Bepirovirsen (GSK'836): A Comparative Analysis of its Efficacy in Reducing HBV DNA Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of bepirovirsen (formerly GSK'836), an investigational antisense oligonucleotide, in reducing Hepatitis B Virus (HBV) DNA levels against other therapeutic alternatives. The data presented is based on published clinical trial results and is intended to provide an objective overview for research and drug development professionals.
Comparative Efficacy in HBV DNA Reduction
Bepirovirsen has demonstrated a notable reduction in HBV DNA levels in clinical trials. The following table summarizes the available quantitative data from key studies, comparing its efficacy with standard-of-care treatments, tenofovir (B777) and entecavir.
| Drug | Dosage | Treatment Duration | Patient Population | Mean HBV DNA Reduction (log10 IU/mL) | Percentage of Patients with Undetectable HBV DNA |
| Bepirovirsen (GSK'836) | 300mg | 4 weeks | NA-naïve | -1.66[1] | 42% (>2 log10 IU/mL reduction)[1] |
| Placebo | N/A | 4 weeks | NA-naïve | 0.00[1] | N/A |
| Bepirovirsen (GSK'836) | 300mg weekly | 24 weeks | On stable NA therapy | Not explicitly reported as mean reduction | 9% (sustained response 24 weeks post-treatment)[2][3][4][5][6] |
| Bepirovirsen (GSK'836) | 300mg weekly | 24 weeks | NA-naïve | Not explicitly reported as mean reduction | 10% (sustained response 24 weeks post-treatment)[2][3][4][5][6] |
| Tenofovir | N/A | N/A | N/A | Greater reduction compared to Entecavir (Mean Difference: -1.03 log IU/mL)[7] | N/A |
| Entecavir | N/A | N/A | N/A | N/A | N/A |
Mechanism of Action: A Novel Approach
Bepirovirsen is an antisense oligonucleotide (ASO) that employs a novel mechanism to combat HBV. It is designed to specifically target and bind to HBV messenger RNA (mRNA) transcripts in the infected liver cells. This binding event recruits the host cellular enzyme RNase H1, which then degrades the viral mRNA. The destruction of viral mRNA prevents the translation of viral proteins, including the hepatitis B surface antigen (HBsAg) and polymerase, thereby inhibiting viral replication and reducing the production of new virus particles.[8]
Experimental Protocols
The following outlines the methodologies for the key experiments cited in the clinical trials to assess the efficacy of bepirovirsen.
HBV DNA Quantification by Real-Time PCR (qPCR)
Objective: To quantify the amount of HBV DNA in patient serum or plasma.
Methodology:
-
DNA Extraction: Viral DNA is extracted from serum or plasma samples using a commercial kit.
-
qPCR Reaction Setup: A reaction mixture is prepared containing the extracted DNA, specific primers that target a conserved region of the HBV genome, a fluorescently labeled probe, DNA polymerase, and other necessary reagents.
-
Amplification and Detection: The reaction is performed in a real-time PCR instrument. The instrument cycles through different temperatures to denature the DNA, anneal the primers, and extend the new DNA strands. The fluorescent probe binds to the target DNA sequence during amplification, and the resulting fluorescence is measured in real-time.
-
Quantification: A standard curve is generated using known concentrations of HBV DNA. The amount of HBV DNA in the patient sample is determined by comparing its amplification curve to the standard curve.
Hepatitis B Surface Antigen (HBsAg) Quantification by ELISA
Objective: To measure the concentration of HBsAg in patient serum or plasma.
Methodology:
-
Coating: The wells of a microplate are coated with a capture antibody specific for HBsAg.
-
Sample Addition: Patient serum or plasma is added to the wells. If HBsAg is present, it will bind to the capture antibody.
-
Detection Antibody: A second antibody, also specific for HBsAg and conjugated to an enzyme (e.g., horseradish peroxidase), is added. This antibody binds to a different epitope on the captured HBsAg, forming a "sandwich".
-
Substrate Addition: A chromogenic substrate is added to the wells. The enzyme on the detection antibody catalyzes a reaction that produces a colored product.
-
Measurement: The intensity of the color, which is proportional to the amount of HBsAg in the sample, is measured using a microplate reader at a specific wavelength.
-
Quantification: The concentration of HBsAg is determined by comparing the absorbance of the sample to a standard curve generated with known concentrations of HBsAg.
References
- 1. us.gsk.com [us.gsk.com]
- 2. mims.com [mims.com]
- 3. Efficacy and Safety of Bepirovirsen in Chronic Hepatitis B Infection [natap.org]
- 4. natap.org [natap.org]
- 5. gsk.com [gsk.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Switching to Tenofovir Therapy Versus Continuation of Entecavir for Patients With Hepatitis B Virus Infection: A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making Sense of the Antisense Therapy for Hepatitis B – Bepirovirsen - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bepirovirsen (GSK'836) and Nucleos(t)ide Analogues for Chronic Hepatitis B
For Researchers, Scientists, and Drug Development Professionals
The landscape of chronic hepatitis B (CHB) treatment is evolving, with novel therapeutic strategies aiming to achieve a "functional cure" beyond the viral suppression offered by current standard-of-care nucleos(t)ide analogues (NAs). This guide provides a comprehensive comparison of the investigational antisense oligonucleotide, bepirovirsen (formerly GSK3228836 or GSK'836), with established NAs.
Executive Summary
Bepirovirsen represents a paradigm shift in HBV treatment, directly targeting viral RNA to inhibit the production of viral proteins, including the hepatitis B surface antigen (HBsAg).[][2][3] This mechanism is distinct from NAs, which primarily inhibit the reverse transcriptase activity of the viral polymerase to block DNA replication.[2][4][5] Clinical trial data for bepirovirsen have demonstrated its potential to reduce both HBsAg and HBV DNA levels, a key goal for achieving functional cure that is rarely seen with NA monotherapy.[6][7][8][9] However, NAs have a long-standing and well-established record of potent viral suppression and a generally favorable safety profile for long-term use.[10][11] This guide will delve into the comparative efficacy, safety, resistance profiles, and mechanisms of action of bepirovirsen and key NAs, supported by available clinical trial data and detailed experimental methodologies.
Mechanism of Action
Bepirovirsen: An Antisense Oligonucleotide
Bepirovirsen is a synthetic, single-stranded chain of nucleotides designed to bind specifically to a complementary sequence within the messenger RNA (mRNA) transcripts of the hepatitis B virus.[2] This binding event initiates the degradation of the viral mRNA by host cellular enzymes (RNase H).[6] By destroying the viral mRNA, bepirovirsen prevents the translation of viral proteins, including HBsAg, which is crucial for the virus's life cycle and its ability to evade the host immune system.[2][3] Furthermore, bepirovirsen is thought to have immunomodulatory effects, potentially by acting as a Toll-like receptor 8 (TLR8) agonist, which may contribute to a more robust and sustained immune response against the virus.[7]
Nucleos(t)ide Analogues: HBV DNA Polymerase Inhibitors
Existing NA therapies for CHB, such as lamivudine (B182088), adefovir, entecavir (B133710), telbivudine, tenofovir (B777) disoproxil fumarate (B1241708) (TDF), and tenofovir alafenamide (TAF), are all prodrugs that, once intracellularly phosphorylated to their active triphosphate form, act as competitive inhibitors of the HBV DNA polymerase.[2][4][5][12][13][14][15][16][17][18][19][20] By mimicking natural deoxynucleotides, they are incorporated into the elongating viral DNA chain. However, they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to premature chain termination and halting of viral DNA replication.[][3][12][15][21][22][23]
Figure 1: Comparative Mechanism of Action
Clinical Efficacy
Bepirovirsen
Phase II clinical trials have demonstrated the potential of bepirovirsen to significantly reduce both HBsAg and HBV DNA levels. The B-Clear phase IIb study showed that after 24 weeks of treatment with bepirovirsen (300 mg weekly), 9% of patients on existing NA therapy and 10% of NA-naïve patients achieved the primary endpoint of sustained HBsAg and HBV DNA loss for 24 weeks after treatment cessation.[7][8][9] Notably, patients with low baseline HBsAg levels were more likely to respond to treatment.[7][8][9]
| Trial | Patient Population | Treatment Regimen | Key Efficacy Endpoint | Result |
| B-Clear (Phase IIb) | CHB patients (on NA and NA-naïve) | Bepirovirsen 300 mg weekly for 24 weeks | Sustained HBsAg and HBV DNA loss 24 weeks post-treatment | 9% (on NA), 10% (NA-naïve)[7][8][9] |
| Phase IIa | CHB patients (on NA and NA-naïve) | Bepirovirsen 300 mg for 4 weeks | HBsAg levels below lower limit of quantitation | Achieved in 4 participants[24] |
Nucleos(t)ide Analogues
NAs are highly effective at suppressing HBV DNA replication. Long-term therapy with potent NAs like entecavir, TDF, and TAF leads to undetectable HBV DNA levels in a vast majority of patients.[4][11] However, HBsAg loss, a key component of a functional cure, is a rare event with NA monotherapy, occurring in a small percentage of patients even after many years of treatment.[6]
| Drug | Key Efficacy Endpoint | Result (at 1 year, unless specified) |
| Lamivudine | HBeAg seroconversion | 20-30%[25][26] |
| Undetectable HBV DNA (HBeAg-negative) | 65-70%[25][26] | |
| Adefovir Dipivoxil | Undetectable HBV DNA | Significant reduction in viral load[3][22] |
| Entecavir | Undetectable HBV DNA | >90% (after 5 years)[27] |
| Telbivudine | Superior viral suppression compared to lamivudine | Significant reduction in HBV DNA[28] |
| Tenofovir Disoproxil Fumarate (TDF) | Undetectable HBV DNA | High rates of viral suppression[5][19] |
| Tenofovir Alafenamide (TAF) | Non-inferior to TDF in HBV DNA suppression | High rates of viral suppression[29][30][31] |
Safety and Tolerability
Bepirovirsen
The safety profile of bepirovirsen from phase II trials indicates that it is generally well-tolerated.[24][32] The most common adverse events are injection-site reactions, which are typically mild to moderate in severity.[7][32][33] Other reported adverse events include pyrexia (fever) and fatigue.[7]
Nucleos(t)ide Analogues
NAs are known for their favorable long-term safety profiles.[25] Potential side effects vary among the different analogues. For example, long-term use of TDF has been associated with a risk of renal dysfunction and decreased bone mineral density. TAF, a newer prodrug of tenofovir, was developed to have a better renal and bone safety profile due to lower systemic exposure to tenofovir.[19][29][30][34] Entecavir is generally well-tolerated with a low incidence of adverse events.[10][27] Lactic acidosis is a rare but serious side effect associated with some NAs, particularly in patients with decompensated liver disease.[10]
| Drug | Common Adverse Events | Serious/Less Common Adverse Events |
| Bepirovirsen | Injection-site reactions, pyrexia, fatigue[7][32][33] | - |
| Lamivudine | Generally well-tolerated | Pancreatitis (rare) |
| Adefovir Dipivoxil | Asthenia, headache, gastrointestinal symptoms[35] | Nephrotoxicity (at higher doses)[17] |
| Entecavir | Headache, fatigue, dizziness, nausea[27] | Lactic acidosis (rare)[10] |
| Telbivudine | Myopathy, peripheral neuropathy[12] | Increased creatine (B1669601) kinase |
| Tenofovir Disoproxil Fumarate (TDF) | Nausea, diarrhea, headache[19] | Renal impairment, decreased bone mineral density |
| Tenofovir Alafenamide (TAF) | Headache, abdominal pain, nausea[29] | Lower risk of renal and bone toxicity compared to TDF[19][30] |
Resistance Profiles
Bepirovirsen
As bepirovirsen has a novel mechanism of action targeting viral RNA, the development of resistance is expected to be different from that of NAs. The specific resistance profile of bepirovirsen is still under investigation in ongoing clinical trials.
Nucleos(t)ide Analogues
A significant challenge with long-term NA therapy is the potential for the development of drug-resistant HBV variants.[25][26][36][37] Resistance is more common with earlier generation NAs like lamivudine and telbivudine.[25][26] Entecavir and tenofovir (both TDF and TAF) have a high barrier to resistance, with very low rates of resistance developing even with long-term use.[19][27][38] Cross-resistance can occur, where resistance to one NA can confer resistance to another.[36][39]
| Drug | Resistance Rate | Common Resistance Mutations |
| Lamivudine | High (15-30% at 1 year, >50% at 3 years)[25][26] | rtM204V/I[40] |
| Adefovir Dipivoxil | Lower than lamivudine | rtA181V/T, rtN236T |
| Entecavir | Very low in NA-naïve patients (<1.2% at 5 years)[4] | rtT184, rtS202, rtM250 in the presence of lamivudine resistance mutations |
| Telbivudine | Higher than entecavir and tenofovir | rtM204I |
| Tenofovir (TDF/TAF) | Very low (rarely reported)[19][38] | - |
Experimental Protocols
Determination of Antiviral Efficacy (EC50)
Objective: To determine the concentration of a compound that inhibits 50% of viral replication in vitro.
Methodology:
-
Cell Culture: HepG2.2.15 cells, which stably express HBV, are cultured in appropriate media.
-
Drug Treatment: Cells are treated with serial dilutions of the test compound (e.g., bepirovirsen or the active form of an NA) for a defined period (e.g., 6-9 days).
-
Quantification of Viral Replication:
-
HBV DNA: Supernatants are collected, and extracellular HBV DNA is quantified using quantitative real-time PCR (qPCR).
-
HBsAg: HBsAg levels in the supernatant are measured using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The concentration of the compound is plotted against the percentage of inhibition of HBV DNA or HBsAg production. The EC50 value is calculated using a non-linear regression model.
Figure 2: Workflow for EC50 Determination
Cytotoxicity Assay (CC50)
Objective: To determine the concentration of a compound that causes 50% cytotoxicity in host cells.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HepG2) is cultured in a 96-well plate.
-
Drug Treatment: Cells are treated with serial dilutions of the test compound for the same duration as the efficacy assay.
-
Assessment of Cell Viability: Cell viability is measured using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a neutral red uptake assay.
-
Data Analysis: The concentration of the compound is plotted against the percentage of cell viability. The CC50 value is calculated. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.
Conclusion
Bepirovirsen presents a promising new approach to CHB therapy with its unique mechanism of action that leads to reductions in both HBV DNA and, importantly, HBsAg. This offers the potential for achieving a functional cure, a goal that remains elusive with current NA monotherapies. While NAs provide potent and sustained viral suppression with a well-established long-term safety profile, their impact on HBsAg levels is limited. The choice of future therapeutic strategies may involve combination therapies, potentially pairing the potent viral suppression of NAs with the HBsAg-reducing capabilities of agents like bepirovirsen. Further data from the ongoing Phase III trials of bepirovirsen are eagerly awaited to fully elucidate its efficacy, long-term safety, and role in the future management of chronic hepatitis B.
References
- 2. Entecavir Baraclude - Treatment - Hepatitis B Online [hepatitisb.uw.edu]
- 3. Adefovir Dipivoxil: Efficacy and Precautions in the Management of Chronic Hepatitis B [arshinepharma.com]
- 4. Safety and efficacy of entecavir for the treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of tenofovir disoproxil fumarate in patients with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsk.com [gsk.com]
- 7. Efficacy and Safety of Bepirovirsen in Chronic Hepatitis B Infection [natap.org]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. gsk.com [gsk.com]
- 10. Review article: long-term safety of nucleoside and nucleotide analogues in HBV-monoinfected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term safety and efficacy of nucleo(t)side analogue therapy in hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Telbivudine? [synapse.patsnap.com]
- 13. What is the mechanism of Entecavir? [synapse.patsnap.com]
- 14. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 15. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 16. Telbivudine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Adefovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lamivudine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]
- 22. What is Adefovir Dipivoxil used for? [synapse.patsnap.com]
- 23. m.youtube.com [m.youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. Nucleoside analogues for chronic hepatitis B: antiviral efficacy and viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Entecavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Telbivudine: A new treatment for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Therapeutic effectiveness analysis of tenofovir alafenamide and tenofovir disoproxil fumarate on the treatment for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Tenofovir alafenamide in the treatment of chronic hepatitis B virus infection: rationale and clinical trial evidence | Semantic Scholar [semanticscholar.org]
- 32. Safety, tolerability and antiviral activity of the antisense oligonucleotide bepirovirsen in patients with chronic hepatitis B: a phase 2 randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. hepatitis b bepirovirsen liver disease [gastroendonews.com]
- 34. nbinno.com [nbinno.com]
- 35. youtube.com [youtube.com]
- 36. Hepatitis B virus resistance to nucleos(t)ide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. The Molecular and Structural Basis of HBV-resistance to Nucleos(t)ide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Advances in Nucleotide Antiviral Development from Scientific Discovery to Clinical Applications: Tenofovir Disoproxil Fumarate for Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
- 40. Genotypic resistance profile of hepatitis B virus (HBV) in a large cohort of nucleos(t)ide analogue‐experienced Chinese patients with chronic HBV infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bepirovirsen (GSK'836) for Long-Term Sustained Virologic Response in Chronic Hepatitis B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bepirovirsen (formerly GSK'836), an investigational antisense oligonucleotide, with current standard-of-care treatments for chronic hepatitis B (CHB). The focus is on the potential for achieving a functional cure, defined as a sustained virologic response (SVR) characterized by the loss of Hepatitis B surface antigen (HBsAg) and undetectable HBV DNA after a finite duration of treatment.
Executive Summary
Bepirovirsen represents a novel approach to CHB treatment, aiming to achieve a functional cure, a significant unmet need with current therapies. Unlike nucleos(t)ide analogues (NAs) that primarily suppress viral replication, bepirovirsen targets and degrades all HBV RNA, leading to a reduction in viral proteins and HBV DNA.[1] Clinical trial data from the Phase IIb B-Clear study suggests that a 24-week course of bepirovirsen can induce a durable SVR in a subset of patients with CHB, particularly those with low baseline HBsAg levels.[2] This guide presents a comparative analysis of bepirovirsen's performance against established treatments like tenofovir (B777), entecavir (B133710), and pegylated interferon-alpha.
Data Presentation: Comparative Efficacy
The following tables summarize the SVR rates observed with bepirovirsen and comparator treatments. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, designs, and definitions of response.
Table 1: Sustained Virologic Response Rates with Bepirovirsen (GSK3228836) in the B-Clear Phase IIb Study
| Patient Population | Treatment Arm | SVR Rate (HBsAg and HBV DNA loss 24 weeks post-treatment) | Reference |
| On Nucleos(t)ide Analogue (NA) Therapy | Bepirovirsen 300 mg weekly for 24 weeks | 9% | [2] |
| Bepirovirsen 300 mg for 12 weeks, then 150 mg for 12 weeks | 9% | ||
| Bepirovirsen 300 mg for 12 weeks, then placebo for 12 weeks | 3% | ||
| Placebo for 12 weeks, then bepirovirsen 300 mg for 12 weeks | 0% | ||
| Not on NA Therapy | Bepirovirsen 300 mg weekly for 24 weeks | 10% | [2] |
| Bepirovirsen 300 mg for 12 weeks, then 150 mg for 12 weeks | 6% | ||
| Bepirovirsen 300 mg for 12 weeks, then placebo for 12 weeks | 1% | ||
| Placebo for 12 weeks, then bepirovirsen 300 mg for 12 weeks | 0% | ||
| Patients with Low Baseline HBsAg (<1000 IU/mL) on NA Therapy | Bepirovirsen 300 mg weekly for 24 weeks | 16% | |
| Patients with Low Baseline HBsAg (<1000 IU/mL) not on NA Therapy | Bepirovirsen 300 mg weekly for 24 weeks | 25% |
Table 2: Sustained Virologic Response Rates with Standard-of-Care Treatments
| Treatment | Study Population | Duration of Therapy | SVR Rate (HBsAg loss) | Reference |
| Tenofovir Disoproxil Fumarate (B1241708) (TDF) | HBeAg-positive & HBeAg-negative | 7 years | 11.8% (HBeAg-positive), 0.3% (HBeAg-negative) | [3][4] |
| HBeAg-positive & HBeAg-negative (Chinese cohort) | 5 years | One HBeAg-positive patient achieved HBsAg loss | [5][6] | |
| Entecavir | Nucleos(t)ide-naïve, HBeAg-positive & HBeAg-negative | Median 181 weeks | 14% (19 HBeAg-positive, 4 HBeAg-negative) | [7] |
| Treatment-naïve | 5 years | 4.6% | [8] | |
| Pegylated Interferon Alfa-2a | HBeAg-positive & HBeAg-negative | 48 weeks | ~3-7% | |
| HBeAg-negative, Genotype E | 96 weeks | 5.3% | [9] |
Mechanism of Action and Experimental Workflows
Bepirovirsen's Dual Mechanism of Action
Bepirovirsen is a 20-nucleotide phosphorothioate-modified antisense oligonucleotide. Its primary mechanism involves binding to a highly conserved region across all HBV RNA transcripts, including pre-genomic RNA (pgRNA) and messenger RNAs (mRNAs) for viral proteins. This binding forms a DNA-RNA hybrid, which is a substrate for the host enzyme RNase H. RNase H then cleaves the HBV RNA, leading to its degradation and preventing the translation of viral proteins, including HBsAg, and inhibiting viral replication.[10] Additionally, bepirovirsen has been shown to have immunostimulatory properties, potentially through the activation of Toll-like receptor 8 (TLR8), which may contribute to a more robust and sustained immune response against HBV.[11]
Experimental Workflow: B-Clear Phase IIb Study
The B-Clear study was a multicenter, randomized, partially-blinded trial that evaluated the efficacy and safety of bepirovirsen in adults with CHB.[12][13] The study included two parallel cohorts: patients on stable NA therapy and patients not on NA therapy.
Experimental Protocols
B-Clear Phase IIb Study (NCT04449029)
-
Study Design: A Phase IIb, multicenter, randomized, partial-blind, parallel-cohort study.[12][13]
-
Participants: Adults with chronic hepatitis B (HBeAg-positive or HBeAg-negative) who were either on stable nucleos(t)ide analogue (NA) therapy or not currently receiving NA therapy.[12]
-
Inclusion Criteria (abbreviated):
-
Age 18-70 years.
-
Chronic HBV infection for at least 6 months.
-
For the "On NA" cohort: stable NA therapy for at least 6 months with HBV DNA < 90 IU/mL.
-
For the "Not on NA" cohort: HBV DNA ≥ 2000 IU/mL.
-
-
Exclusion Criteria (abbreviated):
-
Co-infection with HIV, HCV, or HDV.
-
Decompensated liver disease.
-
History of hepatocellular carcinoma.
-
-
Treatment Arms: Participants in each cohort were randomized to one of four arms for 24 weeks of treatment:
-
Bepirovirsen 300 mg subcutaneously weekly for 24 weeks.
-
Bepirovirsen 300 mg weekly for 12 weeks, followed by 150 mg weekly for 12 weeks.
-
Bepirovirsen 300 mg weekly for 12 weeks, followed by placebo for 12 weeks.
-
Placebo for 12 weeks, followed by bepirovirsen 300 mg weekly for 12 weeks.[2]
-
-
Primary Endpoint: The proportion of participants with HBsAg levels below the lower limit of detection and HBV DNA levels below the lower limit of quantification, sustained for 24 weeks after the end of bepirovirsen treatment, in the absence of newly initiated antiviral therapy.[12]
Comparator Treatment Study Designs (General Overview)
-
Tenofovir and Entecavir Trials: Pivotal trials for these NAs were typically randomized, double-blind, active-controlled studies in treatment-naïve HBeAg-positive and HBeAg-negative patients with CHB.[3][14] The primary endpoints usually focused on virologic suppression (HBV DNA < 400 copies/mL or undetectable) and histological improvement at 48 weeks. Long-term open-label extension studies followed patients for several years to assess sustained viral suppression, HBeAg seroconversion, HBsAg loss, and safety.[3][5]
-
Pegylated Interferon Alfa-2a Trials: These were generally randomized, controlled trials of finite treatment duration (typically 48 weeks) in HBeAg-positive and HBeAg-negative patients, often with an NA comparator arm.[15][16][17] The primary endpoints were typically HBeAg seroconversion and sustained off-treatment virologic response.
Conclusion
Bepirovirsen (GSK'836) has demonstrated the potential to induce a sustained virologic response and HBsAg loss in a meaningful proportion of patients with chronic hepatitis B after a finite treatment course, a significant advancement over the indefinite suppressive therapy offered by current nucleos(t)ide analogues. While the overall SVR rates in the B-Clear study were modest, the higher response rates in patients with low baseline HBsAg suggest a potential for a targeted treatment approach.[2] The dual mechanism of action, combining direct antiviral activity with immune stimulation, is a promising strategy for achieving a functional cure. Further data from the ongoing Phase III B-Well program will be crucial in fully defining the efficacy, safety, and role of bepirovirsen in the future management of chronic hepatitis B.
References
- 1. Making Sense of the Antisense Therapy for Hepatitis B – Bepirovirsen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsk.com [gsk.com]
- 3. Seven-Year Efficacy and Safety of Treatment with Tenofovir Disoproxil Fumarate for Chronic Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Long-term efficacy and safety of tenofovir disoproxil fumarate in Chinese patients with chronic hepatitis B: 5-year results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term efficacy and safety of tenofovir disoproxil fumarate in Chinese patients with chronic hepatitis B: 5-year results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of long term entecavir in chronic hepatitis B treatment naïve patients in clinical practice | Annals of Hepatology [elsevier.es]
- 8. Entecavir Safety and Effectiveness in a National Cohort of Treatment-Naïve Chronic Hepatitis B Patients in the US - the ENUMERATE study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trial.medpath.com [trial.medpath.com]
- 10. Preclinical and Phase 1 Assessment of Antisense Oligonucleotide Bepirovirsen in Hepatitis B Virus–Transgenic Mice and Healthy Human Volunteers: Support for Clinical Dose Selection and Evaluation of Safety, Tolerability, and Pharmacokinetics of Single and Multiple Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gsk.com [gsk.com]
- 12. B-Clear Phase 2b Study Design: Establishing the Efficacy and Safety of Bepirovirsen in Patients with Chronic Hepatitis B Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The role of entecavir in the treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peginterferon-alpha-2a add-on to treatment with siRNA JNJ-73763989 in virologically suppressed chronic hepatitis B: The phase II PENGUIN study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov:443]
- 17. Peginterferon alfa-2a (40 kD) stopping rules in chronic hepatitis B: a systematic review and meta-analysis of individual participant data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bepirovirsen (GSK'836) for Chronic Hepatitis B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic and pharmacodynamic properties of bepirovirsen (formerly GSK'836), an investigational antisense oligonucleotide, with the established nucleos(t)ide analogue treatments for chronic hepatitis B (CHB), tenofovir (B777) and entecavir (B133710). The information is intended to support research and drug development efforts in the field of hepatology.
Pharmacokinetic Properties: A Comparative Analysis
The pharmacokinetic profiles of bepirovirsen, tenofovir, and entecavir reveal distinct differences in their absorption, distribution, metabolism, and excretion. These parameters are crucial for determining dosing regimens and understanding potential drug-drug interactions.
| Pharmacokinetic Parameter | Bepirovirsen (GSK'836) | Tenofovir Disoproxil Fumarate (B1241708) (TDF) | Entecavir |
| Mechanism of Action | Antisense oligonucleotide targeting all HBV RNAs.[1][2] | Nucleotide reverse transcriptase inhibitor.[3][4] | Guanosine nucleoside analogue inhibitor of HBV polymerase.[5][6] |
| Administration | Subcutaneous injection[7] | Oral[3] | Oral[5] |
| Time to Cmax (Tmax) | 3 - 8 hours[7] | 1.3 hours (median)[8] | 0.5 - 1.5 hours[9] |
| Peak Plasma Conc. (Cmax) | Dose-proportional; 8.4 µg/mL (300 mg)[10] | ~300 ng/mL (300 mg)[8] | 4.2 ng/mL (0.5 mg dose)[5] |
| Terminal Half-life | 22.5 - 24.6 days[7] | ~12 - 18 hours[3] | ~128 - 149 hours[5][11] |
| Metabolism | Nuclease-mediated metabolism in tissues.[7] Not a substrate for CYP450 enzymes.[4] | Prodrug rapidly converted to tenofovir; no significant CYP450 involvement.[3][12] | Minor hepatic glucuronide/sulfate conjugation; not a CYP450 substrate.[5][9] |
| Excretion | Primarily urinary excretion of metabolites.[7] | 70-80% as unchanged drug in urine.[3] | 60-73% as unchanged drug in urine.[9] |
| Food Effect | Not applicable (subcutaneous) | High-fat meal increases AUC by ~40% and Cmax by ~14%.[3] | Food delays absorption, decreases Cmax by 44-46% and AUC by 18-20%.[5][9] |
Pharmacodynamic Properties: Efficacy in Viral Suppression
The pharmacodynamic effects of these antiviral agents are primarily assessed by their ability to reduce markers of hepatitis B virus (HBV) replication, namely HBV DNA and hepatitis B surface antigen (HBsAg).
| Pharmacodynamic Parameter | Bepirovirsen (GSK'836) | Tenofovir Disoproxil Fumarate (TDF) | Entecavir |
| Primary Endpoint | Sustained HBsAg and HBV DNA loss.[13][14] | HBV DNA suppression.[15][16] | HBV DNA suppression.[17] |
| HBsAg Reduction | Dose-dependent reduction; ~99% (2 logs) in preclinical models.[7] In a Phase 2b trial, 9-10% of patients achieved sustained HBsAg loss.[18][19] | Modest HBsAg loss observed in long-term studies.[20] | HBsAg clearance observed in a small percentage of patients with long-term treatment.[21] |
| HBV DNA Reduction | Significant reduction observed in clinical trials.[13][14] | Potent and sustained suppression of HBV DNA.[16] | Potent viral suppression, with up to 94% of patients achieving undetectable HBV DNA after 3 years.[22] |
| Dose-Response | Dose-dependent reduction in HBsAg and HBV DNA.[7][23] | Not extensively characterized for HBV DNA suppression in clinical practice. | 0.5 mg daily for treatment-naïve patients and 1 mg daily for lamivudine-resistant patients.[22] |
Mechanism of Action and Experimental Workflow
Bepirovirsen Signaling Pathway
Bepirovirsen is an antisense oligonucleotide designed to specifically target and degrade all HBV messenger RNA (mRNA) transcripts. This leads to a reduction in the production of viral proteins, including HBsAg, and inhibits viral replication.[1][24] Additionally, bepirovirsen has been shown to stimulate the immune system through Toll-like receptor 8 (TLR8), which may contribute to a durable antiviral response.[25]
Caption: Mechanism of action of Bepirovirsen in a hepatocyte.
B-Clear Phase IIb Clinical Trial Workflow
The B-Clear study was a Phase IIb trial designed to evaluate the efficacy and safety of bepirovirsen in patients with chronic hepatitis B, both on and not on nucleos(t)ide analogue (NA) therapy.[13][26]
Caption: Simplified workflow of the B-Clear Phase IIb clinical trial.
Experimental Protocols
B-Clear Phase IIb Study Protocol (NCT04449029)
Objective: To assess the efficacy and safety of bepirovirsen in participants with chronic HBV infection.[26]
Study Design: A multicenter, randomized, partial-blind (sponsor/participant-blinded, investigator-unblinded) study. The trial consisted of two parallel cohorts: one for patients receiving stable nucleos(t)ide analogue (On-NA) treatment and another for patients not currently on NA therapy (Not-on-NA).[13][26]
Participants: Eligibility criteria included HBsAg > 100 IU/mL, HBV DNA < 90 IU/mL (On-NA) or > 2000 IU/mL (Not-on-NA), and specific alanine (B10760859) aminotransferase (ALT) levels.[26] The study enrolled 457 participants.[27]
Intervention: Participants were randomized 3:3:3:1 into one of four treatment arms, receiving weekly subcutaneous injections:
-
Arm 1: Bepirovirsen 300 mg (with loading doses on days 4 and 11) for 24 weeks.
-
Arm 2: Bepirovirsen 300 mg (with loading doses) for 12 weeks, followed by bepirovirsen 150 mg for 12 weeks.
-
Arm 3: Bepirovirsen 300 mg (with loading doses) for 12 weeks, followed by placebo for 12 weeks.
-
Arm 4: Placebo for 12 weeks (with placebo loading doses), followed by bepirovirsen 300 mg without loading doses for 12 weeks.[26][27]
Primary Endpoint: The primary endpoint was the proportion of patients with HBsAg below the lower limit of detection and HBV DNA below the lower limit of quantification for 24 weeks after the end of bepirovirsen treatment, in the absence of rescue medication.[14][26]
Standard Clinical Trial Protocol for Tenofovir in Chronic Hepatitis B
Objective: To evaluate the efficacy and safety of tenofovir disoproxil fumarate in suppressing HBV DNA in patients with chronic hepatitis B.
Study Design: A randomized, double-blind, placebo-controlled or active-comparator (e.g., adefovir (B194249) dipivoxil) trial.
Participants: Adult patients with chronic hepatitis B (HBeAg-positive or HBeAg-negative) with detectable HBV DNA levels and elevated ALT levels.[28]
Intervention:
-
Treatment Group: Tenofovir disoproxil fumarate (e.g., 300 mg) administered orally once daily.
-
Control Group: Placebo or an active comparator administered orally once daily.
Primary Endpoint: The proportion of patients with HBV DNA levels below a specified threshold (e.g., < 400 copies/mL or < 20 IU/mL) at a predetermined time point (e.g., week 48).[15]
Secondary Endpoints: May include histologic improvement, ALT normalization, HBeAg seroconversion, and HBsAg loss or seroconversion.
Standard Clinical Trial Protocol for Entecavir in Chronic Hepatitis B
Objective: To assess the efficacy and safety of entecavir in the treatment of chronic hepatitis B.
Study Design: A randomized, double-blind, active-comparator (e.g., lamivudine) trial.
Participants: Nucleos(t)ide-naïve adult patients with HBeAg-positive or HBeAg-negative chronic hepatitis B with evidence of active viral replication and liver inflammation.[17]
Intervention:
-
Treatment Group: Entecavir (e.g., 0.5 mg) administered orally once daily.
-
Comparator Group: Lamivudine (e.g., 100 mg) administered orally once daily.[22]
Primary Endpoint: A composite endpoint including histologic improvement and a reduction in HBV DNA to undetectable levels at a specific time point (e.g., week 48).
Secondary Endpoints: Include virologic response (HBV DNA < 300 copies/mL), ALT normalization, and HBeAg seroconversion.[29]
References
- 1. Making Sense of the Antisense Therapy for Hepatitis B – Bepirovirsen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 4. Tenofovir and its potential in the treatment of hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Preclinical and Phase 1 Assessment of Antisense Oligonucleotide Bepirovirsen in Hepatitis B Virus–Transgenic Mice and Healthy Human Volunteers: Support for Clinical Dose Selection and Evaluation of Safety, Tolerability, and Pharmacokinetics of Single and Multiple Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-Dose and Steady-State Pharmacokinetics of Tenofovir Disoproxil Fumarate in Human Immunodeficiency Virus-Infected Children - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medicine.com [medicine.com]
- 10. d-nb.info [d-nb.info]
- 11. Entecavir pharmacokinetics, safety, and tolerability after multiple ascending doses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. gsk.com [gsk.com]
- 14. Ionis announces positive data from GSK's Phase 2b clinical study of bepirovirsen | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 15. Randomised clinical trial: 48 weeks of treatment with tenofovir amibufenamide versus tenofovir disoproxil fumarate for patients with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in Nucleotide Antiviral Development from Scientific Discovery to Clinical Applications: Tenofovir Disoproxil Fumarate for Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Treatment of chronic hepatitis B in clinical practice with entecavir or tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hepatitis b bepirovirsen liver disease [gastroendonews.com]
- 19. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 20. Efficacy and safety of tenofovir disoproxil fumarate in patients with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy and safety of long term entecavir in chronic hepatitis B treatment naïve patients in clinical practice | Annals of Hepatology [elsevier.es]
- 22. The role of entecavir in the treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. What is Bepirovirsen used for? [synapse.patsnap.com]
- 25. Efficacy and Safety of Bepirovirsen in Chronic Hepatitis B Infection [natap.org]
- 26. B-Clear Phase 2b Study Design: Establishing the Efficacy and Safety of Bepirovirsen in Patients with Chronic Hepatitis B Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Randomized Trial of Tenofovir with or without Peginterferon Alfa Followed by Protocolized Treatment Withdrawal in Adults with Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Entecavir: a review of its use in the treatment of chronic hepatitis B in patients with decompensated liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiviral Potency of AB-836 and Other Capsid Assembly Modulators
For Researchers, Scientists, and Drug Development Professionals
The landscape of chronic hepatitis B (HBV) treatment is evolving, with a significant focus on developing curative therapies that target different stages of the viral lifecycle. Among the most promising new classes of antivirals are the capsid assembly modulators (CAMs). These small molecules interfere with the proper formation of the viral capsid, a crucial component for HBV replication and persistence. This guide provides a detailed comparison of the antiviral potency of a next-generation CAM, AB-836, with other notable CAMs, supported by experimental data and methodologies.
Quantitative Comparison of Antiviral Potency
The in vitro antiviral activity of CAMs is a key indicator of their potential therapeutic efficacy. The half-maximal effective concentration (EC50), representing the concentration of a drug that inhibits 50% of viral replication, is a standard metric for comparison. The following table summarizes the EC50 values for AB-836 and other CAMs in various cell-based assays.
| Compound | Class | Cell Line | EC50 (HBV DNA Reduction) | Reference(s) |
| AB-836 | II (CAM-E) | HepDE19 | 0.010 µM | [1][2] |
| HepG2-NTCP (cccDNA formation) | 0.18 µM | [1] | ||
| BAY 41-4109 | I (CAM-A) | HepG2.2.15 | 0.085 - 0.5 µM | [3] |
| NVR 3-778 | II (CAM-E) | HepG2.2.15 | 0.40 µM | [4] |
| ABI-H0731 (Vebicorvir) | I (CAM-A) | HepAD38 | 173 nM | |
| HepG2-NTCP | 307 nM | |||
| Primary Human Hepatocytes (PHH) | 154 nM | |||
| GLS4 | I (CAM-A) | HepAD38 | ~1 nM | [5] |
| JNJ-56136379 (Bersacapavir) | II (CAM-E) | HepG2.117 | 54 nM | [5] |
| Primary Human Hepatocytes (PHH) | 93 nM | [5] | ||
| GLP-26 | II (CAM-E) | HepAD38 | 3 nM | [6] |
| Primary Human Hepatocytes (PHH) | 40 nM | [6] |
Note: EC50 values can vary depending on the specific cell line, assay conditions, and endpoint measured. Direct comparison should be made with caution. Class I (CAM-A) modulators induce the formation of aberrant, non-functional capsids, while Class II (CAM-E) modulators promote the assembly of empty capsids that lack the viral genome.[5]
Clinical Antiviral Activity
Clinical trials provide crucial in vivo data on the antiviral potency of these compounds in patients with chronic hepatitis B.
| Compound | Dose | Treatment Duration | Mean Log10 HBV DNA Reduction from Baseline (IU/mL) | Reference(s) |
| AB-836 | 50 mg QD | 28 days | 2.57 | [1] |
| 100 mg QD | 28 days | 3.04 | [1][7] | |
| 200 mg QD | 28 days | 3.55 | [1][7] | |
| JNJ-56136379 (Bersacapavir) | 75 mg QD (+NUC) | 24 weeks | 5.53 | [5] |
| 250 mg QD (+NUC) | 24 weeks | 5.88 | [5] |
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to determine the antiviral potency of CAMs.
Antiviral Activity Assay in HBV-Producing Cell Lines (e.g., HepG2.2.15, HepAD38)
Objective: To determine the EC50 of a test compound in inhibiting HBV DNA replication in a stable HBV-producing cell line.
Methodology:
-
Cell Seeding: Plate HepG2.2.15 or HepAD38 cells in multi-well plates and allow them to adhere overnight. These cell lines are engineered to constitutively produce HBV virions.[8]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a positive control (e.g., a known active CAM or a nucleos(t)ide analog like Entecavir) and a vehicle control (e.g., DMSO). The treatment duration is typically 6 to 9 days, with the medium and compound being refreshed every 2-3 days.[3]
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant which contains secreted HBV virions.
-
Viral DNA Extraction: Isolate HBV DNA from the supernatant using a commercial viral DNA extraction kit.
-
Quantitative PCR (qPCR): Quantify the amount of HBV DNA in each sample using qPCR with primers and probes specific for the HBV genome.
-
Data Analysis: Calculate the percentage of HBV DNA inhibition for each compound concentration relative to the vehicle control. Plot the inhibition percentage against the compound concentration and determine the EC50 value using a non-linear regression analysis.
Antiviral Activity Assay in Primary Human Hepatocytes (PHH)
Objective: To evaluate the antiviral efficacy of a test compound in a more physiologically relevant primary cell model.
Methodology:
-
Hepatocyte Culture: Thaw and seed cryopreserved primary human hepatocytes in collagen-coated plates and allow them to stabilize.
-
HBV Infection: Infect the hepatocytes with an HBV inoculum. Polyethylene glycol (PEG) is often used to enhance infection efficiency.[9]
-
Compound Treatment: After an initial incubation period to allow for viral entry (typically 16-24 hours), remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of the test compound.[9]
-
Supernatant and Cell Lysate Collection: Collect cell culture supernatants and/or cell lysates at specified time points during the treatment period.
-
Endpoint Analysis:
-
Extracellular HBV DNA: Extract and quantify HBV DNA from the supernatant via qPCR to measure the inhibition of virion release.[9]
-
Intracellular HBV DNA and cccDNA: Extract total DNA from cell lysates to quantify intracellular HBV DNA and the more stable covalently closed circular DNA (cccDNA) reservoir.
-
HBsAg/HBeAg Quantification: Measure the levels of secreted hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) in the supernatant using ELISA as markers of viral protein expression.
-
-
Data Analysis: Determine the EC50 values for the reduction of each viral marker as described above.
Visualizing the Mechanism and Workflow
To better understand the context of this research, the following diagrams illustrate the HBV lifecycle, the mechanism of action of CAMs, and a typical experimental workflow.
Caption: HBV lifecycle and the mechanism of action of Capsid Assembly Modulators.
Caption: A typical experimental workflow for evaluating the antiviral potency of CAMs.
References
- 1. Preclinical and clinical antiviral characterization of AB-836, a potent capsid assembly modulator against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AB-836 demonstrates favorable preclinical safety and efficacy | BioWorld [bioworld.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arbutus Presents New Data on AB-729, AB-836 and AB-101 at the EASL International Liver Congress™ 2022 and Provides AB-836 Clinical Update | Arbutus Biopharma Corporation [investor.arbutusbio.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Comparative Efficacy of AB-836 in Reducing Serum and Liver HBV DNA
A Guide for Researchers and Drug Development Professionals
The landscape of chronic hepatitis B (CHB) treatment is undergoing a significant transformation, moving beyond viral suppression towards a functional cure. A key area of development is the targeting of the hepatitis B virus (HBV) capsid assembly. This guide provides an objective comparison of the novel capsid assembly modulator (CAM) AB-836 with standard-of-care nucleos(t)ide analogues (NAs) and other CAMs in development, focusing on their efficacy in reducing serum and liver HBV DNA.
AB-836 is a potent, orally bioavailable, and selective Class II HBV capsid inhibitor.[1] Its mechanism of action involves interfering with the proper assembly of the viral capsid, a critical structure for viral replication and persistence.[2] Specifically, AB-836 obstructs the encapsidation of pregenomic RNA (pgRNA) by binding to the HBV core protein, which accelerates capsid assembly but results in the formation of "empty" capsids that lack the viral genome.[3][4] This dual action not only blocks the production of new infectious virions but has also been shown to inhibit the replenishment of the covalently closed circular DNA (cccDNA) reservoir in the nucleus of infected cells, which is the source of viral persistence.[2][3]
While AB-836 demonstrated robust antiviral activity, its clinical development was discontinued (B1498344) due to safety findings, specifically ALT elevations observed in clinical trials.[3] Nevertheless, the data from its preclinical and clinical studies provide valuable insights for the future optimization and development of HBV CAMs.[3]
Quantitative Data Comparison
The following table summarizes the efficacy of AB-836 in comparison to standard NA therapies and other investigational CAMs in reducing serum HBV DNA.
| Compound | Class | Study Population | Dosage | Treatment Duration | Mean HBV DNA Reduction (log₁₀ IU/mL) | Reference |
| AB-836 | Capsid Assembly Modulator (Class II) | Chronic Hepatitis B Patients | 50 mg QD | 28 Days | 2.57 | [3] |
| 100 mg QD | 28 Days | 3.04 | [3] | |||
| 200 mg QD | 28 Days | 3.55 | [3] | |||
| Entecavir (B133710) (ETV) | Nucleos(t)ide Analogue | Nucleoside-naïve CHB Patients | 0.5 mg/day | 12 Weeks | 6.23 (log₁₀ copies/mL) | [5] |
| 0.5 mg/day | 48 Weeks | 6.0 (log₁₀ IU/mL) | [6] | |||
| Tenofovir (B777) Disoproxil Fumarate (B1241708) (TDF) | Nucleos(t)ide Analogue | CHB Patients with High Viral Load | 300 mg | 240 Weeks | 98.3% of patients achieve HBV DNA <400 copies/mL | [7] |
| Tenofovir Alafenamide (TAF) | Nucleos(t)ide Analogue | Chronic Hepatitis B Patients | 25 mg | 1 Year | 5.18 | [8] |
| Linvencorvir (RO7049389) | Capsid Assembly Modulator (Class I) | Chronic Hepatitis B Patients | 200 mg BID | 4 Weeks | 2.44 | [9] |
| 400 mg BID | 4 Weeks | 3.33 | [9] | |||
| Bersacapavir (JNJ-56136379) | Capsid Assembly Modulator (Class II) | HBeAg-Positive Patients (with NUC) | 75 mg | 24 Weeks | 5.53 | [9] |
| 250 mg | 24 Weeks | 5.88 | [9] |
Experimental Protocols and Methodologies
The data presented in this guide are derived from various preclinical and clinical studies. The methodologies employed in these key experiments are detailed below.
In Vitro Efficacy Assays
-
HBV Replication Assay (EC₅₀ Determination):
-
Cell Lines: HBV-producing cell lines such as HepDE19 or HepG2-NTCP are commonly used.[3]
-
Treatment: Cells are treated with serial dilutions of the test compound (e.g., AB-836).
-
Incubation: The cells are incubated for a defined period (e.g., 7-9 days).
-
DNA Extraction: HBV DNA is extracted from the cell culture supernatant.
-
Quantification: HBV DNA is quantified using quantitative polymerase chain reaction (qPCR).
-
Analysis: The 50% effective concentration (EC₅₀), the concentration at which 50% of viral replication is inhibited, is calculated. For AB-836, the EC₅₀ was 0.010 µM in HepDE19 cells.[3]
-
-
cccDNA Formation Assay:
-
Cell Model: De novo infection models using cells like HepG2-NTCP are utilized.[3]
-
Infection and Treatment: Cells are infected with HBV and simultaneously treated with the test compound.
-
cccDNA Extraction: After a period of incubation, nuclear cccDNA is specifically extracted from the cells.
-
Quantification: cccDNA levels are quantified via qPCR.
-
Analysis: The EC₅₀ for the inhibition of cccDNA formation is determined. AB-836 inhibited cccDNA formation with an EC₅₀ of 0.18 µM.[3]
-
In Vivo Efficacy Studies (Mouse Models)
-
Model: Hydrodynamic injection mouse models of HBV infection are frequently used.[3]
-
Treatment: Once HBV replication is established, mice are treated with the test compound (e.g., AB-836 at 3 and 10 mg/kg/day) or a vehicle control.[1]
-
Sample Collection: Serum samples are collected at various time points to measure HBV DNA. At the end of the study, liver tissue is harvested.
-
Analysis: HBV DNA is quantified from both serum and liver tissue to assess the reduction in viral load. In a mouse model, AB-836 demonstrated 1.4 and 2.5 log₁₀ reductions in HBV DNA at daily doses of 3 and 10 mg/kg, respectively.[1]
Clinical Trials (Phase 1a/1b for AB-836)
-
Study Design: The AB-836-001 study was a Phase 1a/1b randomized, double-blind, placebo-controlled trial.
-
Participants: The trial enrolled healthy subjects and patients with chronic HBV infection.[10]
-
Dosing: Patients with CHB received once-daily oral doses of AB-836 (e.g., 50, 100, 200 mg) or a placebo for 28 days.[3]
-
Efficacy Endpoint: The primary efficacy endpoint was the change in serum HBV DNA from baseline to the end of treatment.
-
Monitoring: Safety and tolerability were monitored through clinical laboratory tests, ECGs, and recording of adverse events.[10] HBV DNA levels were quantified using qPCR assays.[11]
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.
References
- 1. AB-836 demonstrates favorable preclinical safety and efficacy | BioWorld [bioworld.com]
- 2. arbutus.peterfig.com [arbutus.peterfig.com]
- 3. Preclinical and clinical antiviral characterization of AB-836, a potent capsid assembly modulator against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arbutusbio.com [arbutusbio.com]
- 5. Early hepatitis B virus DNA reduction in hepatitis B e antigen-positive patients with chronic hepatitis B: A randomized international study of entecavir versus adefovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of prolonged entecavir monotherapy in treatment-naïve chronic hepatitis B patients exhibiting a partial virologic response to entecavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of tenofovir disoproxil fumarate at 240 weeks in patients with chronic hepatitis B with high baseline viral load - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-year efficacy of tenofovir alafenamide in patients with chronic hepatitis B: An observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Preliminary Data Shows that Arbutus’ Capsid Inhibitor, AB-836 is Generally Safe and Well-Tolerated and Provides Robust Antiviral Activity - BioSpace [biospace.com]
- 11. Arbutus to Present AB-729 and AB-836 Data at EASL Congress 2023 | Arbutus Biopharma Corporation [investor.arbutusbio.com]
AB-836 Demonstrates Favorable On-Treatment Virologic Response with No Evidence of Viral Rebound in Phase 1 Study
For Immediate Release
Warminster, PA – Preclinical and initial clinical data on AB-836, a novel, orally administered hepatitis B virus (HBV) capsid assembly modulator, indicate potent antiviral activity and a high barrier to resistance, with no on-treatment viral rebound observed in a 28-day Phase 1 clinical study.[1] These findings position AB-836 as a promising candidate for inclusion in a curative regimen for chronic hepatitis B (CHB), particularly when compared to other capsid inhibitors where instances of viral breakthrough and the emergence of resistance have been documented.
AB-836 is a next-generation capsid inhibitor designed to completely eliminate viral replication in infected cells by preventing the assembly of functional viral capsids, a crucial step in the HBV lifecycle.[2] Furthermore, it has been shown to inhibit the replenishment of covalently closed circular DNA (cccDNA), the viral reservoir that is a key challenge in achieving a functional cure for HBV.[2]
Comparative Analysis of On-Treatment Viral Rebound
A key differentiator of AB-836 in early clinical evaluation is the absence of on-treatment viral rebound. The following table summarizes the performance of AB-836 compared to other HBV capsid inhibitors in development.
| Drug | Study Phase | Treatment Duration | On-Treatment Viral Rebound/Breakthrough | Associated Resistance Variants | Mean HBV DNA Reduction (log10 IU/mL) |
| AB-836 | Phase 1a/1b | 28 days | None observed[1] | None observed[1] | -2.57 (50mg), -3.04 (100mg), -3.55 (200mg)[1] |
| JNJ-56136379 (Bersacapavir) | Phase 2 (JADE study) | Up to 48 weeks | Observed in monotherapy arms[3][4] | T33N, F23Y[4] | -5.53 (75mg + NA), -5.88 (250mg + NA) at Week 24 |
| Vebicorvir (B611651) (ABI-H0731) | Phase 2 | 24 weeks | 2 patients experienced HBV DNA rebound[5] | None detected[5] | -5.33 (in combination with ETV) at Week 24[5] |
| GLS4 | Phase 1b | 28 days | Not explicitly reported as viral rebound, but ALT flares and withdrawals noted | In vitro: T109I shows reduced sensitivity[6][7] | -1.42 (120mg + ritonavir), -2.13 (240mg + ritonavir)[8] |
NA: Nucleos(t)ide Analogue; ETV: Entecavir (B133710)
Experimental Protocols
AB-836 Phase 1a/1b Clinical Trial (AB-836-001)
The Phase 1a/1b clinical trial for AB-836 was a multi-part study designed to evaluate the safety, tolerability, pharmacokinetics, and antiviral activity of single and multiple doses in both healthy subjects and patients with CHB.[2]
-
Part 1: Evaluated alternating single doses of AB-836 (ranging from 10mg to 175mg) or placebo in a fasted or fed state in healthy subjects.[2]
-
Part 2: Assessed multiple ascending doses of 50mg, 100mg, or 150mg of AB-836 or placebo administered once daily for 10 days in healthy volunteers.[2]
-
Part 3: Randomized HBeAg-positive or -negative CHB patients to receive either 50mg, 100mg, or 200mg of AB-836 or placebo once daily for 28 days.[1][2]
HBV DNA levels were monitored throughout the treatment period to assess antiviral activity and to detect any potential viral rebound.[1]
JNJ-56136379 (Bersacapavir) Phase 2 Clinical Trial (JADE)
The JADE study was a randomized, double-blind, placebo-controlled Phase 2 trial that evaluated the efficacy and safety of JNJ-56136379 in treatment-naïve and virologically-suppressed CHB patients.[3][9] Patients received either 75mg or 250mg of JNJ-56136379 daily, with or without a nucleos(t)ide analogue, or placebo with a nucleos(t)ide analogue for up to 48 weeks.[3][9] Viral breakthrough was defined as an increase in HBV DNA of ≥1 log10 IU/mL from nadir.[4] Viral sequencing was performed to identify emergent resistance variants in patients experiencing viral breakthrough.[4]
Vebicorvir Phase 2 Clinical Trial
This Phase 2, randomized, double-blind, placebo-controlled trial evaluated the safety and efficacy of 300mg of vebicorvir once daily in combination with 0.5mg of entecavir in treatment-naïve, HBeAg-positive CHB patients for 24 weeks.[5] The primary endpoint was the change in mean log10 HBV DNA from baseline.[5]
GLS4 Phase 1b Clinical Trial
This was a double-blind, randomized, parallel, entecavir-controlled study in 24 patients with CHB.[8] Patients were randomized to receive a 28-day course of GLS4 (120mg or 240mg) in combination with 100mg of ritonavir, or entecavir alone.[8] Antiviral activity, pharmacokinetics, and tolerability were evaluated.[8]
Mechanism of Action: A Dual Approach to Inhibiting HBV Replication
HBV capsid assembly modulators (CAMs) like AB-836 represent a novel class of antivirals that target the HBV core protein. This protein is essential for multiple stages of the viral lifecycle. The primary mechanism of action of CAMs is the disruption of the proper assembly of the viral capsid, which prevents the encapsidation of the viral pregenomic RNA (pgRNA) and subsequent DNA replication.[10][11][12][13] Additionally, CAMs have a secondary mechanism of action where they interfere with the formation of new cccDNA, the stable viral DNA reservoir in the nucleus of infected liver cells.[10][12][13] By preventing both the creation of new virus particles and the establishment of the cccDNA reservoir, CAMs offer a comprehensive approach to suppressing HBV.
Figure 1. Mechanism of action of AB-836.
Conclusion
The absence of on-treatment viral rebound and resistance with AB-836 in the 28-day Phase 1 study is a significant finding that distinguishes it from other capsid inhibitors. While longer-term data is needed, these initial results suggest that AB-836 has the potential to be a best-in-class component of a future functional cure for chronic hepatitis B. Further clinical development is ongoing to continue to evaluate the safety and efficacy of AB-836.
References
- 1. Preclinical and clinical antiviral characterization of AB-836, a potent capsid assembly modulator against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preliminary Data Shows that Arbutus’ Capsid Inhibitor, AB-836 is Generally Safe and Well-Tolerated and Provides Robust Antiviral Activity - BioSpace [biospace.com]
- 3. Randomised phase 2 study (JADE) of the HBV capsid assembly modulator JNJ-56136379 with or without a nucleos(t)ide analogue in patients with chronic hepatitis B infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Viral sequence analysis of chronic hepatitis B patients treated with the capsid assembly modulator JNJ-56136379 in the JADE phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of vebicorvir administered with entecavir in treatment-naïve patients with chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Influences on viral replication and sensitivity to GLS4, a HAP compound, of naturally occurring T109/V124 mutations in hepatitis B virus core protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral Activity and Pharmacokinetics of the Hepatitis B Virus (HBV) Capsid Assembly Modulator GLS4 in Patients With Chronic HBV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomised phase 2 study (JADE) of the HBV capsid assembly modulator JNJ-56136379 with or without a nucleos(t)ide analogue in patients with chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Preclinical and Clinical Profile of AB-836 for Hepatitis B Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical and clinical data of AB-836, a novel capsid assembly modulator (CAM) for the treatment of chronic hepatitis B (CHB), with other relevant therapeutic alternatives. Experimental data, detailed methodologies, and visual summaries of key pathways and workflows are presented to offer an objective evaluation of AB-836's performance.
Introduction to AB-836 and Capsid Assembly Modulators
Chronic hepatitis B virus (HBV) infection remains a significant global health challenge. While current nucleos(t)ide analogue (NA) therapies can suppress viral replication, they rarely lead to a functional cure. A promising class of investigational drugs, capsid assembly modulators (CAMs), offers a different mechanism of action by targeting the HBV core protein, which is essential for viral replication.[1]
AB-836 is an oral, potent, and highly selective HBV CAM.[2] It belongs to a novel chemical series and is designed to inhibit HBV replication by preventing the assembly of functional viral capsids.[1][3] Furthermore, AB-836 has been shown to interfere with the formation of covalently closed circular DNA (cccDNA), the persistent viral reservoir in infected hepatocytes.[1][2]
Preclinical Efficacy of AB-836
AB-836 has demonstrated potent antiviral activity across a range of preclinical models, including cell culture and animal studies.
In Vitro Studies
In cell-based assays, AB-836 effectively inhibited key steps of the HBV life cycle.
Table 1: In Vitro Efficacy of AB-836 against HBV
| Cell Line | Parameter Measured | EC50 (μM) | Reference |
| HepDE19 | Viral Replication | 0.010 | [2] |
| HepG2-NTCP | cccDNA Formation | 0.18 | [2] |
| HepG2-NTCP | HBsAg Production | 0.20 | [2] |
EC50: Half-maximal effective concentration
These data indicate that AB-836 potently inhibits HBV replication and also impacts the formation and function of the cccDNA reservoir. Notably, AB-836 has shown broad genotype coverage and activity against NA-resistant variants.[2]
In Vivo Studies
The efficacy of AB-836 was further evaluated in a mouse model of HBV infection.
Table 2: In Vivo Efficacy of AB-836 in a Hydrodynamic Injection Mouse Model of HBV
| Dose (mg/kg, once daily) | Mean Serum HBV DNA Reduction (log10 IU/mL) | Reference |
| 3 | 1.4 | |
| 10 | 2.5 |
These findings in an in vivo setting corroborated the potent antiviral activity observed in vitro.
Clinical Efficacy and Safety of AB-836
AB-836 advanced to a Phase 1a/1b clinical trial to evaluate its safety, tolerability, and antiviral activity in healthy volunteers and patients with chronic hepatitis B.
Antiviral Activity in CHB Patients
Once-daily oral dosing of AB-836 for 28 days resulted in a significant, dose-dependent reduction in serum HBV DNA levels in CHB patients.
Table 3: Clinical Efficacy of AB-836 in a Phase 1a/1b Trial (28 days of treatment)
| AB-836 Dose (once daily) | Mean Serum HBV DNA Decline (log10 IU/mL) | Reference |
| 50 mg | 2.57 | [2] |
| 100 mg | 3.04 | [1][2][4] |
| 200 mg | 3.55 | [1][2][4] |
During the 28-day treatment period, no on-treatment viral rebound or emergence of viral resistance was observed.[2]
Safety and Discontinuation
Despite its potent antiviral activity, the clinical development of AB-836 was discontinued (B1498344) due to safety concerns.[2] Specifically, transient Grade 3 alanine (B10760859) aminotransferase (ALT) elevations were observed in some patients, particularly at the 200 mg dose.[4] These safety findings warranted further evaluation, which ultimately led to the cessation of the program.
Comparison with Other Capsid Assembly Modulators
Several other CAMs have been in clinical development, offering a basis for comparison with AB-836.
Table 4: Comparative Efficacy of Selected HBV Capsid Assembly Modulators
| Compound | Development Status | Preclinical Efficacy (EC50) | Clinical Efficacy (HBV DNA reduction) | Reference |
| AB-836 | Discontinued | 0.010 µM (Viral Replication) | Up to 3.55 log10 IU/mL at day 28 | [2] |
| Vebicorvir (ABI-H0731) | Development Halted | 0.3 µM (HBV DNA) | ~2.9 log10 IU/mL after 28 days | |
| JNJ-56136379 (Bersacapavir) | In Development | 0.02 µM (HBV DNA) | ~2.9 log10 IU/mL after 28 days | |
| GLS4 (Gepovirestat) | In Development | 0.005 µM (HBV DNA) | ~2.6 log10 IU/mL after 28 days |
While direct comparisons are challenging due to differences in trial design and patient populations, the available data suggest that AB-836 exhibited potent antiviral efficacy comparable to or exceeding that of other CAMs in early clinical development.
Experimental Protocols
In Vitro HBV Replication Assay (HepDE19 cells)
The HepDE19 cell line is a stable, tetracycline-inducible HBV-expressing cell line. To assess antiviral activity, HepDE19 cells are cultured in the absence of tetracycline (B611298) to induce HBV replication. The cells are then treated with serial dilutions of the test compound (e.g., AB-836) for a defined period. Following treatment, intracellular HBV DNA is extracted and quantified using quantitative polymerase chain reaction (qPCR). The EC50 value is then calculated as the concentration of the compound that inhibits HBV replication by 50%.
In Vitro cccDNA Formation and HBsAg Production Assay (HepG2-NTCP cells)
HepG2 cells engineered to express the sodium taurocholate co-transporting polypeptide (NTCP) are susceptible to de novo HBV infection. For this assay, HepG2-NTCP cells are infected with HBV in the presence of varying concentrations of the test compound. After a specified incubation period to allow for infection and cccDNA formation, intracellular cccDNA is selectively extracted and quantified by qPCR. HBsAg levels in the cell culture supernatant are measured by enzyme-linked immunosorbent assay (ELISA). The EC50 values for inhibition of cccDNA formation and HBsAg production are then determined.
In Vivo Hydrodynamic Injection Mouse Model
This model involves the rapid injection of a large volume of a plasmid DNA solution containing the HBV genome into the tail vein of a mouse. This "hydrodynamic" delivery method results in the transient transfection of hepatocytes in vivo, leading to HBV replication and the presence of HBV DNA and antigens in the serum. To evaluate antiviral efficacy, mice are treated with the test compound (e.g., AB-836) orally or via another appropriate route for a specified duration. Serum samples are collected at various time points, and HBV DNA levels are quantified by qPCR to determine the extent of viral load reduction.
Visual Summaries
Mechanism of Action of AB-836
Caption: Mechanism of action of AB-836 in inhibiting HBV capsid assembly and cccDNA formation.
Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for determining the in vitro efficacy of AB-836 against HBV.
Conclusion
AB-836 is a potent capsid assembly modulator that demonstrated robust antiviral activity against HBV in both preclinical and early clinical studies. Its ability to significantly reduce HBV DNA levels highlighted its potential as a valuable component of a combination therapy for chronic hepatitis B. However, the emergence of safety signals, specifically ALT elevations, led to the discontinuation of its clinical development. The data generated from the AB-836 program provide valuable insights for the future development of safer and more effective capsid assembly modulators for the treatment of chronic hepatitis B.
References
A Comparative Genotypic Analysis of HBV Core Protein in Clinical Trials of Novel Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genotypic characteristics of the Hepatitis B Virus (HBV) core protein observed in participants of the AB-836 clinical trial, alongside available data from clinical trials of other HBV core protein inhibitors. This document is intended to offer an objective comparison of the performance of these agents, supported by experimental data, to inform ongoing research and development in the field of HBV therapeutics.
Introduction to HBV Core Protein Inhibitors
HBV core protein inhibitors, also known as capsid assembly modulators (CAMs), are a class of antiviral agents that target the HBV core protein, a crucial component in the viral lifecycle. The core protein is essential for multiple processes, including the encapsidation of the viral pregenomic RNA (pgRNA), reverse transcription, and the formation of new viral particles. By interfering with these functions, core protein inhibitors can potently suppress HBV replication. This guide focuses on AB-836, a next-generation oral HBV capsid inhibitor, and compares its genotypic profile with other investigational core protein inhibitors.
AB-836: A Potent Core Protein Inhibitor with a Detailed Genotypic Profile
AB-836, developed by Arbutus Biopharma, is a potent, orally bioavailable inhibitor of the HBV capsid assembly. Preclinical studies demonstrated its pan-genotypic activity and efficacy against nucleos(t)ide analog-resistant HBV variants. In its Phase 1a/1b clinical trial (AB-836-001), AB-836 showed robust dose-dependent reductions in HBV DNA levels in patients with chronic HBV infection. However, the clinical development of AB-836 was discontinued (B1498344) due to safety concerns related to elevated liver enzymes (ALT).
A key aspect of the AB-836 clinical trial was the detailed genotypic analysis of the HBV core protein in trial participants. This analysis provided valuable insights into the baseline characteristics of the viral population and the potential for the development of resistance.
Genotypic Analysis of the AB-836 Clinical Trial
Next-generation sequencing (NGS) of the HBV core protein coding region was performed on plasma samples from participants at baseline and during treatment. The key findings from this analysis are summarized below:
-
High Prevalence of Baseline Polymorphisms: A significant finding was the high frequency of naturally occurring polymorphisms within the CAM-binding pocket of the HBV core protein. This suggests a notable degree of genetic variability in this region among the patient population.
-
No On-Treatment Emergence of Resistance: During the 28-day treatment period with AB-836, no viral breakthrough was observed, and there was no enrichment of specific core protein variants that would suggest the emergence of drug resistance.
-
In Vitro Resistance Profile: While no resistance emerged in the short-term clinical trial, in vitro studies identified specific amino acid substitutions in the core protein that can reduce susceptibility to AB-836. The T33N and I105T mutations were shown to confer decreased sensitivity to the compound.
Comparative Analysis with Other HBV Core Protein Inhibitors
A direct, detailed comparison of the genotypic analysis of the HBV core protein from the AB-836 trial with other core protein inhibitors is limited by the availability of publicly disclosed data from their respective clinical trials. However, based on available information, a comparative overview can be constructed.
| Feature | AB-836 | Vebicorvir (ABI-H0731) | ABI-4334 |
| Developer | Arbutus Biopharma | Assembly Biosciences | Assembly Biosciences |
| Status | Discontinued (Safety) | Discontinued (Lack of Efficacy) | Phase 1b Ongoing |
| Mechanism of Action | Capsid Assembly Modulation | Capsid Assembly Modulation | Capsid Assembly Modulation |
| Clinical Trial HBV DNA Reduction | Significant dose-dependent reduction | Enhanced viral suppression with NrtI | Potent antiviral activity, mean decline of 2.9-3.2 log10 IU/mL |
| Genotypic Analysis Data | Detailed NGS data available | No treatment-emergent resistance reported | No detailed genotypic analysis data publicly available |
| Baseline Core Polymorphisms | High prevalence observed | Data not publicly available | Data not publicly available |
| Emergent Resistance in Clinic | None observed in 28 days | None observed | Data not publicly available |
| In Vitro Resistance Mutations | T33N, I105T | Information not specified | Information not specified |
Experimental Protocols
While the specific, proprietary protocols used in the AB-836 clinical trial are not publicly available, a general methodology for the genotypic analysis of the HBV core protein using next-generation sequencing is described below. This protocol is representative of the techniques commonly employed in clinical virology for such analyses.
Sample Collection and Viral DNA Extraction
-
Plasma samples were collected from clinical trial participants at baseline and specified time points during treatment.
-
HBV DNA was extracted from plasma using a commercial viral nucleic acid extraction kit according to the manufacturer's instructions.
PCR Amplification of the HBV Core Protein Coding Region
-
A nested PCR approach was used to amplify the full-length HBV core protein coding region from the extracted viral DNA.
-
Primers were designed to be universal for all major HBV genotypes to ensure broad applicability.
Next-Generation Sequencing (NGS)
-
The amplified PCR products were purified and used to prepare sequencing libraries.
-
Libraries were sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq or similar) to generate a large number of short-read sequences.
Bioinformatic Analysis
-
The raw sequencing reads were quality-filtered and trimmed to remove low-quality bases and adapter sequences.
-
The filtered reads were then aligned to a reference HBV genome sequence.
-
Variant calling was performed to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) within the core protein coding region compared to the reference.
-
The frequency of each variant within the viral population of each sample was calculated.
-
Amino acid changes resulting from the identified genetic variants were determined.
Visualizing Key Processes
To better understand the context of this research, the following diagrams illustrate the mechanism of action of HBV core protein inhibitors and a typical workflow for genotypic analysis.
Caption: Mechanism of action of HBV core protein inhibitors.
Caption: Workflow for HBV core protein genotypic analysis.
Conclusion
The genotypic analysis of the HBV core protein from the AB-836 clinical trial provides a valuable dataset for the HBV research community. The high prevalence of baseline polymorphisms in the CAM-binding pocket underscores the genetic diversity of HBV and the importance of developing inhibitors with broad activity. The absence of emergent resistance during the short-term trial is encouraging, although the potential for resistance development with longer-term treatment remains an important consideration for this class of inhibitors.
While a direct and detailed comparison with other core protein inhibitors is currently hampered by the limited public availability of their clinical genotypic data, the information presented here for AB-836 serves as an important benchmark. As more data from ongoing and future clinical trials of novel HBV therapeutics become available, a more comprehensive comparative landscape will emerge, further guiding the development of effective and durable treatment regimens for chronic hepatitis B.
Safety Operating Guide
Navigating the Disposal of "836" Chemical Variants: A Safety and Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical substances are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information on the disposal procedures for substances identified as "836," based on available Safety Data Sheets (SDS). It is crucial to correctly identify the specific "836" variant in your possession, as their hazardous properties and disposal requirements differ significantly.
C 836: Flammable and Hazardous Liquid
Product Identity: C 836[1]
Primary Hazards: This substance is a highly flammable liquid and vapor. It is harmful if swallowed or in contact with skin, causes serious eye damage, may cause an allergic skin reaction, and is suspected of causing cancer. It can also cause drowsiness or dizziness.[1]
Hazard Summary
| Hazard Classification | GHS Code | Description |
| Flammable Liquid | H225 | Highly flammable liquid and vapor[1] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed[1] |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin[1] |
| Skin Irritation | H316 | Causes mild skin irritation[1] |
| Serious Eye Damage | H318 | Causes serious eye damage[1] |
| Skin Sensitization | H317 | May cause an allergic skin reaction[1] |
| Carcinogenicity | H350 | May cause cancer[1] |
| Specific Target Organ Toxicity | H336 | May cause drowsiness or dizziness[1] |
Proper Disposal Procedures
Waste materials should be disposed of in accordance with local, state, and federal regulations. Due to its flammability and other hazardous properties, C 836 should not be disposed of down the drain.
Recommended Disposal Workflow:
Caption: Disposal workflow for C 836.
Experimental Protocols for Spills
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Immediate Action: Evacuate the area and eliminate all ignition sources.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and respiratory protection.
-
Containment: For small spills, use a non-combustible absorbent material like sand or earth to soak up the liquid.[2]
-
Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[2]
-
Decontamination: Clean the spill area thoroughly with soap and water.[1]
-
Ventilation: Ensure the area is well-ventilated to disperse any remaining vapors.
836-P: No Clean Flux Pen
Product Identity: 836-P, No Clean Flux Pen[3][4][5]
Primary Hazards: This product is a highly flammable liquid and vapor. It can cause serious eye irritation and may cause drowsiness or dizziness.[4]
Hazard Summary
| Hazard Classification | GHS Code | Description |
| Flammable Liquid | H225 | Highly flammable liquid and vapor[4] |
| Eye Irritation | H319 | Causes serious eye irritation[4] |
| Specific Target Organ Toxicity | H336 | May cause drowsiness or dizziness[4] |
Proper Disposal Procedures
Dispose of the empty pen and any contaminated materials in accordance with local regulations.
Recommended Disposal Workflow:
Caption: Disposal decision for 836-P Flux Pen.
Experimental Protocols for Spills
For spills involving the liquid content of the flux pen:
-
Remove Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[3][4]
-
Ventilation: Use only outdoors or in a well-ventilated area.[3][4]
-
Containment: Absorb the spill with an inert material and place it in a suitable container for disposal.[5]
-
Cleanup: Clean the spill area with soap and water.
C83600 / CDA 836: Red Brass Bronze Alloy
Product Identity: C83600, CDA 836, Red Brass Bronze Alloy[6][7][8][9]
Primary Hazards: This is a solid metal alloy and does not present the same chemical hazards as the liquid substances. However, dust and fumes generated during processing (e.g., grinding, welding, melting) can be hazardous if inhaled. The alloy contains lead, which is a toxic heavy metal.
Material Composition
| Element | Content (%) |
| Copper (Cu) | 84.00 - 86.00[6][7] |
| Tin (Sn) | 4.00 - 6.00[6][7] |
| Lead (Pb) | 4.00 - 6.00[6][7] |
| Zinc (Zn) | 4.00 - 6.00[6][7] |
Proper Disposal Procedures
As a solid metal, C83600 is typically recycled.
Recommended Disposal Workflow:
Caption: Recycling workflow for C83600 Alloy.
Safe Handling Protocols for Processing
When cutting, grinding, or melting this alloy, the following precautions should be taken:
-
Ventilation: Use local exhaust ventilation to control dust and fumes.
-
Respiratory Protection: Wear a NIOSH-approved respirator if ventilation is inadequate.
-
Eye Protection: Use safety glasses or a face shield.
-
Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking to avoid ingestion of lead dust.
Disclaimer: This information is based on publicly available Safety Data Sheets and is intended for guidance purposes only. Always refer to the specific SDS for the product in your possession and consult with your institution's Environmental Health and Safety (EHS) department for detailed disposal instructions and compliance with all applicable regulations.
References
- 1. stabond.com [stabond.com]
- 2. stabond.com [stabond.com]
- 3. mgchemicals.com [mgchemicals.com]
- 4. docs.rs-online.com [docs.rs-online.com]
- 5. synergyelectronics.co.nz [synergyelectronics.co.nz]
- 6. conex-casting.com [conex-casting.com]
- 7. conexbronze.com [conexbronze.com]
- 8. One moment, please... [brass-copper-castings.com]
- 9. C83600 Alloy, C836 Leaded red brass- Wieland Concast [concast.com]
Navigating the Safe Handling of ST-836: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Immediate Reference: Essential Safety and Handling Protocols for ST-836
Researchers, scientists, and drug development professionals require stringent safety measures when handling chemical compounds. This guide provides crucial information on the personal protective equipment (PPE), handling procedures, and disposal plans for this compound, ensuring a safe laboratory environment. Adherence to these protocols is paramount to mitigate risks and ensure the integrity of research.
Hazard and Exposure Data Summary
Due to the specific nature of this compound, detailed quantitative data regarding exposure limits and glove breakthrough times are not publicly available. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for precise metrics. However, based on standard laboratory procedures for similar chemical compounds, a general framework for safety can be established.
| Parameter | Guideline | Notes |
| Occupational Exposure Limit (OEL) | Consult Manufacturer's SDS | Varies based on compound toxicity and regulatory standards. |
| Glove Material Compatibility | Nitrile or Neoprene Gloves | Always double-glove. Check for visible signs of degradation. |
| Recommended Glove Thickness | Minimum 5 mil (0.127 mm) | Increased thickness provides greater protection. |
| Glove Breakthrough Time (BTT) | Refer to Glove Manufacturer's Data | Select gloves with a BTT suitable for the duration of handling. |
| Respiratory Protection | Use in a certified chemical fume hood | If fume hood is unavailable, a NIOSH-approved respirator with appropriate cartridges is mandatory. |
Experimental Protocols: Safe Handling and Disposal Workflow
The following protocols outline the step-by-step procedures for the safe handling and disposal of this compound.
1. Preparation and Engineering Controls:
-
Step 1: Before handling, ensure a certified chemical fume hood is operational and the sash is at the appropriate height.
-
Step 2: Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
-
Step 3: Prepare a designated waste container, clearly labeled for "this compound Waste," within the fume hood.
2. Personal Protective Equipment (PPE) Donning Procedure:
-
Step 1: Don a disposable lab coat, ensuring it is fully buttoned.
-
Step 2: Put on the first pair of nitrile or neoprene gloves.
-
Step 3: Don appropriate eye protection, such as chemical splash goggles or a face shield.
-
Step 4: Put on a second pair of gloves, ensuring the cuffs overlap with the sleeves of the lab coat.
3. Compound Handling:
-
Step 1: Conduct all manipulations of this compound, including weighing and dilutions, within the chemical fume hood.
-
Step 2: Use dedicated glassware and utensils. If not possible, thoroughly clean and rinse all equipment after use, with the rinsate collected as hazardous waste.
-
Step 3: In case of a spill, immediately alert others in the vicinity. Use a chemical spill kit appropriate for the solvent in which this compound is dissolved. All materials used for cleanup must be disposed of as hazardous waste.
4. Decontamination and Doffing Procedure:
-
Step 1: While still in the designated area, wipe down the exterior of the primary container with an appropriate solvent and a disposable wipe. Dispose of the wipe in the designated waste container.
-
Step 2: Remove the outer pair of gloves, turning them inside out, and dispose of them in the hazardous waste container.
-
Step 3: Remove the lab coat, folding it inward to contain any potential contamination, and place it in a designated receptacle for hazardous lab wear.
-
Step 4: Remove eye protection.
-
Step 5: Remove the inner pair of gloves and dispose of them.
-
Step 6: Wash hands thoroughly with soap and water.
5. Waste Disposal:
-
Step 1: All solid waste contaminated with this compound, including pipette tips, wipes, and gloves, must be placed in the designated, sealed hazardous waste container.
-
Step 2: Liquid waste containing this compound must be collected in a separate, clearly labeled, and sealed hazardous waste container.
-
Step 3: Follow your institution's specific procedures for the pickup and disposal of chemical waste.
Visualizing the Safety Workflow
To provide a clear, at-a-glance understanding of the necessary procedures, the following diagram illustrates the logical flow for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
